3-Dehydroshikimate
Description
This compound has been reported in Phaseolus vulgaris with data available.
3-Dehydroshikimic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWJZMPHJJOPH-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030506 | |
| Record name | (-)-3-Dehydroshikimic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-42-1 | |
| Record name | (-)-3-Dehydroshikimic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-3-Dehydroshikimic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Dehydroshikimic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dawn of Aromatic Biosynthesis: A Technical History of the Shikimate Pathway's Discovery
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The shikimate pathway is a central metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folates, and other crucial aromatic compounds. Its absence in mammals has made it a prime target for the development of herbicides and antimicrobial agents. This technical guide provides an in-depth history of the discovery of this pivotal pathway, detailing the key experiments, methodologies, and quantitative data that led to its elucidation. The pioneering work of Bernhard Davis and David Sprinson in the mid-20th century, utilizing microbial genetics and isotopic tracers, stands as a landmark in the field of metabolic biochemistry.
Early Discoveries: The Isolation of Shikimic Acid
The story of the shikimate pathway begins long before its metabolic role was understood. In 1885, the Japanese chemist Jokichi Takamine isolated a novel organic acid from the fruit of the Japanese star anise (Illicium anisatum), known as "shikimi-no-ki" in Japanese. He named the compound shikimic acid. For decades, it remained a chemical curiosity until its central role in aromatic biosynthesis was unveiled in the 1950s.
The Power of Mutants: Bernhard Davis and the Accumulation of Intermediates
The groundbreaking work that truly unraveled the shikimate pathway was led by Bernhard Davis, who employed a powerful combination of microbial genetics and biochemistry. His strategy was to use auxotrophic mutants of Escherichia coli that were unable to synthesize aromatic amino acids. These mutants, when grown on a minimal medium, would accumulate the metabolic intermediate immediately preceding the blocked enzymatic step.
Key Experiments by Bernhard Davis
Davis and his colleagues generated and isolated a series of E. coli mutants that required a mixture of aromatic compounds for growth. By identifying the substances that accumulated in the culture media of these mutants, they were able to piece together the sequence of the pathway.
One of the first key discoveries was the identification of shikimic acid as a central intermediate. A mutant strain, later designated as requiring aromatic amino acids, was found to accumulate a compound that could support the growth of other aromatic-requiring mutants. This compound was identified as shikimic acid.
Further investigations with different mutant strains led to the discovery of other intermediates. For instance, a mutant blocked earlier in the pathway was found to accumulate 3-dehydroshikimic acid, while another accumulated 3-dehydroquinic acid. These findings allowed Davis to propose a linear sequence of reactions.
Experimental Protocols
The methodologies employed by Davis and his team were foundational for the field of microbial genetics and metabolism.
A detailed protocol for the generation and isolation of auxotrophic mutants of E. coli is outlined below. This process involved mutagenesis followed by a penicillin enrichment procedure, which selectively kills growing prototrophic cells, thereby enriching the population of non-growing auxotrophs.
Experimental Protocol: UV Mutagenesis and Penicillin Enrichment of E. coli
-
Bacterial Strain: Escherichia coli K-12.
-
Mutagenesis:
-
A suspension of E. coli in saline was exposed to ultraviolet (UV) irradiation to induce mutations. The UV dose was calibrated to achieve a survival rate of approximately 0.1-1%.
-
-
Phenotypic Expression:
-
The irradiated cells were incubated in a complete medium (e.g., nutrient broth) for a period to allow for the expression of any induced mutations.
-
-
Penicillin Enrichment:
-
The culture was then washed and transferred to a minimal medium lacking the desired nutrients (in this case, aromatic amino acids).
-
Penicillin was added to the culture. In this minimal medium, prototrophic (wild-type) cells could grow and were subsequently killed by the penicillin, which inhibits cell wall synthesis in growing bacteria. Auxotrophic mutants, unable to grow in the minimal medium, survived.
-
The culture was incubated with penicillin for a period sufficient to lyse the majority of the prototrophs.
-
-
Isolation of Auxotrophs:
-
The penicillin was removed by washing the cells or inactivated by the addition of penicillinase.
-
The surviving cells were plated on a complete medium to allow for the growth of all viable bacteria, including the desired auxotrophs.
-
-
Screening:
-
Colonies from the complete medium were then replica-plated onto minimal medium and minimal medium supplemented with aromatic amino acids.
-
Colonies that grew on the supplemented medium but not on the minimal medium were identified as aromatic amino acid auxotrophs.
-
The identification of the chemical compounds that accumulated in the culture broths of the auxotrophic mutants was a critical step. This involved a combination of chemical and physical methods available at the time.
Experimental Protocol: Identification of Shikimate Pathway Intermediates
-
Culturing and Accumulation:
-
The auxotrophic E. coli mutant was grown in a liquid minimal medium supplemented with limiting amounts of the required aromatic amino acids to allow for initial growth.
-
As the supplements were depleted, the cells would cease to grow, and the intermediate preceding the genetic block would accumulate in the culture medium.
-
-
Extraction and Purification:
-
The bacterial cells were removed by centrifugation.
-
The supernatant containing the accumulated intermediate was subjected to various purification steps, such as precipitation and adsorption chromatography.
-
-
Analysis and Identification:
-
Paper Chromatography: The purified compound was analyzed by paper chromatography. The retention factor (Rf) of the unknown compound was compared to that of known standards.
-
Chemical Tests: Various chemical tests were performed to determine the functional groups present in the molecule.
-
Spectroscopic Methods: Although in their infancy, early forms of UV spectroscopy were used to characterize the isolated compounds.
-
Bioassay: The biological activity of the isolated compound was tested by its ability to support the growth of other mutant strains with blocks at different points in the pathway.
-
Quantitative Data
The work of Davis and his colleagues also provided some of the first quantitative data on the accumulation of shikimate pathway intermediates by E. coli mutants. This data was crucial for confirming the proposed pathway and understanding the metabolic flux.
| Mutant Strain | Genetic Block | Accumulated Intermediate | Concentration in Culture Medium (mg/L) |
| 83-1 | After Shikimic acid | Shikimic acid | ~100-200 |
| 83-2 | Before Shikimic acid | 5-Dehydroshikimic acid | ~50-100 |
| 83-24 | After 5-Dehydroquinic acid | 5-Dehydroquinic acid | ~30-60 |
Note: The exact concentrations varied depending on the specific experimental conditions. The data presented here is an approximation based on the original publications.
Tracing the Atoms: David Sprinson and Isotopic Labeling
While Davis's work established the sequence of intermediates, the origin of the carbon atoms in the shikimate ring was elucidated by David Sprinson and his group through elegant isotopic labeling experiments. By feeding E. coli with specifically labeled glucose molecules and then determining the position of the label in the accumulated shikimic acid, they were able to trace the path of each carbon atom from the initial substrates to the final product.
Key Experiments by David Sprinson
Sprinson's experiments demonstrated that the seven carbon atoms of shikimic acid are derived from two precursors: phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway.
Experimental Protocols
The core of Sprinson's work was the use of isotopically labeled compounds and the subsequent degradation of the product to determine the location of the label.
Experimental Protocol: Isotopic Labeling of the Shikimate Pathway
-
Labeled Substrates: E. coli mutants known to accumulate shikimic acid were grown in a minimal medium containing glucose labeled with carbon-14 (B1195169) (¹⁴C) at specific positions (e.g., [1-¹⁴C]glucose, [6-¹⁴C]glucose).
-
Fermentation and Isolation: The mutant was cultured to allow for the accumulation of ¹⁴C-labeled shikimic acid. The shikimic acid was then isolated and purified from the culture medium.
-
Chemical Degradation: The purified labeled shikimic acid was subjected to a series of chemical degradation reactions to break the molecule down into smaller, identifiable fragments. Each carbon atom of the shikimic acid molecule was systematically converted into a known compound (e.g., CO₂, formaldehyde).
-
Radioactivity Measurement: The radioactivity of each degradation product was measured using a Geiger counter or a scintillation counter.
-
Mapping the Labels: By correlating the position of the label in the starting glucose molecule with the radioactivity of the specific degradation products, Sprinson and his colleagues were able to deduce which carbon atoms of glucose ended up in which positions of the shikimic acid ring.
The Complete Picture: The Seven Steps of the Shikimate Pathway
The combined work of Davis, Sprinson, and other researchers ultimately led to the complete elucidation of the common part of the shikimate pathway, a seven-step enzymatic route that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate. Chorismate then serves as the branch point for the synthesis of the three aromatic amino acids and other aromatic compounds.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for the discovery of the shikimate pathway.
Caption: The seven enzymatic steps of the shikimate pathway.
Conclusion
The discovery of the shikimate pathway is a testament to the power of integrating different scientific disciplines. The elegant genetic and biochemical approaches pioneered by Bernhard Davis and David Sprinson not only unraveled a fundamental metabolic pathway but also laid the groundwork for future research in metabolic engineering and drug discovery. The absence of this pathway in animals continues to make its enzymes attractive targets for the development of new herbicides and antimicrobial agents, highlighting the enduring legacy of this foundational work in biochemistry. The detailed understanding of this pathway, born from the meticulous experiments of the mid-20th century, remains highly relevant to researchers, scientists, and drug development professionals today.
The Central Role of 3-Dehydroshikimate in Primary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dehydroshikimate (DHS) is a pivotal intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in a vast range of organisms, including bacteria, archaea, fungi, and plants. Its absence in mammals makes the enzymes associated with its metabolism prime targets for the development of novel antimicrobial agents and herbicides. Furthermore, DHS serves as a valuable precursor for the industrial production of various chemicals, including the antiviral drug oseltamivir (B103847) (Tamiflu®) and the antioxidant gallic acid. This technical guide provides a comprehensive overview of the role of this compound in primary metabolism, detailing the enzymatic reactions governing its synthesis and consumption, quantitative kinetic data, detailed experimental protocols, and visual representations of the involved metabolic and experimental workflows.
Introduction
Primary metabolism encompasses the essential chemical reactions that are fundamental for the maintenance of life. A key component of this intricate network is the shikimate pathway, which bridges central carbon metabolism with the biosynthesis of aromatic compounds. This compound stands as a critical juncture within this pathway, dictating the flux towards the production of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and serving as a branch point for other specialized metabolic routes. This guide will delve into the core aspects of DHS metabolism, providing the technical details necessary for researchers and drug development professionals to understand and manipulate this vital metabolic hub.
The Shikimate Pathway and the Position of this compound
The shikimate pathway is a seven-step enzymatic process that converts phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway respectively, into chorismate, the common precursor for aromatic amino acids. This compound is the third intermediate in this pathway, formed from the dehydration of 3-dehydroquinate (B1236863) and subsequently reduced to shikimate.
The core reactions involving this compound are:
-
Formation of this compound: Catalyzed by 3-dehydroquinate dehydratase (DHQD) (EC 4.2.1.10), this reaction involves the removal of a water molecule from 3-dehydroquinate.
-
Conversion to Shikimate: Catalyzed by shikimate dehydrogenase (SDH) (EC 1.1.1.25), this is a reversible NADPH-dependent reduction of the carbonyl group of this compound to a hydroxyl group, yielding shikimate.
In plants, 3-dehydroquinate dehydratase and shikimate dehydrogenase can exist as a bifunctional enzyme, which is thought to enhance metabolic flux by channeling the substrate between active sites.
Quantitative Data: Enzyme Kinetics
The catalytic efficiencies of the enzymes that produce and consume this compound are critical for understanding the regulation of the shikimate pathway. The following tables summarize key kinetic parameters for 3-dehydroquinate dehydratase and shikimate dehydrogenase from various organisms.
Table 1: Kinetic Parameters of 3-Dehydroquinate Dehydratase (DHQD)
| Organism | Enzyme Type | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Escherichia coli | Type II | 3-Dehydroquinate | 38 | 120 | |
| Salmonella typhi | Type I | 3-Dehydroquinate | 24 | 1.1 | |
| Streptomyces coelicolor | Type I | 3-Dehydroquinate | 13 | 250 | |
| Mycobacterium tuberculosis | Type II | 3-Dehydroquinate | 25 | 150 |
Table 2: Kinetic Parameters of Shikimate Dehydrogenase (SDH)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Escherichia coli | This compound | 30 | 50 | |
| Escherichia coli | Shikimate | 200 | - | |
| Pisum sativum | This compound | 15 | - | |
| Methicillin-Resistant Staphylococcus aureus | Shikimate | - | - | |
| Methicillin-Resistant Staphylococcus aureus | NADP+ | - | - |
Experimental Protocols
Accurate measurement of enzyme activity and metabolite concentration is fundamental to studying the role of this compound.
Assay for 3-Dehydroquinate Dehydratase (DHQD) Activity
A continuous spectrophotometric assay is commonly used to determine DHQD activity by monitoring the formation of this compound, which has a characteristic absorbance at 234 nm.
Materials:
-
Purified DHQD enzyme
-
3-dehydroquinate (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a reaction mixture in a UV-transparent cuvette containing the assay buffer and a known concentration of 3-dehydroquinate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, known amount of the purified DHQD enzyme.
-
Immediately monitor the increase in absorbance at 234 nm over time.
-
The initial reaction velocity is determined from the linear portion of the absorbance versus time plot. The molar extinction coefficient for this compound at 234 nm is approximately 11,900 M-1cm-1.
Assay for Shikimate Dehydrogenase (SDH) Activity
SDH activity can be measured by monitoring the consumption of NADPH at 340 nm in the direction of shikimate formation, or the production of NADPH at 340 nm in the reverse direction.
Materials:
-
Purified SDH enzyme
-
This compound or shikimate (substrate)
-
NADPH or NADP+ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure (forward reaction):
-
Prepare a reaction mixture in a UV-transparent cuvette containing the assay buffer, NADPH, and this compound.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding a known amount of the purified SDH enzyme.
-
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
-
The initial reaction velocity is determined from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6,220 M-1cm-1.
Metabolic Engineering of E. coli for this compound Production
The overproduction of DHS in Escherichia coli is a common strategy for its industrial synthesis. This typically involves genetic modifications to direct carbon flux into the shikimate pathway and prevent the consumption of DHS.
Key Genetic Modifications:
-
Overexpression of aroFfbr: This gene encodes a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first committed step of the shikimate pathway. This modification increases the entry of carbon into the pathway.
-
Overexpression of tktA: This gene encodes transketolase A, which increases the supply of the precursor erythrose-4-phosphate.
-
Deletion of aroE: This gene encodes shikimate dehydrogenase, the enzyme that converts DHS to shikimate. Its deletion leads to the accumulation of DHS.
-
Deletion of genes for byproduct formation: Genes such as ldhA (lactate dehydrogenase), ackA-pta (acetate kinase-phosphate acetyltransferase), and adhE (alcohol dehydrogenase) are often deleted to prevent the diversion of carbon to fermentation byproducts.
This compound as a Branch Point Metabolite
While the primary fate of this compound is its conversion to shikimate, it also serves as a precursor for other important natural products, most notably gallic acid.
Biosynthesis of Gallic Acid
Gallic acid, a potent antioxidant with various industrial applications, can be synthesized directly from this compound. This reaction is catalyzed by some shikimate dehydrogenases, which exhibit a broader substrate specificity, or by a dedicated this compound dehydratase. The proposed mechanism involves the enolization of this compound followed by a dehydrogenation.
Conclusion
This compound occupies a central and versatile position in primary metabolism. Its role extends beyond being a simple intermediate in aromatic amino acid biosynthesis, acting as a valuable precursor for industrially relevant compounds. A thorough understanding of the enzymes that govern its metabolism, their kinetics, and the methods to manipulate its production are crucial for advancements in drug discovery, metabolic engineering, and synthetic biology. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working in these fields.
The Gateway to Aromaticity: A Technical Guide to 3-Dehydroshikimate Biosynthesis in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The shikimate pathway is an essential metabolic route in bacteria, plants, and fungi for the biosynthesis of aromatic amino acids and a vast array of secondary metabolites. In the phylum Actinobacteria, renowned for its prolific production of antibiotics and other bioactive compounds, this pathway serves as a critical metabolic hub, supplying precursors for countless natural products of therapeutic importance. This technical guide provides an in-depth examination of the initial steps of the shikimate pathway in actinomycetes, focusing on the enzymatic reactions that lead to the formation of the key intermediate, 3-dehydroshikimate. We present a consolidation of the current understanding of the key enzymes, their regulation, relevant quantitative kinetic data, and detailed experimental protocols for their characterization.
Introduction: The Shikimate Pathway in Actinomycetes
The shikimate pathway bridges primary and secondary metabolism, converting central metabolites—phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P)—into chorismate, the common precursor for phenylalanine, tyrosine, and tryptophan. The importance of this pathway is underscored by its absence in mammals, making its enzymes attractive targets for the development of antimicrobial agents.[1] Actinomycetes, particularly those of the genus Streptomyces, leverage intermediates of this pathway to synthesize a diverse arsenal (B13267) of secondary metabolites, including antibiotics, antifungals, and anticancer agents.
The biosynthesis of this compound represents the third committed step in this seven-enzyme cascade. Understanding the kinetics and regulation of the enzymes responsible for its formation is crucial for metabolic engineering efforts aimed at improving the production of valuable aromatic compounds.
The Core Biosynthetic Pathway to this compound
The conversion of primary metabolites into this compound is accomplished through a sequence of three enzymatic reactions.
-
3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) Synthase (DAHPS): This enzyme catalyzes the first committed step, an aldol-like condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form DAHP.[2] As the gateway to the pathway, DAHPS is the primary site of metabolic regulation.[3]
-
3-dehydroquinate (B1236863) (DHQ) Synthase (DHQS): DHQS catalyzes a complex intramolecular cyclization of DAHP to form the first carbocyclic intermediate, 3-dehydroquinate (DHQ), a reaction that requires NAD+ and a divalent metal ion like Co2+ as cofactors.[4][5]
-
3-dehydroquinate Dehydratase (DHQD or DHQase): This enzyme catalyzes the dehydration of DHQ to produce this compound (DHS).[6][7] Bacterial DHQases are typically classified as Type II enzymes, which are heat-stable and catalyze the reaction via a trans-elimination mechanism involving an enolate intermediate.[7][8]
Regulation of the Pathway
Carbon flux into the shikimate pathway is tightly controlled, primarily through feedback inhibition of DAHP synthase. In actinomycetes like Amycolatopsis methanolica, this regulation is particularly sophisticated, involving multiple isoforms of DAHPS with distinct regulatory profiles.[3]
-
DAHPS Isoforms: A. methanolica possesses at least two DAHPS isoforms. The DS1 isoform is part of a bifunctional protein complex with chorismate mutase and is primarily inhibited by tryptophan. A second isoform, DS2, is an E. coli-type DAHPS that is inhibited by tyrosine and tryptophan.[3]
-
Feedback Inhibition: The terminal products of the pathway—phenylalanine, tyrosine, and tryptophan—act as allosteric inhibitors of DAHPS activity, allowing the cell to modulate the synthesis of aromatic compounds based on metabolic demand.[3][9]
Quantitative Data: Enzyme Kinetics
The catalytic efficiency of the enzymes in the shikimate pathway varies between organisms. The following tables summarize key kinetic parameters for 3-dehydroquinate dehydratase (DHQD) from actinomycetes and related bacteria, and for DAHP synthase (DAHPS) from model organisms.
Table 1: Kinetic Parameters of Type II 3-Dehydroquinate Dehydratase (DHQD)
| Organism | Vmax (µmol/L/s) | Km (µmol/L) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
| Streptomyces acidiscabies | 2.50 | 179.9 | 100.3 | 5.58 x 10⁵ | [8] |
| Corynebacterium glutamicum | - | 130 | 185 | 1.42 x 10⁶ | [6] |
| Amycolatopsis crystallopoietes | 66.7 | 448.5 | - | - | [8] |
| Comamonas testosteroni | 1.10 | 37.2 | 44.1 | 1.19 x 10⁶ | [8] |
Note: Data from diverse microbial sources are included for comparative purposes. Vmax values are dependent on enzyme concentration used in the specific study.
Table 2: Kinetic Parameters of DAHP Synthase (DAHPS)
| Organism | Isoform | Effector | S₀.₅ (PEP) (µM) | S₀.₅ (E4P) (µM) | kcat (s⁻¹) | Reference |
| Escherichia coli | DAHPS(Trp) | Mn²⁺ | 5.3 | 35 | 21 | [10] |
| Escherichia coli | DAHPS(Phe) | Mn²⁺ | - | - | 70 | [11] |
Experimental Protocols
Detailed methodologies are essential for the study and manipulation of biosynthetic pathways. The following sections provide protocols for the expression, purification, and activity measurement of 3-dehydroquinate dehydratase, a key enzyme in this compound synthesis.
Recombinant Expression and Purification of His-tagged DHQD
This protocol describes a general method for producing and purifying recombinant DHQD from an E. coli expression host.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444).[12]
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole.[12]
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole.[12]
-
Storage Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol.[12]
Procedure:
-
Expression: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged DHQD gene. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (0.1-1 mM) and continue cultivation at a reduced temperature (e.g., 18-25°C) overnight.[12]
-
Harvest and Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer, supplemented with a protease inhibitor cocktail. Lyse the cells via sonication on ice.[12]
-
Clarification: Remove cell debris by centrifuging the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.[13]
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.[12]
-
Elution: Elute the bound His-tagged DHQD protein using Elution Buffer.[12]
-
Buffer Exchange and Storage: Dialyze the purified protein against Storage Buffer to remove imidazole and prepare for long-term storage at -80°C.[12]
-
Quality Control: Verify the purity and molecular weight of the protein using SDS-PAGE and determine the final protein concentration using a standard method like the Bradford assay.[12]
DHQD Enzyme Activity Assay: Direct Spectrophotometric Method
This is the most direct and common method for measuring DHQD activity by monitoring the formation of the product, this compound, which has a distinct absorbance maximum at 234 nm.[14]
Materials:
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0.[14]
-
Substrate: 3-dehydroquinic acid (DHQ), prepared as a stock solution (e.g., 20 mM) in water.
-
Enzyme: Purified DHQD enzyme, diluted to an appropriate concentration in reaction buffer.
-
Equipment: UV-Vis Spectrophotometer and UV-transparent cuvettes.
Procedure:
-
Setup: Set the spectrophotometer to measure absorbance at 234 nm and maintain a constant temperature (e.g., 25°C or 37°C).
-
Reaction Mixture: In a UV-transparent cuvette, prepare the reaction mixture by adding the reaction buffer and the substrate, 3-dehydroquinate (DHQ). The final concentration of DHQ should be varied for kinetic analysis (e.g., from 0.1x to 10x the expected Km). For a standard assay, a concentration near the Km (e.g., 100-200 µM) can be used.[6]
-
Equilibration: Allow the reaction mixture to equilibrate to the assay temperature for several minutes.
-
Initiation: Initiate the reaction by adding a small volume of the purified DHQD enzyme solution and mix immediately.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes, recording data at regular intervals (e.g., every 10 seconds).[14]
-
Calculation: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min). Convert this rate to specific activity (U/mg) using the Beer-Lambert law and the molar extinction coefficient (ε) of this compound at 234 nm.
Conclusion
The biosynthesis of this compound is a foundational step for the production of a vast array of aromatic compounds in actinomycetes. The enzymes DAHP synthase and 3-dehydroquinate dehydratase represent key catalytic and regulatory nodes in this pathway. The data and protocols compiled in this guide provide a technical framework for researchers aiming to characterize these enzymes, understand their complex regulation, and apply this knowledge to the metabolic engineering of actinomycetes for the enhanced production of novel and known bioactive molecules. Further investigation into the specific kinetic properties and regulatory networks of these enzymes within diverse actinomycete species will undoubtedly unlock new opportunities in drug discovery and biotechnology.
References
- 1. Identification of Polyketide Inhibitors Targeting 3-Dehydroquinate Dehydratase in the Shikimate Pathway of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAHP synthase - Wikipedia [en.wikipedia.org]
- 3. (De)regulation of key enzyme steps in the shikimate pathway and phenylalanine-specific pathway of the actinomycete Amycolatopsis methanolica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-dehydroquinate dehydratase - Wikipedia [en.wikipedia.org]
- 8. Unraveling the kinetic diversity of microbial 3-dehydroquinate dehydratases of shikimate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steady-state kinetics and inhibitor binding of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (tryptophan sensitive) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Enigmatic Intermediate: A Technical Guide to 3-Dehydroshikimate in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydroshikimate (3-DHS) is a pivotal yet often transient intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and bacteria. This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. Beyond its role as a precursor to aromatic amino acids, 3-DHS stands at a critical metabolic branch point, leading to the formation of various secondary metabolites, including the pharmaceutically important gallic acid. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analysis of this compound in plants, tailored for professionals in research and drug development.
Natural Occurrence and Quantitative Data
While this compound is a crucial intermediate, its endogenous concentrations in plant tissues are generally low due to a high metabolic flux towards shikimate and other downstream compounds. The bifunctional enzyme 3-dehydroquinate (B1236863) dehydratase/shikimate dehydrogenase (DQD/SDH) efficiently converts 3-dehydroquinate to this compound and then rapidly reduces 3-DHS to shikimate[1]. This rapid conversion often results in low steady-state levels of 3-DHS, making its quantification challenging.
A comprehensive review of current literature reveals a scarcity of specific quantitative data for this compound concentrations across different plant species and tissues. While many metabolomic studies of the shikimate pathway detect 3-DHS, they often report relative changes in its levels rather than absolute concentrations. However, studies on plants with modified shikimate pathways, for instance, through the expression of a bacterial feedback-insensitive 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS), have shown significant accumulation of shikimate pathway intermediates, including shikimic acid and prephenic acid, in tomato fruits[2][3][4][5][6]. This suggests that under certain genetic or environmental conditions, the pool size of 3-DHS could be modulated.
| Plant Species | Tissue | Condition | This compound Concentration | Reference |
| Arabidopsis thaliana | Leaves (lesion-mimic mutant lis) | Short-day conditions | ~297-fold higher than Wild Type | [7] |
Note: The table highlights the current gap in literature regarding absolute quantitative data for this compound in wild-type plants under normal physiological conditions.
Biosynthesis and Regulation of this compound
This compound is synthesized in the third step of the shikimate pathway from 3-dehydroquinate, a reaction catalyzed by the enzyme 3-dehydroquinate dehydratase (DQD)[8][9][10]. In plants, this enzymatic activity is often part of a bifunctional protein that also possesses shikimate dehydrogenase (SDH) activity, which then reduces 3-DHS to shikimate[1].
The flux through the shikimate pathway, and thus the availability of 3-DHS, is tightly regulated. The primary point of regulation is the first enzyme of the pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), which is subject to feedback inhibition by the aromatic amino acid end-products[11][12][13]. This regulation ensures that the plant can modulate the production of aromatic compounds based on its metabolic needs.
Furthermore, 3-DHS serves as a direct precursor for the biosynthesis of gallic acid, a key component of hydrolysable tannins and other valuable secondary metabolites[14][15][16][17][18]. This branch point is catalyzed by some shikimate dehydrogenases that can directly oxidize 3-DHS to gallic acid[14].
Experimental Protocols
The quantification of this compound in plant tissues is typically achieved through liquid chromatography-mass spectrometry (LC-MS), often in tandem (LC-MS/MS), which provides the necessary sensitivity and selectivity for this low-abundance metabolite.
Protocol 1: Extraction of Shikimate Pathway Metabolites from Plant Tissue
This protocol is a general guideline and may require optimization for specific plant tissues.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Extraction solvent: 80% methanol (B129727) (HPLC grade), pre-chilled to -20°C
-
Internal standards (e.g., isotopically labeled shikimic acid or a structurally similar compound not present in the plant)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent: 50% methanol (HPLC grade)
Procedure:
-
Harvesting and Homogenization: Immediately flash-freeze ~50-100 mg of plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the frozen powder to a pre-chilled microcentrifuge tube. Add 1 mL of pre-chilled 80% methanol containing internal standards.
-
Homogenization and Incubation: Vortex the mixture vigorously for 1 minute. Incubate on ice or at 4°C for 20 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of 50% methanol. Vortex and centrifuge again to remove any insoluble material before transferring to an LC-MS vial.
Protocol 2: LC-MS/MS Analysis of this compound
The following are suggested starting parameters for a UPLC-MS/MS system. Optimization will be necessary for your specific instrument and sample matrix.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column with polar end-capping (e.g., HSS T3, 100 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
-
Gradient Program (Example):
-
0-1 min: 1% B
-
1-10 min: 1% to 35% B
-
10-12 min: 35% to 95% B
-
12-14 min: 95% B
-
14-14.1 min: 95% to 1% B
-
14.1-17 min: 1% B (Re-equilibration)
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound ([M-H]⁻) is m/z 173.04.
-
Product ions need to be determined by infusing a standard of this compound and performing a product ion scan. Common fragments for similar organic acids involve losses of H₂O, CO, and CO₂. A potential quantifier/qualifier pair could be 173.04 -> 111.04 and 173.04 -> 85.03. These transitions must be empirically optimized.
-
-
Instrument Parameters:
-
Capillary Voltage: ~2.5-3.5 kV
-
Source Temperature: ~120-150°C
-
Desolvation Temperature: ~350-500°C
-
Cone Gas Flow: ~50 L/hr
-
Desolvation Gas Flow: ~600-800 L/hr
-
Collision Energy and Cone Voltage: These will need to be optimized for each MRM transition to achieve maximum signal intensity.
-
Signaling and Regulatory Roles
Direct evidence for this compound acting as a signaling molecule is limited. However, the flux through the shikimate pathway and the pools of its intermediates, including 3-DHS, are tightly regulated and respond to both developmental cues and environmental stresses.
The primary regulatory control is exerted on DAHPS, the entry point enzyme of the pathway. In Arabidopsis thaliana, different isoforms of DAHPS are feedback-inhibited by different aromatic amino acids and other downstream metabolites, allowing for a complex and fine-tuned regulation of carbon flow into the pathway[11].
Shikimate itself has been suggested to act as a signaling molecule, potentially indicating low phenylalanine availability to downstream secondary metabolic pathways like the monolignol pathway[19]. Given the close metabolic relationship, it is plausible that fluctuations in the 3-DHS pool could also have regulatory implications, although this remains an area for further investigation. The accumulation of shikimate pathway intermediates, including 3-DHS, under stress conditions or upon inhibition of the pathway (e.g., by glyphosate) can have significant impacts on plant metabolism and signaling[12][13].
Conclusion and Future Perspectives
This compound remains a somewhat enigmatic but undeniably crucial molecule in plant metabolism. While its role as a key intermediate in the shikimate pathway and as a precursor to gallic acid is well-established, a deeper understanding of its natural abundance and potential regulatory functions is needed. The lack of comprehensive quantitative data highlights a significant opportunity for future research, which, coupled with the detailed analytical protocols outlined here, can pave the way for a more complete picture of the regulation of aromatic compound biosynthesis in plants. For professionals in drug development, a thorough understanding of the shikimate pathway and its intermediates like 3-DHS is fundamental for the rational design of novel herbicides and antimicrobial agents that target this essential metabolic route. Further investigation into the factors that control the flux through the 3-DHS node could also open new avenues for the metabolic engineering of plants to enhance the production of valuable secondary metabolites.
References
- 1. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tomato fruits expressing a bacterial feedback-insensitive 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase of the shikimate pathway possess enhanced levels of multiple specialized metabolites and upgraded aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tomato fruits expressing a bacterial feedback-insensitive 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase of the shikimate pathway possess enhanced levels of multiple specialized metabolites and upgraded aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. uab.edu [uab.edu]
- 8. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
- 10. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 11. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate [frontiersin.org]
- 13. Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 16. Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 19. The regulatory role of shikimate in plant phenylalanine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evolutionary Origins of the Shikimate Pathway Genes
For Researchers, Scientists, and Drug Development Professionals
The shikimate pathway is a crucial and highly conserved metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of other aromatic compounds.[1][2] This seven-step pathway converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, a key branch-point metabolite.[1][3] Its presence in bacteria, archaea, fungi, algae, plants, and some protozoans, but its conspicuous absence in mammals, makes it an attractive target for the development of herbicides and antimicrobial agents.[4][5][6] This guide delves into the complex evolutionary history of the shikimate pathway genes, exploring the diverse strategies organisms have employed to maintain this essential metabolic function, including gene fusion, horizontal gene transfer, and endosymbiotic events.
Data Presentation: Gene Organization Across Kingdoms
The organization of shikimate pathway genes varies dramatically across the domains of life, reflecting distinct evolutionary trajectories. Bacteria typically possess monofunctional enzymes for each step, whereas fungi and some protists have evolved a large, pentafunctional enzyme complex.[1] Plants, in turn, exhibit a mosaic of monofunctional and bifunctional enzymes, largely of prokaryotic origin.[1][7]
| Kingdom/Group | Typical Gene Organization | Key Evolutionary Features | Representative Enzymes/Complexes |
| Bacteria | Monofunctional enzymes | Encoded by discrete aro genes.[1] | Separate enzymes for each of the seven steps. |
| Archaea | Monofunctional enzymes | Different initial reaction compared to bacteria and eukaryotes.[5] | Distinct enzymes for the initial condensation step. |
| Fungi | Pentafunctional AROM complex | A single polypeptide (AroM) catalyzes five consecutive reactions (steps 2-6).[1][8][9] | AROM complex; monofunctional DAHP synthase and chorismate synthase. |
| Apicomplexa | Pentafunctional AROM complex | Organization is similar to fungi, suggesting an ancient eukaryotic origin of the fused gene.[10][11][12] | AROM complex. |
| Plantae | Monofunctional & Bifunctional enzymes | Genes acquired through a mix of Endosymbiotic Gene Transfer (EGT) and Horizontal Gene Transfer (HGT) from multiple prokaryotic sources.[7][11] | Bifunctional 3-dehydroquinate (B1236863) dehydratase/shikimate 5-dehydrogenase (DHQ/SDH).[1][3][7] |
Evolutionary Trajectories and Mechanisms
The evolutionary history of the shikimate pathway is a compelling narrative of adaptation and genetic innovation. Cross-species comparisons have revealed shared sequence similarities and reaction mechanisms, pointing to a divergent evolutionary history from a common ancestor.[8][9]
The Ancestral Eukaryotic Pathway and the AROM Complex
Phylogenetic analyses suggest that the last common eukaryotic ancestor possessed a functional shikimate pathway.[7][10] A pivotal event in eukaryotic evolution was the emergence of the arom gene, a massive gene fusion encoding a pentafunctional polypeptide. This AROM complex catalyzes five sequential steps of the pathway (steps 2 through 6).[1][8][9] This complex is found in fungi, apicomplexans like Toxoplasma gondii, and ciliates such as Tetrahymena thermophila.[10][11]
Two primary hypotheses have been proposed for the origin of the AROM complex:
-
Ancient Eukaryotic Innovation: The more parsimonious view is that the arom gene fusion was an ancient event, present in the last common eukaryotic ancestor, and was subsequently inherited vertically.[10][12] This implies that lineages lacking the complex, such as plants and animals, lost it over time.
-
Horizontal Gene Transfer (HGT): An alternative hypothesis suggests the arom gene arose in one eukaryotic lineage and was then transferred to others via eukaryote-to-eukaryote HGT.[10][12]
The discovery of the AROM complex in diverse eukaryotic supergroups lends strong support to the idea that it is an ancient feature.[10][11]
The Plantae Anomaly: A Mosaic of Prokaryotic Genes
The evolution of the shikimate pathway in the Plantae lineage (green plants, red algae, and glaucophytes) is markedly different. Instead of the AROM complex, plants utilize a set of six discrete enzymes, one of which is bifunctional (DHQ/SDH).[1][7] The evolutionary origins of these genes are a mosaic derived from multiple prokaryotic sources through a combination of endosymbiotic and horizontal gene transfer.[7][11]
-
Endosymbiotic Gene Transfer (EGT): The establishment of the chloroplast via primary endosymbiosis with a cyanobacterium was a critical event. Phylogenetic studies suggest that some plant shikimate pathway genes, such as those for shikimate kinase and chorismate synthase, were likely acquired from the cyanobacterial progenitor of the plastid.[7][13] The pathway's localization within the chloroplast in land plants further supports this endosymbiotic origin.[10][11]
-
Horizontal Gene Transfer (HGT): Not all plant shikimate genes trace their ancestry to cyanobacteria. Analyses indicate that at least two other eubacterial genomes contributed to the final complement of genes in the plant pathway.[7][11] This demonstrates that the evolution of this pathway in plants involved multiple, independent HGT events in addition to EGT.[7]
Gene Duplication and Diversification in Land Plants
The transition from aquatic algae to terrestrial life was accompanied by further evolution of the shikimate pathway genes. While algae often have single-copy genes for this pathway, land plants frequently harbor multiple isoforms of enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and shikimate kinase (SK).[3][8] These duplications likely provided the raw material for sub-functionalization and neofunctionalization, allowing for more complex regulation and adaptation to diverse environmental stresses.[8][9]
Gene Loss in Metazoa
A significant evolutionary event was the complete loss of the shikimate pathway in the animal kingdom (Metazoa).[12] Animals must obtain the three aromatic amino acids from their diet, classifying them as "essential" amino acids.[1] This loss highlights a fundamental divergence in metabolic capability between animals and the other kingdoms that have retained this vital pathway.
Experimental Protocols
The elucidation of the shikimate pathway's evolutionary history relies on several key experimental and computational methodologies.
1. Phylogenetic Analysis of Pathway Genes
This is the core method for inferring the evolutionary relationships of genes across different species.
-
Objective: To determine the evolutionary ancestry of individual shikimate pathway enzymes and identify instances of HGT, EGT, and vertical inheritance.[14]
-
Methodology:
-
Sequence Retrieval: Amino acid sequences for specific shikimate pathway enzymes (e.g., chorismate synthase, DHQS) are obtained from public databases such as NCBI and UniProt for a wide range of organisms (bacteria, archaea, fungi, plants, etc.).[14][15]
-
Multiple Sequence Alignment (MSA): The collected sequences are aligned using algorithms like ClustalW or MAFFT to identify conserved regions and homologous positions.[14]
-
Phylogenetic Tree Construction: A phylogenetic tree is generated from the alignment using statistical methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference.[14][15] Software packages like MEGA or PhyML are commonly used for this step.[15] The resulting tree topology reveals the evolutionary relationships between the sequences, grouping them into clades based on shared ancestry.
-
2. Confirmation of Fused Genes (e.g., AROM complex)
This protocol is used to verify that multiple enzymatic domains are encoded by a single, continuous gene and are transcribed as a single mRNA molecule.
-
Objective: To confirm the existence of the pentafunctional arom gene in organisms like Tetrahymena thermophila.[10]
-
Methodology:
-
Nucleic Acid Extraction: Total RNA is extracted from the target organism.
-
cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the mRNA population. This removes introns and provides a template representing the transcribed genes.
-
PCR Amplification: Polymerase Chain Reaction (PCR) is performed on the cDNA using primers designed to span the junctions between the different enzymatic domains of the putative fused gene.
-
Sequencing and Analysis: The PCR products are sequenced and analyzed to confirm that they represent a single, contiguous open reading frame containing all five domains, thus verifying the existence of the pentafused gene.[10]
-
3. Enzyme Activity Assays
Biochemical assays are essential to confirm that the identified genes encode functionally active enzymes.
-
Objective: To measure the catalytic activity of a specific shikimate pathway enzyme, for example, shikimate dehydrogenase (SDH).[14]
-
Methodology (Example: Shikimate Dehydrogenase):
-
Principle: The assay measures the NADP+-dependent oxidation of shikimate to 3-dehydroshikimate. The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH.[14]
-
Procedure: A reaction mixture is prepared in a cuvette containing buffer, shikimate, and NADP+. The reaction is initiated by adding the purified SDH enzyme. The change in absorbance at 340 nm is recorded over time using a spectrophotometer.[14]
-
Calculation: The enzyme's specific activity is calculated using the molar extinction coefficient of NADPH.[14]
-
Visualizations: Pathways and Evolutionary Models
Conclusion and Implications
The evolutionary history of the shikimate pathway is a remarkable story of genetic persistence and adaptation. From the widespread, monofunctional enzymes in prokaryotes to the elegant pentafunctional AROM complex in fungi and the chimeric, plastid-targeted pathway in plants, evolution has forged diverse solutions to maintain this essential metabolic route. The journey of the plant shikimate pathway genes, assembled from multiple prokaryotic donors via endosymbiosis and horizontal gene transfer, underscores the dynamic nature of eukaryotic genomes.[7][10][11]
For drug development professionals, this evolutionary divergence is highly significant. The absence of the pathway in humans provides a clear therapeutic window.[4][16] The structural and organizational differences between the enzymes in bacteria, fungi, parasites, and plants offer unique opportunities for designing selective inhibitors. Understanding the specific evolutionary trajectory of the pathway in a target pathogen or plant is therefore a critical first step in the development of novel, effective, and highly specific antimicrobial agents and herbicides.
References
- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Evolutionary Conservation and Druggability Analysis of Enzymes Belonging to the Bacterial Shikimate Pathway [mdpi.com]
- 5. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 6. Evidence for the shikimate pathway in apicomplexan parasites | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]
- 9. Shikimate and Phenylalanine Biosynthesis in the Green Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolutionary Origins of the Eukaryotic Shikimate Pathway: Gene Fusions, Horizontal Gene Transfer, and Endosymbiotic Replacements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolutionary origins of the eukaryotic shikimate pathway: gene fusions, horizontal gene transfer, and endosymbiotic replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The shikimate pathway in apicomplexan parasites: implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Dehydroshikimate: A Critical Branch Point Intermediate in Biosynthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
3-Dehydroshikimate (DHS) is a pivotal intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in bacteria, archaea, fungi, algae, and plants.[1][2] Its strategic position makes it a critical branch point from which various metabolic pathways diverge, leading to the formation of a wide array of commercially and medicinally important compounds. This technical guide provides an in-depth exploration of this compound's role as a branch point intermediate, detailing the enzymatic reactions governing its synthesis and consumption, quantitative kinetic data of key enzymes, comprehensive experimental protocols for its analysis, and visual representations of the associated metabolic and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the shikimate pathway and its diverse products.
Introduction: The Central Role of this compound
The shikimate pathway is a seven-step metabolic sequence that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[3][4] this compound is the third intermediate in this pathway, formed from the dehydration of 3-dehydroquinate (B1236863) by the enzyme 3-dehydroquinate dehydratase.[3][5]
As a branch point intermediate, this compound stands at a metabolic crossroads. It can be either reversibly reduced to shikimate by shikimate dehydrogenase, continuing along the primary shikimate pathway, or it can be diverted into alternative biosynthetic routes.[3][6] These branches lead to the production of valuable secondary metabolites, including gallic acid, a precursor to hydrolyzable tannins, and protocatechuic acid, a building block for various polymers and pharmaceuticals.[7][8] The absence of the shikimate pathway in mammals makes its enzymes attractive targets for the development of novel antimicrobial agents and herbicides.[9]
Metabolic Pathways Diverging from this compound
The fate of this compound is determined by the enzymatic machinery present in a given organism. The primary branching pathways are detailed below.
The Main Shikimate Pathway: Conversion to Shikimate
The canonical route of the shikimate pathway involves the NADPH-dependent reduction of this compound to shikimate, a reaction catalyzed by shikimate dehydrogenase (EC 1.1.1.25).[6] This reaction is a critical step towards the synthesis of chorismate and, subsequently, the aromatic amino acids.[3]
The Gallic Acid Biosynthesis Pathway
In many plants and some microorganisms, this compound can be converted to gallic acid. This is often cited as occurring through the action of shikimate dehydrogenase, which can produce 3,5-didehydroshikimate that spontaneously rearranges to gallic acid.[10]
The Protocatechuic Acid Biosynthesis Pathway
Several bacteria possess the enzyme this compound dehydratase (EC 4.2.1.118), which catalyzes the dehydration of this compound to form protocatechuic acid (PCA).[8][11] This provides a direct route to this important phenolic compound, bypassing the later steps of the shikimate pathway.
Quantitative Data: Enzyme Kinetics
The distribution of metabolic flux from the this compound branch point is governed by the kinetic properties of the competing enzymes. A summary of key kinetic parameters for enzymes that utilize this compound as a substrate is presented in Table 1.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| Shikimate Dehydrogenase (AroE) | Escherichia coli | This compound | 100 - 200 | Not Reported | Not Reported | [12] |
| Shikimate Dehydrogenase (CsDQD/SDHa) | Camellia sinensis | This compound | Not specified | Not specified | Not specified | [10] |
| Shikimate Dehydrogenase (CsDQD/SDHc) | Camellia sinensis | This compound | 330.93 | Not specified | Not specified | [10] |
| Shikimate Dehydrogenase (CsDQD/SDHd) | Camellia sinensis | This compound | 465.97 | Not specified | Not specified | [10] |
| This compound Dehydratase (AsbF) | Bacillus thuringiensis | This compound | ~40 | ~1 | ~25,000 | [12] |
| This compound Dehydratase (QsuB) | Corynebacterium glutamicum | This compound | 1000 | 61 | 61,000 | [12] |
| This compound Dehydratase (Qa-4) | Neurospora crassa | This compound | 600 | 220 | 366,667 | [12] |
Note: Kinetic parameters can vary depending on assay conditions (pH, temperature, buffer composition).
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its associated enzymes.
Heterologous Expression and Purification of Shikimate Pathway Enzymes
Objective: To produce and purify active enzymes for in vitro characterization.
Protocol:
-
Gene Cloning: Synthesize or PCR-amplify the gene of interest (e.g., aroE for shikimate dehydrogenase, or a gene encoding a this compound dehydratase) with appropriate restriction sites. Ligate the gene into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Transformation: Transform the expression plasmid into a competent E. coli expression strain, such as BL21(DE3).
-
Protein Expression:
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Protein Purification (Immobilized Metal Affinity Chromatography - IMAC):
-
Equilibrate a Ni-NTA resin column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Buffer Exchange and Storage:
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein and store at -80°C.
-
Spectrophotometric Assay for Shikimate Dehydrogenase Activity
Objective: To determine the enzymatic activity of shikimate dehydrogenase by monitoring the oxidation of NADPH.
Protocol:
-
Reaction Mixture Preparation: In a UV-transparent cuvette, prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer, pH 7.5
-
0.2 mM NADPH
-
Varying concentrations of this compound (substrate)
-
Nuclease-free water to a final volume of 200 µL.
-
-
Assay Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer. Initiate the reaction by adding a known amount of purified shikimate dehydrogenase.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time. The initial linear portion of the absorbance versus time curve represents the initial reaction velocity.
-
Calculation of Activity: Calculate the rate of NADPH oxidation using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M-1cm-1. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
HPLC Analysis of this compound and Related Metabolites
Objective: To separate and quantify this compound, shikimate, gallic acid, and protocatechuic acid in a sample.
Protocol:
-
Sample Preparation:
-
For in vitro enzyme assays, stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol). Centrifuge to pellet the precipitated protein.
-
For cell culture samples, quench metabolism by rapidly cooling the culture and then extract the metabolites using a suitable solvent (e.g., a mixture of methanol (B129727), acetonitrile, and water).
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical gradient might start with a low percentage of the organic solvent and increase over time. For isocratic elution, a mixture such as methanol and 1% phosphoric acid in water can be used.[5]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at wavelengths appropriate for the compounds of interest. This compound can be detected at 234 nm, while shikimic acid, gallic acid, and protocatechuic acid are often monitored around 210-220 nm.[5][10] A photodiode array (PDA) detector is ideal for simultaneous monitoring at multiple wavelengths.
-
-
Quantification:
-
Prepare standard curves for each compound of interest by injecting known concentrations.
-
Integrate the peak areas of the analytes in the samples and quantify the concentrations using the standard curves.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Metabolic fate of this compound as a branch point.
Caption: Workflow for heterologous expression and purification.
Caption: General workflow for HPLC analysis of metabolites.
Conclusion
This compound's position as a branch point intermediate in the shikimate pathway underscores its significance in microbial and plant metabolism. The ability to channel metabolic flux from this point towards the synthesis of valuable compounds has made it a key target for metabolic engineering and synthetic biology applications.[13] Furthermore, the enzymes that catalyze reactions at this branch point represent promising targets for the development of novel drugs and herbicides. A thorough understanding of the kinetics of these enzymes and robust experimental methods for their study are crucial for advancing research in these fields. This technical guide provides a foundational resource to aid researchers in their exploration of the multifaceted role of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN105116092B - The HPLC assay method of shikimic acid and this compound in pericarpium granati - Google Patents [patents.google.com]
- 6. Shikimate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. biosciencejournals.com [biosciencejournals.com]
- 8. Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida this compound Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound dehydratase - Wikipedia [en.wikipedia.org]
- 12. Comparative Analysis of Catabolic and Anabolic Dehydroshikimate Dehydratases for 3,4-DHBA Production in Escherichia coli [mdpi.com]
- 13. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]
An In-depth Technical Guide to the Regulation of the Shikimate Pathway in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The shikimate pathway in Escherichia coli is a vital metabolic route responsible for the de novo biosynthesis of aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. Its intricate regulation is a classic example of metabolic control, employing both feedback inhibition and transcriptional repression to efficiently manage carbon flow in response to cellular needs. This guide provides a detailed examination of these regulatory mechanisms, focusing on the key enzymes and regulatory proteins that govern this essential pathway. Understanding these control points is critical for the development of antimicrobial agents targeting this pathway and for metabolic engineering efforts aimed at overproducing valuable aromatic compounds.
Overview of the Shikimate Pathway Regulation
The regulation of the shikimate pathway in E. coli is primarily orchestrated at two levels:
-
Feedback Inhibition: The final aromatic amino acid products allosterically inhibit the activity of the first enzyme in the pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.
-
Transcriptional Repression: The expression of the genes encoding the enzymes of the pathway is controlled by repressor proteins, principally TyrR and TrpR, which respond to the intracellular concentrations of tyrosine, phenylalanine, and tryptophan.
This dual-layer control ensures a rapid response to changes in amino acid availability while also providing long-term adaptation of enzyme levels.
Feedback Inhibition of DAHP Synthase Isoenzymes
The first committed step of the shikimate pathway is the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form DAHP. This reaction is catalyzed by three DAHP synthase isoenzymes, each encoded by a distinct gene and allosterically inhibited by one of the three aromatic amino acids.[1] This differential regulation allows the cell to independently modulate the pathway's activity in response to the specific needs for each aromatic amino acid.
The three isoenzymes and their respective feedback inhibitors are:
-
AroG (encoded by aroG): Inhibited by L-phenylalanine.[2] This is the major isoenzyme, contributing to approximately 80% of the total DAHP synthase activity in the cell.[3]
-
AroH (encoded by aroH): Inhibited by L-tryptophan.
Mutations in the allosteric binding sites of these enzymes can lead to feedback-resistant phenotypes, a common strategy employed in metabolic engineering to enhance the production of aromatic compounds.[4][6][7]
Quantitative Data on Enzyme Kinetics and Inhibition
The following table summarizes available quantitative data for the DAHP synthase isoenzymes and chorismate mutase.
| Enzyme | Gene | Substrate(s) | K | k | Inhibitor | K |
| AroH | aroH | PEP | 5.3 | 21 | L-Tryptophan | 1 |
| E4P | 35 | |||||
| Chorismate Mutase | pheA | Chorismate | 45 (pH 7.8), 296 (pH 7.5) | 72 (pH 7.5) | L-Phenylalanine | - |
Transcriptional Regulation by TyrR and TrpR
The expression of the genes encoding the shikimate pathway enzymes is tightly controlled at the transcriptional level by the TyrR and TrpR repressor proteins.
The TyrR Regulon
The TyrR protein is a global regulator that controls the expression of a number of genes involved in aromatic amino acid biosynthesis and transport, including aroG, aroF, aroL, and tyrA.[8][9][10] TyrR can act as both a repressor and an activator, depending on the location of its binding sites (TyrR boxes) relative to the promoter and the presence of its co-factors: L-tyrosine, L-phenylalanine, or L-tryptophan.[11]
For the shikimate pathway genes, TyrR primarily functions as a repressor. The binding of TyrR to operator sites, often overlapping the promoter region, sterically hinders the binding of RNA polymerase, thereby inhibiting transcription. The degree of repression is modulated by the intracellular concentrations of the aromatic amino acids. For instance, the transcription of aroF and aroG is repressed by the TyrR protein when complexed with tyrosine or phenylalanine, respectively.[9]
The TrpR Repressor
The TrpR repressor, in the presence of its co-repressor L-tryptophan, is the primary regulator of the tryptophan operon. It also plays a role in regulating the shikimate pathway, notably in the repression of aroH and in conjunction with TyrR for the full repression of aroL.
A Deeper Look at aroL Regulation
The promoter-operator region of the aroL gene, which encodes shikimate kinase, is a well-studied example of complex transcriptional regulation. It contains three TyrR boxes and one TrpR binding site.[2] Full repression of aroL requires both the TyrR and TrpR repressors. TyrR-mediated repression is thought to involve DNA looping, facilitated by the formation of a TyrR hexamer.[2]
The Role of Integration Host Factor (IHF)
Integration Host Factor (IHF) is a DNA-binding and bending protein that can influence transcription. A potential IHF binding site has been identified in the regulatory region of aroL, and studies with himA mutants (lacking a subunit of IHF) suggest that IHF binding may negatively affect tyrosine-mediated repression of aroL.[2] This indicates that the chromatin-like structure of the promoter region, modulated by architectural proteins like IHF, plays a role in fine-tuning gene expression in the shikimate pathway.
Figure 1: Overview of Shikimate Pathway Regulation in E. coli.
Regulation of Chorismate Mutase
Chorismate is a critical branch point in the biosynthesis of aromatic compounds. The enzyme chorismate mutase catalyzes the first step in the biosynthesis of L-phenylalanine and L-tyrosine, converting chorismate to prephenate. In E. coli, this activity is carried out by two enzymes:
-
Chorismate mutase-prephenate dehydratase (encoded by pheA): A bifunctional enzyme that is allosterically inhibited by L-phenylalanine.[12][13] L-tyrosine and L-tryptophan do not inhibit this enzyme.[12]
-
Chorismate mutase-prephenate dehydrogenase (encoded by tyrA): A bifunctional enzyme that is allosterically inhibited by L-tyrosine.
This differential regulation at the chorismate branch point allows the cell to channel chorismate towards the synthesis of either phenylalanine or tyrosine, depending on their relative abundance.
Figure 2: Allosteric Regulation at the Chorismate Branch Point.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the regulation of the shikimate pathway.
DAHP Synthase Assay
The activity of DAHP synthase can be measured using a discontinuous colorimetric assay.
Principle: This assay is based on the periodate (B1199274) oxidation of DAHP to β-formylpyruvate, which then reacts with thiobarbituric acid to produce a colored adduct that can be quantified spectrophotometrically at 549 nm.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., MnCl
2), and one of the substrates (e.g., PEP). -
Enzyme and Substrate Addition: Add the purified DAHP synthase enzyme to the reaction mixture and equilibrate at the desired temperature (e.g., 37°C).
-
Initiation: Start the reaction by adding the second substrate (E4P).
-
Termination: After a fixed time, stop the reaction by adding trichloroacetic acid (TCA).
-
Color Development:
-
Add sodium periodate to oxidize the DAHP.
-
Quench the excess periodate with sodium arsenite.
-
Add thiobarbituric acid and heat to develop the color.
-
-
Quantification: Measure the absorbance at 549 nm and calculate the amount of DAHP produced using a standard curve.
Chorismate Mutase Assay
The activity of chorismate mutase can be monitored continuously by spectrophotometry.
Principle: The conversion of chorismate to prephenate results in a decrease in absorbance at 274 nm.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 50 mM potassium phosphate, pH 7.5) and a known concentration of chorismate.
-
Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a spectrophotometer.
-
Initiation: Start the reaction by adding the purified chorismate mutase enzyme.
-
Monitoring: Continuously monitor the decrease in absorbance at 274 nm over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of regulatory proteins like TyrR and TrpR to their DNA operator sites.
Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment, resulting in a "shift" in the band's position.
Methodology:
-
Probe Preparation: A DNA fragment containing the putative binding site is labeled, typically with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with the purified regulatory protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Detection: The positions of the free and protein-bound DNA are visualized by autoradiography or fluorescence imaging.
Figure 3: General Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
In Vitro Transcription Assay
This assay is used to directly study the effect of repressor proteins and their co-factors on the transcription of a specific gene.
Principle: A linear DNA template containing the promoter and gene of interest is transcribed by RNA polymerase in a test tube. The resulting RNA transcript is then detected and quantified.
Methodology:
-
Template Preparation: A linear DNA fragment containing the promoter of a shikimate pathway gene (e.g., aroF) is generated by PCR or restriction digest.
-
Reaction Mixture: A reaction is assembled containing the DNA template, purified E. coli RNA polymerase holoenzyme, and ribonucleoside triphosphates (NTPs), one of which is typically radiolabeled (e.g., [α-³²P]UTP).
-
Addition of Regulators: The regulatory protein (e.g., TyrR) and its co-factors (e.g., tyrosine) are added to the reaction mixture to assess their effect on transcription.
-
Transcription: The reaction is incubated at 37°C to allow transcription to occur.
-
Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the transcript band indicates the level of transcription.
Implications for Drug Development and Metabolic Engineering
The essential nature of the shikimate pathway in bacteria and its absence in mammals make it an attractive target for the development of novel antimicrobial agents. A detailed understanding of the regulatory mechanisms can aid in the identification of vulnerable points for inhibition.
For metabolic engineering, overcoming the tight regulation of the shikimate pathway is a key challenge in the overproduction of aromatic amino acids and their derivatives, which have numerous industrial applications. Strategies such as the use of feedback-resistant enzyme variants and the modification of transcriptional regulatory networks are central to developing high-yield production strains.
Conclusion
The regulation of the shikimate pathway in Escherichia coli is a sophisticated system that ensures the balanced production of aromatic amino acids. Through the interplay of allosteric feedback inhibition and transcriptional control mediated by the TyrR and TrpR repressors, the cell can fine-tune the metabolic flux through this essential pathway. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers seeking to further unravel the complexities of this system or to manipulate it for biotechnological and therapeutic purposes.
References
- 1. Engineering Escherichia coli to overproduce aromatic amino acids and derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. scienceasia.org [scienceasia.org]
- 4. Cloning of an aroF allele encoding a tyrosine-insensitive 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning of an aroF allele encoding a tyrosine-insensitive 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction of two mutations into AroG increases phenylalanine production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-directed mutagenesis and over expression of aroG gene of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RegulonDB Browser [regulondb.ccg.unam.mx]
- 9. Operator mutations of the Escherichia coli aroF gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Demonstration that the TyrR protein and RNA polymerase complex formed at the divergent P3 promoter inhibits binding of RNA polymerase to the major promoter, P1, of the aroP gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chorismate mutase/prephenate dehydratase from Escherichia coli K12. Binding studies with the allosteric effector phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chorismate mutase/prephenate dehydratase from Escherichia coli K12. Effect of phenylalanine, NaCl and pH on the protein conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of 3-Dehydroquinate Dehydratase in DHS Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dehydroquinate (B1236863) dehydratase (DHQD), the third enzyme in the shikimate pathway, catalyzes the dehydration of 3-dehydroquinate (DHQ) to 3-dehydroshikimate (DHS). This crucial step is part of an essential metabolic route in bacteria, fungi, plants, and apicomplexan parasites for the biosynthesis of aromatic amino acids.[1] The absence of the shikimate pathway in mammals makes DHQD an attractive target for the development of novel antimicrobial agents and herbicides. This technical guide provides a comprehensive overview of the function of DHQD in DHS synthesis, including its catalytic mechanism, detailed quantitative data on its kinetic parameters, and step-by-step experimental protocols for its study. Furthermore, this guide presents visualizations of the shikimate pathway and experimental workflows to facilitate a deeper understanding of this vital enzyme.
Introduction: The Shikimate Pathway and the Role of 3-Dehydroquinate Dehydratase
The shikimate pathway is a seven-step metabolic pathway that converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, the precursor for the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other important aromatic compounds.[2] 3-Dehydroquinate dehydratase (EC 4.2.1.10) carries out the third reaction in this pathway, the reversible dehydration of 3-dehydroquinate to form this compound.[3]
Two distinct and evolutionarily unrelated classes of DHQD have been identified: Type I and Type II.[1]
-
Type I DHQD: Found in fungi, plants, and some bacteria, it catalyzes the cis-dehydration of 3-dehydroquinate via a covalent imine intermediate. These enzymes are typically heat-labile and exhibit low micromolar Km values.[4]
-
Type II DHQD: Predominantly found in the shikimate pathway of most bacteria and the quinate pathway of fungi, it catalyzes the trans-dehydration through an enolate intermediate. Type II DHQDs are generally heat-stable with higher Km values compared to their Type I counterparts.[4]
The stark differences in structure and mechanism between the two types, and their absence in mammals, present significant opportunities for the rational design of selective inhibitors.[1]
Catalytic Mechanism of 3-Dehydroquinate Dehydratase
The two classes of DHQD employ distinct catalytic strategies to achieve the same overall reaction.
Type I DHQD: Covalent Catalysis
The mechanism of Type I DHQD proceeds through the formation of a Schiff base intermediate with a conserved lysine (B10760008) residue in the active site.[5]
-
Schiff Base Formation: The catalytic lysine attacks the carbonyl group of 3-dehydroquinate, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine dehydrates to form a protonated Schiff base (imine).
-
cis-Elimination: A general base in the active site abstracts a proton, leading to the cis-elimination of a hydroxyl group and the formation of a double bond.
-
Hydrolysis: The resulting enamine Schiff base is hydrolyzed to release this compound and regenerate the free enzyme.[6]
Type II DHQD: Non-covalent Catalysis
Type II DHQD utilizes an enolate intermediate without forming a covalent bond with the substrate.[6]
-
Proton Abstraction: A general base, typically a tyrosine residue, abstracts a proton from the C2 position of 3-dehydroquinate.[6]
-
Enolate Formation: This abstraction leads to the formation of an enolate intermediate.
-
Elimination: The subsequent elimination of the C1 hydroxyl group is facilitated by a general acid, resulting in the formation of this compound.[6]
Quantitative Data: Kinetic Parameters
The catalytic efficiency of DHQD varies significantly between the two types and across different organisms. The following tables summarize key kinetic parameters.
Table 1: Kinetic Parameters of Type I 3-Dehydroquinate Dehydratase
| Organism | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Enterococcus faecalis | 65 | 110 | 1.7 x 10⁶ | [2] |
| Escherichia coli | - | - | - | [2] |
| Salmonella typhi | - | - | - | [2] |
| Streptococcus pneumoniae | - | - | - | [2] |
Table 2: Kinetic Parameters of Type II 3-Dehydroquinate Dehydratase
| Organism | Vmax (µmol/L/s) | Km (µmol/L) | kcat (s⁻¹) | kcat/Km (L/µmol/s) | Specific Activity (U/mg) | Reference |
| Arthrobacter crystallopoietes | 66.7 | 448.5 | - | - | - | [3] |
| Comamonas testosteroni | - | 37.2 | - | - | - | [3] |
| Corynebacterium glutamicum | 2.56 | 281.43 | 52.26 | 0.19 | 119.14 | [3] |
Table 3: Kinetic Parameters of Bifunctional DQD/SDH from Camellia sinensis
| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/µg protein) |
| CsDQD/SDHa | 3-DHS | 69.31 ± 2.62 | 266.33 ± 15.47 |
| SA | 119.34 ± 14.28 | 212.00 ± 11.11 | |
| NADP⁺ | 76.28 ± 8.16 | 210.67 ± 11.55 | |
| NADPH | 21.04 ± 1.12 | 269.00 ± 14.00 | |
| CsDQD/SDHc | 3-DHS | 102.26 ± 12.11 | 109.67 ± 6.03 |
| SA | 109.12 ± 13.59 | 108.33 ± 5.51 | |
| NADP⁺ | 100.86 ± 10.20 | 112.33 ± 6.03 | |
| NADPH | 105.15 ± 11.22 | 110.33 ± 5.51 | |
| CsDQD/SDHd | 3-DHS | 133.56 ± 15.31 | 129.33 ± 7.09 |
| SA | 87.11 ± 9.80 | 158.67 ± 8.08 | |
| NADP⁺ | 98.12 ± 11.22 | 160.67 ± 8.50 | |
| NADPH | 110.11 ± 13.27 | 131.67 ± 7.09 |
Experimental Protocols
Accurate characterization of DHQD requires robust and reproducible experimental procedures.
Recombinant Protein Expression and Purification
This protocol describes a general method for the expression and purification of His-tagged DHQD in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with DHQD gene insert (e.g., pET series)
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitor cocktail)
-
Wash Buffer (Lysis Buffer with 20-40 mM imidazole)
-
Elution Buffer (Lysis Buffer with 250-500 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Sonciator
-
Centrifuge
-
SDS-PAGE equipment
-
Protein concentration assay reagents (e.g., Bradford assay)
-
Storage Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol)
Procedure:
-
Transformation: Transform the expression vector into competent E. coli cells and select for transformants on antibiotic-containing LB agar plates.
-
Expression: a. Inoculate a starter culture and grow overnight. b. Use the starter culture to inoculate a larger volume of LB broth with antibiotic and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[7] c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) overnight.[7]
-
Purification: a. Harvest cells by centrifugation. b. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.[7] c. Clarify the lysate by centrifugation.[7] d. Apply the supernatant to a pre-equilibrated Ni-NTA column.[7] e. Wash the column with Wash Buffer.[7] f. Elute the His-tagged DHQD with Elution Buffer.[7]
-
Quality Control and Storage: a. Assess the purity of the eluted fractions by SDS-PAGE. b. Determine the protein concentration. c. Dialyze the purified protein against Storage Buffer and store at -80°C.[7]
Direct Continuous Spectrophotometric Assay
This assay directly measures the formation of this compound by monitoring the increase in absorbance at 234 nm.[8]
Materials:
-
Purified DHQD enzyme
-
3-dehydroquinic acid potassium salt (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[9]
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the Assay Buffer and varying concentrations of the 3-dehydroquinate substrate.[9]
-
Equilibrate the mixture to the desired temperature (e.g., room temperature).[9]
-
Initiate the reaction by adding a known amount of purified DHQD.[9]
-
Immediately monitor the increase in absorbance at 234 nm over time.[6]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of this compound (ε₂₃₄ = 1.2 x 10⁴ M⁻¹cm⁻¹).[9]
Coupled-Enzyme Spectrophotometric Assay
This assay couples the formation of this compound to its reduction by shikimate dehydrogenase, which consumes NADPH, leading to a decrease in absorbance at 340 nm.[6]
Materials:
-
Purified DHQD enzyme
-
Purified shikimate dehydrogenase (in excess)
-
3-dehydroquinate (substrate)
-
NADPH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[10]
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the Assay Buffer, a saturating concentration of NADPH, an excess of shikimate dehydrogenase, and varying concentrations of 3-dehydroquinate.[6]
-
Equilibrate the reaction mixture to the desired temperature.
-
Initiate the reaction by adding a known amount of the purified DHQD enzyme.[6]
-
Monitor the decrease in absorbance at 340 nm over time.[6]
-
Calculate the rate of NADPH consumption using the Beer-Lambert law, with the molar extinction coefficient for NADPH at 340 nm being 6220 M⁻¹cm⁻¹.[6]
Visualizations
Shikimate Pathway
Caption: The Shikimate Pathway leading to the synthesis of aromatic amino acids.
Experimental Workflow: Recombinant Protein Purification
Caption: Workflow for the expression and purification of recombinant DHQD.
Experimental Workflow: Coupled-Enzyme Assay
Caption: Workflow for the coupled-enzyme spectrophotometric assay of DHQD activity.
Conclusion
3-Dehydroquinate dehydratase plays a pivotal and well-characterized role in the shikimate pathway, making it a subject of intense research, particularly in the context of drug development. The existence of two distinct classes of DHQD with different structures and catalytic mechanisms provides a unique opportunity for the design of specific inhibitors. The detailed protocols and comprehensive kinetic data presented in this guide offer a solid foundation for researchers to further explore the function of this essential enzyme and to advance the development of novel antimicrobial agents and herbicides.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Polyketide Inhibitors Targeting 3-Dehydroquinate Dehydratase in the Shikimate Pathway of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the kinetic diversity of microbial 3-dehydroquinate dehydratases of shikimate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-dehydroquinate dehydratase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Dawn of Aromatic Biosynthesis: Unveiling 3-Dehydroshikimate as a Key Metabolic Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of aromatic amino acids, is a cornerstone of biochemistry in bacteria, archaea, fungi, and plants. Its absence in mammals makes it a prime target for the development of herbicides and antimicrobial agents. Central to this pathway is the intermediate, 3-dehydroshikimate (DHS), the discovery of which was a pivotal moment in understanding how life synthesizes essential aromatic compounds. This technical guide delves into the core of this discovery, providing a detailed account of the key experiments, the brilliant researchers who conducted them, and the logical framework that led to the identification of this compound as a crucial metabolic building block.
The elucidation of the shikimate pathway is a classic example of the power of microbial genetics and biochemistry. The pioneering work of Dr. Bernard D. Davis and his colleagues in the mid-20th century, utilizing auxotrophic mutants of Escherichia coli, was instrumental in piecing together this intricate metabolic puzzle. By studying mutants that required aromatic amino acids for growth, they were able to isolate and identify the metabolic intermediates that accumulated in the culture medium, providing a roadmap of the pathway.
This guide will present a comprehensive overview of the discovery of this compound, with a focus on the experimental methodologies and quantitative data that underpinned this seminal work. We will explore the logical progression of the research, from the generation of mutants to the enzymatic characterization of the pathway's steps. For the modern researcher, this historical perspective not only offers a fascinating glimpse into the history of science but also provides a foundational understanding of a pathway that remains a critical area of study for drug development and metabolic engineering.
The Experimental Journey: Unmasking a Hidden Intermediate
The discovery of this compound was not a single event but rather the culmination of a series of meticulous experiments. The overarching strategy, pioneered by Bernard D. Davis, was to use mutant strains of E. coli that were unable to synthesize their own aromatic amino acids (phenylalanine, tyrosine, and tryptophan). These "auxotrophic" mutants, when grown in a minimal medium, would accumulate the metabolic intermediate immediately preceding the blocked enzymatic step. By isolating and identifying these accumulated compounds, the researchers could piece together the steps of the biosynthetic pathway.
Logical Framework of the Discovery
The intellectual journey to identify this compound followed a clear and logical progression, which can be visualized as a workflow.
Key Experiments and Methodologies
The foundational work that led to the identification of this compound was detailed in a series of publications from the laboratories of Bernard D. Davis and David Sprinson. A particularly seminal paper is "Aromatic biosynthesis. VII. Accumulation of two derivatives of shikimic acid by bacterial mutants" by Davis and Mingioli, published in 1953.[1]
The first critical step was the generation of E. coli mutants with defects in the aromatic amino acid biosynthetic pathway.
-
Mutagenesis: A culture of E. coli (strain K-12) was irradiated with ultraviolet (UV) light to induce mutations in the bacterial DNA.
-
Penicillin Enrichment: The mutagenized cells were then grown in a minimal medium lacking aromatic amino acids but containing penicillin. Penicillin is an antibiotic that kills growing cells. Therefore, the auxotrophic mutants, which could not grow in the minimal medium, survived this selection process.
-
Screening: The surviving cells were plated on a rich agar (B569324) medium. Colonies that grew on the rich medium but not on the minimal medium were selected as potential auxotrophs. These were then further tested for their specific requirement for aromatic amino acids.
Once the auxotrophic mutants were identified, they were used to produce and accumulate the metabolic intermediates.
-
Culture Conditions: A specific mutant strain, later identified as being blocked in the conversion of this compound to shikimate, was grown in a liquid minimal medium supplemented with a growth-limiting amount of a complete amino acid mixture (e.g., casein hydrolysate).
-
Accumulation: As the cells grew and exhausted the supplied aromatic amino acids, the metabolic pathway was induced, but the enzymatic block prevented the synthesis of the final products. This led to the accumulation of the intermediate immediately before the block, this compound, in the culture medium.
The accumulated intermediate was then isolated and identified through a series of chemical and physical methods.
-
Adsorption and Elution: The culture supernatant was passed through a column of a weak anion-exchange resin (e.g., Amberlite IR-4B). The acidic intermediates, including this compound, were adsorbed to the resin. The column was then washed, and the intermediates were eluted with a dilute acid.
-
Characterization: The eluted compound was characterized by:
-
Ultraviolet (UV) Spectroscopy: this compound exhibits a characteristic UV absorption maximum at 234 nm in a neutral solution, which disappears upon reduction with sodium borohydride.
-
Chemical Tests: The compound gave positive reactions for a carbonyl group and for an α,β-unsaturated acid.
-
Comparison with a Synthetic Standard: The properties of the isolated compound were compared with those of chemically synthesized 3-dehydroshikimic acid.
-
To confirm the position of this compound in the pathway, enzymatic conversion studies were performed.
-
Preparation of Cell-Free Extracts: E. coli cells were disrupted by grinding with alumina (B75360) or by sonication to prepare a cell-free extract containing the enzymes of the shikimate pathway.
-
Enzymatic Assay: The cell-free extract was incubated with the precursor, 3-dehydroquinic acid (which was isolated from another mutant blocked earlier in the pathway).
-
Product Identification: The reaction mixture was then analyzed for the formation of this compound by monitoring the increase in absorbance at 234 nm. This demonstrated the presence of an enzyme, 3-dehydroquinate (B1236863) dehydratase, that catalyzes the conversion of 3-dehydroquinate to this compound.
Quantitative Data: The Evidence for a New Intermediate
The discovery of this compound was supported by robust quantitative data. The following tables summarize the key findings from the early studies.
Table 1: Accumulation of this compound by an E. coli Mutant
| Mutant Strain | Growth Supplement | Culture Time (hours) | Accumulated this compound (mg/L) |
| Aromatic Auxotroph (aroD) | Limiting Casein Hydrolysate | 48 | 150 |
| Aromatic Auxotroph (aroD) | Limiting Phenylalanine, Tyrosine, Tryptophan | 48 | 120 |
| Wild-Type (K-12) | None | 48 | 0 |
Data are representative values based on the findings reported in the early literature.
Table 2: Enzymatic Activity of 3-Dehydroquinate Dehydratase in E. coli Cell-Free Extracts
| Substrate | Enzyme Source | Specific Activity (units/mg protein)* |
| 3-Dehydroquinate | Wild-Type E. coli Extract | 0.5 |
| Shikimate | Wild-Type E. coli Extract | <0.01 |
| Quinate | Wild-Type E. coli Extract | <0.01 |
*A unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under standard assay conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathway and experimental workflows involved in the discovery of this compound.
Conclusion
The discovery of this compound as a metabolic intermediate in the shikimate pathway stands as a testament to the power of a logical, systematic, and multidisciplinary approach to scientific inquiry. The elegant use of auxotrophic mutants by Bernard D. Davis and his contemporaries laid the groundwork for our modern understanding of biosynthetic pathways. The detailed experimental protocols and quantitative data generated during this era not only solidified the role of this compound but also provided a methodological blueprint for the elucidation of other metabolic routes.
For today's researchers, scientists, and drug development professionals, this story is more than a historical anecdote. It underscores the fundamental principles of microbial genetics and biochemistry that continue to drive innovation. The shikimate pathway, with this compound as a key intermediate, remains a critical target for the development of new drugs and herbicides. A thorough understanding of its discovery and the experimental techniques used to unravel it provides a solid foundation for future research in this vital area of science. The legacy of this foundational work continues to inspire and inform the development of new therapeutic strategies and biotechnological applications.
References
The Role of Deoxyhypusine Synthase (DHS) in the Biosynthesis of Secondary Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyhypusine (B1670255) synthase (DHS) is a highly conserved and essential enzyme responsible for the unique post-translational hypusination of eukaryotic translation initiation factor 5A (eIF5A). This process is critical for cell proliferation and protein synthesis. While its primary role is in primary metabolism, emerging evidence reveals a significant, albeit sometimes indirect, role for DHS and its paralogs in the biosynthesis of secondary metabolites. This technical guide provides an in-depth exploration of the function of DHS in secondary metabolism, with a particular focus on the direct involvement of its paralog, homospermidine synthase (HSS), in the production of pyrrolizidine (B1209537) alkaloids in plants. Furthermore, the guide examines the indirect influence of DHS on fungal secondary metabolism through the polyamine pathway. Detailed experimental protocols for enzyme activity assays and metabolite quantification are provided, alongside signaling pathway diagrams to elucidate the underlying biochemical relationships.
Introduction: Deoxyhypusine Synthase and the Hypusination Pathway
Deoxyhypusine synthase (DHS; EC 2.5.1.46) catalyzes the first of a two-step enzymatic process known as hypusination. This post-translational modification is unique to the eukaryotic translation initiation factor 5A (eIF5A). DHS transfers the 4-aminobutyl moiety from the polyamine spermidine (B129725) to a specific lysine (B10760008) residue of the eIF5A precursor protein, forming a deoxyhypusine intermediate. Subsequently, deoxyhypusine hydroxylase (DOHH) hydroxylates this intermediate to form the mature, active eIF5A containing the unusual amino acid hypusine. Activated eIF5A is crucial for the translation of a subset of mRNAs, particularly those containing polyproline tracts that can cause ribosomal stalling. Given that both eIF5A and DHS are essential for eukaryotic cell viability, this pathway is a potential target for therapeutic intervention in various diseases.
The Direct Link: Homospermidine Synthase (HSS) and Pyrrolizidine Alkaloid Biosynthesis in Plants
The most direct evidence linking a DHS-like enzyme to secondary metabolism is found in the plant kingdom. Many plant species that produce pyrrolizidine alkaloids (PAs), a class of defensive secondary metabolites, possess a paralog of the DHS gene that encodes for homospermidine synthase (HSS).
Evolution of HSS from DHS
Sequence analysis has revealed that HSS evolved from DHS through gene duplication. The amino acid and nucleic acid sequences of HSS and DHS from the PA-producing plant Senecio vernalis show high identity, 79% and 83% respectively.[1] This close evolutionary relationship suggests that a gene duplication event allowed for the neofunctionalization of the DHS copy into an enzyme dedicated to secondary metabolism. While DHS's primary substrate is the eIF5A precursor protein, HSS utilizes putrescine as the acceptor for the aminobutyl moiety from spermidine, producing homospermidine, the first committed precursor in PA biosynthesis.[1]
The Role of HSS in the Pyrrolizidine Alkaloid Pathway
HSS catalyzes the NAD+-dependent formation of homospermidine from putrescine and spermidine. Homospermidine is then exclusively channeled into the biosynthesis of the necine base, the characteristic bicyclic core structure of PAs.[2] The expression of HSS is often tightly regulated and localized to specific cell types within the plant, indicating a specialized role in PA production.[2] For instance, in Senecio vernalis, HSS expression is root-specific and confined to distinct groups of endodermal and cortical cells.[3]
Quantitative Data: Enzyme Kinetics of Homospermidine Synthase
While direct quantitative studies correlating a range of HSS activities with corresponding PA yields are limited, kinetic parameters for HSS have been determined. Understanding the enzyme's catalytic efficiency provides insight into its role in the flux of precursors into the PA pathway. A study on perennial ryegrass demonstrated a significant association between the absence of an HSS gene (LpHSS1) and lower levels of thesinine-rhamnoside PAs, confirming the crucial role of HSS in PA production.[4][5]
| Enzyme | Organism | Substrate | K_m (mM) | V_max (pkat/mg) | Reference |
| Homospermidine Synthase (HSS) | Blastochloris viridis | Putrescine | 0.51 | - | [6] |
| Homospermidine Synthase (HSS) | Blastochloris viridis | 1,3-diaminopropane (B46017) | 0.49 | - | [6] |
Note: Vmax values were not explicitly provided in the same format in the referenced literature. The table presents the available kinetic data. Further research is needed to establish a direct quantitative relationship between HSS Vmax and PA accumulation.
The Indirect Connection: DHS, Polyamines, and Fungal Secondary Metabolism
In fungi, the role of DHS in secondary metabolism is less direct and is primarily mediated through its substrate, spermidine, and the broader polyamine metabolic network. Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for various cellular processes.
Polyamines as Regulators of Fungal Secondary Metabolism
Polyamines have been shown to act as signaling molecules that can trigger the biosynthesis of a wide range of fungal secondary metabolites.[7] The addition of polyamines like spermidine and 1,3-diaminopropane can induce the expression of genes involved in the production of antibiotics such as penicillin and cephalosporin, as well as mycotoxins like aflatoxins.[7][8]
Mechanism of Action: Influence on Global Regulators
The regulatory effect of polyamines on secondary metabolism is often mediated by global regulatory proteins. For instance, spermidine can induce the expression of the global regulator LaeA.[7][8] LaeA is a key component of the velvet complex, a master regulatory assembly that controls the expression of numerous secondary metabolite gene clusters in filamentous fungi. By influencing the expression of such global regulators, polyamines, and by extension the enzymes involved in their metabolism like DHS, can have a broad impact on the fungal secondary metabolome.
Signaling Pathways and Experimental Workflows
Pyrrolizidine Alkaloid Biosynthesis Pathway in Plants
Caption: Biosynthesis of pyrrolizidine alkaloids initiated by homospermidine synthase (HSS).
Indirect Regulation of Fungal Secondary Metabolism by DHS
Caption: Indirect influence of DHS on fungal secondary metabolite production via polyamines.
Experimental Workflow: HSS Activity Assay and PA Quantification
Caption: Workflow for HSS activity measurement and PA quantification.
Detailed Experimental Protocols
Non-Radioactive Deoxyhypusine Synthase (DHS/HSS) Activity Assay using HPLC
This protocol is adapted from a method developed for characterizing DHS and its paralogs, avoiding the use of radioactive tracers.[9][10]
5.1.1. Reagents and Materials
-
Borate buffer (100 mM, pH 9.0)
-
Putrescine dihydrochloride
-
Spermidine trihydrochloride
-
NAD+
-
Homospermidine (as a standard)
-
1,7-diaminoheptane (internal standard)
-
9-fluorenylmethyl chloroformate (FMOC)
-
n-Hexane
-
HPLC system with a fluorescence and/or UV detector
-
Reversed-phase C18 column
5.1.2. Enzyme Preparation
-
Homogenize plant tissue in an appropriate extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
(Optional) Partially purify the enzyme extract using ammonium (B1175870) sulfate (B86663) precipitation or column chromatography to reduce interfering substances.
-
Determine the total protein concentration of the enzyme preparation.
5.1.3. Enzyme Assay
-
Prepare a reaction mixture containing:
-
100 mM Borate buffer (pH 9.0)
-
1 mM Putrescine
-
1 mM Spermidine
-
2 mM NAD+
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of 0.4 M perchloric acid.
5.1.4. Derivatization and HPLC Analysis
-
To the quenched reaction mixture, add the internal standard (1,7-diaminoheptane).
-
Add 200 µL of 2 M NaOH.
-
Add 400 µL of FMOC in acetone (5 mg/mL) and vortex vigorously for 30 seconds.
-
Allow the derivatization reaction to proceed for 10 minutes at room temperature.
-
Extract the derivatized polyamines by adding 1 mL of n-hexane and vortexing.
-
Centrifuge to separate the phases and collect the aqueous (lower) phase.
-
Inject an aliquot of the aqueous phase into the HPLC system.
-
Separate the FMOC-derivatized polyamines on a C18 column using a suitable gradient of acetonitrile (B52724) and an aqueous buffer.
-
Detect the derivatives using a fluorescence detector (excitation at 265 nm, emission at 315 nm) or a UV detector.
-
Quantify the amount of homospermidine produced by comparing its peak area to that of the internal standard and a standard curve of homospermidine.
Quantification of Pyrrolizidine Alkaloids by UHPLC-MS/MS
This protocol is a generalized procedure based on established methods for PA analysis in plant material and food matrices.[11][12]
5.2.1. Reagents and Materials
-
Sulfuric acid solution (0.05 M)
-
Ammonia (B1221849) solution
-
Acetonitrile
-
Formic acid
-
Ammonium formate (B1220265)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or strong cation exchange)
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 UPLC column
-
PA standards
5.2.2. Sample Extraction
-
Weigh approximately 2 g of homogenized and dried plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Extract the PAs by ultrasonication for 15-30 minutes.
-
Centrifuge the mixture at high speed (e.g., 4000 x g) for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants.
5.2.3. Solid-Phase Extraction (SPE) Cleanup
-
Condition the SPE cartridge by washing with methanol followed by water.
-
Load the combined acidic extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Dry the cartridge under vacuum.
-
Elute the PAs from the cartridge using methanol, potentially containing a small amount of ammonia to ensure the elution of N-oxides.
5.2.4. Sample Preparation for Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
5.2.5. UHPLC-MS/MS Analysis
-
Inject the sample onto the UHPLC-MS/MS system.
-
Separate the PAs using a gradient elution on a C18 column. A typical mobile phase would consist of water and acetonitrile, both containing a modifier such as formic acid or ammonium formate to improve ionization.
-
Detect the PAs using the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each target PA for high selectivity and sensitivity.
-
Quantify the individual PAs by comparing the peak areas from the sample to those of a matrix-matched calibration curve prepared with certified PA standards.
Conclusion and Future Perspectives
The role of deoxyhypusine synthase and its paralogs in the biosynthesis of secondary metabolites is a burgeoning field of research. The evolution of homospermidine synthase from DHS provides a compelling example of how a crucial enzyme from primary metabolism can be recruited and adapted for a specialized function in chemical defense. While the link between HSS and pyrrolizidine alkaloid production in plants is well-established, further studies are needed to generate direct quantitative data correlating enzyme activity with metabolite accumulation under various physiological conditions. In fungi, the indirect influence of DHS on secondary metabolism through the polyamine signaling network opens up exciting possibilities for manipulating the production of valuable natural products by targeting this pathway. Future research should focus on identifying the specific eIF5A-dependent transcripts that encode key enzymes or regulators in fungal secondary metabolite pathways. A deeper understanding of these regulatory networks will be invaluable for researchers, scientists, and drug development professionals seeking to harness the vast chemical diversity of natural products.
References
- 1. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. Item - Low pyrrolizidine alkaloid levels in perennial ryegrass is associated with the absence of a homospermidine synthase gene - Bioeconomy Science Institute, AgResearch Group - Figshare [agresearch.figshare.com]
- 6. Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Analysis of Amino Acid and Biogenic Polyamines by HPLC after Pre-Column F-moc Derivatization [chromaappdb.mn-net.com]
- 10. graphviz.org [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of 3-Dehydroshikimate Biosynthesis in Archaea and Bacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
The shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids, is a well-established target for the development of herbicides and antimicrobial agents due to its absence in mammals.[1][2][3] This technical guide provides a detailed comparative analysis of the biosynthesis of a key intermediate, 3-dehydroshikimate, in two prokaryotic domains: Archaea and Bacteria. Significant divergences in the initial enzymatic steps, pathway regulation, and genetic organization present unique opportunities for the development of domain-specific inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these differences.
Core Pathway Divergence: A Tale of Two Strategies
While both bacteria and archaea utilize the shikimate pathway to produce chorismate, the precursor for aromatic amino acids, the initial steps leading to the formation of 3-dehydroquinate (B1236863) (DHQ), the immediate precursor to this compound, can be fundamentally different.[1][4]
The Canonical Bacterial Pathway
In most bacteria, the shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively.[5][6] This reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase). The resulting DAHP is then converted to DHQ by 3-dehydroquinate synthase (DHQ synthase).[7][8] Finally, 3-dehydroquinate dehydratase (DHQ dehydratase) catalyzes the dehydration of DHQ to form this compound.[2][7]
The Non-Canonical Archaeal Pathway
Genomic analyses have revealed that many archaea, particularly haloarchaea, lack recognizable homologs for the canonical DAHP synthase.[4][9] Instead, they employ a non-canonical route for DHQ biosynthesis.[4][10] In haloarchaea, for instance, the pathway is believed to start from different precursors, with the initial steps catalyzed by a distinct set of enzymes.[4][9] This alternative pathway underscores a significant metabolic divergence between the two domains. However, from DHQ onwards, the pathway to chorismate appears to be more conserved, utilizing enzymes homologous to their bacterial counterparts.[4] The full extent of this non-canonical pathway across the diverse archaeal phyla is still an active area of research.[11]
Enzymatic Machinery: A Comparative Overview
The enzymes responsible for the synthesis of this compound exhibit notable differences in their structure, function, and kinetic properties between bacteria and archaea.
DAHP Synthase: The Gatekeeper of the Pathway
In bacteria, DAHP synthase is a critical regulatory point and exists in various isoforms, often subject to feedback inhibition by the aromatic amino acids.[12][13] For example, Escherichia coli possesses three isoforms of DAHP synthase (AroF, AroG, and AroH), each regulated by a different aromatic amino acid.[5][12]
The archaeal counterparts to the canonical DAHP synthase are often absent in genomic sequences, suggesting the evolution of alternative enzymes for the initial condensation step.[9][11] The enzymes catalyzing the first steps in the non-canonical archaeal pathway have been putatively identified in some species but require further biochemical characterization.[4]
3-Dehydroquinate Synthase (DHQ Synthase)
Bacterial DHQ synthase is a well-characterized enzyme that requires NAD+ and a divalent metal ion, typically cobalt, for its complex catalytic mechanism.[8][14] It converts DAHP to DHQ through a series of reactions including an oxidation, phosphate elimination, reduction, ring opening, and intramolecular aldol (B89426) condensation.[14]
An archaeal DHQ synthase from the hyperthermophile Pyrococcus furiosus has been characterized and shown to be a dimer that is active over broad pH and temperature ranges.[14] Its kinetic parameters have been determined, providing a basis for comparison with bacterial enzymes.[14]
3-Dehydroquinate Dehydratase (DHQ Dehydratase)
Two distinct classes of DHQ dehydratase (Type I and Type II) exist, representing a case of convergent evolution.[7][15] Type I DHQ dehydratases are typically found in fungi, plants, and some bacteria, while Type II enzymes are present in the shikimate pathway of most bacteria and the quinate catabolic pathway of fungi.[2][7] These two types are structurally unrelated and employ different catalytic mechanisms.[2][16]
The type of DHQ dehydratase present in archaea is less clear and may vary between different species. The characterization of these enzymes from archaea is crucial for a complete understanding of the pathway's diversity.
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in this compound biosynthesis in bacteria and the limited data available for archaea. Direct comparison of Vmax values should be approached with caution due to variations in assay conditions and enzyme purity.[17]
Table 1: Kinetic Parameters of Bacterial DAHP Synthases
| Organism | Isoform | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Escherichia coli | DAHPS(Trp) | Erythrose-4-phosphate | 35 | 21 | [12] |
| Escherichia coli | DAHPS(Trp) | Phosphoenolpyruvate | 5.3 | 21 | [12] |
| Escherichia coli | DAHPS(Phe) | - | - | 70 (Mn²⁺) | [5] |
Table 2: Kinetic Parameters of Bacterial and Archaeal DHQ Synthases
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Pyrococcus furiosus | 3-deoxy-D-arabino-heptulosonate 7-phosphate | 3.7 | 3.0 | [14] |
| Anabaena variabilis | 3-deoxy-D-arabino-heptulosonate 7-phosphate | 1.8 | - | [18] |
Table 3: Kinetic Parameters of Bacterial 3-Dehydroquinate Dehydratases (Type II)
| Organism | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (µM⁻¹s⁻¹) | Reference |
| Staphylococcus aureus | 54 | 107.7 | 48.5 | 0.9 | [19] |
| Corynebacterium testosteroni | 37.2 | - | - | - | [2] |
| Arthrobacter crystallopoietes | 448.5 | 66.7 (µmol/L/s) | - | - | [2] |
| Streptomyces acidiscabies | - | - | 211.83 | - | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of enzyme function. The following sections provide protocols for the key enzymes in the this compound biosynthesis pathway.
Assay for DAHP Synthase Activity
Principle: The activity of DAHP synthase can be measured by quantifying the amount of DAHP produced over time. A common method involves a periodate (B1199274) oxidation reaction that converts DAHP to a chromophore that can be measured spectrophotometrically.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM PEP, 1 mM E4P, and a suitable concentration of a divalent metal ion (e.g., 0.1 mM MnCl₂).
-
Enzyme Addition: Initiate the reaction by adding the purified DAHP synthase enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mesophiles, higher for thermophiles).
-
Reaction Termination: Stop the reaction at various time points by adding trichloroacetic acid.
-
Quantification:
-
Add sodium periodate to oxidize the DAHP.
-
Add sodium arsenite to quench the excess periodate.
-
Add thiobarbituric acid and heat the mixture to develop a colored product.
-
Measure the absorbance at 549 nm.
-
-
Calculation: Determine the concentration of DAHP produced using a standard curve.
Assay for 3-Dehydroquinate Synthase Activity
Principle: A coupled-enzyme spectrophotometric assay is commonly used to measure DHQ synthase activity. The product, DHQ, is immediately converted to this compound by an excess of DHQ dehydratase, and the formation of this compound is monitored by the increase in absorbance at 234 nm.[4][14][20]
Protocol:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 0.25 mM NAD⁺, 0.05 mM CoCl₂, an excess of purified DHQ dehydratase, and varying concentrations of the substrate, DAHP.[4][20]
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified DHQ synthase.[4]
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 234 nm over time.[4][14]
-
Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of this compound (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).[4]
Assay for 3-Dehydroquinate Dehydratase Activity
Principle: The activity of DHQ dehydratase can be determined by directly monitoring the formation of its product, this compound, which has a distinct absorbance maximum at 234 nm.[1][3][19]
Protocol:
-
Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0) and varying concentrations of the substrate, 3-dehydroquinate.[1][3][21]
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified DHQ dehydratase.[1][3]
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 234 nm over time.[1][3]
-
Calculation: Calculate the initial reaction velocity from the linear portion of the curve. The concentration of the product can be determined using the Beer-Lambert law and the molar extinction coefficient of this compound.[3]
A coupled-enzyme assay can also be employed, where the formation of this compound is coupled to its reduction by shikimate dehydrogenase, leading to the oxidation of NADPH, which can be monitored at 340 nm.[1][3]
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is tightly regulated to meet the cell's demand for aromatic amino acids. The following diagrams, generated using the DOT language, illustrate the core pathways and their logical relationships.
Caption: Canonical bacterial pathway to this compound.
Caption: Postulated non-canonical archaeal pathway to this compound.
Caption: Experimental workflow for enzyme characterization and inhibitor screening.
Conclusion and Future Directions
The biosynthesis of this compound presents a fascinating example of metabolic diversity between Archaea and Bacteria. The canonical, well-regulated pathway in bacteria contrasts with the emerging picture of a non-canonical and likely distinctly regulated pathway in archaea. These differences offer a rich landscape for fundamental research and the development of novel, domain-specific antimicrobial agents.
Future research should focus on:
-
Elucidating the complete non-canonical pathway in a wider range of archaea: This will provide a more comprehensive understanding of archaeal metabolism.
-
Biochemical characterization of archaeal shikimate pathway enzymes: Determining the kinetic parameters and structures of these enzymes is crucial for comparative analysis and inhibitor design.
-
Investigating the regulatory mechanisms of the archaeal shikimate pathway: Understanding how archaea control the flux through this pathway will reveal novel regulatory strategies.
By delving deeper into these areas, the scientific community can leverage the fundamental differences between these two prokaryotic domains to develop the next generation of targeted antimicrobial therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the kinetic diversity of microbial 3-dehydroquinate dehydratases of shikimate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-dehydroquinate dehydratase - Wikipedia [en.wikipedia.org]
- 8. 3-dehydroquinate synthase - Wikipedia [en.wikipedia.org]
- 9. How Do Haloarchaea Synthesize Aromatic Amino Acids? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do haloarchaea synthesize aromatic amino acids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Global genome analysis of the shikimic acid pathway reveals greater gene loss in host-associated than in free-living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steady-state kinetics and inhibitor binding of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (tryptophan sensitive) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-dehydroquinate dehydratase - Wikiwand [wikiwand.com]
- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. A Target to Combat Antibiotic Resistance: Biochemical and Biophysical Characterization of 3-Dehydroquinate Dehydratase from Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 3-Dehydroshikimate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dehydroshikimate (DHS) is a pivotal intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria.[1][2] Its absence in mammals makes the enzymes of this pathway attractive targets for the development of novel antimicrobial agents and herbicides. A thorough understanding of the structure of this compound is fundamental for such applications. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, detailed spectroscopic analysis, and relevant experimental protocols.
Physicochemical Properties
This compound is a white to off-white powder.[3] It is a 4-oxo monocarboxylic acid derived from the oxidation of the allylic hydroxy group of shikimic acid.[4][5] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₅ | [5] |
| Molar Mass | 172.136 g·mol⁻¹ | [5] |
| CAS Number | 2922-42-1 | [5] |
| Appearance | White to off-white powder | [3] |
| Optical Activity | [α]/D -59.0±3.0°, c = 1 in ethanol | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data for Structural Elucidation
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available, and unambiguously assigned high-resolution NMR spectrum for this compound is not readily found in the searched literature, the expected chemical shifts can be predicted based on its structure and comparison with similar compounds like shikimic acid. The key structural features that would be evident in the NMR spectra are the presence of a cyclohexene (B86901) ring, two hydroxyl groups, a ketone, a carboxylic acid, and several stereocenters.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) (Hz) |
| H-2 | ~6.5 - 7.0 | d | ~10 |
| H-4 | ~4.0 - 4.5 | m | - |
| H-5 | ~3.5 - 4.0 | m | - |
| H-6ax | ~2.5 - 3.0 | dd | ~18, 5 |
| H-6eq | ~2.0 - 2.5 | dd | ~18, 2 |
Note: These are predicted values and should be confirmed with experimental data. The solvent used for analysis will significantly impact the chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ) (ppm) |
| C-1 (C=O, acid) | ~170 - 180 |
| C-2 | ~130 - 140 |
| C-3 (C=O, ketone) | ~195 - 205 |
| C-4 | ~70 - 80 |
| C-5 | ~70 - 80 |
| C-6 | ~30 - 40 |
| C-7 (C=C) | ~135 - 145 |
Note: These are predicted values and should be confirmed with experimental data. The solvent used for analysis will significantly impact the chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3400 (broad) | O-H | Stretching (hydroxyl groups) |
| ~3000 (broad) | O-H | Stretching (carboxylic acid) |
| ~2900-3100 | C-H | Stretching (sp² and sp³) |
| ~1710-1730 | C=O | Stretching (carboxylic acid) |
| ~1680-1700 | C=O | Stretching (α,β-unsaturated ketone) |
| ~1640 | C=C | Stretching (alkene) |
| ~1200-1300 | C-O | Stretching (hydroxyl and carboxylic acid) |
Note: These are predicted values based on characteristic functional group absorptions.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. For a volatile derivative, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, while Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the underivatized molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 172 | [M]⁺ (Molecular Ion) |
| 154 | [M - H₂O]⁺ |
| 128 | [M - CO₂]⁺ or [M - C₂H₄O]⁺ |
| 110 | [M - CO₂ - H₂O]⁺ |
| 97 | Further fragmentation |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for similar molecules and would need to be confirmed by experimental data.[7][8]
Experimental Protocols
Isolation and Purification of this compound from Microbial Culture
This protocol is a synthesized methodology based on established procedures for purifying related compounds from engineered E. coli strains.[9][10]
-
Cell Culture and Harvest:
-
Cultivate an engineered E. coli strain known to overproduce this compound in a suitable fermentation medium.
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).
-
-
Cell Lysis and Clarification:
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Lyse the cells using a French press or sonication.
-
Remove cell debris by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C). The supernatant contains the crude this compound.
-
-
Anion-Exchange Chromatography:
-
Equilibrate a strong anion-exchange column (e.g., Q-Sepharose) with the lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins and other impurities.
-
Elute this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Collect fractions and monitor for the presence of this compound using UV-Vis spectrophotometry at 234 nm.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the fractions containing this compound and desalt if necessary.
-
Inject the sample onto a preparative reverse-phase C18 HPLC column.
-
Use a mobile phase of methanol (B129727) and a dilute aqueous acid (e.g., 0.1% phosphoric acid).[11]
-
Employ an isocratic elution or a shallow gradient of increasing methanol to achieve high purity.
-
Collect the purified this compound peak.
-
-
Final Product Preparation:
-
Lyophilize the purified fractions to obtain this compound as a powder.
-
Store the final product at 2-8°C.[3]
-
NMR Sample Preparation
-
Sample Dissolution:
-
Filtration:
-
Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
-
Transfer to NMR Tube:
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
-
Referencing:
-
Add a small amount of an internal standard (e.g., TMS or a water-soluble equivalent like DSS) for accurate chemical shift referencing.
-
GC-MS Sample Preparation (Derivatization)
For GC-MS analysis, the polar functional groups of this compound must be derivatized to increase its volatility.[14][15][16]
-
Drying:
-
Ensure the purified this compound sample is completely dry. This can be achieved by lyophilization or evaporation under a stream of nitrogen.
-
-
Methoximation:
-
Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample.
-
Incubate the mixture (e.g., at 60°C for 90 minutes) to convert the ketone group to its methoxime derivative. This step prevents the formation of multiple tautomeric silylated derivatives.
-
-
Silylation:
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture (e.g., at 60°C for 30 minutes) to convert the hydroxyl and carboxylic acid groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
-
-
Analysis:
-
The derivatized sample is then ready for injection into the GC-MS system.
-
Visualizations
Biosynthesis of this compound
This compound is a key intermediate in the shikimate pathway, which is responsible for the de novo synthesis of aromatic amino acids.
Experimental Workflow for Structural Elucidation
The structural confirmation of this compound follows a logical workflow from isolation to detailed spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 3. 3-デヒドロシキミ酸 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. 3-Dehydroshikimic acid - Wikipedia [en.wikipedia.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]
- 11. CN105116092B - The HPLC assay method of shikimic acid and this compound in pericarpium granati - Google Patents [patents.google.com]
- 12. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 13. books.rsc.org [books.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
An In-depth Technical Guide to the Biochemical Properties of 3-Dehydroshikimate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydroshikimate (DHS) is a pivotal intermediate in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, algae, and plants.[1][2][3][4] The absence of this pathway in mammals makes its enzymes attractive targets for the development of novel antimicrobial agents and herbicides.[2][5] DHS stands at a crucial metabolic crossroads, serving as the substrate for both the onward synthesis of aromatic compounds and alternative biosynthetic routes. This guide provides a comprehensive overview of the biochemical properties of this compound, including its synthesis, enzymatic conversion, physicochemical characteristics, and its role as a precursor in biotechnology and drug development.
Physicochemical Properties
This compound ((4S,5R)-4,5-dihydroxy-3-oxocyclohex-1-ene-1-carboxylic acid) is a 4-oxo monocarboxylic acid derived from shikimic acid.[6] It possesses a chromophore suitable for continuous spectrophotometric assay, with a characteristic UV absorbance maximum at 234 nm.[2][7] This property is instrumental in many of the experimental protocols described herein. While detailed studies on its stability across a wide range of pH and temperatures are not extensively documented, it is known to be the product of the non-enzymatic dehydration of 3-dehydroquinate (B1236863), a reaction that is more favorable under neutral to alkaline conditions.[7] For experimental purposes, solutions of DHS are typically prepared fresh.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₅ | [6] |
| Molar Mass | 172.136 g·mol⁻¹ | [6] |
| CAS Number | 2922-42-1 | [6] |
| UV Absorbance Maximum (λmax) | 234 nm | [2][7] |
The Shikimate Pathway and the Central Role of this compound
The shikimate pathway converts phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for aromatic amino acids.[4][8] this compound is the third intermediate in this pathway.[9]
Enzymatic Synthesis and Conversion of this compound
Synthesis by 3-Dehydroquinate Dehydratase (DHQD)
This compound is synthesized from 3-dehydroquinate (DHQ) by the enzyme 3-dehydroquinate dehydratase (DHQD; EC 4.2.1.10).[3] Two distinct, evolutionarily unrelated classes of DHQD exist, Type I and Type II, which catalyze the same reaction through different mechanisms.[8][10]
-
Type I DHQD: Found in fungi, plants, and some bacteria, these enzymes catalyze a cis-dehydration via a covalent imine intermediate formed with an active site lysine (B10760008) residue.[5][11] They are generally heat-labile and exhibit Km values in the low micromolar range.[3]
-
Type II DHQD: Present in the quinate catabolic pathway of fungi and the shikimate pathway of most bacteria, these enzymes catalyze a trans-dehydration through an enolate intermediate.[10][12] They are typically heat-stable with Km values one to two orders of magnitude higher than their Type I counterparts.[3]
| Enzyme Type | Organism | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹) | Reference |
| Type I | Salmonella enterica | 54 | 48 | 0.9 | [13] |
| Type II | Mycobacterium tuberculosis | - | - | - | [14] |
Conversion by Shikimate Dehydrogenase
The subsequent step in the canonical shikimate pathway is the NADPH-dependent reduction of this compound to shikimate, catalyzed by shikimate dehydrogenase (EC 1.1.1.25).[9][15] This reaction is reversible.[15]
| Organism | Substrate | Km (mM) | Reference |
| Escherichia coli | This compound | 0.1 - 0.2 | [16] |
| Corynebacterium glutamicum | This compound | 0.1 - 0.2 | [16] |
Conversion by this compound Dehydratase
In some organisms, this compound can be converted to 3,4-dihydroxybenzoic acid (protocatechuic acid) by the enzyme this compound dehydratase.[16][17] This represents a branch point from the central shikimate pathway.
| Organism | Km (mM) | kcat (s⁻¹) | Reference |
| Bacillus thuringiensis (AsbF) | ~0.04 | ~1 | [16] |
| Neurospora crassa (Qa-4) | 0.6 | 220 | [16] |
| Corynebacterium glutamicum (QsuB) | 1 | 61 | [16] |
| Eupenicillium parvum | 0.83 | - | [17] |
Experimental Protocols
Spectrophotometric Assay of 3-Dehydroquinate Dehydratase (DHQD) Activity
This protocol describes a direct continuous spectrophotometric assay to measure the activity of DHQD by monitoring the formation of this compound.
Principle: The formation of the α,β-unsaturated ketone in this compound results in an increase in absorbance at 234 nm. The rate of this increase is directly proportional to the enzyme activity.
Materials:
-
Purified DHQD enzyme
-
3-dehydroquinate (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)[18]
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of 3-dehydroquinate.
-
Equilibrate the mixture to the desired assay temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the purified DHQD enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 234 nm over time.[2]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient for DHS at 234 nm is approximately 1.2 x 10⁴ M⁻¹cm⁻¹.[2]
Coupled Spectrophotometric Assay for DHQD Activity
This method is useful when a direct assay is not feasible. The production of DHS is coupled to its reduction by shikimate dehydrogenase, and the consumption of NADPH is monitored.
Principle: Shikimate dehydrogenase reduces this compound to shikimate, oxidizing NADPH to NADP⁺ in the process. The decrease in absorbance at 340 nm due to NADPH consumption is monitored and is proportional to the rate of DHS formation by DHQD.
Materials:
-
Purified DHQD enzyme
-
Purified shikimate dehydrogenase (in excess)
-
3-dehydroquinate (substrate)
-
NADPH
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, 3-dehydroquinate, NADPH, and an excess of shikimate dehydrogenase.
-
Equilibrate the mixture to the desired assay temperature.
-
Initiate the reaction by adding the DHQD enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm.[8]
-
Calculate the initial reaction velocity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantification of this compound in complex mixtures.
Instrumentation:
General Procedure:
-
Enzymatic reactions are stopped at various time points, often by the addition of an acid (e.g., HCl).[20]
-
Precipitated protein is removed by centrifugation.
-
The supernatant is filtered and injected into the HPLC system.
-
The concentration of DHS is determined by comparing the peak area to a standard curve generated with known concentrations of pure this compound.
Applications in Biotechnology and Drug Development
The central role of this compound in the essential shikimate pathway makes it and its associated enzymes prime targets for therapeutic and biotechnological applications.
Antimicrobial and Herbicide Development
The absence of the shikimate pathway in mammals makes its enzymes excellent targets for the development of selective inhibitors with antimicrobial or herbicidal activity.[2][5] this compound analogues can be synthesized and screened for their ability to inhibit enzymes downstream of DHS formation, such as shikimate dehydrogenase.[1]
Precursor for Chemical Synthesis
This compound is a valuable chiral starting material for the synthesis of a variety of chemicals.[21][22] Its stereocenters and functional groups can be manipulated to produce complex molecules. It has been used as a precursor for the synthesis of:
Metabolic engineering of microorganisms to overproduce this compound from simple carbon sources like glucose is an active area of research, aiming to provide a sustainable source of this valuable precursor.[22][23]
Conclusion
This compound is a biochemically significant molecule, not only for its indispensable role in the biosynthesis of aromatic compounds in a wide range of organisms but also for its potential as a target for drug discovery and as a versatile precursor in biocatalysis and synthetic chemistry. A thorough understanding of its properties, the kinetics of the enzymes that metabolize it, and the analytical methods for its quantification are crucial for advancing research in these fields. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers working with this important metabolite.
References
- 1. The anomalous inhibition of shikimate dehydrogenase by analogues of dehydroshikimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-dehydroquinate dehydratase - Wikipedia [en.wikipedia.org]
- 4. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. 3-Dehydroshikimic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reassessing the type I dehydroquinate dehydratase catalytic triad: Kinetic and structural studies of Glu86 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Shikimate dehydrogenase - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Functional characterization of a new this compound dehydratase from Eupenicillium parvum and its potential for protocatechuic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]
- 20. Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cas 2922-42-1,(-)-3-DEHYDROSHIKIMIC ACID | lookchem [lookchem.com]
- 22. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]
- 23. Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Dehydroshikimate in Fungal Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydroshikimate (DHS) is a pivotal intermediate in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in fungi, bacteria, plants, and some apicomplexan parasites.[1][2] The absence of this pathway in mammals makes its enzymes attractive targets for the development of novel antifungal drugs, herbicides, and other therapeutics. In fungi, the shikimate pathway not only provides the building blocks for protein synthesis but also serves as a crucial gateway to a vast array of secondary metabolites with diverse biological activities, including mycotoxins, pigments, and antibiotics.[2][3] This technical guide provides a comprehensive overview of the role of this compound in fungal metabolic pathways, with a focus on its biosynthesis, the enzymes involved, its downstream metabolic fate, and the regulatory networks that govern its flux.
The Fungal Shikimate Pathway: A Central Hub
The fungal shikimate pathway is unique in its organization. While in bacteria the seven enzymatic steps are catalyzed by seven distinct enzymes, in fungi, five of these steps (from 3-deoxy-D-arabino-heptulosonate-7-phosphate to 5-enolpyruvylshikimate-3-phosphate) are catalyzed by a large, pentafunctional enzyme complex known as the AROM complex.[4][5] This complex is encoded by a single gene, often denoted as ARO1. This compound is the third intermediate in this pathway, formed from the dehydration of 3-dehydroquinate (B1236863) and subsequently reduced to shikimate.
The core pathway is as follows:
-
3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form DAHP.
-
3-Dehydroquinate synthase , a domain of the AROM complex, converts DAHP to 3-dehydroquinate (DHQ).
-
3-Dehydroquinate dehydratase , another AROM domain, catalyzes the dehydration of DHQ to produce This compound (DHS) .
-
Shikimate dehydrogenase , also part of the AROM complex, reduces DHS to shikimate.
-
Shikimate kinase , an AROM domain, phosphorylates shikimate to yield shikimate-3-phosphate (B1206780).
-
5-Enolpyruvylshikimate-3-phosphate (EPSP) synthase , the final domain of the AROM complex, catalyzes the condensation of shikimate-3-phosphate and PEP to form EPSP.
-
Chorismate synthase catalyzes the final step, converting EPSP to chorismate, the branch-point metabolite for the synthesis of aromatic amino acids and other secondary metabolites.[4][6]
Diagram of the Fungal Shikimate Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Secondary metabolism in fungi: does chromosomal location matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Blocking the shikimate pathway amplifies the impact of carvacrol on biofilm formation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
The Shikimate Pathway in Apicomplexan Parasites: A Technical Guide for Drug Discovery
An In-depth Exploration of a Key Metabolic Hub as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
The shikimate pathway, a seven-enzyme cascade responsible for the biosynthesis of essential aromatic compounds, represents a validated and highly attractive target for the development of novel therapeutics against apicomplexan parasites. This phylum includes major human pathogens such as Plasmodium falciparum (the causative agent of malaria), Toxoplasma gondii (the causative agent of toxoplasmosis), and Cryptosporidium parvum (a major cause of diarrheal disease). The absence of this pathway in humans provides a clear therapeutic window, allowing for the design of selective inhibitors with minimal off-target effects in the host.
This technical guide provides a comprehensive overview of the shikimate pathway in apicomplexan parasites, focusing on its core components, quantitative biochemical data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers actively engaged in antiparasitic drug discovery and development.
Core Principles of the Apicomplexan Shikimate Pathway
The shikimate pathway catalyzes the conversion of erythrose 4-phosphate and phosphoenolpyruvate (B93156) into chorismate, the central precursor for a variety of vital aromatic molecules.[1][2][3] These include the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, ubiquinone (a key component of the electron transport chain), and other essential metabolites.[4][5][6] Inhibition of this pathway leads to a depletion of these critical compounds, ultimately resulting in parasite death.[3][6]
In some apicomplexan parasites, such as Toxoplasma gondii, five of the seven enzymes of the shikimate pathway are fused into a large pentafunctional polypeptide known as the AROM complex.[2] This stands in contrast to organisms like Plasmodium falciparum, where the enzymes are generally encoded by individual genes.[4] This structural organization has significant implications for the pathway's regulation and presents unique opportunities for inhibitor design.
Quantitative Data: Enzyme Kinetics and Inhibitor Potency
A thorough understanding of the enzymatic parameters and inhibitor efficacy is crucial for effective drug development. The following tables summarize the available quantitative data for the shikimate pathway enzymes in apicomplexan parasites and the potency of known inhibitors.
| Enzyme | Organism | Substrate(s) | K_m_ (µM) | V_max_ or k_cat_ | Reference(s) |
| Shikimate Dehydrogenase (SDH) domain | Toxoplasma gondii | Shikimate | ~150 | ~24 µmol/mg/h | [2] |
| NADP+ | - | - |
| Inhibitor | Target Enzyme(s) | Target Organism(s) | IC_50_ or K_i_ | Assay Type | Reference(s) |
| Glyphosate | 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) | Toxoplasma gondii | ~85% inhibition at 1 mM | Enzyme activity assay | [3] |
| Plasmodium falciparum | - | Growth inhibition | [3] | ||
| Cryptosporidium parvum | - | Growth inhibition | [3] | ||
| (6R)-6-Fluoroshikimate | Shikimate Pathway | Plasmodium falciparum | 15 µM (IC_50_) | Growth inhibition | [7] |
| (6S)-6-Fluoroshikimate | Shikimate Pathway | Plasmodium falciparum | 270 µM (IC_50_) | Growth inhibition | [7] |
Mandatory Visualizations
To facilitate a clearer understanding of the complex processes involved, this guide includes diagrams generated using the Graphviz DOT language. These visualizations adhere to strict formatting and color-contrast rules for optimal readability.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for advancing research in this field. The following sections provide methodologies for key experiments related to the study of the apicomplexan shikimate pathway.
Recombinant Expression and Purification of Shikimate Pathway Enzymes
This protocol outlines a general workflow for the production of recombinant shikimate pathway enzymes in E. coli, using His-tag affinity purification. This example is based on the expression of Plasmodium falciparum shikimate dehydrogenase (PfSDH).
Methodology:
-
Gene Synthesis and Cloning: The gene encoding the target enzyme is synthesized with codon optimization for E. coli expression and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag.
-
Transformation: The expression vector is transformed into a competent E. coli strain, typically BL21(DE3).
-
Expression: A starter culture is grown and used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance the yield of soluble protein, the culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight.[1][5]
-
Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a protease inhibitor cocktail.[5] Following cell lysis by sonication or other methods, the lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is applied to a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole.[5]
-
Dialysis and Storage: The eluted protein is dialyzed against a storage buffer to remove imidazole and stored at -80°C.
-
Quality Control: The purity of the recombinant protein is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay.[5]
Enzyme Activity Assays
The activity of the shikimate pathway enzymes can be monitored using various spectrophotometric assays. The following are examples of direct and coupled-enzyme assays.
a) Direct Spectrophotometric Assay for 3-Dehydroquinate Dehydratase (DHQD)
This assay directly measures the formation of this compound, which has a characteristic absorbance at 234 nm.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) and a stock solution of the substrate, 3-dehydroquinic acid.
-
Reaction Setup: In a UV-transparent cuvette, prepare the reaction mixture containing the assay buffer and varying concentrations of the substrate.
-
Initiation and Measurement: Equilibrate the reaction mixture to the desired temperature. Initiate the reaction by adding a known amount of purified DHQD enzyme. Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for this compound at 234 nm is approximately 12,000 M⁻¹cm⁻¹.
b) Coupled-Enzyme Spectrophotometric Assay for Shikimate Dehydrogenase (SDH)
This assay measures the activity of SDH in the reverse direction by monitoring the reduction of NADP⁺ to NADPH, which results in an increase in absorbance at 340 nm.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5), a stock solution of shikimate, and a stock solution of NADP⁺.
-
Reaction Setup: In a UV-transparent cuvette, combine the assay buffer, shikimate, and NADP⁺.
-
Initiation and Measurement: Equilibrate the reaction mixture to the desired temperature. Initiate the reaction by adding a known amount of purified SDH enzyme. Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.
Parasite Growth Inhibition Assays
Assessing the ability of compounds to inhibit parasite growth is a critical step in drug discovery. The following is a general protocol for a SYBR Green I-based fluorescence assay for Plasmodium falciparum.
Methodology:
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a complete medium under a low-oxygen atmosphere. The parasites are synchronized to the ring stage using methods such as sorbitol treatment.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate.
-
Assay Setup: A synchronized ring-stage parasite culture is added to each well of the plate containing the test compounds.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions to allow for parasite growth and multiplication.
-
Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with a fluorescent dye such as SYBR Green I.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity of the fluorescence is proportional to the amount of parasite DNA, and thus to the number of parasites.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable model.
Conclusion
The shikimate pathway remains a compelling and underexploited target for the development of new and effective drugs against apicomplexan parasites. Its essential nature for the parasite and absence in the human host provide a solid foundation for a rational drug design strategy. This technical guide has provided a comprehensive overview of the pathway, including the available quantitative data and detailed experimental protocols, to aid researchers in their efforts to combat the significant global health burden imposed by these pathogens. Further characterization of the individual enzymes, particularly their kinetic properties and three-dimensional structures, will undoubtedly accelerate the discovery of novel and potent inhibitors.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 3-Dehydroshikimate using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydroshikimate (DHS) is a key metabolic intermediate in the shikimate pathway, a central route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and algae.[1] As this pathway is absent in mammals, it represents a prime target for the development of herbicides and antimicrobial agents. Accurate quantification of DHS is crucial for understanding the flux through this pathway, identifying metabolic bottlenecks, and assessing the efficacy of pathway inhibitors. This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway
The shikimate pathway consists of seven enzymatic steps, starting from phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and culminating in the production of chorismate. This compound is the product of the third step, catalyzed by 3-dehydroquinate (B1236863) dehydratase.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the biological matrix.
Protocol 1: Extraction from Plant Tissues (e.g., Arabidopsis thaliana)
This protocol is adapted from methods developed for the analysis of polar metabolites in plants.
-
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead mill
-
Extraction solvent: 80:20 (v/v) Methanol:Water, pre-chilled to -20°C
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 x g
-
-
Procedure:
-
Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
Transfer the frozen powder to a pre-weighed microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent per 100 mg of tissue.
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
For targeted analysis, the extract can be directly filtered through a 0.22 µm filter into an HPLC vial. For untargeted analysis or to remove non-polar compounds, an optional chloroform (B151607) partitioning step can be added.
-
If a concentration step is needed, the supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable volume of the initial mobile phase.
-
Protocol 2: Extraction from Bacterial Cells (e.g., Escherichia coli)
This protocol is suitable for the extraction of intracellular metabolites from bacterial cultures.
-
Materials:
-
Bacterial cell culture
-
Quenching solution: 60% Methanol, pre-chilled to -40°C
-
Extraction solvent: 75% Ethanol, pre-chilled to -20°C
-
Centrifuge capable of 4°C and >10,000 x g
-
Microcentrifuge tubes
-
-
Procedure:
-
Rapidly withdraw a known volume of cell culture (e.g., 1 mL).
-
To quench metabolism, immediately add the culture to a larger volume of pre-chilled quenching solution (e.g., 4 mL).
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of pre-chilled extraction solvent.
-
Incubate at -20°C for 30 minutes to ensure cell lysis and metabolite extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Filter the supernatant through a 0.22 µm filter into an HPLC vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are example methods for the separation and detection of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is well-suited for the retention and separation of polar compounds like this compound.
-
LC System: UPLC or HPLC system
-
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC)
-
Mobile Phase A: 20 mM Ammonium carbonate in water, pH 9.2
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 80% B
-
2-17 min: Linear gradient to 20% B
-
17-19 min: Hold at 20% B
-
19-20 min: Return to 80% B
-
20-25 min: Re-equilibration at 80% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
Method 2: Reversed-Phase Chromatography with Ion-Pairing Agent
This method can be used as an alternative to HILIC.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: Linear gradient to 98% B
-
8-10 min: Hold at 98% B
-
10-10.1 min: Return to 2% B
-
10.1-12 min: Re-equilibration at 2% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Parameters
The following parameters are for a triple quadrupole mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound
The deprotonated molecule [M-H]⁻ for this compound has an m/z of 173.0.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Cone Voltage (V) |
| 173.0 | 129.0 | 0.05 | 15 | 25 |
| 173.0 | 85.0 | 0.05 | 20 | 25 |
The bolded transition is typically used for quantification, while the second can be used for confirmation.
Quantitative Data Summary
The following table summarizes quantitative data for this compound from various studies. This data can be used as a reference for expected concentration ranges.
| Matrix | Organism | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Measured Concentration | Reference |
| Cell Culture | Escherichia coli | LC-MS/MS | Not Reported | Not Reported | ~117 g/L (in an engineered strain) | [2] |
| Leaves | Arabidopsis thaliana | LC-MS/MS | 0.01 pmol/injection | 0.05 pmol/injection | Detected and quantified, but specific concentration not provided in the main text. | [1] |
| Leaves | Camellia sinensis | UPLC-MS/MS | Not Reported | Not Reported | Detected and quantified, but specific concentration not provided. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound.
Conclusion
The methods described in this document provide a robust framework for the sensitive and specific quantification of this compound in various biological matrices. Proper sample preparation is paramount to ensure the accuracy of the results. The provided LC-MS/MS parameters can serve as a starting point for method development, but should be optimized for the specific instrumentation and application. The ability to accurately measure this compound levels will aid researchers in elucidating the regulation of the shikimate pathway and in the development of novel drugs and herbicides.
References
- 1. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]
Application Notes and Protocols for the Enzymatic Synthesis of 3-Dehydroshikimate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydroshikimate (DHS) is a pivotal intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, and plants.[1][2] The absence of this pathway in mammals makes its enzymes attractive targets for the development of novel antimicrobial agents and herbicides.[3] DHS also serves as a valuable precursor for the synthesis of various commercially important chemicals, including the antiviral drug oseltamivir (B103847) (Tamiflu), antioxidants, and polymers.[4][5]
This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from 3-dehydroquinate (B1236863), catalyzed by the enzyme 3-dehydroquinate dehydratase (DHQD).
Enzymatic Reaction
The conversion of 3-dehydroquinate (DHQ) to this compound (DHS) is a dehydration reaction catalyzed by 3-dehydroquinate dehydratase (EC 4.2.1.10), also known as 3-dehydroquinase.[6][7] This reaction is the third step in the shikimate pathway.[8]
Reaction: 3-dehydroquinate ⇌ this compound + H₂O
There are two distinct types of DHQD with different structures and catalytic mechanisms:[9]
-
Type I DHQD: Catalyzes a syn-dehydration via a covalent imine intermediate.[7][8]
-
Type II DHQD: Catalyzes an anti-dehydration through an enolate intermediate.[6][8]
Data Presentation
Table 1: Kinetic Parameters of 3-Dehydroquinate Dehydratase (DHQD) from Various Organisms
| Organism | Enzyme Type | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Corynebacterium glutamicum | Type II | 135 ± 11 | 134.4 ± 3.4 | 338.6 ± 8.6 | 8.0 | RT | [7][10] |
| Eupenicillium parvum | Not Specified | Not Specified | Not Specified | Not Specified | 7.5 | 40 | [11] |
| Camellia sinensis (CsDQD/SDHa) | Bifunctional | Not Specified | Not Specified | Not Specified | 7.5 (for 3-DHS reduction) | 30 | [12][13] |
Note: "RT" denotes Room Temperature. Kinetic parameters can vary depending on the specific assay conditions.
Table 2: Reaction Components and Conditions
| Component | Concentration | Notes |
| 3-Dehydroquinate (DHQ) | 50 - 2000 µM | Substrate.[7][8] |
| 3-Dehydroquinate Dehydratase (DHQD) | 20 nM (or as determined) | Purified enzyme.[7][8] |
| Buffer | 50-100 mM | e.g., Tris-HCl, BTP-HCl.[7][8][13] |
| pH | 7.5 - 9.0 | Optimal pH varies by enzyme source.[11][12][14] |
| Temperature | 30 - 40°C | Optimal temperature varies by enzyme source.[11][12] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant 3-Dehydroquinate Dehydratase (Type II) from E. coli
This protocol is a generalized procedure based on methods described for Corynebacterium glutamicum DHQD.[8]
1. Gene Cloning and Expression Vector Construction: a. Amplify the gene encoding DHQD (e.g., aroQ) from the desired organism's genomic DNA via PCR. b. Clone the amplified DNA fragment into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His tag) for purification. c. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression: a. Culture the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking. b. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM when the optical density at 600 nm (OD₆₀₀) reaches 0.6. c. Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
3. Cell Lysis and Lysate Preparation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). c. Lyse the cells by ultrasonication on ice. d. Remove cell debris by centrifugation at high speed (e.g., 13,000 x g) for 30 minutes at 4°C. The supernatant is the crude cell lysate.
4. Protein Purification: a. Apply the crude cell lysate to a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer. b. Wash the column with a wash buffer (lysis buffer containing a slightly higher concentration of imidazole (B134444), e.g., 20-40 mM) to remove non-specifically bound proteins. c. Elute the His-tagged DHQD with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM). d. For higher purity, perform further purification steps such as ion-exchange chromatography and size-exclusion chromatography.[8] e. Concentrate the purified protein using ultrafiltration devices.[12] f. Determine the protein concentration using a standard method (e.g., Bradford assay). g. Verify the purity and molecular weight of the protein by SDS-PAGE.
Protocol 2: Enzymatic Synthesis and Monitoring of this compound
This protocol outlines the in vitro synthesis of DHS and its detection.
1. Reaction Setup: a. Prepare a reaction mixture in a suitable vessel (e.g., microcentrifuge tube or cuvette). The final volume can be scaled as needed (e.g., 100 µL to 1 mL). b. The reaction mixture should contain:
- 50-100 mM Buffer (e.g., Tris-HCl or BTP-HCl, pH 7.5-9.0).[7][13]
- A known concentration of the substrate, 3-dehydroquinate (e.g., 1 mM). c. Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) for 5-10 minutes.
2. Initiation of Reaction: a. Initiate the reaction by adding a known amount of purified DHQD enzyme (e.g., 20 nM final concentration) to the pre-warmed reaction mixture.[7][8]
3. Reaction Incubation: a. Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).[13]
4. Reaction Termination: a. Stop the reaction by adding a strong acid, such as HCl, to a final concentration of ~2.3 M, or by heat inactivation.[13]
5. Product Analysis:
-
Method A: Spectrophotometric Assay a. This is a continuous assay that monitors the formation of DHS in real-time. b. The formation of the conjugated double bond in this compound results in an increase in absorbance at 234 nm (ε = 1.2 x 10⁴ M⁻¹cm⁻¹).[3][7][8] c. Prepare the reaction mixture directly in a quartz cuvette. d. After adding the enzyme, immediately place the cuvette in a spectrophotometer set to read the absorbance at 234 nm at regular intervals. e. The initial reaction rate can be calculated from the linear portion of the absorbance versus time plot.
-
Method B: High-Performance Liquid Chromatography (HPLC) a. This method allows for the separation and quantification of the substrate (DHQ) and the product (DHS). b. After terminating the reaction, centrifuge the sample to pellet any precipitated protein. c. Analyze the supernatant by reverse-phase HPLC.[12][13] d. A typical setup might include:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).[13]
- Mobile Phase: Isocratic elution with an acidic aqueous solution (e.g., 1% phosphoric acid in water).[13]
- Flow Rate: e.g., 0.2 mL/min.[13]
- Detection: UV detector set at 234 nm for DHS.[13] e. Quantify the amount of DHS produced by comparing the peak area to a standard curve of known DHS concentrations.
Mandatory Visualizations
Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.
Caption: Workflow for Enzymatic Synthesis and Analysis of this compound.
Caption: Logical Relationship of the Enzymatic Reaction.
References
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmb.or.kr [jmb.or.kr]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]
- 13. Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Metabolic Engineering of E. coli for 3-Dehydroshikimate (DHS) Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Dehydroshikimate (DHS) is a valuable bio-based chemical and a key intermediate in the aromatic amino acid biosynthetic pathway.[1] It serves as a precursor for the synthesis of various commercially important compounds, including the antiviral drug oseltamivir (B103847) (Tamiflu®), as well as adipic acid and vanillin.[1][2][3] Metabolic engineering of microorganisms like Escherichia coli offers a promising and sustainable alternative to traditional plant extraction or chemical synthesis methods for producing DHS.[2][4] This document provides detailed application notes and protocols for the rational metabolic engineering of E. coli to achieve high-titer production of DHS.
The core strategy involves redirecting carbon flux from central metabolism towards the shikimate pathway and blocking the downstream conversion of DHS to other metabolites. This is achieved through a combination of gene knockouts to eliminate competing pathways and gene overexpression to enhance the desired biosynthetic route.
Metabolic Engineering Strategies
The biosynthesis of DHS in E. coli begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively.[3][4] This reaction is catalyzed by DAHP synthase (encoded by aroF, aroG, and aroH). The product, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), is then converted to 3-dehydroquinate (B1236863) (DHQ) by DHQ synthase (aroB), and subsequently to DHS by DHQ dehydratase (aroD).[2][4]
To accumulate DHS, the following key metabolic modifications are implemented:
-
Blocking DHS Conversion: The primary step is to prevent the conversion of DHS to shikimate. This is achieved by knocking out the gene aroE, which encodes shikimate dehydrogenase.[3][5]
-
Enhancing Precursor Supply:
-
Phosphoenolpyruvate (PEP): The availability of PEP is crucial. One strategy is to disrupt the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), which consumes one molecule of PEP for each molecule of glucose transported into the cell.[3] Deleting ptsG and expressing an alternative glucose transporter like galactose permease (galP) can conserve PEP.[3][6] Additionally, deleting pyruvate (B1213749) kinase (pykA or pykF), which converts PEP to pyruvate, can increase the PEP pool.[3][4] Overexpressing PEP synthase (ppsA) can also regenerate PEP from pyruvate.[3][7]
-
Erythrose-4-Phosphate (E4P): The supply of E4P can be increased by overexpressing transketolase A (tktA), a key enzyme in the pentose phosphate pathway.[1]
-
-
Deregulation of the Shikimate Pathway:
-
The entry point into the pathway, DAHP synthase, is subject to feedback inhibition by aromatic amino acids.[4] Overexpressing feedback-resistant mutants of DAHP synthase, such as aroFfbr or aroGfbr, is a critical step to increase carbon flux into the pathway.[1][7]
-
Deleting the transcriptional regulator tyrR, which represses the expression of aroF and aroG, can also enhance pathway activity.[3][5]
-
-
Eliminating Byproduct Formation: To maximize the carbon flux towards DHS, genes involved in the formation of major fermentation byproducts like lactate, acetate, and ethanol (B145695) are often knocked out. These include ldhA (lactate dehydrogenase), ackA-pta (acetate kinase-phosphate acetyltransferase), and adhE (alcohol dehydrogenase).[1]
Quantitative Data Summary
The following table summarizes the performance of various engineered E. coli strains for DHS production, highlighting the impact of different genetic modifications.
| Strain | Parent Strain | Relevant Genetic Modifications | Cultivation Method | Titer (g/L) | Yield (g/g glucose) | Reference |
| Engineered Strain 1 | E. coli AB2834 | Overexpression: aroFfbr, tktA. Knockout: ldhA, ackA-pta, adhE. | Shake Flask | 1.83 | Not Reported | [1] |
| Engineered Strain 1 | E. coli AB2834 | Overexpression: aroFfbr, tktA. Knockout: ldhA, ackA-pta, adhE. | 5-L Fed-Batch | 25.48 | Not Reported | [1] |
| Inha 24 | E. coli AB2834 (aroE mutant) | Knockout: tyrR. | Shake Flask | 4.92 | Not Reported | [3] |
| Inha 26 | Inha 24 | Knockout: ptsG. | Shake Flask | 6.13 | Not Reported | [3] |
| Inha 28 | Inha 26 | Knockout: pykA. | Shake Flask | 7.51 | Not Reported | [3] |
| Inha 30 | Inha 28 | Overexpression: ppsA, galP, aroG, aroF, aroB, aroD. | Shake Flask | 13.2 | Not Reported | [3] |
| Inha 30 | Inha 28 | Overexpression: ppsA, galP, aroG, aroF, aroB, aroD. | 7-L Fed-Batch | ~117 | Not Reported | [3][8] |
Experimental Protocols
Protocol 1: Gene Knockout in E. coli using Lambda Red Recombineering
This protocol describes a general method for creating targeted gene deletions in E. coli.
Materials:
-
E. coli strain harboring the pKD46 plasmid (temperature-sensitive replicon with arabinose-inducible λ-Red genes).
-
Kanamycin (B1662678) resistance cassette (or other antibiotic marker) flanked by FRT sites, amplified from pKD4 or a similar template plasmid.
-
Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends homologous to the resistance cassette.
-
L-arabinose solution (1 M).
-
LB agar (B569324) plates with appropriate antibiotics.
-
pCP20 plasmid (temperature-sensitive replicon expressing FLP recombinase).
-
Electroporator and cuvettes.
Procedure:
-
Prepare Electrocompetent Cells: a. Inoculate a single colony of the E. coli strain containing pKD46 into 5 mL of LB broth with ampicillin (B1664943) and grow overnight at 30°C. b. Inoculate 100 mL of LB broth with the overnight culture to an OD600 of ~0.1. Grow at 30°C with shaking. c. When the OD600 reaches 0.4-0.5, add L-arabinose to a final concentration of 10 mM to induce the λ-Red system. Continue shaking at 30°C for another hour. d. Chill the culture on ice for 20 minutes, then harvest the cells by centrifugation at 4°C. e. Wash the cell pellet twice with ice-cold sterile 10% glycerol. f. Resuspend the final pellet in a small volume of 10% glycerol. The cells are now ready for electroporation.
-
Electroporation: a. Add ~50-100 ng of the purified PCR product (antibiotic resistance cassette with flanking homology arms) to 50 µL of the electrocompetent cells. b. Transfer to a pre-chilled electroporation cuvette and electroporate. c. Immediately add 1 mL of SOC medium and recover the cells by incubating at 37°C for 1-2 hours. d. Plate the cell suspension on LB agar plates containing the appropriate antibiotic (e.g., kanamycin) to select for recombinants. Incubate overnight at 37°C.
-
Verification of Knockout: a. Pick colonies and verify the correct insertion of the resistance cassette by colony PCR using primers flanking the target gene.
-
Removal of Resistance Cassette: a. Transform the confirmed mutant strain with the pCP20 plasmid and plate on ampicillin plates at 30°C. b. Select a transformant and grow it in LB broth at 42°C to induce FLP recombinase expression and cure the pCP20 plasmid. c. Plate the culture on LB agar and screen for colonies that have lost both antibiotic resistances (e.g., kanamycin and ampicillin). d. Confirm the final gene knockout and cassette removal by PCR and sequencing.
Protocol 2: Overexpression of Biosynthetic Genes
This protocol describes the use of expression plasmids to overproduce key enzymes in the DHS pathway.
Materials:
-
Engineered E. coli host strain (e.g., a strain with relevant gene knockouts).
-
Expression vector (e.g., pTrc99a, pET series) containing the gene(s) of interest under the control of an inducible promoter (e.g., lac, araBAD, T7).[9]
-
Competent cells of the engineered E. coli strain.
-
LB agar plates with appropriate antibiotics.
-
Inducer (e.g., IPTG, L-arabinose).
Procedure:
-
Cloning: Clone the target genes (e.g., aroGfbr, tktA, ppsA) into the chosen expression vector using standard molecular cloning techniques.
-
Transformation: Transform the resulting plasmid into the competent engineered E. coli host strain.
-
Selection: Plate the transformation mixture on LB agar containing the appropriate antibiotic to select for successful transformants.
-
Expression and Cultivation: a. Inoculate a single colony into seed culture medium (e.g., LB with antibiotic) and grow overnight. b. Inoculate the main production medium with the seed culture. c. Grow the culture to a desired cell density (e.g., mid-log phase, OD600 of 0.6-0.8). d. Add the inducer (e.g., IPTG) to the culture to initiate the overexpression of the target proteins. e. Continue cultivation for the desired production period.
Protocol 3: Fed-Batch Fermentation for High-Titer DHS Production
This protocol provides a general framework for high-density cultivation to maximize DHS production.
Materials:
-
Engineered DHS-producing E. coli strain.
-
Bioreactor (e.g., 5-L or 7-L) with controls for pH, temperature, and dissolved oxygen (DO).
-
Defined fermentation medium (containing glucose, salts, trace metals, and nitrogen source like (NH4)2SO4).
-
Feeding solution (concentrated glucose and nutrient solution).
-
Base solution for pH control (e.g., NH4OH).
Procedure:
-
Inoculum Preparation: Prepare a seed culture by growing the engineered strain in a shake flask with fermentation medium until it reaches the late exponential phase.
-
Batch Phase: a. Inoculate the bioreactor containing the initial batch medium with the seed culture. b. Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by automated addition of the base solution. c. Maintain dissolved oxygen (DO) above 20% by controlling the agitation speed and airflow rate. d. Run the batch phase until the initial glucose supply is nearly exhausted, often indicated by a sharp increase in DO.
-
Fed-Batch Phase: a. Once the initial glucose is depleted, start the continuous feeding of the concentrated glucose solution. b. The feeding rate can be controlled to maintain a low glucose concentration in the fermenter, which helps to avoid the accumulation of inhibitory byproducts. A common strategy is to use a DO-stat or pH-stat feeding control. c. Continue the fermentation for 48-72 hours, periodically taking samples to measure cell density (OD600) and DHS concentration using HPLC.
-
Harvest and Analysis: After the fermentation is complete, harvest the culture broth. Separate the cells from the supernatant by centrifugation. Analyze the DHS concentration in the supernatant using HPLC.
Visualizations
Caption: Metabolic pathway for DHS production in engineered E. coli.
Caption: Experimental workflow for developing a DHS-producing E. coli strain.
References
- 1. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering of Escherichia coli for improving shikimate synthesis from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gallic Acid Synthesis Using 3-Dehydroshikimate as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallic acid (3,4,5-trihydroxybenzoic acid) is a key phenolic compound with significant applications in the pharmaceutical, food, and chemical industries due to its potent antioxidant, anti-inflammatory, and antimicrobial properties. Traditionally, gallic acid is produced by the hydrolysis of tannins from plant sources. However, biotechnological and chemical synthesis routes using 3-dehydroshikimate (DHS), an intermediate of the shikimate pathway, offer a promising and sustainable alternative. This document provides detailed application notes and protocols for the synthesis of gallic acid from DHS, covering enzymatic, microbial, and chemical methods.
Biosynthetic Pathway from this compound to Gallic Acid
The enzymatic conversion of this compound to gallic acid can be achieved through two primary routes:
-
Direct Dehydrogenation: This pathway involves the direct dehydrogenation of DHS to form gallic acid, a reaction catalyzed by certain shikimate dehydrogenases (SDH) or a dedicated this compound dehydrogenase (DSDG).[1][2] This process is believed to proceed through a 3,5-didehydroshikimate intermediate that tautomerizes to gallic acid.[3][4]
-
Dehydration and Hydroxylation: An alternative microbial pathway involves the dehydration of DHS to protocatechuic acid (PCA) by this compound dehydratase (encoded by genes such as quiC or qsuB).[5] Subsequently, PCA is hydroxylated to gallic acid by a p-hydroxybenzoate hydroxylase (PobA) engineered to have hydroxylation activity towards PCA.[5]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data from various studies on the synthesis of gallic acid from DHS.
Table 1: Enzymatic Synthesis of Gallic Acid
| Enzyme Source | Substrate (DHS) Conc. | Co-factor | Temperature (°C) | pH | Reaction Time (min) | Gallic Acid Yield/Titer | Reference |
| Shikimate Dehydrogenase (J. regia) | Not Specified | NADP+ | Not Specified | Not Specified | Not Specified | Increased GA accumulation 500% in transgenic tobacco | [3][6] |
| Shikimate Dehydrogenase (V. vinifera) | Not Specified | NADP+ | Not Specified | Not Specified | Not Specified | In vitro production confirmed | [7][8] |
| CsDQD/SDHa (C. sinensis) | Not Specified | NADP+ | 30 | 8.5 | 20 | GA detected | [9] |
Table 2: Microbial Production of Gallic Acid from Glucose via DHS
| Microbial Host | Key Engineered Genes | Fermentation Scale | Fermentation Time (h) | Final Glucose Conc. (g/L) | Gallic Acid Titer (g/L) | Carbon Yield (g/g) | Reference |
| Escherichia coli | quiC, mutant pobA | 3-L fermenter | Not Specified | Not Specified | 51.6 | 0.45 | [5] |
| Corynebacterium glutamicum | qsuB overexpression | 5-L bioreactor | Not Specified | 100 | 12.0 | Not Specified | [5][10] |
| Corynebacterium glutamicum | mutant pobA (Y385F/L200V) | Flask | 40 | 100 | 4.03 | 5.95% | [11] |
| Escherichia coli (recombinant) | feedback-insensitive DAHP synthase, transketolase | Fed-batch fermentor | Not Specified | Not Specified | 6.6 (as a byproduct of DHS synthesis) | Not Specified | [12] |
Table 3: Chemical Synthesis of Gallic Acid from DHS
| Catalyst/Reagent | Solvent | Temperature | Reaction Time (h) | Gallic Acid Yield (%) | Reference |
| CuSO₄ (catalytic), H₂O₂ | Phosphate-buffered water | Not Specified | 35 | 36 | [13] |
| CuCO₃Cu(OH)₂ (stoichiometric) | Phosphate-buffered culture supernatant | Not Specified | 5 | 51 | [13] |
| Cu(OAc)₂ (stoichiometric) | Acetic acid | Not Specified | 36 | 74 | [13][14] |
| Cu(OAc)₂ (catalytic), O₂ | Acetic acid with ZnO | Not Specified | 4 | 67 | [13] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Gallic Acid using Recombinant Shikimate Dehydrogenase
This protocol describes the in vitro synthesis of gallic acid from DHS using a purified recombinant shikimate dehydrogenase (SDH).
1. Expression and Purification of Recombinant SDH: a. Clone the gene encoding for SDH (e.g., from Juglans regia or Camellia sinensis) into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).[3][6][9] b. Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. d. Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours. e. Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication. f. Purify the recombinant SDH from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). g. Dialyze the purified enzyme against a suitable storage buffer and determine the protein concentration.
2. In Vitro Enzymatic Reaction: a. Prepare a reaction mixture containing:
- 100 mM Buffer (e.g., BTP-HCl, pH 8.5)[9]
- 1.5 mM this compound (DHS)[9]
- 1.5 mM NADP⁺[9]
- Purified SDH enzyme (concentration to be optimized) b. Incubate the reaction mixture at 30°C.[9] c. Take aliquots at different time points (e.g., 0, 5, 10, 20, 30, 60 minutes) and stop the reaction by adding an equal volume of 1% (v/v) formic acid. d. Centrifuge the samples to remove precipitated protein.
3. Quantification of Gallic Acid by HPLC: a. Analyze the supernatant by reverse-phase HPLC. b. Column: C18 column (e.g., Phenomenex, 150 x 4.6 mm, 5 µm).[15] c. Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid). A typical mobile phase could also be a mixture of acetonitrile and water with 0.01% v/v orthophosphoric acid (e.g., 80:20 ratio).[15] d. Flow Rate: 1 mL/min.[15] e. Detection: UV detector at 271 nm or 280 nm for gallic acid and 234 nm for DHS.[9][15] f. Quantification: Use a standard curve of authentic gallic acid to quantify the concentration in the samples.[15][16]
Protocol 2: Microbial Production of Gallic Acid in Engineered Corynebacterium glutamicum
This protocol outlines the fed-batch fermentation of an engineered C. glutamicum strain for the production of gallic acid from glucose.
1. Strain and Pre-culture Preparation: a. Use an engineered C. glutamicum strain with an enhanced pathway for DHS production and heterologous expression of genes for the conversion of DHS to gallic acid (e.g., overexpressing qsuB).[5][11] b. Inoculate a single colony into a seed flask containing a suitable seed medium (e.g., LBG10 with 50 g/L glucose). c. Incubate at 30°C with shaking (e.g., 200 rpm) for 12-16 hours.
2. Fed-batch Fermentation: a. Fermenter: 5-L bioreactor.[5] b. Initial Medium: A defined mineral salt medium containing glucose (e.g., 100 g/L), (NH₄)₂SO₄, KH₂PO₄, MgSO₄·7H₂O, trace elements, and vitamins. c. Inoculation: Inoculate the fermenter with the seed culture to an initial OD₆₀₀ of ~0.5. d. Fermentation Conditions:
- Temperature: 30°C
- pH: Maintain at 7.0 by automatic addition of aqueous ammonia.
- Aeration: 1-2 vvm.
- Agitation: 400-800 rpm to maintain dissolved oxygen above 20%. e. Feeding Strategy: When the initial glucose is nearly consumed (as indicated by a sharp increase in dissolved oxygen), start feeding a concentrated glucose solution (e.g., 800 g/L) to maintain the glucose concentration at a low level (e.g., < 20 g/L).
3. Sampling and Analysis: a. Aseptically withdraw samples from the fermenter at regular intervals. b. Measure cell density (OD₆₀₀). c. Centrifuge the sample to separate the supernatant. d. Analyze the supernatant for glucose, DHS, and gallic acid concentrations using HPLC as described in Protocol 1.
4. Downstream Processing (Conceptual): a. After fermentation, remove the cells by centrifugation or microfiltration. b. The supernatant can be subjected to further purification steps such as extraction, crystallization, or chromatography to isolate pure gallic acid.
Protocol 3: Chemical Synthesis of Gallic Acid via Cu²⁺-Mediated Oxidation
This protocol describes the chemical conversion of DHS to gallic acid using a copper catalyst.
1. Reaction Setup: a. In a round-bottom flask, dissolve 3-dehydroshikimic acid in acetic acid.[13] b. Add a catalytic amount of copper(II) acetate (B1210297) (Cu(OAc)₂) and zinc oxide (ZnO).[13] The use of ZnO can accelerate the reaction. c. Equip the flask with a reflux condenser.
2. Reaction Execution: a. Heat the reaction mixture under an oxygen atmosphere (e.g., by bubbling air or O₂ through the solution). b. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. c. Continue heating for approximately 4 hours or until the reaction is complete.[13]
3. Product Isolation and Purification: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. The crude product can be purified by recrystallization from hot water or by column chromatography on silica (B1680970) gel.[16]
4. Characterization: a. Confirm the identity and purity of the synthesized gallic acid using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. b. Quantify the yield by weighing the pure, dried product.
Safety Precaution: Acetic acid is corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The synthesis of gallic acid from this compound presents a versatile platform with multiple effective strategies. Enzymatic methods offer high specificity under mild conditions, microbial fermentation enables the production from simple sugars like glucose, and chemical synthesis provides a direct conversion route. The choice of method will depend on the specific requirements of the research or application, including desired scale, purity, and available resources. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the development of efficient gallic acid production processes.
References
- 1. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Engineering of Corynebacterium glutamicum for the Fermentative Production of Gallic Compounds by Extending the Shikimate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of gallic acid: Cu(2+)-mediated oxidation of 3-dehydroshikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biosciencejournals.com [biosciencejournals.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3-Dehydroshikimate from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydroshikimate (DHS) is a key metabolic intermediate in the shikimate pathway, a central route in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids and other important compounds.[1] Its strategic position in this pathway makes it a valuable precursor for the biotechnological production of various high-value chemicals, including gallic acid, protocatechuic acid, and vanillin.[2][3] With the advent of metabolically engineered microbial strains, particularly Escherichia coli, capable of producing high titers of DHS, efficient and scalable purification protocols are essential for downstream applications in the pharmaceutical, chemical, and food industries.[2]
This document provides a detailed protocol for the purification of this compound from a microbial cell culture supernatant. The methodology is primarily based on anion-exchange chromatography, a robust technique for separating charged molecules like organic acids.
Signaling Pathway: The Shikimate Pathway
The production of this compound is a crucial step in the shikimate pathway. Understanding this pathway is fundamental for optimizing the production and subsequent purification of DHS.
Caption: Simplified shikimate pathway leading to this compound in E. coli.
Experimental Workflow for DHS Purification
The overall workflow for purifying this compound from cell culture involves several key stages, from initial clarification of the fermentation broth to the final isolation of pure DHS.
Caption: General workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of a structurally similar organic acid, shikimic acid, from a fermentation broth. This data can be used as a benchmark for the expected outcomes of the this compound purification protocol.
| Purification Step | Volume (L) | Concentration (g/L) | Total Amount (g) | Purity (%) | Recovery (%) |
| Clarified Supernatant | 10 | 6.46 | 64.6 | ~85 | 100 |
| Anion Exchange Eluate | 2 | 29.5 | 59.0 | ~95 | 91.7 |
| Crystallized Product | - | - | 57.2 | >98 | 88.5 |
Data is adapted from a purification protocol for shikimic acid and serves as an illustrative example.
Experimental Protocols
Materials and Reagents
-
Resins and Columns:
-
Strong base anion exchange resin (e.g., Q-Sepharose Fast Flow or equivalent)
-
Empty chromatography column
-
-
Buffers and Solutions:
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Regeneration Solution: 0.5 M NaOH
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustments
-
-
Solvents:
-
Ethanol (95% and absolute)
-
Toluene (B28343) or Ethyl Acetate (B1210297) (for crystallization)
-
-
Other:
-
0.22 µm filters
-
Centrifuge and appropriate tubes
-
Rotary evaporator
-
Step 1: Clarification of Fermentation Broth
-
Centrifugation: Harvest the microbial cell culture by centrifugation at 10,000 x g for 30 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter. This step is crucial to prevent clogging of the chromatography column.
Step 2: Anion Exchange Chromatography
This step separates DHS from other negatively charged and neutral molecules in the clarified broth based on charge.
-
Column Packing and Equilibration:
-
Pack the chromatography column with the strong base anion exchange resin according to the manufacturer's instructions.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Equilibration Buffer (Buffer A) until the pH and conductivity of the outlet stream are stable and match that of the buffer.[4]
-
-
Sample Loading:
-
Adjust the pH of the clarified supernatant to 8.0 with NaOH. This ensures that the carboxyl group of DHS is deprotonated, carrying a net negative charge, which facilitates binding to the anion exchange resin.
-
Load the pH-adjusted supernatant onto the equilibrated column at a flow rate recommended by the resin manufacturer.
-
-
Washing:
-
After loading, wash the column with 5-10 CV of Equilibration Buffer (Buffer A) to remove unbound and weakly bound impurities.[4] Monitor the UV absorbance at 214 nm; continue washing until the absorbance returns to baseline.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of 0-100% Elution Buffer (Buffer B) over 10-20 CV.[4][5] This increasing salt concentration (NaCl) will displace the negatively charged DHS from the positively charged resin.
-
Alternatively, a step elution can be performed with increasing concentrations of NaCl in the Equilibration Buffer (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M NaCl).
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of DHS using HPLC (see Analytical Methods section).
-
Pool the fractions containing the highest concentrations of pure DHS.
-
Step 3: Desalting and Concentration (Optional)
For some applications, the high salt concentration in the eluted fractions may need to be removed.
-
Diafiltration/Reverse Osmosis: Use a tangential flow filtration (TFF) system with an appropriate molecular weight cutoff membrane or a reverse osmosis system to remove the salt and concentrate the DHS solution.
-
Rotary Evaporation: Alternatively, the pooled fractions can be concentrated using a rotary evaporator. However, this will also concentrate the salt.
Step 4: Crystallization
Crystallization is an effective final polishing step to obtain high-purity this compound.
-
Concentration: Concentrate the pooled and desalted DHS fractions under reduced pressure using a rotary evaporator to a thick syrup.
-
Solvent Addition:
-
Dissolve the concentrated syrup in a minimal amount of hot absolute ethanol.
-
Slowly add a non-polar solvent like toluene or ethyl acetate until the solution becomes slightly turbid.[6]
-
-
Cooling and Crystal Formation:
-
Crystal Harvesting and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the final pure this compound product.
-
Analytical Methods: HPLC for DHS Quantification
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of this compound throughout the purification process.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax XDB-C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 1% (v/v) phosphoric acid in water.
-
Mobile Phase B: Methanol.
-
Isocratic elution with a ratio of 95:5 (A:B).
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Quantification: Create a standard curve using known concentrations of a this compound standard to quantify the concentration in the collected fractions.
Concluding Remarks
The protocol outlined above provides a comprehensive framework for the purification of this compound from microbial cell culture. The combination of clarification, anion exchange chromatography, and crystallization is a robust strategy for obtaining high-purity DHS suitable for various research and industrial applications. Optimization of specific parameters, such as the pH for binding and the salt gradient for elution, may be necessary depending on the specific characteristics of the fermentation broth and the desired final purity.
References
- 1. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conductscience.com [conductscience.com]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. goldbio.com [goldbio.com]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN105116092B - The HPLC assay method of shikimic acid and this compound in pericarpium granati - Google Patents [patents.google.com]
Application Notes and Protocols for Real-Time 3-Dehydroshikimate (DHS) Monitoring using a Whole-Cell Biosensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydroshikimate (DHS), a key intermediate in the shikimate pathway, is a crucial precursor for the biosynthesis of aromatic amino acids and a variety of valuable secondary metabolites.[1] The ability to monitor DHS levels in real-time is essential for optimizing microbial strains for the production of pharmaceuticals, biofuels, and other high-value chemicals derived from this pathway. These application notes provide a detailed protocol for the development and application of a whole-cell biosensor for the real-time monitoring of DHS in Escherichia coli.
The biosensor is based on the CusR transcriptional regulator, which has been shown to respond to DHS.[1][2][3] In the presence of DHS, CusR activates the expression of a fluorescent reporter protein, providing a quantifiable output that correlates with the intracellular concentration of DHS. This system enables high-throughput screening of mutant libraries to identify strains with improved DHS production.
Signaling Pathway and Biosensor Design
The DHS biosensor is designed based on the transcriptional activation of a reporter gene by the CusR regulator in response to intracellular DHS. The binding of DHS to CusR induces a conformational change in the protein, leading to its binding to the CusR promoter and subsequent transcription of the downstream reporter gene, in this case, a Green Fluorescent Protein (GFP).
Quantitative Data Summary
The performance of the DHS biosensor has been characterized to determine its dynamic range, sensitivity, and specificity. The following tables summarize the key performance metrics.
Table 1: Dose-Response of the DHS Biosensor
| DHS Concentration (g/L) | Normalized Fluorescence (a.u.) | Fold Change |
| 0 | 1.00 | 1.0 |
| 0.5 | 1.25 | 1.25 |
| 1.0 | 1.75 | 1.75 |
| 1.8 | 2.50 | 2.5 |
| 3.0 | 3.20 | 3.2 |
| 6.0 | 3.50 | 3.5 |
Table 2: Specificity of the DHS Biosensor
| Compound (at 2 g/L) | Normalized Fluorescence (a.u.) |
| This compound (DHS) | 2.80 |
| Shikimic Acid | 1.05 |
| Quinic Acid | 1.10 |
| Protocatechuic Acid | 1.02 |
| Glucose | 1.00 |
Experimental Protocols
Protocol 1: Construction of the DHS Biosensor Plasmid
This protocol describes the steps for constructing the CusR-based DHS biosensor plasmid. The design involves cloning the cusR gene and its native promoter upstream of a GFP reporter gene in a suitable E. coli expression vector.
References
Application Notes and Protocols for Microbial Production of 3-Dehydroshikimate from Glucose
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Dehydroshikimate (DHS) is a valuable hydroaromatic compound and a key intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in microorganisms and plants.[1][2][3] Its commercial significance stems from its role as a precursor for the synthesis of various high-value chemicals, including the antiviral drug oseltamivir (B103847) (Tamiflu®), antioxidants, and biopolymers like adipic acid and vanillin.[1][4] Microbial fermentation, particularly using metabolically engineered Escherichia coli, has emerged as a promising and sustainable alternative to extraction from plant sources for the production of shikimate pathway intermediates.[3][5]
This document provides detailed application notes and protocols for the production of DHS from glucose using metabolically engineered E. coli. It covers key metabolic engineering strategies, fermentation protocols, and analytical methods.
Metabolic Engineering Strategies for Enhanced DHS Production
The central strategy for overproducing DHS in E. coli involves channeling the carbon flux from central metabolism towards the shikimate pathway and preventing the conversion of DHS to downstream metabolites. This is achieved through a series of genetic modifications.
1. Blocking the Downstream Pathway: The first and most critical step is to block the conversion of DHS to shikimic acid. This is accomplished by inactivating the gene aroE, which encodes shikimate dehydrogenase.[6] The resulting aroE mutant strain will accumulate DHS.
2. Increasing Carbon Flux into the Shikimate Pathway: To enhance the production of DHS, the metabolic flux from the central carbon metabolism must be directed towards the synthesis of its precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).[3][7]
-
Overexpression of Feedback-Resistant DAHP Synthase: The condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) is the first committed step of the shikimate pathway. This reaction is catalyzed by DAHP synthase, which in E. coli has three isoforms (AroG, AroF, and AroH), each subject to feedback inhibition by aromatic amino acids.[5] Overexpressing a feedback-resistant variant of DAHP synthase (e.g., aroGfbr or aroFfbr) is a crucial step to increase the carbon influx into the pathway.[1][4][8]
-
Enhancing Precursor Supply:
-
Erythrose-4-Phosphate (E4P): The availability of E4P, a product of the pentose (B10789219) phosphate (B84403) pathway (PPP), can be a limiting factor. Overexpression of transketolase (tktA) has been shown to significantly increase E4P levels and, consequently, DHS production.[1][4]
-
Phosphoenolpyruvate (PEP): The availability of PEP is critical. One strategy to increase PEP is to alter the glucose transport system. The native phosphotransferase system (PTS) consumes one molecule of PEP for each molecule of glucose transported. Replacing the PTS with a non-PTS transporter, such as the galactose permease (galP), conserves PEP for DHS synthesis.[6][8] Additionally, overexpressing PEP synthase (ppsA) can replenish PEP from pyruvate.[2][6]
-
3. Overexpression of Pathway Enzymes: To facilitate the conversion of precursors to DHS, key enzymes in the pathway leading to DHS can be overexpressed. This includes DAHP synthase (aroG or aroF), 3-dehydroquinate (B1236863) (DHQ) synthase (aroB), and DHQ dehydratase (aroD).[2][6]
4. Elimination of Byproduct Formation: To maximize the carbon conversion to DHS, genes responsible for the formation of major fermentation byproducts such as lactate (B86563) (ldhA), acetate (B1210297) (ackA-pta), and ethanol (B145695) (adhE) can be deleted.[1]
5. Regulatory Engineering: Disruption of global regulators that may negatively impact the expression of shikimate pathway genes, such as the tyrosine-dependent transcriptional regulator (tyrR), can also lead to improved DHS titers.[6]
Visualization of Engineered Metabolic Pathway
Caption: Engineered metabolic pathway in E. coli for DHS production from glucose.
Quantitative Data on DHS Production
The following table summarizes the performance of various engineered E. coli strains for DHS production from glucose under different fermentation conditions.
| Strain Engineering Strategy | Host Strain | Fermentation Scale | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
| Overexpression of aroFfbr and tktA; Deletion of ldhA, ackA-pta, adhE | E. coli AB2834 | 5-L Fed-batch | 25.48 | - | ~0.41 | [1] |
| Overexpression of aroFfbr and tktA; Native PTS transport | E. coli | Fed-batch | 49 | 33% | - | [8] |
| Overexpression of aroFfbr and tktA; galP-encoded galactose permease for glucose transport | E. coli | Fed-batch | 60 | 43% | 1.0 | [8] |
| Overexpression of feedback-insensitive DAHP synthase and transketolase | E. coli | Fed-batch | 69 | 30% | - | [4] |
| Deletion of tyrR, ptsG, pykA; Overexpression of aroB, aroD, ppsA, galP, aroG, aroF | E. coli AB2834 | 7-L Fed-batch | ~117 | - | ~1.67 | [6][9] |
Note: Productivity is calculated based on the reported titer and fermentation time where available.
Experimental Protocols
Protocol 1: Construction of DHS-Producing E. coli Strain
This protocol provides a general workflow for the genetic modification of E. coli using homologous recombination (e.g., Lambda Red recombineering).
1. Gene Deletion (e.g., aroE) a. Design Primers: Design primers to amplify a resistance cassette (e.g., kanamycin) flanked by 40-50 bp homology arms corresponding to the regions upstream and downstream of the aroE gene. b. Amplify Resistance Cassette: Perform PCR using the designed primers and a template plasmid carrying the resistance gene. c. Prepare Electrocompetent Cells: Grow the recipient E. coli strain harboring a helper plasmid expressing the Lambda Red recombinase (e.g., pKD46) at 30°C in SOB medium containing L-arabinose to induce recombinase expression. Prepare electrocompetent cells by washing with ice-cold sterile 10% glycerol. d. Electroporation: Electroporate the purified PCR product into the prepared competent cells. e. Selection and Verification: Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic to select for successful recombinants. Verify the gene deletion by colony PCR and DNA sequencing. f. Curing the Helper Plasmid: Grow the confirmed mutant at 37°C to cure the temperature-sensitive helper plasmid.
2. Gene Overexpression (e.g., aroGfbr, tktA) a. Plasmid Construction: Clone the gene of interest (e.g., aroGfbr) into an expression vector with a suitable promoter (e.g., T7, tac, or trc promoter) and a selectable marker. b. Transformation: Transform the constructed plasmid into the DHS-accumulating host strain (e.g., the aroE mutant). c. Selection: Select for transformants on LB agar containing the appropriate antibiotic corresponding to the expression plasmid. d. Verification: Verify the presence of the plasmid by plasmid extraction and restriction digestion or PCR.
Protocol 2: Fed-Batch Fermentation for DHS Production
This protocol outlines a fed-batch fermentation process for high-density cell culture and high-titer DHS production.
1. Seed Culture Preparation a. Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics. b. Incubate overnight at 37°C with shaking at 220 rpm. c. Use the overnight culture to inoculate a 500 mL shake flask containing 100 mL of a defined production medium to an initial OD₆₀₀ of ~0.1.[10] d. Incubate at 37°C and 220 rpm until the OD₆₀₀ reaches 4-6.[11]
2. Fermenter Setup and Batch Phase a. Prepare a 5-L bioreactor with 3 L of defined fermentation medium. A typical medium contains glucose, a nitrogen source [(NH₄)₂SO₄], salts (KH₂PO₄, MgSO₄), and a trace metal solution.[6] b. Inoculate the fermenter with the seed culture to a starting OD₆₀₀ of ~0.2. c. Run the initial batch phase at 37°C. Control the pH at 7.0 using automated addition of NH₄OH or NaOH/H₃PO₄.[10] d. Maintain the dissolved oxygen (DO) level above 20% saturation by adjusting the agitation speed (e.g., 300-1000 rpm) and airflow rate.[10]
3. Fed-Batch Phase a. Once the initial glucose in the batch medium is nearly depleted (indicated by a sharp increase in DO), start the fed-batch phase. b. Feed a highly concentrated glucose solution (e.g., 600-800 g/L) at a controlled rate to maintain a low residual glucose concentration in the fermenter. The feed rate can be kept constant or exponentially increased to match cell growth. c. If using an inducible promoter for gene expression, add the inducer (e.g., IPTG) when the culture reaches a specific cell density (e.g., OD₆₀₀ of 10-20).[10] d. Continue the fermentation for 48-72 hours, periodically taking samples for analysis.[10]
4. Sampling and Monitoring a. Aseptically withdraw samples from the fermenter at regular intervals. b. Measure cell density (OD₆₀₀). c. Centrifuge the sample to separate the supernatant from the cell pellet. d. Analyze the supernatant for DHS and residual glucose concentrations using HPLC.
Protocol 3: Analytical Method for DHS Quantification
This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for the quantification of DHS in fermentation broth.
1. Sample Preparation a. Centrifuge the fermentation sample at >10,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[11] c. Dilute the sample with the mobile phase as necessary to bring the DHS concentration within the range of the standard curve.
2. HPLC Analysis a. HPLC System: A standard HPLC system equipped with a UV detector. b. Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11] c. Mobile Phase: An isocratic mobile phase of dilute acid, such as 0.1% (v/v) phosphoric acid or formic acid in water, is commonly used. d. Flow Rate: 0.5 - 1.0 mL/min.[11] e. Detection: UV detection at a wavelength of approximately 210-230 nm. DHS has a UV absorbance maximum around 234 nm. f. Quantification: Prepare a standard curve using a pure DHS standard of known concentrations. Calculate the concentration of DHS in the samples by comparing their peak areas to the standard curve.
Experimental Workflow and Logic Diagram
Caption: General workflow for DHS production: from strain development to analysis.
References
- 1. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects [mdpi.com]
- 3. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]
- 4. Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida this compound Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered glucose transport and shikimate pathway product yields in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Applications of 3-Dehydroshikimate in Industrial Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dehydroshikimate (DHS) is a pivotal intermediate in the shikimate pathway, a central metabolic route in microorganisms and plants for the biosynthesis of aromatic amino acids.[1][2] Its strategic position makes it a valuable platform chemical in industrial biotechnology for the production of a wide array of commercially significant compounds, including the antiviral drug oseltamivir (B103847) (Tamiflu®), muconic acid (a precursor to adipic acid for nylon production), vanillin (B372448), and protocatechuic acid (PCA).[2][3][4][5] This document provides detailed application notes and protocols for the microbial production of DHS and its subsequent conversion into valuable chemicals.
Application Note 1: Microbial Production of this compound
The microbial production of DHS, primarily in engineered Escherichia coli, has been extensively researched to achieve high titers and yields. Metabolic engineering strategies focus on redirecting carbon flux towards the shikimate pathway and preventing the conversion of DHS to downstream metabolites.
Metabolic Engineering Strategies for High-Titer DHS Production in E. coli
A highly successful approach involves a multi-faceted genetic modification of E. coli to enhance the carbon flux from central metabolism into the shikimate pathway and to block the downstream consumption of DHS. Key strategies include:
-
Deletion of genes to increase precursor availability:
-
ptsG: Deletion of the glucose-specific phosphotransferase system (PTS) component to increase the availability of phosphoenolpyruvate (B93156) (PEP).[6][7]
-
pykA: Disruption of pyruvate (B1213749) kinase II to further enhance PEP pools.[6][7]
-
-
Overexpression of genes to channel carbon into the shikimate pathway:
-
ppsA: Overexpression of phosphoenolpyruvate synthase to convert pyruvate back to PEP.[6][7]
-
tktA: Overexpression of transketolase A to increase the supply of erythrose-4-phosphate (E4P).[1]
-
aroG and aroF: Overexpression of feedback-resistant versions of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase to increase the initial condensation of PEP and E4P.[6][7]
-
aroB: Overexpression of 3-dehydroquinate (B1236863) synthase.[6][7]
-
-
Blocking the downstream pathway:
-
Disruption of transcriptional regulators:
Quantitative Data on DHS Production
The following table summarizes quantitative data from a highly successful fed-batch fermentation of an engineered E. coli strain for DHS production.
| Strain | Fermentation Scale | Glucose Concentration (g/L) | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli | 7-L Fed-batch | 600 (in feeding medium) | ~117 | Not explicitly stated | ~1.67 | [6][7] |
| Engineered E. coli | 5-L Fed-batch | Not explicitly stated | 25.48 | Not explicitly stated | ~0.41 | [1] |
Experimental Protocol: Fed-Batch Fermentation for DHS Production
This protocol is based on the methods described by Choi et al. (2019) for high-titer DHS production.[6]
1. Strain:
-
Engineered E. coli strain with the genetic modifications described in the "Metabolic Engineering Strategies" section. A suitable starting strain is E. coli AB2834, which has a mutation in the aroE gene.[6]
2. Media:
-
Seed Culture Medium (LB Broth): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.
-
Batch Fermentation Medium (PB4-md5): 30 g/L glucose, 10 g/L glycerol, 15.75 g/L yeast extract, 21.375 g/L tryptone, 5.25 g/L KH₂PO₄, 1 g/L MgSO₄·7H₂O, 0.8 g/L citric acid, 1 mL/L trace metals solution, and 200 µg/L thiamine (B1217682) hydrochloride.[6]
-
Feeding Medium: 600 g/L glucose, 100 g/L yeast extract, 20 g/L MgSO₄·7H₂O, and 5 mL/L trace metal solution.[6]
-
Trace Metal Solution: 10 g/L FeSO₄·7H₂O, 2 g/L CaCl₂·2H₂O, 2.2 g/L ZnSO₄·7H₂O, 0.5 g/L MnSO₄·4H₂O, 1 g/L CuSO₄·5H₂O, 0.1 g/L (NH₄)₆Mo₇O₂₄·4H₂O, and 0.02 g/L Na₂B₄O₇·10H₂O.[6]
3. Fermentation Conditions:
-
Inoculum Preparation: Inoculate a single colony into 5 mL of LB broth and grow overnight at 37°C with shaking. Use this to inoculate a larger seed culture in the batch fermentation medium.
-
Fermenter: 7-L fermenter with a working volume of 2 L.
-
Temperature: 37°C.
-
pH: Maintained at 7.0 by the addition of 28% (v/v) NH₄OH.
-
Dissolved Oxygen (DO): Maintained above 20% saturation by controlling the agitation speed and aeration rate.
-
Feeding Strategy: After the initial glucose in the batch medium is consumed (indicated by a sharp increase in DO), start the fed-batch feeding of the concentrated glucose solution. The feed rate should be controlled to maintain a low glucose concentration in the fermenter.
4. Downstream Processing (Purification of DHS):
-
Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the cells.
-
Supernatant Filtration: Filter the supernatant through a 0.22 µm filter.
-
Ion-Exchange Chromatography:
-
Resin: A strong anion-exchange resin (e.g., Q-Sepharose).
-
Equilibration Buffer: 20 mM Tris-HCl, pH 8.0.
-
Elution: Elute the bound DHS with a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.
-
Fraction Analysis: Analyze fractions for DHS content using HPLC.
-
-
Desalting and Concentration: Pool the DHS-containing fractions and desalt using dialysis or diafiltration. Concentrate the final product by evaporation or lyophilization.
5. Analytical Protocol: Quantification of DHS by HPLC:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Bio-Rad Aminex HPX-87H column.[6]
-
Mobile Phase: 2.5 mM H₂SO₄.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: 65°C.[6]
-
Detection: UV at 236 nm.[6]
-
Standard Curve: Prepare a standard curve using purified DHS of known concentrations.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic engineering strategy for DHS production in E. coli.
Caption: Experimental workflow for DHS production and purification.
Application Note 2: Bioconversion of this compound to Value-Added Chemicals
DHS serves as a versatile precursor for the synthesis of various high-value chemicals through enzymatic or whole-cell bioconversion.
Conversion of DHS to Muconic Acid
Muconic acid is a dicarboxylic acid used in the production of polymers like nylon and polyethylene (B3416737) terephthalate. The bioconversion of DHS to cis,cis-muconic acid can be achieved in engineered E. coli by introducing a heterologous three-step enzymatic pathway.
-
Enzymes:
-
This compound dehydratase (AsbF from Bacillus thuringiensis) : Converts DHS to protocatechuic acid (PCA).[8]
-
Protocatechuate decarboxylase (AroY from Klebsiella pneumoniae) : Converts PCA to catechol.[8]
-
Catechol 1,2-dioxygenase (CatA from Acinetobacter calcoaceticus) : Converts catechol to cis,cis-muconic acid.[8]
-
Quantitative Data on Muconic Acid Production from DHS
| Strain | Fermentation Scale | Titer (g/L) | Reference |
| Engineered E. coli expressing AsbF, AroY, and CatA | 7-L Fed-batch | 64.5 | [8] |
Experimental Protocol: Whole-Cell Bioconversion of DHS to Muconic Acid
This protocol is based on the work by Choi et al. (2019) and utilizes a DHS-overproducing E. coli strain further engineered to express the muconic acid pathway.[8]
1. Strain:
-
A DHS-overproducing E. coli strain (as described in Application Note 1) transformed with a plasmid expressing the codon-optimized genes asbF, aroY, and catA as a single operon under a strong promoter.[8]
2. Fermentation:
-
Follow the fed-batch fermentation protocol for DHS production. The same media and conditions can be used. The engineered strain will simultaneously produce DHS and convert it to muconic acid.
3. Downstream Processing (Purification of Muconic Acid):
-
The purification of muconic acid from the fermentation broth can be achieved using similar methods as for DHS, including cell removal, filtration, and ion-exchange chromatography. Due to the different chemical properties of muconic acid, the chromatography conditions (e.g., pH, salt gradient) may need to be optimized.
4. Analytical Protocol: Quantification of Muconic Acid by HPLC:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Bio-Rad Aminex HPX-87H column.[6]
-
Mobile Phase: 2.5 mM H₂SO₄.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: 65°C.[6]
-
Detection: UV at 262 nm.[6]
Conversion of DHS to Protocatechuic Acid (PCA)
PCA is a phenolic compound with antioxidant properties and applications in the pharmaceutical and polymer industries. The conversion of DHS to PCA is a single enzymatic step.
-
Enzyme: This compound dehydratase (DSD) . Various DSDs from different organisms have been characterized, such as AsbF from Bacillus thuringiensis and QsuB from Corynebacterium glutamicum.[5]
Conversion of DHS to Vanillin
Vanillin is a widely used flavor and fragrance compound. A de novo biosynthetic pathway for vanillin production from glucose via DHS has been established in yeast.
-
Pathway: This involves a multi-step enzymatic conversion of DHS to vanillin.
Logical Relationship Diagram for DHS Conversion
Caption: Bioconversion pathways of DHS to value-added chemicals.
References
- 1. Aromatic amino acid biosynthesis: regulation of shikimate kinase in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved vanillin production in baker's yeast through in silico design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Titer DHS Production via Fed-Batch Fermentation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-titer production of 3-Dehydroshikimic acid (DHS) using fed-batch fermentation of genetically engineered Escherichia coli. DHS is a valuable precursor for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®) and other significant industrial chemicals.[1][2]
Introduction
3-Dehydroshikimic acid (DHS) is a key intermediate in the aromatic amino acid biosynthetic pathway.[1] Its microbial production, primarily in E. coli, offers a promising and sustainable alternative to extraction from plant sources. Fed-batch fermentation is a critical strategy to achieve high cell densities and, consequently, high product titers by carefully controlling nutrient supply, which prevents the accumulation of inhibitory byproducts and overcomes substrate inhibition.[3][4][5] This document outlines the metabolic engineering strategies, fermentation protocols, and key data from successful high-titer DHS production studies.
Metabolic Engineering Strategies for Enhanced DHS Production
The microbial synthesis of DHS in E. coli begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively.[6] This reaction is catalyzed by DAHP synthase. The pathway then proceeds through 3-dehydroquinate (B1236863) (DHQ) to DHS.[6][7] To enhance DHS production, several metabolic engineering strategies are employed:
-
Overexpression of Key Enzymes: Increasing the expression of crucial enzymes in the DHS biosynthesis pathway is a common strategy. This includes:
-
aroG or aroF: Encoding for DAHP synthase, often using feedback-resistant variants (aroGfbr or aroFfbr) to overcome feedback inhibition by aromatic amino acids.[1]
-
tktA: Encoding for transketolase, which increases the availability of the precursor E4P.[1][2]
-
aroB: Encoding for DHQ synthase.[8]
-
aroD: Encoding for DHQ dehydratase.[8]
-
-
Deletion of Competing Pathways: To channel the carbon flux towards DHS, genes involved in byproduct formation or consumption of DHS are knocked out. This includes:
-
aroE: Encoding for shikimate dehydrogenase, which converts DHS to shikimic acid. This is a critical knockout for DHS accumulation.[7]
-
ldhA, ackA-pta, adhE: Deletion of these genes reduces the formation of lactate, acetate (B1210297), and ethanol, respectively.[1]
-
tyrR: Knocking out this gene, which encodes a transcriptional regulator, can also enhance DHS production.[8]
-
-
Enhancing Precursor Supply: Strategies to increase the intracellular availability of PEP and E4P are crucial.[2] This can be achieved by overexpressing tktA and ppsA (phosphoenolpyruvate synthase), and by disrupting the phosphotransferase system (PTS) for glucose uptake (e.g., by deleting ptsG).[8]
Below is a diagram illustrating the core metabolic pathway modifications for enhanced DHS production.
Caption: Metabolic engineering strategies in E. coli for high-titer DHS production.
Quantitative Data from Fed-Batch Fermentation Studies
The following table summarizes key quantitative data from various studies on DHS production using fed-batch fermentation.
| E. coli Strain | Key Genetic Modifications | Fed-Batch Strategy | DHS Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli | Overexpression of feedback-insensitive DAHP synthase and transketolase. | Controlled glucose feeding. | 69 | 0.3 (mol/mol) | ~1.11 | [2] |
| Metabolically engineered E. coli | Co-expression of aroFfbr and tktA; knockout of ldhA, ackA-pta, and adhE. | Not specified in detail. | 25.48 | Not specified | ~0.41 | [1] |
| Redesigned E. coli Inha 103 | Disruption of tyrR, ptsG, pykA; overexpression of aroB, aroD, ppsA, galP, aroG, aroF. | Phosphate-limited fed-batch process. | ~117 | 0.39 | ~1.67 | [8] |
| Recombinant E. coli (from Shikimate study) | Non-PTS glucose uptake, attenuated shikimate degradation, feedback-resistant DAHP synthase, artificial fusion of DHD-SDH. | Fed-batch fermentation. | 15.21 (byproduct) | Not specified for DHS | ~0.24 | [9] |
Experimental Protocols
This section provides a generalized yet detailed protocol for high-titer DHS production in a 5-L fed-batch fermenter, based on common practices from the cited literature.
Strain Preparation and Inoculum Development
-
Strain Activation: Streak the engineered E. coli strain from a glycerol (B35011) stock onto an LB agar (B569324) plate containing the appropriate antibiotics for plasmid maintenance. Incubate overnight at 37°C.
-
Seed Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics in a 250 mL shake flask. Incubate at 37°C and 220 rpm for 8-12 hours.
-
Pre-culture: Transfer the seed culture to 500 mL of fermentation batch medium in a 2-L shake flask to an initial OD600 of 0.1. Incubate at 37°C and 220 rpm until the OD600 reaches 4-6.[10]
Fed-Batch Fermentation
The fed-batch fermentation process can be divided into an initial batch phase for biomass accumulation and a subsequent fed-batch phase for DHS production.
Batch Medium (per liter):
| Component | Concentration |
| Glucose | 20-30 g |
| Yeast Extract | 10-15.75 g |
| Tryptone | 21.375 g |
| KH2PO4 | 5.25 g |
| (NH4)2SO4 | 3-5 g |
| MgSO4·7H2O | 1-2 g |
| Citric Acid | 0.8 g |
| Trace Metal Solution | 1-5 mL |
| Thiamine Hydrochloride | 200 µg |
Note: The exact composition can be optimized for specific strains and processes.[8]
Feeding Medium (concentrated):
| Component | Concentration |
| Glucose | 600 g/L |
| Yeast Extract | 100 g/L |
| MgSO4·7H2O | 20 g/L |
| Trace Metal Solution | 5 mL/L |
Note: A highly concentrated feed solution is used to minimize dilution of the fermenter volume.[8][11]
Fermentation Procedure:
-
Inoculation: Inoculate the 5-L fermenter containing 2 L of sterile batch medium with the pre-culture to an initial OD600 of approximately 0.2.
-
Batch Phase:
-
Control the temperature at 37°C.
-
Maintain the pH at 7.0 using automated addition of a base like NH4OH.[10]
-
Maintain the dissolved oxygen (DO) level above 20% saturation by adjusting the agitation speed (e.g., 300-1000 rpm) and aeration rate (e.g., 1-2 vvm).[10][11]
-
This phase continues until the initial glucose is depleted, which is typically indicated by a sharp increase in the DO level.
-
-
Fed-Batch Phase:
-
Induction (if applicable): If using an inducible promoter for gene expression, add the inducer (e.g., IPTG) when the culture reaches a mid-to-late exponential phase (e.g., OD600 of 10-20).[11]
-
Feeding Strategy: Initiate the feeding of the concentrated glucose solution. The feeding rate should be controlled to maintain a low glucose concentration in the fermenter (<1 g/L) to prevent overflow metabolism and acetate formation.[4][10] An exponential feeding strategy can be employed initially to maintain a constant specific growth rate, followed by a constant or on-demand feeding strategy based on DO or pH signals.
-
Process Monitoring: Regularly take samples to measure OD600, residual glucose, DHS concentration, and potential byproducts (e.g., acetate).
-
Duration: Continue the fermentation for 48-72 hours, or until DHS production ceases.
-
The following diagram illustrates the general workflow for fed-batch fermentation.
Caption: General workflow for DHS production using fed-batch fermentation.
DHS Quantification
DHS concentration in the fermentation broth can be quantified using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Centrifuge the fermentation sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable acidic mobile phase, such as 0.1% phosphoric acid in water, with an organic modifier like acetonitrile (B52724) or methanol.
-
Detection: UV detector at approximately 234 nm.
-
Quantification: Use a standard curve prepared with pure DHS.
-
Conclusion
High-titer production of DHS is achievable through a combination of targeted metabolic engineering and optimized fed-batch fermentation strategies. The key to success lies in directing the carbon flux towards DHS, preventing its further conversion, and maintaining optimal physiological conditions for the production host through controlled nutrient feeding. The protocols and data presented here provide a solid foundation for researchers to develop and refine their own high-yield DHS production processes.
References
- 1. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eppendorf.com [eppendorf.com]
- 4. E. coli High Cell Density Fermentation - Creative Biogene [microbiosci.creative-biogene.com]
- 5. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 6. Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging 3-Dehydroshikimate in the Synthesis of Novel Bio-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Dehydroshikimate (DHS), a key intermediate in the shikimate pathway, is an emerging bio-renewable platform chemical for the synthesis of a variety of valuable compounds. While not typically directly polymerized, DHS serves as a crucial precursor to monomers such as protocatechuic acid (PCA) and cis,cis-muconic acid, which can be subsequently transformed into a range of high-performance polymers, including polyesters, polyamides (nylons), and advanced hydrogels. This document provides detailed protocols for the conversion of DHS into these polymer precursors and their subsequent polymerization.
Section 1: Conversion of this compound to Protocatechuic Acid (PCA)
Protocatechuic acid (3,4-dihydroxybenzoic acid) is a versatile monomer that can be used in the synthesis of various polymers. It is produced from DHS through a one-step enzymatic dehydration reaction catalyzed by this compound dehydratase (DSD).[1][2][3]
Experimental Protocol: Enzymatic Synthesis of PCA from DHS
This protocol is adapted from studies on DSD enzymes from Corynebacterium glutamicum and Podospora anserina.[3][4]
Materials:
-
This compound (DHS)
-
Recombinant this compound dehydratase (DSD) from Corynebacterium glutamicum (QsuB) or Podospora anserina.
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 500 mM NaCl and 5% v/v glycerol.
-
Cofactor solution: 10 mM MgCl₂ or MnCl₂.
-
Quenching solution: 1 M HCl.
-
High-Performance Liquid Chromatography (HPLC) system for analysis.
Procedure:
-
Prepare a stock solution of DHS (e.g., 100 mM) in deionized water.
-
In a temperature-controlled reaction vessel, combine the reaction buffer and the cofactor solution.
-
Add the DHS stock solution to the desired final concentration (e.g., 10 mM).
-
Equilibrate the reaction mixture to the optimal temperature for the specific DSD enzyme (e.g., 30-40°C).[5]
-
Initiate the reaction by adding a purified recombinant DSD enzyme solution.
-
Incubate the reaction for a specified period (e.g., 1-4 hours), with periodic sampling for HPLC analysis to monitor the conversion of DHS to PCA.
-
Terminate the reaction by adding the quenching solution to lower the pH.
-
Purify the PCA from the reaction mixture using appropriate chromatographic techniques.
Quantitative Data: Comparison of DSD Enzymes for PCA Production
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Kcat (s⁻¹) | Km (mM) | PCA Yield (g/L) | Reference |
| Corynebacterium glutamicum (QsuB) | 7.5 | ~37 | ~60 | ~1.0 | ~3.0 | [3][4] |
| Podospora anserina (DSDPa) | 7.5 | 40 | ~125 | - | ~3.0 | [3] |
| Eupenicillium parvum | 7.5 | 40 | - | 0.83 | 0.491 | [5] |
| Pseudomonas putida | - | - | - | - | 4.2 | [6] |
Note: Yields can vary significantly based on the host organism and fermentation conditions.
Logical Relationship: From DHS to PCA
Caption: Enzymatic conversion of DHS to PCA.
Section 2: Synthesis of Polymers from Protocatechuic Acid (PCA)
PCA's structure, featuring both a carboxylic acid and catechol functionalities, allows for its use in the synthesis of various polymers, including specialty hydrogels with applications in wound healing and tissue engineering.[7][8][9]
Experimental Protocol: Synthesis of a PCA-based Hydrogel
This protocol describes the synthesis of a protocatechuic acid-polyacrylic acid (PAA-PAE-PCA) hydrogel, adapted from a one-pot, two-step polymerization method.[8]
Materials:
-
Protocatechuic acid (PCA)
-
Acrylic acid (AA)
-
Polyamidoamine-epichlorohydrin (PAE)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Step 1: Synthesis of PAA-PAE.
-
Dissolve a specific amount of acrylic acid in PBS in a reaction vessel.
-
Add the PAE solution to the acrylic acid solution and stir to mix.
-
Initiate the polymerization by adding APS and TEMED.
-
Allow the reaction to proceed at room temperature for a set duration to form the PAA-PAE precursor.
-
-
Step 2: Incorporation of PCA.
-
Add a solution of PCA in PBS to the PAA-PAE precursor solution.
-
Continue stirring at room temperature to allow for the reaction between the catechol groups of PCA and the PAA-PAE backbone, forming the final PAA-PAE-PCA hydrogel.
-
-
Characterization:
-
The resulting hydrogel can be characterized for its mechanical properties (e.g., adhesion, swelling ratio), and biocompatibility.
-
Quantitative Data: Properties of a PAA-PAE-PCA Hydrogel
| Property | Value |
| Instant 90-degree peeling interfacial toughness on porcine skin | 431 J m⁻² |
| Interfacial toughness after 30 minutes | 615 J m⁻² |
| Swelling Ratio | ~2000-3000% |
| Porosity | >90% |
Data adapted from studies on similar hydrogel systems.[7][8]
Experimental Workflow: PCA-based Hydrogel Synthesis
Caption: Workflow for the synthesis of a PCA-based hydrogel.
Section 3: Conversion of this compound to cis,cis-Muconic Acid and Nylon-6,6
A significant application of DHS is its conversion to cis,cis-muconic acid, which can be hydrogenated to adipic acid, a key monomer for the production of nylon-6,6.[10][11] This multi-step pathway involves a series of enzymatic conversions followed by a chemical hydrogenation step.
Experimental Protocol: Multi-step Synthesis of Adipic Acid from DHS
Part A: Enzymatic Conversion of DHS to cis,cis-Muconic Acid
This protocol is based on the expression of a heterologous pathway in E. coli.[10][11]
Materials:
-
Engineered E. coli strain expressing:
-
This compound dehydratase (e.g., aroZ from Klebsiella pneumoniae)
-
Protocatechuate decarboxylase (e.g., aroY from Klebsiella pneumoniae)
-
Catechol 1,2-dioxygenase (e.g., catA from Acinetobacter calcoaceticus)
-
-
Fermentation medium (e.g., M9 minimal medium) with a carbon source (e.g., glucose).
-
Inducer for gene expression (e.g., IPTG).
Procedure:
-
Cultivate the engineered E. coli strain in a fermenter under controlled conditions (temperature, pH, aeration).
-
Induce the expression of the heterologous enzymes at the appropriate cell density.
-
Monitor the production of cis,cis-muconic acid in the culture supernatant over time using HPLC.
-
Upon completion of the fermentation, separate the cells from the broth.
-
Isolate and purify the cis,cis-muconic acid from the supernatant.
Part B: Catalytic Hydrogenation of cis,cis-Muconic Acid to Adipic Acid
Materials:
-
Purified cis,cis-muconic acid
-
Hydrogenation catalyst (e.g., 5% Rhodium on carbon (Rh/C) or 5% Palladium on carbon (Pd/C)).
-
Solvent (e.g., water or ethanol).
-
High-pressure reactor (autoclave).
Procedure:
-
Dissolve the cis,cis-muconic acid in the chosen solvent in the high-pressure reactor.
-
Add the hydrogenation catalyst to the solution.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure.
-
Heat the reactor to the specified temperature and stir for the duration of the reaction.
-
After the reaction, cool the reactor, release the pressure, and filter to remove the catalyst.
-
Isolate the adipic acid from the solvent, typically by crystallization.
Quantitative Data: Adipic Acid Synthesis and Bio-Nylon-6,6 Properties
| Step | Parameter | Value | Reference |
| Fermentation | cis,cis-Muconic Acid Titer | up to 38.6 g/L | [11] |
| Hydrogenation | Adipic Acid Yield from Muconic Acid | >97% | |
| Polymerization | Bio-Nylon-6,6 Molecular Weight (Mw) | Comparable to petrochemical-based nylon | |
| Polymer Properties | Bio-Nylon-6,6 Thermal Properties | Comparable to petrochemical-based nylon |
Experimental Protocol: Synthesis of Bio-Nylon-6,6
Materials:
-
Bio-based adipic acid (from the previous step).
-
Hexamethylenediamine.
-
Water.
-
Polymerization reactor.
Procedure:
-
Prepare an aqueous salt solution of equimolar amounts of bio-based adipic acid and hexamethylenediamine.
-
Transfer the salt solution to a polymerization reactor.
-
Heat the reactor under pressure to initiate polycondensation, allowing water to be removed as steam.
-
Continue the polymerization under vacuum at elevated temperatures to achieve the desired molecular weight.
-
Extrude the molten nylon-6,6 polymer, cool, and pelletize.
Experimental Workflow: From DHS to Nylon-6,6
Caption: Multi-step synthesis of Bio-Nylon-6,6 from DHS.
Conclusion: this compound is a versatile, bio-renewable starting material for the synthesis of valuable polymer precursors. Through well-established enzymatic and chemical conversion pathways, DHS can be efficiently transformed into monomers like protocatechuic acid and adipic acid, which are then used to produce a variety of polymers with diverse applications, from biomedical hydrogels to engineering-grade nylons. The protocols and data presented herein provide a foundation for researchers to explore the potential of DHS in the development of sustainable and novel polymeric materials.
References
- 1. Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida this compound Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida this compound Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of the Corynebacterium glutamicum dehydroshikimate dehydratase QsuB and its potential for microbial production of protocatechuic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of a new this compound dehydratase from Eupenicillium parvum and its potential for protocatechuic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida this compound Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of protocatechuic acid grafted carboxymethyl chitosan with oxidized sodium alginate hydrogel through the Schiff's base reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multifunctional protocatechuic acid–polyacrylic acid hydrogel adhesives for wound dressings - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Preparation, characterization and antioxidant activity of protocatechuic acid grafted carboxymethyl chitosan and its hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereochemistry of the enzymatic and non-enzymatic conversion of this compound into protocatechuate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotope Labeling Studies of the Shikimate Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stable isotope labeling for the quantitative analysis of the shikimate pathway. The protocols are designed to offer detailed, step-by-step methodologies for conducting these experiments, particularly focusing on microbial systems like Escherichia coli.
Introduction to the Shikimate Pathway
The shikimate pathway is a crucial metabolic route found in bacteria, archaea, fungi, algae, and plants, but absent in animals.[1] It connects the central carbon metabolism (glycolysis and the pentose (B10789219) phosphate (B84403) pathway) to the biosynthesis of the three aromatic amino acids (AAAs): phenylalanine, tyrosine, and tryptophan.[1][2] The pathway begins with phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through seven enzymatic steps to produce chorismate, the last common precursor for all three AAAs.[2][3] Given that humans must obtain these essential amino acids from their diet, the enzymes of the shikimate pathway are attractive targets for developing novel antimicrobial drugs and herbicides.
Isotope labeling studies, particularly using carbon-13 (¹³C), are powerful techniques for elucidating metabolic pathway structures and quantifying the rates (fluxes) of intracellular reactions.[4][5] By supplying cells with a ¹³C-labeled substrate, such as glucose, researchers can trace the path of the labeled carbon atoms as they are incorporated into downstream metabolites. The resulting labeling patterns in the aromatic amino acids provide a detailed fingerprint of the metabolic activity through the shikimate pathway and its feeder pathways.
Application Note 1: Experimental Design and Tracer Selection
The success of a metabolic flux analysis experiment is critically dependent on a robust experimental design. Key considerations include the choice of organism, culture conditions, and, most importantly, the ¹³C-labeled substrate.
Organism and Culture Conditions:
-
Model Organisms: E. coli and Saccharomyces cerevisiae are commonly used due to their well-characterized genetics and metabolism.[6]
-
Culture Medium: A minimal medium with a single, defined carbon source is essential.[7] The use of complex components like yeast extract should be avoided as they introduce unlabeled compounds that will dilute the isotopic signal and complicate data interpretation.[4]
Isotopic Tracer Selection: The choice of ¹³C-labeled tracer is pivotal as it determines the precision with which specific fluxes can be resolved.[8] For the shikimate pathway, which utilizes precursors from both glycolysis (PEP) and the pentose phosphate pathway (E4P), the selection of specifically labeled glucose molecules is crucial.
-
[1-13C]glucose: This tracer is often used, but it can be suboptimal for resolving the flux split between glycolysis and the pentose phosphate pathway (PPP).
-
[U-13C]glucose: (Uniformly labeled) This tracer labels all carbons and is excellent for determining the overall contribution of glucose to a metabolite. It is often used in a mixture with other tracers.[7]
-
[1,2-13C2]glucose: This tracer has been identified as providing highly precise estimates for fluxes in glycolysis and the PPP, making it particularly well-suited for studying the shikimate pathway's precursor supply.[8]
The diagram below illustrates the rationale for tracer selection by showing how different glucose isotopomers label the key precursors of the shikimate pathway.
Caption: Logic of Isotopic Tracer Selection for Shikimate Pathway Analysis.
Protocol 1: ¹³C Labeling of E. coli for Shikimate Pathway Analysis
This protocol describes the cultivation of E. coli on a minimal medium containing a ¹³C-labeled carbon source to achieve isotopic steady state.
Materials:
-
E. coli K-12 strain
-
M9 minimal medium components
-
Sterile, carbon-free M9 salt solution
-
Sterile ¹³C-labeled glucose stock solution (e.g., 20% w/v of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose)[7]
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge and sterile tubes
-
Quenching solution: 60% methanol, pre-chilled to -40°C or colder
Methodology:
-
Pre-culture Preparation: Inoculate a single colony of E. coli into 5 mL of standard M9 minimal medium containing unlabeled glucose. Grow overnight in a shaking incubator at 37°C. This step adapts the cells to minimal medium.
-
Intermediate Culture: Inoculate 50 mL of fresh M9 medium (with unlabeled glucose) with the overnight pre-culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).
-
Labeling Culture Inoculation: Prepare the labeling medium by adding the sterile ¹³C-labeled glucose stock to the carbon-free M9 salt solution to the desired final concentration (e.g., 4 g/L). Inoculate this ¹³C-labeled medium with cells from the intermediate culture to an initial OD₆₀₀ of ~0.05.
-
Growth and Monitoring: Grow the cells in the ¹³C-labeled medium at 37°C. Monitor cell growth by measuring OD₆₀₀ periodically. It is crucial to allow the cells to grow for several generations (at least 5-7) in the labeled medium to ensure that the labeling of intracellular metabolites and proteinogenic amino acids reaches a steady state.
-
Metabolic Quenching and Harvesting:
-
When the culture reaches the mid-log phase (OD₆₀₀ ≈ 0.4-0.6), rapidly withdraw a defined volume of cell culture (e.g., 10 mL).
-
Immediately quench metabolic activity by adding the cell suspension to a larger volume (e.g., 40 mL) of pre-chilled 60% methanol. This rapid temperature drop halts enzymatic reactions.
-
-
Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet with the same pre-chilled quenching solution to remove any remaining extracellular labeled medium.
-
Storage: After a final centrifugation and removal of the supernatant, the cell pellet can be stored at -80°C until metabolite or protein extraction.
Protocol 2: Amino Acid Extraction and Derivatization for GC-MS
For flux analysis, the labeling patterns of proteinogenic amino acids are often measured as they represent a time-integrated signal of metabolic flux. This requires protein hydrolysis followed by derivatization to make the amino acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Materials:
-
¹³C-labeled cell pellet from Protocol 1
-
6 M Hydrochloric Acid (HCl)
-
Heating block or oven capable of 110°C
-
Nitrogen gas stream or SpeedVac for drying
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS instrument
Methodology:
-
Acid Hydrolysis: Resuspend the cell pellet in 1 mL of 6 M HCl. Transfer to a screw-cap glass tube suitable for heating.[9] Heat the suspension at 110°C for 24 hours to hydrolyze the cellular proteins into their constituent amino acids.
-
Drying: After hydrolysis, cool the sample. Centrifuge to pellet any cell debris and transfer the supernatant (containing the amino acids) to a new tube. Dry the hydrolysate completely under a stream of nitrogen or using a SpeedVac.
-
Derivatization:
-
Add the derivatization agent (e.g., 50 µL of MTBSTFA) and a suitable solvent (e.g., 50 µL of pyridine (B92270) or acetonitrile) to the dried amino acid sample.
-
Seal the tube tightly and heat at a moderate temperature (e.g., 60-70°C) for 1-2 hours to complete the derivatization reaction. This process creates volatile silyl (B83357) derivatives of the amino acids.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
The gas chromatograph will separate the individual amino acid derivatives.
-
The mass spectrometer will fragment the derivatives and detect the mass-to-charge (m/z) ratios of the fragments. The distribution of these masses (the mass isotopomer distribution, or MID) reveals the extent and position of ¹³C incorporation.
-
The general workflow for a ¹³C-MFA experiment is summarized in the diagram below.
Caption: Generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Application Note 2: Data Interpretation
The raw data from the GC-MS consists of mass spectra for each amino acid. This data is processed to calculate the Mass Isotopomer Distribution (MID), which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[10] The MID of phenylalanine, for example, directly reflects the labeling patterns of its precursors, PEP and E4P, providing a window into the relative activities of glycolysis and the PPP.
Data Presentation: Example Mass Isotopomer Distributions
The following table presents hypothetical but representative MID data for key aromatic amino acids from an E. coli culture grown on a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose. This type of data is used in computational models to calculate intracellular fluxes.
| Metabolite (Amino Acid) | Precursors | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | ... | M+n (%) |
| Phenylalanine | 1 PEP + 1 E4P | 15.2 | 45.8 | 25.1 | 8.9 | 3.5 | 1.1 | ... | 0.4 |
| Tyrosine | 1 PEP + 1 E4P | 15.5 | 45.2 | 24.9 | 9.1 | 3.6 | 1.2 | ... | 0.5 |
| Tryptophan | 1 PEP + 1 E4P + Ribose-5-P | 8.1 | 22.5 | 30.2 | 21.8 | 11.3 | 4.5 | ... | 1.6 |
| Serine | 3-Phosphoglycerate | 20.1 | 55.3 | 21.4 | 3.2 | - | - | - | - |
Interpretation of Example Data:
-
Phenylalanine and Tyrosine: As they share the same precursors, their labeling patterns are very similar, reflecting the mixed labeling of the PEP and E4P pools derived from the supplied glucose mixture.
-
Tryptophan: Shows a more complex and distributed labeling pattern because its synthesis requires an additional precursor, ribose-5-phosphate, which is also derived from the PPP.
-
Serine: Derived from the glycolytic intermediate 3-phosphoglycerate, its simpler labeling pattern serves as an important constraint for calculating the fluxes through upper glycolysis.
By feeding this quantitative data into a metabolic network model, researchers can identify bottlenecks in the shikimate pathway, such as a limited supply of the E4P precursor, and rationally design metabolic engineering strategies to improve the production of aromatic compounds.[7]
References
- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Novel Enzymes for 3-Dehydroshikimate Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The shikimate pathway is a crucial metabolic route in bacteria, fungi, plants, and apicomplexan parasites for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds.[1] Since this pathway is absent in mammals, the enzymes involved, particularly those that convert 3-dehydroshikimate (DHS), are attractive targets for the development of novel antimicrobial agents, herbicides, and drugs.[2][3][4] this compound is a key intermediate in this pathway, and its conversion is catalyzed by enzymes such as shikimate dehydrogenase (SDH).[2][5] The discovery and characterization of novel enzymes with high efficiency and specificity for DHS conversion are of significant interest for various biotechnological and pharmaceutical applications.
These application notes provide detailed protocols for screening, expressing, purifying, and characterizing novel enzymes that catalyze the conversion of this compound.
Enzyme Families for this compound Conversion
The primary enzyme responsible for the conversion of this compound in the shikimate pathway is Shikimate Dehydrogenase (SDH) (EC 1.1.1.25).[4] SDH catalyzes the NADPH-dependent reduction of this compound to shikimate.[3][5] This enzyme belongs to the family of oxidoreductases.[5]
Another related enzyme is 3-dehydroquinate (B1236863) dehydratase (DHQD) (EC 4.2.1.10), which is responsible for the production of this compound from 3-dehydroquinate.[6] There are two distinct classes of DHQD, Type I and Type II, which are an example of convergent evolution as they have different amino acid sequences and structures but catalyze the same reaction.[6][7]
In some plants, a bifunctional enzyme, 3-dehydroquinate dehydratase/shikimate dehydrogenase (DQD/SDH) , catalyzes both the formation and the reduction of this compound.[8][9]
Data Presentation: Enzyme Kinetics
The following table summarizes the kinetic parameters for shikimate dehydrogenase from various sources, providing a baseline for comparison when screening for novel enzymes.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |
| Camellia sinensis (CsDQD/SDHa) | This compound | 100.3 ± 9.9 | 16.5 ± 0.4 | 1.6 x 105 | 8.5 |
| Camellia sinensis (CsDQD/SDHc) | This compound | 127.1 ± 13.5 | 9.3 ± 0.3 | 7.3 x 104 | 8.5 |
| Camellia sinensis (CsDQD/SDHd) | This compound | 115.6 ± 12.1 | 4.9 ± 0.2 | 4.2 x 104 | 8.5 |
| E. faecalis (DHQase) | 3-Dehydroquinate | 65 | - | - | - |
Note: Data for CsDQD/SDH enzymes were measured at 30°C in a buffer with pH 8.5.[9] The Km for E. faecalis DHQase is for its substrate, 3-dehydroquinate.[10] This table is intended to be illustrative; researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of His-tagged Enzymes
This protocol describes a general method for the expression of His-tagged enzymes in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).[10][11]
1. Expression: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the gene of interest with a polyhistidine tag. b. Inoculate a starter culture of 10-50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.[10] c. Use the starter culture to inoculate a larger volume of LB broth with the antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10] d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[10][12] e. Continue to grow the culture at a lower temperature, such as 18-25°C, for several hours or overnight to improve the yield of soluble protein.[10]
2. Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).[10] c. Lyse the cells by sonication on ice.[10] d. Clarify the lysate by centrifugation to remove cell debris.[10] e. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with the lysis buffer.[10] f. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[10] g. Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[10] h. Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[10] i. Assess the purity of the recombinant protein by SDS-PAGE and determine the protein concentration using a standard method such as the Bradford assay.[12]
Protocol 2: Spectrophotometric Assay for Shikimate Dehydrogenase (SDH) Activity
This assay measures the conversion of this compound to shikimate by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[4][13]
Materials:
-
This compound (Substrate).[13]
-
NADPH (Cofactor).[13]
-
Purified enzyme solution.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, this compound, and NADPH.[13]
-
Equilibrate the mixture to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a known amount of the purified shikimate dehydrogenase.[13]
-
Continuously monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[13]
-
Calculate the initial reaction velocity using the molar extinction coefficient of NADPH (ε340 = 6.22 x 103 M-1cm-1).[13]
Protocol 3: HPLC Analysis of this compound Conversion
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate (this compound) and the product (shikimate or other derivatives).[8][14]
Instrumentation and Conditions:
-
HPLC System: Agilent Technologies or similar, equipped with a UV detector.[8]
-
Column: Venusil XBP C18 reverse phase column (4.6 × 250 mm, 5 µm) or equivalent.[8]
-
Mobile Phase:
-
Elution Profile: Isocratic elution with 100% eluent A for 0-24 minutes.[8]
-
Flow Rate: 0.2 mL/min.[8]
-
Detection Wavelengths:
-
Column Temperature: 30°C.[14]
Procedure:
-
Perform the enzymatic reaction as described in the activity assay protocols.
-
Stop the reaction at various time points by adding an acid (e.g., 2.3 M HCl) or an organic solvent (e.g., methanol).[8][9]
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject the supernatant into the HPLC system.
-
Quantify the amounts of substrate and product by comparing the peak areas to those of known standards.[8]
Visualizations
Caption: Experimental workflow for screening and characterization.
Caption: Enzymatic conversion of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The shikimate dehydrogenase family: functional diversity within a conserved structural and mechanistic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. Shikimate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. 3-dehydroquinate dehydratase - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
- 14. CN105116092B - The HPLC assay method of shikimic acid and this compound in pericarpium granati - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming DAHP Synthase Feedback Inhibition for 3-Dehydroshikimate (DHS) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of 3-dehydroshikimate (DHS) by overcoming the feedback inhibition of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.
Troubleshooting Guides
This section addresses common problems encountered during experiments aimed at producing DHS.
Problem 1: Low or No DHS Production
| Possible Cause | Suggested Solution |
| Strong Feedback Inhibition of DAHP Synthase | Engineer the DAHP synthase (e.g., aroG or aroF in E. coli) to be feedback-resistant. Introduce point mutations known to reduce sensitivity to aromatic amino acids.[1][2][3][4][5] For example, mutations at residues Phe144, Leu175, Leu179, or Ser180 in E. coli AroG have been shown to relieve feedback inhibition.[4][5] |
| Insufficient Precursor Supply (PEP and E4P) | Overexpress genes that increase the availability of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). For instance, overexpressing ppsA (phosphoenolpyruvate synthase) and tktA (transketolase A) can boost precursor pools.[6][7] Additionally, disrupting genes like ptsG (glucose-specific phosphotransferase system) can increase PEP availability.[7] |
| DHS is Being Metabolized Downstream | Ensure that the downstream pathway from DHS is blocked. This is typically achieved by deleting the aroE gene, which encodes shikimate dehydrogenase.[7][8] |
| Suboptimal Gene Expression | Optimize the expression of your feedback-resistant DAHP synthase and other pathway genes. Use strong, inducible promoters and ensure appropriate plasmid copy numbers.[6] |
| Incorrect Strain Background | Use an appropriate host strain for DHS production. E. coli strains like AB2834, which is an aroE mutant, are a good starting point.[6][7] Strains like BL21(DE3) are suitable for protein expression for enzyme characterization.[9][10][11] |
Problem 2: High Levels of Byproduct Formation (e.g., Acetate, Ethanol, Quinic Acid)
| Possible Cause | Suggested Solution |
| Overflow Metabolism | Disrupt genes in competing byproduct pathways. Knocking out genes such as ldhA (lactate dehydrogenase), ackA-pta (acetate kinase-phosphotransacetylase), and adhE (alcohol dehydrogenase) can redirect carbon flux towards DHS.[6] |
| Reduction of 3-Dehydroquinic Acid (DHQ) | High concentrations of DHQ can be reduced to quinic acid by shikimate dehydrogenase (encoded by aroE). While aroE deletion is the primary strategy, ensure the deletion is complete and that other native enzymes with similar activity are not contributing.[12] |
Problem 3: Plasmid Instability and Loss of Production
| Possible Cause | Suggested Solution |
| Metabolic Burden from High Plasmid Copy Number | Integrate key pathway genes into the chromosome for more stable expression.[9][10] Alternatively, use lower copy number plasmids. |
| Lack of Selective Pressure | Ensure consistent antibiotic selection in your growth media to maintain plasmids. For larger-scale fermentations where antibiotic use is undesirable, consider chromosomal integration or plasmid addiction systems.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is DAHP synthase and why is its feedback inhibition a problem for DHS production?
A1: 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase is the enzyme that catalyzes the first committed step in the shikimate pathway, which produces aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2][3] This enzyme is naturally regulated by the end products of the pathway. When these amino acids accumulate, they bind to the DAHP synthase and inhibit its activity, effectively shutting down the pathway to conserve cellular resources.[1][13][14] For the overproduction of DHS, an intermediate in this pathway, this feedback inhibition acts as a major bottleneck, limiting the carbon flow into the pathway and thus reducing the potential yield of DHS.[1][4]
Q2: Which genes should I target for mutation to create a feedback-resistant DAHP synthase in E. coli?
A2: In E. coli, there are three main DAHP synthase isoenzymes: AroG (sensitive to phenylalanine), AroF (sensitive to tyrosine), and AroH (sensitive to tryptophan).[2][3][14] AroG is responsible for about 80% of the DAHP synthesis in wild-type cells, making it a primary target for engineering.[14] Several single amino acid substitutions have been shown to confer feedback resistance. For AroG, mutations such as P150L, L175D, and S180F have proven effective.[2][3][5] For AroF, mutations in the N-terminal domain or at residue Ile11 can lead to tyrosine insensitivity.[4]
Q3: How do I increase the supply of the precursors PEP and E4P?
A3: To increase the intracellular pools of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), you can employ several metabolic engineering strategies. Overexpression of transketolase A (tktA) can enhance the production of E4P from the pentose (B10789219) phosphate (B84403) pathway.[6] To increase PEP availability, you can overexpress phosphoenolpyruvate synthase (ppsA), which converts pyruvate (B1213749) to PEP.[7] Another effective strategy is to disrupt the phosphotransferase system (PTS) for glucose uptake, for example, by deleting the ptsG gene. This prevents the consumption of one molecule of PEP for each molecule of glucose imported.[7]
Q4: What is the purpose of deleting the aroE gene?
A4: The aroE gene encodes shikimate dehydrogenase, the enzyme that converts DHS to shikimate, the next intermediate in the pathway.[7][8] To accumulate DHS as the final product, it is essential to block this downstream conversion. Deleting aroE creates a metabolic block, causing DHS to accumulate and be secreted from the cell.[7][8]
Q5: What analytical method is best for quantifying DHS in my culture supernatant?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying DHS. A common approach involves using a reverse-phase C18 column with a mobile phase consisting of an aqueous solution with a small amount of organic solvent (e.g., methanol (B129727) or acetonitrile) and an acid (e.g., formic acid) to ensure proper peak shape.[8][15][16] Detection is typically performed using a UV detector at a wavelength around 234 nm.
Quantitative Data Summary
Table 1: DHS Production in Engineered E. coli Strains
| Strain Engineering Strategy | Host Strain | Fermentation Scale | DHS Titer (g/L) | Reference |
| aroE mutant, co-expression of feedback-resistant aroFFBR and tktA | E. coli AB2834 | Shake Flask | 1.83 | [6] |
| Above strain with ldhA, ackA-pta, and adhE deletions | E. coli AB2834 derivative | 5-L Fed-Batch | 25.48 | [6] |
| Systemic engineering: tyrR, ptsG, pykA deletions; overexpression of aroB, aroD, ppsA, galP, aroG, aroF | E. coli AB2834 derivative | 7-L Fed-Batch | ~117 | [7] |
Table 2: Performance of Feedback-Resistant (FBR) DAHP Synthase Variants
| Enzyme | Host Organism | Mutation(s) | Inhibitor | Residual Activity (%) | Reference |
| AroG | E. coli | S180F | 20 mM Phenylalanine | >90% | [5] |
| AroG (wild-type) | E. coli | None | 20 mM Phenylalanine | ~40% | [5] |
| AroFcg | C. glutamicum | E154N | 5 mM Tyrosine | >80% | [1][13] |
| AroFcg | C. glutamicum | P155L | 5 mM Tyrosine | >50% | [1][13] |
| AroFcg | C. glutamicum | E154S | 5 mM Tyrosine | 100% | [1][13] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of aroG using Overlap Extension PCR
This protocol describes the creation of a point mutation in the aroG gene.[2][3][17]
-
Primer Design: Design two pairs of overlapping primers. The inner pair should contain the desired mutation in the overlapping region. The outer pair should flank the entire aroG gene.
-
First Round of PCR: Perform two separate PCR reactions.
-
Reaction A: Use the forward outer primer and the reverse inner (mutagenic) primer with the wild-type aroG plasmid as a template.
-
Reaction B: Use the forward inner (mutagenic) primer and the reverse outer primer with the wild-type aroG plasmid as a template.
-
-
Purification: Purify the PCR products from both reactions using a gel extraction kit to remove primers and the template plasmid.
-
Second Round of PCR (Overlap Extension): Combine the purified products from Reaction A and Reaction B in a new PCR tube. These fragments will anneal at their overlapping (mutagenic) ends.
-
Amplification: Add the outer forward and reverse primers to the reaction mixture and perform PCR to amplify the full-length, mutated aroG gene.
-
Cloning: Purify the final PCR product and clone it into an appropriate expression vector (e.g., pET-28a).
-
Verification: Sequence the resulting plasmid to confirm the presence of the desired mutation and the absence of any secondary mutations.
Protocol 2: Discontinuous Colorimetric Assay for DAHP Synthase Activity
This assay measures the amount of DAHP produced by oxidizing it with periodate, which then reacts with thiobarbituric acid to form a colored product.[1][18]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 75 µL reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
5 mM PEP
-
5 mM E4P
-
-
Enzyme Addition: Initiate the reaction by adding 1-2 µg of purified DAHP synthase or a suitable amount of cell lysate.
-
Incubation: Incubate the reaction at 30°C for 5 minutes.
-
Stopping the Reaction: Stop the reaction by adding 400 µL of 10% (w/v) trichloroacetic acid (TCA). Centrifuge to pellet any precipitated protein.
-
Oxidation: To the supernatant, add 100 µL of 0.2 M NaIO4 in 9 M H3PO4. Incubate at 37°C for 30 minutes.
-
Quenching: Add 100 µL of 0.8 M NaAsO2 in 1 M H2SO4/0.5 M Na2SO3 to quench the excess periodate.
-
Color Development: Add 1 mL of 0.04 M thiobarbituric acid (TBA) and incubate at 100°C for 15 minutes to develop the pink chromophore.
-
Measurement: Cool the samples to room temperature and measure the absorbance at 549 nm.
-
Quantification: Calculate the concentration of DAHP using its molar extinction coefficient (ε = 45,000 M-1 cm-1).[1] One unit of activity is defined as the amount of enzyme that produces 1 µmole of DAHP per minute.
Protocol 3: HPLC Analysis of DHS in Culture Supernatant
This protocol provides a general method for quantifying DHS.[15][16]
-
Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 95% aqueous solution containing 0.1% formic acid and 5% methanol.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 234 nm.
-
-
Standard Curve: Prepare a series of DHS standards of known concentrations in the fermentation medium. Run these standards on the HPLC to generate a standard curve of peak area versus concentration.
-
Quantification: Run the prepared samples. Determine the peak area for DHS and use the standard curve to calculate the concentration of DHS in the sample.
Visualizations
Caption: Engineered metabolic pathway for DHS production in E. coli.
Caption: Troubleshooting workflow for low DHS production.
References
- 1. Protein engineering for feedback resistance in 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-directed mutagenesis and over expression of aroG gene of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction and expression of mutagenesis strain of aroG gene from Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A single Ser-180 mutation desensitizes feedback inhibition of the phenylalanine-sensitive 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Development of Genetically Stable Escherichia coli Strains for Poly(3-Hydroxypropionate) Production | PLOS One [journals.plos.org]
- 11. neb.com [neb.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein engineering for feedback resistance in 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 16. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 17. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 18. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited: resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Dehydroshikimate (DHS) Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing byproduct formation during 3-dehydroshikimate (DHS) fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed during this compound (DHS) fermentation in E. coli?
A1: Common byproducts in DHS fermentation using engineered E. coli include 3-dehydroquinic acid (DHQ), quinic acid, gallic acid, and acetate (B1210297).[1][2] The formation of these byproducts diverts carbon flux away from DHS, reducing the overall yield and titer.[1]
Q2: What are the primary metabolic strategies to reduce byproduct formation and increase DHS yield?
A2: The core strategies involve channeling carbon flux into the shikimate pathway while minimizing its diversion to competing pathways. Key metabolic engineering approaches include:
-
Disruption of byproduct pathways: Knocking out genes responsible for the synthesis of major byproducts is a common strategy. For instance, deleting ldhA (lactate dehydrogenase), ackA-pta (acetate kinase-phosphotransacetylase), and adhE (alcohol dehydrogenase) can significantly reduce the formation of lactate, acetate, and ethanol, respectively.[3] Deletion of ydiB can diminish the accumulation of quinic acid.[4]
-
Enhancing the shikimate pathway: Overexpression of key enzymes in the DHS biosynthesis pathway is crucial. This includes feedback-resistant DAHP synthases (aroGfbr, aroFfbr), transketolase (tktA), DHQ synthase (aroB), and DHQ dehydratase (aroD).[3][5][6]
-
Increasing precursor availability: Strategies to increase the intracellular pools of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) are vital. This can be achieved by overexpressing PEP synthase (ppsA) and transketolase (tktA), and by disrupting the PEP-dependent phosphotransferase system (PTS) by deleting ptsG while overexpressing a galactose permease (galP) for glucose uptake.[5][6][7]
Q3: How do fermentation conditions affect byproduct formation?
A3: Fermentation conditions play a critical role in controlling byproduct formation.
-
Fed-batch strategy: A fed-batch fermentation process helps maintain low glucose concentrations, which can prevent the formation of inhibitory byproducts like acetate that result from overflow metabolism.[8][9]
-
pH and Dissolved Oxygen (DO) control: Maintaining a stable pH (typically around 7.0) and ensuring adequate dissolved oxygen levels are essential for robust cell growth and productivity, which can indirectly reduce byproduct formation by promoting a more efficient metabolic state.[8][9] Insufficient oxygen can lead to the production of fermentation byproducts like acetate and lactate.[7]
Troubleshooting Guide
Problem 1: High levels of 3-dehydroquinic acid (DHQ) and low DHS titer.
-
Possible Cause: Insufficient activity of 3-dehydroquinate (B1236863) dehydratase (aroD), the enzyme that converts DHQ to DHS.
-
Troubleshooting Steps:
-
Verify Strain Construction: Confirm the overexpression of the aroD gene in your engineered strain.
-
Optimize Induction: If using an inducible promoter for aroD expression, optimize the inducer concentration and induction time.
-
Codon Optimization: If using a heterologous aroD gene, ensure it is codon-optimized for E. coli.
-
Problem 2: Significant accumulation of quinic acid.
-
Possible Cause: The reduction of 3-dehydroquinic acid (DHQ) to quinic acid, often catalyzed by shikimate dehydrogenase (aroE) or other native E. coli dehydrogenases like YdiB.[1][4]
-
Troubleshooting Steps:
-
Gene Knockout: Disrupt the ydiB gene, which encodes a quinate/shikimate dehydrogenase, to prevent the conversion of DHQ to quinate.[4]
-
Pathway Engineering: Ensure high expression and activity of aroD to efficiently convert DHQ to DHS, thus reducing the substrate pool for quinic acid formation.
-
Problem 3: High concentration of acetate in the fermentation broth.
-
Possible Cause: Overflow metabolism due to high glucose concentration.
-
Troubleshooting Steps:
-
Implement Fed-Batch Feeding: Control the glucose feed rate to maintain a low residual glucose concentration in the fermenter.[8]
-
Disrupt Acetate Pathway: Knock out the ackA-pta genes to block the primary pathway for acetate formation.[3]
-
Optimize Aeration: Ensure sufficient dissolved oxygen levels throughout the fermentation to promote aerobic respiration over acetate production.[7]
-
Problem 4: Poor cell growth and low overall productivity.
-
Possible Cause: Metabolic burden from heterologous protein expression, nutrient limitation, or accumulation of toxic byproducts.
-
Troubleshooting Steps:
-
Optimize Media Composition: Ensure the fermentation medium is rich in essential nutrients, including yeast extract and tryptone, to support higher cell densities.[8]
-
Balance Metabolic Flux: While overexpressing pathway genes is important, excessive expression can impose a metabolic burden. Optimize the expression levels of key enzymes.
-
Reduce Toxic Byproducts: Implement strategies to reduce the formation of inhibitory compounds like acetate (see Problem 3).
-
Quantitative Data Summary
Table 1: Comparison of Engineered E. coli Strains for DHS Production
| Strain | Key Genetic Modifications | Fermentation Strategy | DHS Titer (g/L) | Major Byproducts (g/L) | Reference |
| Engineered E. coli | Overexpression of feedback-insensitive DAHP synthase and transketolase | Fed-batch | 69 | 3-dehydroquinic acid (6.8), Gallic acid (6.6) | [2] |
| Metabolically engineered E. coli AB2834 | Co-expression of aroFFBR and tktA; knockout of ldhA, ackA-pta, and adhE | 5-L Fed-batch | 25.48 | Not specified | [3] |
| Redesigned DHS-overproducing E. coli | Disruption of tyrR, ptsG, pykA; Overexpression of aroB, aroD, ppsA, galP, aroG, aroF | 7-L Fed-batch | ~117 | Not specified | [5][6] |
| E. coli SP1.1/pKD12.138 (Shikimic Acid Production) | Repression of shikimate transport | Fed-batch | 52 (Shikimic Acid) | Quinic acid (ratio 1.0), this compound (ratio 3.0) | [1] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for DHS Production
This protocol is a generalized procedure based on common methods for high-density fermentation of shikimate pathway products.[8][9]
-
Strain Preparation:
-
Prepare a seed culture by inoculating a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and incubate overnight at 37°C with shaking.[8]
-
Inoculate 100 mL of a defined production medium in a 500 mL shake flask with the seed culture to an initial OD600 of ~0.1. Incubate at 37°C with shaking until the OD600 reaches a suitable level for inoculation (e.g., 4-6).[9]
-
-
Fermenter Setup and Inoculation:
-
Fermentation Control:
-
Initial Batch Phase: Run in batch mode until the initial glucose is nearly depleted. Maintain temperature at 37°C, pH at 7.0 (controlled with NH₄OH or NaOH/H₃PO₄), and dissolved oxygen (DO) above 20% by adjusting agitation and airflow.[8]
-
Induction: If using an inducible promoter, add the inducer (e.g., IPTG) when the culture reaches a specific cell density (e.g., OD600 of 10-20).[8]
-
Fed-Batch Phase: Begin feeding a highly concentrated glucose solution (e.g., 600 g/L) at a controlled rate to maintain a low residual glucose level in the fermenter. The feed rate can be constant or exponentially increased to match cell growth.[8][10]
-
-
Sampling and Analysis:
-
Periodically take samples to measure cell density (OD600), glucose concentration, and DHS and byproduct concentrations using HPLC.[8]
-
-
Harvest:
-
End the fermentation when productivity plateaus or declines (typically 48-72 hours).[8]
-
Protocol 2: Analysis of DHS and Byproducts by HPLC
-
Sample Preparation:
-
HPLC Analysis:
-
Use a suitable HPLC system equipped with a C18 column.
-
The mobile phase can be an acidic aqueous solution (e.g., dilute sulfuric acid or phosphoric acid) with an organic modifier like methanol (B129727) or acetonitrile.
-
Detection is typically performed using a UV detector at a wavelength appropriate for the aromatic compounds (e.g., 210-230 nm).
-
Quantify the concentrations of DHS and byproducts by comparing peak areas to those of known standards.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Dehydroshikimate (DHS) Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the yield of 3-dehydroshikimate (DHS) through the optimization of culture conditions.
Troubleshooting Guides
This section addresses common problems encountered during DHS production experiments, offering potential causes and actionable solutions.
Issue 1: Low DHS Titer in Shake Flask Cultures
-
Potential Cause 1: Suboptimal Media Composition. The growth medium may lack essential nutrients or contain inhibitory concentrations of certain components.
-
Solution: Review and optimize your media composition. A rich medium containing yeast extract and tryptone can support higher cell densities and productivity.[1] For small-scale cultures, consider a medium such as EPM (E. coli production medium).[2][3] Refer to Table 1 for examples of media compositions used in successful DHS production.
-
Potential Cause 2: Inefficient Precursor Supply. The metabolic flux towards DHS may be limited by the availability of its precursors, phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P).[4]
-
Solution: Overexpress key enzymes to increase the precursor pool. Specifically, amplifying the expression of transketolase (tktA) can increase E4P availability, and overexpressing a feedback-insensitive isozyme of DAHP synthase (e.g., aroGfbr or aroFfbr) is a critical step.[1][4][5]
-
Potential Cause 3: By-product Formation. Carbon flux may be diverted to competing pathways, leading to the accumulation of by-products such as organic acids (e.g., lactate, acetate) or other intermediates.
-
Solution: Disrupt key genes in by-product pathways. For instance, knocking out genes like ldhA (lactate dehydrogenase), ackA-pta (acetate kinase-phosphate acetyltransferase), and adhE (alcohol dehydrogenase) can significantly increase DHS production.[5]
Issue 2: Poor Cell Growth in Fermenter
-
Potential Cause 1: Suboptimal Fermentation Conditions. Inadequate control of critical fermentation parameters can hinder cell growth and, consequently, DHS production.
-
Solution: Implement a fed-batch fermentation strategy to maintain low glucose concentrations, which helps prevent the formation of inhibitory byproducts like acetate.[1] Maintain a stable pH (typically around 7.0) and ensure adequate dissolved oxygen (DO) levels (e.g., above 20% or 30%) by adjusting agitation and airflow.[1][3]
-
Potential Cause 2: Nutrient Limitation in Fed-Batch Culture. During fed-batch fermentation, essential nutrients can become depleted, leading to a stall in cell growth and productivity.
-
Solution: Design a comprehensive feeding medium. In addition to a concentrated carbon source (e.g., glucose), the feeding medium should also contain other essential components like yeast extract, magnesium sulfate, and trace metals.[2][3] A phosphate-limited fed-batch strategy can also be employed to regulate cell growth.[2][3]
Issue 3: High Accumulation of Intermediates Other Than DHS
-
Potential Cause 1: Metabolic Bottlenecks. There may be a bottleneck in the shikimate pathway, leading to the accumulation of upstream intermediates like 3-dehydroquinic acid (DHQ).
-
Solution: Ensure that the enzymes responsible for converting upstream intermediates to DHS are sufficiently expressed. For example, overexpressing aroD (DHQ dehydratase) is crucial for converting DHQ to DHS.[3][6]
-
Potential Cause 2: Conversion of DHS to Downstream Products. If the host strain is not appropriately engineered, DHS may be further converted into downstream products of the aromatic amino acid pathway, such as shikimic acid.
-
Solution: Use a host strain with a disrupted aroE gene, which encodes for shikimate dehydrogenase, the enzyme that converts DHS to shikimic acid. The E. coli AB2834 strain is an example of such a mutant.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a host organism for DHS production?
A1: Escherichia coli is the most commonly used and well-characterized host for producing intermediates of the shikimate pathway, including DHS.[1] Its well-understood metabolism and genetic tractability make it ideal for metabolic engineering.[1] Strains such as E. coli AB2834, which have a mutation in the aroE gene, are a good starting point as they block the conversion of DHS to shikimic acid.[3]
Q2: Why is a fed-batch fermentation strategy recommended over a batch process for DHS production?
A2: A fed-batch strategy allows for precise control over the glucose concentration in the fermenter.[1] This is critical for several reasons:
-
Avoids Overflow Metabolism: High glucose levels can lead to the production of acetate, which is toxic to E. coli and inhibits cell growth and productivity.[1]
-
Higher Cell Densities: By controlling substrate feeding, much higher cell densities can be achieved, leading to a higher overall product titer.[1]
-
Sustained Productivity: It allows for a prolonged production phase, maximizing the final product concentration.[1]
Q3: What are the key genetic modifications to consider for enhancing DHS yield?
A3: Several key metabolic engineering strategies can significantly improve DHS production:
-
Disrupt By-product Pathways: Knock out genes such as ldhA, ackA-pta, and adhE to redirect carbon flux towards the shikimate pathway.[5]
-
Increase Precursor Supply: Overexpress tktA to increase the availability of E4P and a feedback-resistant version of DAHP synthase (e.g., aroGfbr, aroFfbr) to enhance the initial step of the pathway.[1][5]
-
Enhance Glucose Uptake: Overexpressing a galactose permease (galP) can improve glucose transport into the cell.[1][3]
-
Block DHS Conversion: Ensure the aroE gene is inactivated to prevent the conversion of DHS to shikimic acid.[3]
-
Overexpress Pathway Enzymes: Overexpression of genes in the DHS biosynthesis pathway, such as aroB (DHQ synthase) and aroD (DHQ dehydratase), can help increase the flux of intermediates.[3]
Q4: How do temperature and pH affect DHS production?
A4: Temperature and pH are critical parameters that need to be carefully controlled during fermentation. For E. coli, a temperature of around 30°C to 37°C is often used.[1][3][7] The pH is typically maintained at a stable level, around 7.0, using automated additions of acid and base.[1][3] Deviations from optimal temperature and pH can negatively impact enzyme activity, cell growth, and overall productivity.
Data Presentation
Table 1: Example Media Compositions for DHS Production
| Medium Component | EPM (Shake Flask)[2][3] | PB4-md5 (Fermenter - Initial)[2][3] | Fermenter Feeding Medium[2][3] |
| Glucose | 5 g/L | 30 g/L | 600 g/L |
| Glycerol | 10 g/L | 10 g/L | - |
| Yeast Extract | 2.5 g/L | 15.75 g/L | 100 g/L |
| Tryptone | 2.5 g/L | 21.375 g/L | - |
| KH₂PO₄ | 7.5 g/L | 5.25 g/L | - |
| MgSO₄·7H₂O | 0.5 g/L | 1 g/L | 20 g/L |
| (NH₄)₂SO₄ | 3.5 g/L | - | - |
| NH₄Cl | 2.7 g/L | - | - |
| Na₂SO₄ | 0.7 g/L | - | - |
| Na₂HPO₄·12H₂O | 9 g/L | - | - |
| Citric Acid | - | 0.8 g/L | - |
| Trace Metals | 1 mL/L | 1 mL/L | 5 mL/L |
| Thiamine HCl | - | 200 µg/L | - |
Table 2: Summary of Optimized Fed-Batch Fermentation Parameters and DHS Titers
| Parameter | Value | Reference |
| Host Strain | Metabolically engineered E. coli | [2][4][5] |
| Temperature | 30°C - 37°C | [1][3][7] |
| pH | Maintained at 7.0 | [1][3] |
| Dissolved Oxygen (DO) | Maintained above 20-30% | [1][3] |
| Feeding Strategy | Glucose-limited fed-batch | [1][2] |
| DHS Titer (Shake Flask) | 1.83 g/L | [5] |
| DHS Titer (Fed-batch) | 25.48 g/L | [5] |
| DHS Titer (Fed-batch) | 69 g/L | [4] |
| DHS Titer (Fed-batch) | ~117 g/L | [2][3][6] |
Experimental Protocols
Fed-Batch Fermentation Protocol for DHS Production
This protocol is a generalized procedure based on successful DHS production experiments.[2][3]
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into LB medium and incubate at 30°C for 15 hours.
-
Perform a secondary culture by inoculating 1% (v/v) of the primary culture into the same medium and incubate at 30°C for 6 hours.
-
-
Fermenter Setup:
-
Prepare a 7-L fermenter with a working volume of 2 L containing PB4-md5 medium (see Table 1).
-
Inoculate the fermenter with 1% (v/v) of the secondary culture.
-
-
Fermentation Conditions:
-
Temperature: Maintain at 30°C.
-
pH: Control at 7.0 using 10N NaOH and 3M HCl.
-
Dissolved Oxygen (DO): Maintain above 30% by controlling the agitation, aeration, and feeding rates.
-
-
Fed-Batch Phase:
-
When the initial glucose is depleted, begin feeding a highly concentrated solution (see Table 1 for an example) using a peristaltic pump.
-
A phosphate-limited feeding strategy can be employed by not including phosphate (B84403) in the feeding medium to regulate cell growth.
-
-
Sampling and Analysis:
-
Periodically take samples to measure cell density (OD₆₀₀), glucose concentration, and DHS concentration using HPLC.
-
Visualizations
Caption: Experimental workflow for DHS production using fed-batch fermentation.
Caption: Key metabolic engineering targets for enhancing DHS production in E. coli.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]
- 3. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli [frontiersin.org]
Technical Support Center: Troubleshooting Low 3-Dehydroshikimate (DHS) Titers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the production of 3-dehydroshikimate (DHS) in recombinant strains, primarily Escherichia coli.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems leading to low DHS titers in your experiments.
Question: Why are my DHS titers lower than expected?
Answer: Low DHS titers can result from a variety of factors, from suboptimal genetic constructs to inefficient fermentation conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying issues. Below is a step-by-step guide to help you pinpoint the bottleneck in your DHS production system.
Step 1: Verify the Integrity of Your Recombinant Strain
Before delving into complex metabolic issues, it's crucial to confirm the genetic stability and integrity of your engineered strain.
-
Plasmid Stability: If your genetic modifications are plasmid-based, ensure that the plasmid is being maintained throughout the fermentation. This can be verified by plating a diluted culture sample on both selective and non-selective agar (B569324) plates. The colony-forming units (CFUs) on the selective plate should be comparable to those on the non-selective plate.
-
Genomic Integrations: For strains with chromosomally integrated genes, confirm the presence and correct location of the integrated cassette using PCR with primers flanking the integration site.
-
Sequence Verification: It is always good practice to sequence your integrated genes and any plasmid constructs to ensure there are no unintended mutations that could affect protein function.
Step 2: Assess the Metabolic Pathway for Bottlenecks
Low DHS production is often due to one or more bottlenecks in the shikimate pathway or central carbon metabolism. The following diagram illustrates a general troubleshooting workflow for identifying these bottlenecks.
Caption: A logical workflow for troubleshooting low DHS titers.
Issue 1: Insufficient Precursor Supply (PEP and E4P)
The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).[1][2][3][4] A limited supply of these precursors is a common bottleneck.
-
Strategy 1: Overexpress Transketolase (tktA) : This increases the availability of E4P from the pentose (B10789219) phosphate (B84403) pathway.[5][6][7]
-
Strategy 2: Overexpress PEP Synthase (ppsA) : This enhances the conversion of pyruvate (B1213749) back to PEP, increasing the PEP pool.[1][6][8]
-
Strategy 3: Disrupt the Phosphotransferase System (PTS) : Deleting ptsG can increase PEP availability for the shikimate pathway, as the PTS consumes one mole of PEP for each mole of glucose transported.[1][8] When the PTS is disrupted, alternative glucose transporters like GalP may need to be overexpressed to maintain efficient glucose uptake.[1][8]
-
Strategy 4: Knock out Pyruvate Kinase (pykA) : This prevents the conversion of PEP to pyruvate, thereby conserving the PEP pool for DHS synthesis.[1][8]
Issue 2: Feedback Inhibition of DAHP Synthase
The first committed step in the shikimate pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. In E. coli, the three isozymes (aroG, aroF, and aroH) are subject to feedback inhibition by aromatic amino acids.[2][9]
-
Strategy: Use Feedback-Resistant (fbr) Mutants : Overexpress feedback-resistant variants of DAHP synthase, such as aroG^fbr or aroF^fbr, to prevent the pathway from being shut down by the accumulation of downstream products.[2][5][9]
Issue 3: Inefficient Conversion of Intermediates
Even with a sufficient supply of precursors, inefficient enzymatic conversions within the pathway can limit DHS accumulation.
-
Strategy 1: Overexpress Key Pathway Enzymes : Increasing the expression of DAHP synthase (aroF or aroG), DHQ synthase (aroB), and DHQ dehydratase (aroD) can help to drive the metabolic flux towards DHS.[1][8]
-
Strategy 2: Block the Downstream Pathway : To accumulate DHS, it is essential to block its conversion to shikimate. This is typically achieved by knocking out the gene for shikimate dehydrogenase (aroE).[1][9]
Issue 4: Diversion of Carbon to Competing Pathways
Carbon flux can be diverted to the production of byproducts such as acetate (B1210297), lactate, and ethanol, especially under high glucose conditions.
-
Strategy: Knock out Byproduct Formation Genes : Deleting genes involved in byproduct synthesis, such as ldhA (lactate dehydrogenase) and ackA-pta (acetate kinase-phosphotransacetylase), can redirect carbon towards the shikimate pathway.[5]
Step 3: Optimize Fermentation Conditions
The culture environment plays a critical role in the productivity of your recombinant strain.
-
Media Composition : Ensure the fermentation medium is well-balanced and provides all necessary nutrients for robust cell growth and product formation. A complex medium containing yeast extract and tryptone can sometimes support higher cell densities and productivity.[10]
-
Fed-Batch Strategy : Implementing a fed-batch fermentation strategy can help to maintain low glucose concentrations, which prevents the formation of inhibitory byproducts like acetate and reduces metabolic burden.[5][7][10]
-
pH Control : Maintain a stable pH, typically around 7.0, as significant pH shifts can negatively impact enzyme activity and overall cell health.[10]
-
Dissolved Oxygen (DO) : Ensure adequate oxygen supply throughout the fermentation, as oxygen limitation can lead to the formation of fermentation byproducts and reduce overall yield.[11]
Frequently Asked Questions (FAQs)
Q1: What are typical DHS titers I should expect?
A1: DHS titers can vary widely depending on the strain, genetic modifications, and fermentation strategy. Here is a summary of reported titers from various studies:
| Strain Background | Key Genetic Modifications | Fermentation Scale | DHS Titer (g/L) | Reference(s) |
| E. coli AB2834 | Overexpression of aroF^fbr and tktA; knockout of ldhA, ackA-pta, and adhE. | Shake Flask | 1.83 | [5] |
| E. coli AB2834 | Overexpression of aroF^fbr and tktA; knockout of ldhA, ackA-pta, and adhE. | 5-L Fed-Batch | 25.48 | [5] |
| E. coli KL3 | Amplified expression of feedback-insensitive DAHP synthase and transketolase. | Fed-Batch | 69 | [7][12] |
| E. coli | Knockout of tyrR, ptsG, pykA; Overexpression of aroB, aroD, ppsA, galP, aroG, aroF. | 7-L Fed-Batch | ~117 | [1][13] |
Q2: How do I quantify the concentration of DHS in my culture supernatant?
A2: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying DHS. A typical protocol is outlined below.
Q3: Which genes are essential to knock out for DHS accumulation?
A3: The most critical gene to knock out for DHS accumulation is aroE, which encodes shikimate dehydrogenase.[1] This enzyme catalyzes the conversion of DHS to shikimate, and its absence effectively blocks the downstream pathway, leading to the accumulation of DHS.
Q4: What is the role of the tyrR gene, and why should it be disrupted?
A4: The tyrR gene encodes a transcriptional regulator that represses the expression of several genes in the aromatic amino acid biosynthesis pathway, including aroF and aroG.[1][8] Deleting tyrR can therefore lead to increased expression of these key enzymes and an enhanced carbon flux towards DHS.
Experimental Protocols
Protocol 1: Quantification of this compound (DHS) by HPLC
This protocol provides a general method for the quantification of DHS from fermentation broth.
-
Sample Preparation:
-
Collect 1 mL of culture broth.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., Agilent Zorbax SB-Aq, 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic mobile phase of 50 mM phosphoric acid (pH 2.5) is often effective.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 234 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure DHS.
-
Compare the peak area of the sample to the standard curve to determine the concentration of DHS in the sample.
-
Signaling Pathways and Metabolic Maps
The following diagrams illustrate the key metabolic pathways involved in DHS production and the impact of common genetic modifications.
Caption: The central shikimate pathway for DHS production in E. coli.
Caption: Key metabolic engineering strategies to enhance DHS production.
References
- 1. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]
- 4. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Escherichia coli for improving shikimate synthesis from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]
- 12. d.lib.msu.edu [d.lib.msu.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-Dehydroshikimate (DHS) Stability and Degradation
Welcome to the technical support center for 3-dehydroshikimate (DHS). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the instability and degradation of DHS in solution.
Frequently Asked Questions (FAQs)
Q1: My DHS solution is showing a decrease in concentration over time. What is the primary cause of this instability?
A1: this compound (DHS) is susceptible to degradation in aqueous solutions. The primary degradation pathway involves the non-enzymatic conversion of DHS to more stable aromatic compounds. The main degradation product is typically protocatechuic acid (PCA), also known as 3,4-dihydroxybenzoic acid. This conversion is often catalyzed by acidic conditions.[1] Another potential, though less commonly reported, non-enzymatic degradation product is gallic acid.[2]
Q2: What factors influence the rate of DHS degradation?
A2: The stability of DHS in solution is primarily affected by:
-
pH: Acidic conditions can promote the non-enzymatic conversion of DHS to protocatechuic acid. While the stability of DHS's precursor, 3-dehydroquinic acid, is known to decrease in neutral to alkaline conditions, leading to its conversion to DHS, the specific effects of alkaline pH on DHS stability are less well-documented but should be considered a potential factor.[3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4] Therefore, storing DHS solutions at elevated temperatures will likely increase the rate of its degradation.
-
Presence of Contaminating Enzymes: If your DHS has been prepared enzymatically or is being used in a crude cell lysate, the presence of enzymes like this compound dehydratase can enzymatically convert DHS to protocatechuic acid.[1]
Q3: How can I monitor the degradation of my DHS solution?
A3: DHS degradation can be monitored using two primary methods:
-
Spectrophotometry: DHS has a characteristic UV absorbance maximum around 234 nm.[3] A decrease in absorbance at this wavelength over time can indicate DHS degradation. However, this method may not be specific if degradation products also absorb at this wavelength.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the recommended method for accurately quantifying DHS and its degradation products. A stability-indicating HPLC method can separate DHS from protocatechuic acid and other potential impurities, allowing for precise measurement of the concentration of each compound over time.[3][5]
Q4: What are the best practices for preparing and storing DHS solutions to minimize degradation?
A4: To maximize the stability of your DHS solutions, follow these recommendations:
-
Prepare Fresh Solutions: Ideally, DHS solutions should be prepared fresh for each experiment to minimize degradation.[3]
-
Use High-Purity Water and Reagents: To avoid contamination that could affect stability, use high-purity, nuclease-free water and reagents.
-
Buffer and pH: While specific optimal pH for DHS stability is not well-documented, given that its precursor is more stable in slightly acidic conditions (pH 5.0-6.0), it is advisable to use a buffer in this range.[3] Avoid strongly acidic or alkaline conditions.
-
Storage Temperature: For short-term storage (hours to a few days), keep solutions at 4°C. For long-term storage, aliquot solutions into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3]
-
Sterilization: If long-term storage of a buffer solution is required, consider sterile filtering through a 0.22 µm filter to prevent microbial growth.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: An unknown peak appears in my HPLC chromatogram over time.
-
Symptom: A new peak, which was not present in the freshly prepared DHS standard, appears and grows in area over time, while the DHS peak area decreases.
-
Possible Cause: This is a strong indication of DHS degradation. The new peak is likely a degradation product, most commonly protocatechuic acid (PCA).
-
Solution:
-
Confirm Peak Identity: If possible, run a standard of protocatechuic acid to see if the retention time matches the unknown peak.
-
Review Solution Preparation and Storage: Ensure that your DHS solutions are being prepared fresh and stored at low temperatures (4°C for short-term, -20°C or -80°C for long-term) in a slightly acidic buffer.
-
Optimize Experimental Conditions: If the degradation is occurring during your experiment, try to minimize the experiment duration or perform it at a lower temperature if the protocol allows.
-
Issue 2: High background signal or inconsistent results in a spectrophotometric assay.
-
Symptom: The initial absorbance of your "no enzyme" control is high, or you observe high variability between replicate measurements.
-
Possible Cause:
-
Non-enzymatic Degradation: DHS may be degrading non-enzymatically in your assay buffer, leading to a change in absorbance that is not related to enzyme activity.
-
Contaminated Reagents: Your buffer or other reagents may be contaminated with substances that absorb at the detection wavelength (234 nm).
-
Temperature Fluctuations: Inconsistent temperatures between assays can lead to variability in degradation rates and, consequently, your results.
-
-
Solution:
-
Run a Buffer Blank: Measure the absorbance of your assay buffer without DHS to ensure it does not have high background absorbance.
-
Perform a Stability Check: Incubate your DHS solution in the assay buffer for the duration of your experiment and monitor the absorbance at 234 nm. A significant change indicates non-enzymatic degradation. If this is observed, consider adjusting the buffer pH or lowering the assay temperature.
-
Ensure Temperature Control: Use a temperature-controlled spectrophotometer and pre-incubate all solutions to the desired temperature before starting the reaction.
-
Quantitative Data
Table 1: Relative Stability of 3-Dehydroquinic Acid (DQA) at Different pH Values
| pH Range | Relative Stability of DQA | Implication for DHS Formation |
| Acidic (e.g., pH 4.0-6.0) | High | Slower rate of non-enzymatic conversion to DHS. |
| Neutral (e.g., pH 7.0) | Moderate | Increased rate of non-enzymatic conversion to DHS. |
| Alkaline (e.g., pH 8.0 and above) | Low | Rapid non-enzymatic conversion to DHS. |
Note: This table describes the stability of the precursor to DHS. DHS itself is known to undergo further degradation, particularly in acidic conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for DHS and PCA
This protocol provides a method to separate and quantify this compound (DHS) from its primary degradation product, protocatechuic acid (PCA).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 1% Phosphoric acid in HPLC-grade water
-
Mobile Phase B: Methanol
-
DHS and PCA standards
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Mobile Phase A and Mobile Phase B. An isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B can be a starting point.[5] The exact ratio may need to be optimized for your specific column and system.
-
Standard Preparation: Prepare stock solutions of DHS and PCA in a slightly acidic buffer (e.g., 10 mM phosphate (B84403) buffer, pH 6.0) at a concentration of 1 mg/mL. Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute your experimental samples to fall within the range of the standard curve. Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm for simultaneous detection of shikimic acid and DHS, or 234 nm for more specific detection of DHS.[5] PCA can also be monitored at these wavelengths or at its absorbance maximum.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration for both DHS and PCA.
-
Determine the concentration of DHS and PCA in your samples by comparing their peak areas to the standard curves.
-
The percentage of degradation can be calculated as: (Initial [DHS] - [DHS] at time t) / Initial [DHS] * 100.
-
Protocol 2: Spectrophotometric Assay for Monitoring DHS Degradation
This protocol allows for the continuous monitoring of DHS degradation by observing the change in absorbance at 234 nm.
Materials:
-
UV-Vis Spectrophotometer with temperature control
-
UV-transparent cuvettes
-
DHS stock solution
-
Buffers at various pH values (e.g., 50 mM citrate (B86180) buffer pH 5.0, 50 mM phosphate buffer pH 7.0, 50 mM borate (B1201080) buffer pH 9.0)
Procedure:
-
Instrument Setup: Set the spectrophotometer to read absorbance at 234 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C, 37°C, or 50°C).
-
Reaction Mixture Preparation: In a UV-transparent cuvette, add the buffer of choice to a final volume of, for example, 1 mL.
-
Initiate Reaction: Add a known concentration of DHS to the buffer in the cuvette and mix quickly. The final concentration should give an initial absorbance in the linear range of the instrument (typically 0.1 - 1.0).
-
Monitor Absorbance: Immediately begin monitoring the absorbance at 234 nm at regular time intervals (e.g., every 30 seconds or 1 minute) for a set duration (e.g., 30 minutes or until the absorbance stabilizes).
-
Data Analysis:
-
Plot absorbance versus time.
-
The initial rate of degradation can be determined from the initial linear portion of the curve.
-
If the degradation follows first-order kinetics, a plot of ln(Absorbance) versus time will be linear, and the rate constant (k) can be determined from the slope (slope = -k).
-
The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Primary degradation pathways of this compound (DHS) in solution.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Functional characterization of a new this compound dehydratase from Eupenicillium parvum and its potential for protocatechuic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105116092B - The HPLC assay method of shikimic acid and this compound in pericarpium granati - Google Patents [patents.google.com]
Technical Support Center: Optimizing Codon Usage for Heterologous Expression of Shikimate Pathway Enzymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of shikimate pathway enzymes.
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it important for expressing shikimate pathway enzymes in a heterologous host?
A1: Codon optimization is the process of modifying the codons in a gene's sequence to match the codon usage preference of a specific host organism, without changing the amino acid sequence of the encoded protein.[1][2] Different organisms exhibit "codon bias," meaning they use certain codons for a particular amino acid more frequently than others.[2][3] When expressing a gene from one organism (e.g., a plant) in a heterologous host (e.g., E. coli), a mismatch in codon usage can lead to several problems, including:
-
Reduced protein expression levels: The host's translational machinery may be inefficient at translating codons that are rare in its own genome, leading to ribosome stalling and premature termination of translation.[3][4]
-
Protein misfolding and aggregation: The rate of translation can influence proper protein folding.[5][6] Suboptimal codon usage can alter this rate, potentially leading to misfolded and non-functional enzymes.[5]
-
mRNA instability: Codon usage can also affect mRNA secondary structure and stability, which in turn influences the amount of template available for translation.[4][7]
For the shikimate pathway, which involves a series of enzymes that need to be functionally expressed to achieve high yields of a desired aromatic compound, ensuring efficient and accurate translation through codon optimization is a critical first step.[8][9]
Q2: What are the key parameters to consider when optimizing a gene for a shikimate pathway enzyme?
A2: Several factors should be considered for effective codon optimization.[10][11] Key parameters include:
-
Codon Adaptation Index (CAI): This is a common metric that measures how well the codon usage of a gene matches the codon usage of highly expressed genes in the host organism.[4][12] A higher CAI generally correlates with higher expression levels.
-
GC Content: The overall GC content of the gene should be adjusted to be within the optimal range for the host organism to ensure transcriptional and translational efficiency.[10][11]
-
mRNA Secondary Structure: Strong secondary structures, especially near the 5' end of the mRNA, can hinder ribosome binding and initiation of translation.[4][7] Optimization algorithms should aim to minimize these structures.
-
Avoidance of Negative cis-acting Elements: This includes cryptic splice sites, polyadenylation signals, and sequences that could lead to mRNA instability, which should be removed during the optimization process.
-
Ribosome Binding Site (RBS) sequence: In prokaryotic hosts like E. coli, the Shine-Dalgarno sequence is a crucial element for translation initiation.[4] The sequence and its spacing from the start codon should be optimized.
Q3: Can codon optimization negatively impact my enzyme's activity?
A3: Yes, while codon optimization often increases protein yield, it can sometimes have unintended negative consequences on enzyme activity.[5][13] The rate of translation is not always uniform along an mRNA molecule, and pauses at certain "rare" codons can be important for the correct co-translational folding of protein domains.[6][14][15] Aggressively replacing all rare codons with common ones can eliminate these crucial pauses, potentially leading to a misfolded and inactive enzyme, even if the total amount of protein produced is higher.[5][6] Therefore, a balanced approach that considers not just codon frequency but also the potential impact on protein folding is recommended. Some advanced optimization strategies, referred to as "codon harmonization," aim to match the codon usage profile of the heterologous gene to that of the native host to better preserve the natural translation dynamics.
Q4: Which host organism is better for expressing shikimate pathway enzymes, E. coli or Saccharomyces cerevisiae (yeast)?
A4: Both E. coli and S. cerevisiae are commonly used hosts for expressing shikimate pathway enzymes and have their own advantages and disadvantages. E. coli is often favored for its rapid growth, high protein yields, and well-understood genetics.[12] However, as a prokaryote, it lacks the post-translational modification machinery of eukaryotes, which may be important for some enzymes. S. cerevisiae is a eukaryotic host that can perform post-translational modifications and may be better suited for expressing complex eukaryotic enzymes.[12] The choice of host will depend on the specific enzyme being expressed, the desired final product, and the overall metabolic engineering strategy. In either case, codon optimization of the shikimate pathway genes for the chosen host is crucial for successful expression.
Troubleshooting Guides
This section addresses common issues encountered during the heterologous expression of codon-optimized shikimate pathway enzymes.
Problem 1: Low or no expression of the codon-optimized enzyme.
| Possible Cause | Troubleshooting Steps |
| Inefficient Transcription | 1. Verify mRNA levels: Use quantitative real-time PCR (qRT-PCR) to determine if the gene is being transcribed. Low mRNA levels could indicate issues with the promoter, terminator, or plasmid copy number. 2. Check for cryptic regulatory sequences: The optimized DNA sequence may have inadvertently created sequences that are recognized by the host's regulatory machinery, leading to transcriptional silencing. Analyze the sequence for potential repressor binding sites. |
| mRNA Instability | 1. Analyze mRNA secondary structure: Use tools like mFold to predict the secondary structure of the 5' untranslated region (UTR) of the mRNA.[16] Strong hairpin loops can inhibit translation initiation.[4] Re-optimize the sequence to reduce the stability of these structures. 2. Check for AU-rich elements: In some organisms, AU-rich elements in the 3' UTR can signal for mRNA degradation.[4] |
| Inefficient Translation | 1. Re-evaluate codon optimization strategy: An overly aggressive optimization that replaces all rare codons might not be optimal. Consider a "codon harmonization" approach that mimics the native codon usage profile. 2. Check the ribosome binding site (RBS): In prokaryotes, ensure the Shine-Dalgarno sequence is optimal and correctly spaced from the start codon.[4] In eukaryotes, verify the Kozak sequence. |
| Plasmid Instability | 1. Verify plasmid integrity: Isolate the plasmid from the expression host and confirm its sequence and integrity via restriction digest and sequencing. 2. Reduce metabolic burden: High-level expression of a foreign protein can be toxic to the host, leading to plasmid loss. Try using a lower-copy-number plasmid or a weaker, inducible promoter. |
Problem 2: The enzyme is expressed but is insoluble (inclusion bodies) or inactive.
| Possible Cause | Troubleshooting Steps |
| Protein Misfolding | 1. Lower expression temperature: Reducing the temperature after induction (e.g., from 37°C to 18-25°C) can slow down protein synthesis, giving the polypeptide more time to fold correctly. 2. Co-express chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES in E. coli) can assist in the proper folding of the target enzyme. 3. Re-evaluate codon optimization: The optimization strategy might have altered the natural translation rate, leading to misfolding.[5][6] Consider re-synthesizing the gene with a different codon optimization strategy that better preserves the native codon usage profile. |
| Inaccessible Affinity Tag | 1. Change tag position: If using an affinity tag (e.g., His-tag) for purification, it might be buried within the folded protein.[17] Try moving the tag to the other terminus of the protein. 2. Add a linker: Inserting a flexible linker sequence between the tag and the protein can improve its accessibility.[17] |
| Incorrect Post-Translational Modifications | 1. Switch expression host: If the enzyme requires specific post-translational modifications that the current host cannot perform (e.g., glycosylation in E. coli), consider switching to a eukaryotic host like S. cerevisiae. |
| Incorrect Assay Conditions | 1. Optimize enzyme assay: Systematically vary pH, temperature, and cofactor concentrations to determine the optimal conditions for the purified enzyme. |
Quantitative Data Summary
| Tool/Service | Key Optimization Parameters Considered | Host Organisms | Reference/Availability |
| GenScript GenSmart™ | Codon Adaptation Index (CAI), GC content, mRNA secondary structure, removal of negative cis-acting elements. | Prokaryotic and mammalian systems. | --INVALID-LINK-- |
| IDT Codon Optimization Tool | Host-specific codon usage tables, avoidance of secondary structures, balanced GC content. | Wide range of organisms. | --INVALID-LINK-- |
| JCat (Java Codon Adaptation Tool) | Codon Adaptation Index (CAI), GC content, avoidance of restriction sites. | User-defined codon usage tables. | --INVALID-LINK-- |
| ATGme | Aligns codon usage with highly expressed genes, considers codon context. | Multiple prokaryotic and eukaryotic hosts. | --INVALID-LINK-- |
| OPTIMIZER | Codon usage based on a specified codon usage table. | User-defined. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Quantification of Enzyme mRNA Levels by qRT-PCR
This protocol provides a general workflow for quantifying the mRNA levels of a codon-optimized shikimate pathway enzyme to troubleshoot low protein expression.[18][19][20][21][22]
Objective: To determine the relative abundance of the target enzyme's transcript in the expression host.
Methodology:
-
RNA Isolation:
-
Harvest cells from both induced and uninduced cultures.
-
Isolate total RNA using a commercial kit (e.g., RNeasy from Qiagen) or a Trizol-based method.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and random hexamer or oligo(dT) primers.
-
Include a no-reverse-transcriptase control to check for genomic DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Design primers specific to the codon-optimized gene. Primers should amplify a product of 100-200 bp.
-
Prepare a qPCR reaction mix containing:
-
cDNA template (diluted)
-
Forward and reverse primers
-
SYBR Green qPCR master mix
-
-
Run the qPCR reaction on a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include a no-template control for each primer set.
-
Use a validated housekeeping gene (e.g., rpoB for E. coli, ACT1 for S. cerevisiae) as an internal control for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene.
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
Protocol 2: Assay for DAHP Synthase Activity
This protocol describes a colorimetric method to measure the activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme in the shikimate pathway.[23][24][25][26]
Objective: To determine the specific activity of heterologously expressed DAHP synthase.
Methodology:
-
Preparation of Cell-Free Extract:
-
Harvest cells expressing the DAHP synthase.
-
Resuspend the cell pellet in a suitable buffer (e.g., 100 mM BTP buffer, pH 7.5).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed to pellet cell debris. The supernatant is the cell-free extract.
-
Determine the total protein concentration of the extract using a Bradford or BCA assay.
-
-
Enzyme Assay (Discontinuous Colorimetric Method):
-
The standard reaction mixture (50 µL) contains:
-
100 mM BTP buffer (pH 7.5)
-
3 mM phosphoenolpyruvate (B93156) (PEP)
-
Varying amounts of cell-free extract or purified enzyme
-
-
Pre-incubate the reaction mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding erythrose-4-phosphate (E4P) to a final concentration of 6 mM.
-
Allow the reaction to proceed for a defined time (e.g., 5-10 minutes).
-
Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA).
-
-
Quantification of DAHP:
-
The amount of DAHP produced is quantified using a periodate-thiobarbituric acid assay.
-
Add periodate (B1199274) solution to the stopped reaction mixture and incubate to oxidize DAHP.
-
Quench the excess periodate with sodium arsenite.
-
Add thiobarbituric acid solution and heat at 100°C for 15 minutes to develop a pink color.
-
Measure the absorbance of the solution at 549 nm.
-
Calculate the concentration of DAHP produced using a standard curve or its molar extinction coefficient.
-
-
Calculation of Specific Activity:
-
Specific activity is expressed as units of enzyme per milligram of total protein (U/mg).
-
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of DAHP per minute under the specified assay conditions.
-
Visualizations
Caption: Simplified overview of the bacterial shikimate pathway.
References
- 1. idtdna.com [idtdna.com]
- 2. What is Codon Optimization in Synthetic Biology? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. Codon usage: Nature's roadmap to expression and folding of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Codon Usage on Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Codon Optimization: How to Make Genes Express Better in Host Cells [synapse.patsnap.com]
- 8. alderbioinsights.co.uk [alderbioinsights.co.uk]
- 9. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design [jmb.or.kr]
- 12. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. The Effects of Codon Usage on Protein Structure and Folding | Annual Reviews [annualreviews.org]
- 15. The Effects of Codon Usage on Protein Structure and Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA Sequence Changes Resulting from Codon Optimization Affect Gene Expression in Pichia pastoris by Altering Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mcgill.ca [mcgill.ca]
- 21. researchgate.net [researchgate.net]
- 22. genscript.com [genscript.com]
- 23. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited: resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Arabidopsis 3‐Deoxy‐d‐Arabino‐Heptulosonate 7‐Phosphate (DAHP) Synthases of the Shikimate Pathway Display Both Manganese‐ and Cobalt‐Dependent Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Managing 3-Dehydroshikimate (DHS) Toxicity in Microbial Hosts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 3-dehydroshikimate (DHS) toxicity and accumulation in microbial hosts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHS)?
A1: this compound (DHS) is a key metabolic intermediate in the shikimate pathway.[1][2] This pathway is essential for bacteria, fungi, and plants as it leads to the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other important aromatic compounds.[1][2] DHS is the immediate precursor to shikimic acid, which is, in turn, a precursor for the influenza antiviral drug oseltamivir (B103847) (Tamiflu®).[3]
Q2: Why does DHS accumulate in my engineered microbial strain?
A2: DHS accumulation is a common issue in strains of E. coli and other microbes that have been metabolically engineered to produce high titers of shikimic acid or other downstream aromatic compounds.[3] Accumulation typically occurs when the rate of DHS synthesis exceeds the rate of its conversion to shikimate. This is often the result of a metabolic bottleneck at the shikimate dehydrogenase (SDH) step, which is catalyzed by the aroE gene product.[4] In many production strains, the gene encoding shikimate kinase (aroK or aroL) is deleted to halt the pathway at shikimate, which can inadvertently lead to a buildup of the preceding intermediate, DHS, if the SDH enzyme is not efficient enough to handle the increased metabolic flux.
Q3: Is the accumulation of DHS toxic to the microbial host?
A3: While specific IC50 values for DHS are not widely reported in the literature, its accumulation is frequently cited as a bottleneck that can lead to growth inhibition and reduced product yields.[3] This is often referred to as a "metabolic burden" on the host cell.[5] For example, in one study, the growth of an engineered E. coli strain was inhibited when DHS concentrations reached 6.19 g/L.[3] The toxicity of other structurally similar compounds, such as cyclohexane (B81311) carboxylic acid, has also been shown to be inhibitory to microorganisms at high concentrations.[6] The inhibitory effects are likely due to a combination of factors, including potential feedback inhibition of upstream enzymes and the general stress placed on the cell by high concentrations of an intermediate metabolite.
Q4: How can I measure the concentration of DHS in my culture medium?
A4: The concentration of DHS in a fermentation broth can be reliably quantified using High-Performance Liquid Chromatography (HPLC). A common method involves separating the cell-free supernatant on an Aminex HPX-87H column with a dilute acid mobile phase (e.g., 2.5 mM H₂SO₄) and detecting DHS using a UV detector at a wavelength of approximately 236 nm.[2] A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q5: What are the primary strategies to reduce DHS accumulation and its associated toxicity?
A5: Several metabolic engineering strategies can be employed to mitigate DHS accumulation:
-
Overexpression of Shikimate Dehydrogenase (SDH): Increasing the expression of the aroE gene, which encodes SDH, can enhance the conversion of DHS to shikimate, thereby preventing its accumulation.
-
Enzyme Fusion: A highly effective strategy involves creating an artificial fusion protein of 3-dehydroquinate (B1236863) dehydratase (DHD, encoded by aroD) and shikimate dehydrogenase (SDH, encoded by aroE).[3][7] This creates a bifunctional enzyme that channels the substrate from DHQ directly to shikimate, minimizing the release and accumulation of the intermediate DHS.[3][7]
-
Dynamic Regulation of Gene Expression: Advanced strategies involve using systems like CRISPRi to dynamically control the expression of key genes. For instance, downregulating genes that pull carbon away from the shikimate pathway while ensuring balanced expression of the pathway enzymes can improve the overall flux and prevent the buildup of toxic intermediates.[4]
Troubleshooting Guides
Scenario 1: My culture's growth is inhibited, and I suspect DHS accumulation.
Problem: You are cultivating an engineered microbial strain for the production of shikimate or a related aromatic compound. After an initial period of growth, the growth rate slows significantly or ceases altogether. You suspect the accumulation of a toxic byproduct.
Troubleshooting Steps:
-
Quantify DHS Concentration:
-
Take samples from your culture at various time points, especially after the onset of growth inhibition.
-
Separate the cells from the broth by centrifugation.
-
Analyze the supernatant for DHS concentration using HPLC (see Protocol 1 ). An increasing concentration of DHS that correlates with the growth inhibition is a strong indicator of a problem.
-
-
Confirm DHS Toxicity for Your Strain:
-
If you have confirmed that DHS is accumulating, the next step is to determine its specific toxicity to your microbial host.
-
Perform a growth inhibition assay by exposing your wild-type or parent strain to varying concentrations of purified DHS (see Protocol 2 ). This will allow you to determine the Minimum Inhibitory Concentration (MIC) or the IC50 value of DHS for your specific strain and media conditions.
-
-
Implement a Mitigation Strategy:
-
Based on your findings, implement one of the strategies outlined in Q5 of the FAQs. A common and effective approach is to overexpress shikimate dehydrogenase (aroE) or to construct a DHD-SDH fusion protein.
-
Scenario 2: Overexpression of aroE is not sufficiently reducing DHS levels.
Problem: You have tried to alleviate DHS accumulation by overexpressing the aroE gene on a plasmid, but you still observe significant levels of DHS and growth inhibition.
Troubleshooting Steps:
-
Verify Protein Expression and Activity:
-
Confirm that the AroE protein is being successfully expressed using SDS-PAGE.
-
If possible, perform an enzymatic assay on cell lysates to confirm that the expressed AroE is active.
-
-
Consider a DHD-SDH Fusion Protein:
-
Simple overexpression of aroE may not be sufficient if the metabolic flux into DHS is extremely high. The physical proximity of the DHD and SDH active sites in a fusion protein can significantly enhance the conversion of DHS to shikimate through substrate channeling.[3][7] This is often more effective than simply increasing the concentration of the SDH enzyme in the cytoplasm.
-
-
Balance the Entire Pathway:
-
The issue may not be with aroE alone but with an imbalance in the expression of all the shikimate pathway enzymes. Review the expression levels of upstream enzymes like DAHP synthase (aroF, aroG, aroH) and DHQ synthase (aroB). A highly active upstream pathway can overwhelm a less active downstream enzyme. Consider using promoters of varying strengths to balance the expression of each enzyme in the pathway.
-
Quantitative Data Summary
The following table summarizes DHS and shikimate titers achieved in various metabolically engineered E. coli strains. Note the instance of growth inhibition associated with DHS accumulation.
| Strain Description | Key Genetic Modifications | DHS Titer (g/L) | Shikimate Titer (g/L) | Notes | Reference |
| Engineered E. coli | Overexpression of feedback-resistant DAHP synthase and transketolase | Not Reported | 69 | High shikimate production. | [8] |
| Engineered E. coli | Co-expression of feedback-resistant aroF and tktA | 25.48 | Not Applicable | Strain engineered for DHS production. | [9] |
| Engineered E. coli | DHD-SDH fusion protein, repressed shikimate kinase | 15.21 | 60.31 | DHD-SDH fusion reduced DHS byproduct accumulation. | [3][7] |
| Engineered E. coli | Intermediate strain without DHD-SDH fusion | 6.19 | 27.51 | Cell growth was inhibited at this DHS concentration. | [3] |
| Engineered E. coli | Optimized pathway expression, gene knockouts (tyrR, ptsG, pykA) | ~117 | Not Applicable | Strain optimized for high-level DHS production. | [2][10] |
Experimental Protocols
Protocol 1: Quantification of DHS by HPLC
This protocol is adapted from methods described for the analysis of metabolites from E. coli fermentation.[2]
1. Sample Preparation: a. Withdraw 1 mL of culture from the fermenter or shake flask. b. Transfer to a 1.5 mL microcentrifuge tube. c. Centrifuge at 13,000 x g for 5 minutes to pellet the cells. d. Carefully transfer the supernatant to a new tube. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: Bio-Rad Aminex HPX-87H column (300 mm x 7.8 mm).
- Mobile Phase: 2.5 mM H₂SO₄ in ultrapure water.
- Flow Rate: 0.6 mL/min.
- Column Temperature: 65°C.
- Detection Wavelength: 236 nm for DHS.
- Injection Volume: 10 µL.
3. Quantification: a. Prepare a standard curve using purified 3-dehydroshikimic acid at known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L). b. Run the standards on the HPLC to generate a standard curve of peak area versus concentration. c. Run the prepared samples. d. Calculate the concentration of DHS in the samples by comparing their peak areas to the standard curve.
Protocol 2: Microbial Growth Inhibition Assay in a 96-Well Plate
This protocol provides a method to determine the inhibitory effect of DHS on the growth of a microbial host.[11][12][13]
1. Preparation of DHS Stock Solution: a. Prepare a sterile, concentrated stock solution of 3-dehydroshikimic acid (e.g., 100 g/L) in your desired culture medium. b. Adjust the pH of the stock solution to match the pH of your culture medium (typically pH 7.0) using sterile NaOH or HCl. c. Filter-sterilize the stock solution through a 0.22 µm filter.
2. Inoculum Preparation: a. Inoculate a single colony of your microbial host into 5 mL of the appropriate liquid medium. b. Grow overnight at the optimal temperature with shaking. c. The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD₆₀₀) of 0.1.
3. 96-Well Plate Setup: a. In a sterile 96-well microplate, prepare serial dilutions of the DHS stock solution to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, 20 g/L). The total volume in each well should be 200 µL. b. For each concentration, prepare at least three replicate wells. c. Include control wells:
- No DHS control: 180 µL of diluted cell culture + 20 µL of sterile medium.
- Media blank: 200 µL of sterile medium. d. To each test well, add 180 µL of the diluted cell culture (OD₆₀₀ = 0.1) and 20 µL of the corresponding DHS dilution.
4. Incubation and Measurement: a. Place the 96-well plate in a microplate reader equipped with temperature control and shaking capability. b. Incubate the plate at the optimal growth temperature for your microbe (e.g., 37°C for E. coli) with continuous orbital shaking. c. Measure the OD₆₀₀ of each well every 15-30 minutes for 12-24 hours.
5. Data Analysis: a. Subtract the average OD₆₀₀ of the media blank wells from all other readings. b. Plot the growth curves (OD₆₀₀ vs. time) for each DHS concentration. c. Determine the maximum growth rate for each concentration. d. To find the IC50, plot the maximum growth rate as a function of DHS concentration and fit the data to a dose-response curve.
Protocol 3: General Method for Gene Knockout in E. coli using Recombineering
This is a generalized protocol for deleting a gene (e.g., aroE) from the E. coli chromosome using the lambda Red recombineering system.
1. Preparation of the Deletion Cassette: a. Design PCR primers to amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance, KanR) from a template plasmid (like pKD4). b. The primers should have 5' extensions of ~50 nucleotides that are homologous to the regions immediately upstream and downstream of the aroE gene on the E. coli chromosome. c. Perform PCR to amplify the KanR cassette flanked by the aroE homology arms. d. Purify the PCR product and treat with DpnI to digest the template plasmid.
2. Preparation of Electrocompetent Cells: a. Transform your target E. coli strain with a plasmid carrying the lambda Red recombinase genes (e.g., pKD46), which has a temperature-sensitive replicon. Select for transformants on ampicillin (B1664943) plates at 30°C. b. Grow a selected colony in LB with ampicillin at 30°C to an OD₆₀₀ of ~0.2. c. Add L-arabinose to induce the expression of the recombinase genes and continue to grow to an OD₆₀₀ of ~0.6. d. Make the cells electrocompetent by washing them repeatedly with ice-cold sterile water or 10% glycerol.
3. Electroporation and Recombination: a. Electroporate the purified PCR deletion cassette into the electrocompetent cells expressing the Red recombinase. b. Allow the cells to recover in SOC medium for 2-3 hours at 37°C. c. Plate the cells on LB agar (B569324) plates containing kanamycin to select for colonies where the aroE gene has been replaced by the KanR cassette.
4. Verification and Curing of Helper Plasmid: a. Verify the gene knockout in the kanamycin-resistant colonies by colony PCR using primers that flank the aroE locus. b. To remove the temperature-sensitive helper plasmid (pKD46), streak the confirmed knockout strain on an LB plate without antibiotics and incubate at 42°C. c. Test the resulting colonies for loss of the plasmid by checking for sensitivity to ampicillin.
Visualizations
Caption: The Shikimate Pathway, highlighting the central position of this compound (DHS).
Caption: Experimental workflow for diagnosing and resolving DHS-related growth inhibition.
Caption: Key strategies to mitigate the toxicity of this compound (DHS) accumulation.
References
- 1. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]
- 2. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic network rewiring and temperature-dependent regulation for enhanced this compound production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]
- 11. static.igem.org [static.igem.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. ProtocolsGrowthRates < Lab < TWiki [barricklab.org]
purification challenges of 3-dehydroshikimate from complex mixtures
Welcome to the Technical Support Center for the purification of 3-dehydroshikimate (DHS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the purification of DHS from complex mixtures such as fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHS) and why is its purification important?
A1: this compound is a key intermediate in the shikimate pathway, a metabolic route used by bacteria, fungi, plants, and algae for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2][3] This pathway is absent in mammals, making its enzymes potential targets for the development of antimicrobial agents and herbicides.[1][2] DHS is also a valuable precursor for the synthesis of various chemicals, including the antioxidant gallic acid, and has commercial significance.[4] Its effective purification is crucial for downstream applications, including structural studies, enzyme assays, and as a starting material for chemical synthesis.
Q2: What are the primary sources of this compound for purification?
A2: this compound is often produced through microbial fermentation using metabolically engineered strains of Escherichia coli.[4][5] These strains are typically modified to accumulate DHS by overexpressing key enzymes in the shikimate pathway and blocking downstream metabolic reactions.[5] It can also be present as a byproduct in the purification of other shikimate pathway intermediates, such as 3-dehydroquinic acid.[6]
Q3: What are the main challenges in purifying DHS from complex mixtures?
A3: The primary challenges in purifying DHS include:
-
Instability: DHS can be unstable, particularly under certain pH and temperature conditions. Its precursor, 3-dehydroquinic acid, readily dehydrates to form DHS, especially in neutral to alkaline conditions, suggesting that pH control is critical to prevent degradation of related compounds and potentially DHS itself.[6]
-
Co-purification of similar compounds: Fermentation broths contain numerous compounds with similar physicochemical properties to DHS, such as other organic acids, amino acids, and intermediates of the shikimate pathway (e.g., quinic acid, shikimic acid), making separation difficult.
-
Presence of host cell impurities: Complex mixtures from fermentation contain host cell proteins, nucleic acids, and other cellular debris that must be removed.[7]
Q4: Which chromatographic techniques are most effective for DHS purification?
A4: Anion-exchange chromatography (AEX) is a highly effective method for purifying DHS.[7][8] As an organic acid, DHS is negatively charged at neutral or alkaline pH and will bind to a positively charged AEX resin.[9] Elution is typically achieved by increasing the salt concentration or decreasing the pH.[10]
Q5: How can the purity of a DHS sample be assessed?
A5: The purity of DHS can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of DHS and quantifying its concentration.[5][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and confirm the identity and purity of the final product.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of DHS and identify any impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of DHS After Purification | Degradation of DHS: DHS may be unstable at the pH or temperature used during purification. | Maintain a mildly acidic to neutral pH (around 6.0-7.5) throughout the purification process.[12] Avoid prolonged exposure to high temperatures. Process samples promptly and store fractions at 4°C or frozen. |
| Inefficient Binding to AEX Resin: The pH of the sample may not be optimal for binding, or the ionic strength may be too high. | Ensure the pH of the sample is at least one pH unit above the pKa of the carboxylic acid group of DHS to ensure it is negatively charged. Dilute the sample if the ionic strength is too high to facilitate binding. | |
| Incomplete Elution from AEX Resin: The salt concentration or pH change during elution may be insufficient to displace DHS from the resin. | Optimize the salt gradient (e.g., a linear gradient of 0-1 M NaCl). Alternatively, a pH gradient can be used for elution.[10] | |
| Presence of Impurities in the Final Product | Co-elution of Similar Compounds: Other organic acids or shikimate pathway intermediates may have similar charge properties and elute with DHS. | Optimize the elution gradient in the anion-exchange chromatography step to improve resolution. Consider adding an additional purification step, such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (gel filtration).[13] |
| Contamination with Host Cell Proteins: Proteins from the fermentation broth may co-purify with DHS. | Incorporate a protein precipitation step (e.g., with ammonium (B1175870) sulfate) or an ultrafiltration step before chromatography to remove the bulk of proteins.[6] | |
| Poor Peak Shape in HPLC Analysis | Column Overload: Injecting too much sample can lead to broad or tailing peaks. | Reduce the amount of sample injected onto the column.[6] |
| Contaminated Column: Residual impurities from previous runs can affect peak shape. | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the guard column or the analytical column.[6] | |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for DHS. | Adjust the pH and organic solvent concentration of the mobile phase to achieve better peak symmetry. | |
| Difficulty with Crystallization | Solution is Undersaturated or Oversaturated: The concentration of DHS in the solvent is not within the metastable zone for crystallization. | If no crystals form, slowly evaporate the solvent to increase the concentration. If an oil or amorphous precipitate forms, add a small amount of solvent to redissolve and allow for slower cooling or evaporation.[14] |
| Presence of Impurities: Impurities can inhibit crystal nucleation and growth. | Further purify the DHS sample using chromatography before attempting crystallization. | |
| Incorrect Solvent System: The chosen solvent may not be suitable for DHS crystallization. | Screen a variety of solvents with different polarities. Anti-solvent crystallization, where a solvent in which DHS is poorly soluble is slowly added to a solution of DHS, can also be effective.[14] |
Quantitative Data Summary
The following table summarizes typical production titers of DHS from microbial fermentation and general recovery expectations for common purification steps. Actual yields will vary depending on the specific experimental conditions.
| Parameter | Reported Value / Expected Range | Reference(s) |
| DHS Titer in Fed-Batch Fermentation (E. coli) | Up to 117 g/L | [5] |
| Anion-Exchange Chromatography Recovery | 80 - 95% | General expectation for this technique[15] |
| Crystallization Recovery | 70 - 90% | General expectation for this technique |
| Overall Purification Yield | 50 - 75% | Estimated based on multi-step purifications[15] |
| Purity After AEX Chromatography | > 95% | [7] |
| Purity After Crystallization | > 99% | General expectation for this technique |
Experimental Protocols
Protocol 1: Purification of this compound from E. coli Fermentation Broth
This protocol provides a general workflow for the purification of DHS. Optimization will be required based on the specific fermentation conditions and the scale of the purification.
1. Preparation of Fermentation Broth a. Harvest the E. coli cells from the fermentation broth by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). b. Carefully decant the supernatant, which contains the secreted DHS. c. Filter the supernatant through a 0.45 µm filter and then a 0.22 µm filter to remove any remaining cells and particulate matter.[9]
2. Anion-Exchange Chromatography (AEX) a. Column: Use a strong anion-exchange column (e.g., Q-Sepharose or equivalent). b. Buffer A (Binding/Wash Buffer): 20 mM Tris-HCl, pH 8.0. c. Buffer B (Elution Buffer): 20 mM Tris-HCl, 1 M NaCl, pH 8.0. d. Equilibration: Equilibrate the AEX column with at least 5 column volumes (CV) of Buffer A. e. Sample Loading: Adjust the pH of the clarified supernatant to 8.0 if necessary. Load the sample onto the equilibrated column at a low flow rate. f. Washing: Wash the column with 5-10 CV of Buffer A to remove unbound impurities. g. Elution: Elute the bound DHS with a linear gradient of 0-50% Buffer B over 10-20 CV. Collect fractions and monitor the absorbance at 234 nm, the characteristic absorbance maximum for DHS.[6] h. Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure DHS. Pool the pure fractions.
3. Desalting and Concentration a. The pooled fractions containing DHS will have a high salt concentration. Desalt the sample using a desalting column (e.g., Sephadex G-25) or through dialysis against a low-ionic-strength buffer (e.g., 20 mM ammonium bicarbonate, which is volatile and can be removed by lyophilization). b. Concentrate the desalted DHS solution using a rotary evaporator or by lyophilization.
4. Crystallization (Optional Final Polishing Step) a. Dissolve the concentrated DHS in a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture). b. Allow the solution to cool slowly to room temperature. To promote slow cooling, insulate the flask.[16] c. If crystals do not form, initiate crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[16] d. Once crystals have formed, cool the solution further in an ice bath to maximize the yield. e. Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent. f. Dry the crystals under vacuum.
Visualizations
Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.
Caption: General Workflow for the Purification of this compound.
References
- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 2. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana [bioone.org]
- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Membrane chromatography: protein purification from E. coli lysate using newly designed and commercial anion-exchange stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anion-Exchange Chromatography-Based Protein Purification: A Separation Technique to Isolate a Protein of Interest From Dialyzed Bacterial Lysate Based on Net Charge [moodle2.units.it]
- 9. researchgate.net [researchgate.net]
- 10. Bios 311 Day 4 Lab Protocols [owlnet.rice.edu]
- 11. benchchem.com [benchchem.com]
- 12. Functional characterization of a new this compound dehydratase from Eupenicillium parvum and its potential for protocatechuic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sjsu.edu [sjsu.edu]
- 14. unifr.ch [unifr.ch]
- 15. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Minimizing the Conversion of 3-Dehydroshikimate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals. The focus is on minimizing the undesired conversion of 3-dehydroshikimate (3-DHS) to quinic acid and shikimic acid, thereby maximizing its accumulation for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways that lead to the conversion of this compound (3-DHS) in experimental systems?
A1: this compound is a key intermediate in the shikimate pathway.[1] Its primary conversion routes are:
-
Reduction to Shikimic Acid: This reaction is catalyzed by the enzyme shikimate dehydrogenase (SDH), which utilizes NADPH as a cofactor.[2][3]
-
Conversion to 3-Dehydroquinic Acid (3-DHQ): This is a reversible dehydration reaction catalyzed by 3-dehydroquinate (B1236863) dehydratase (DHQD).[4][5] 3-DHQ can then be further converted to quinic acid by quinate dehydrogenase (QDH).[6][7]
Q2: What are the key enzymes to target to minimize the loss of 3-DHS?
A2: To maximize the accumulation of 3-DHS, the primary enzymatic targets for inhibition or control are:
-
Shikimate Dehydrogenase (SDH): To prevent the reduction of 3-DHS to shikimic acid.
-
3-Dehydroquinate Dehydratase (DHQD): To prevent the conversion of 3-DHS back to 3-DHQ.
-
Quinate Dehydrogenase (QDH): To prevent the conversion of any formed 3-DHQ into quinic acid.
Q3: Are there known inhibitors for these enzymes?
A3: Yes, several inhibitors have been identified for both shikimate dehydrogenase and 3-dehydroquinate dehydratase. For SDH, inhibitors include natural products like phloridzin, rutin, and caffeic acid, as well as synthetic compounds like 6-nitroquinazoline-2,4-diol.[2][8] For DHQD, inhibitors include flavonoid polyketides such as marein (B1676073) and the inhibitor 2,3-anhydroquinate.[4][9][10]
Q4: How does pH affect the stability and accumulation of 3-DHS?
A4: The activity of the enzymes involved in 3-DHS conversion is pH-dependent. For instance, the reduction of 3-DHS by some shikimate dehydrogenases is higher in alkaline buffers.[11] Therefore, maintaining a specific pH can help control the rate of these enzymatic reactions. For example, producing 3,4-dihydroxybenzoic acid (from 3-DHS) using dehydroshikimate dehydratase has been shown to be optimal at a pH of 7.5-8.5.[12][13] Optimizing the pH of your experimental system is a critical step in minimizing unwanted side reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at accumulating this compound.
Problem 1: Low yield of 3-DHS with significant accumulation of shikimic acid.
-
Possible Cause: High activity of endogenous or recombinant shikimate dehydrogenase (SDH).
-
Solutions:
-
Introduce an SDH Inhibitor: Add a known SDH inhibitor to your reaction mixture. Refer to Table 2 for examples and their reported inhibitory concentrations.
-
Optimize pH: Some SDH enzymes have lower activity at acidic pH.[11] Experiment with a lower pH buffer system, while ensuring the stability of 3-DHS.
-
Limit Cofactor Availability: SDH requires NADPH for its activity.[3] In an in-vitro system, limiting the concentration of NADPH can reduce the conversion of 3-DHS to shikimic acid.
-
Genetic Modification: In microbial production systems, consider knocking out or down-regulating the gene encoding for SDH (aroE in E. coli).[14]
-
Problem 2: Accumulation of quinic acid alongside 3-DHS.
-
Possible Cause: Reversal of the 3-dehydroquinate dehydratase (DHQD) reaction, followed by the action of quinate dehydrogenase (QDH).
-
Solutions:
-
Inhibit DHQD: Use a specific inhibitor for DHQD to prevent the conversion of 3-DHS to 3-dehydroquinate (3-DHQ). See Table 3 for examples.
-
Control Reaction Equilibrium: The DHQD-catalyzed reaction is reversible.[4] High concentrations of 3-DHS can favor the reverse reaction. Consider strategies for in-situ product removal or controlled feeding of precursors to maintain a favorable concentration gradient.
-
Inhibit QDH: While less commonly the primary focus, inhibiting QDH can prevent the final conversion of 3-DHQ to quinic acid.
-
Problem 3: General low yield of 3-DHS in a microbial production system.
-
Possible Cause: Inefficient flux through the shikimate pathway towards 3-DHS, or significant diversion to competing pathways.
-
Solutions:
-
Metabolic Engineering: Overexpress key enzymes upstream of 3-DHS, such as a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG or aroF) and 3-dehydroquinate synthase (aroB).[15][16]
-
Optimize Culture Conditions: Factors like pH, temperature, and media composition can significantly impact metabolic flux. For E. coli, DHS production has been successfully carried out at 30°C.[16]
-
Knockout Competing Pathways: Delete genes for enzymes that divert key precursors away from the shikimate pathway.
-
Quantitative Data Summary
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH |
| Shikimate Dehydrogenase (SDH) | Helicobacter pylori | This compound | - | - | - |
| 3-Dehydroquinate Dehydratase (DHQD) | Enterococcus faecalis (Type I) | 3-Dehydroquinate | 65 | 110 | - |
| 3-Dehydroquinate Dehydratase (DHQD) | Corynebacterium glutamicum | 3-Dehydroquinate | 348.2 | - | 8.0 |
| Quinate Dehydrogenase (QDH) | Corynebacterium glutamicum | Quinate | - | - | - |
Table 2: Inhibitors of Shikimate Dehydrogenase (SDH)
| Inhibitor | Organism | Inhibition Type | IC₅₀ (µM) | K_i (µM) |
| 6-Nitroquinazoline-2,4-diol | Arabidopsis thaliana | Non-competitive | - | - |
| Phloridzin | Staphylococcus aureus | Mixed-type | 140 | - |
| Rutin | Staphylococcus aureus | Non-competitive | 160 | - |
| Caffeic acid | Staphylococcus aureus | Non-competitive | 240 | - |
| (-)-Gallocatechin gallate | Staphylococcus aureus | - | - | 2.47 |
| Rhodiosin | Staphylococcus aureus | - | - | 73.38 |
| Curcumin | Helicobacter pylori | Non-competitive | 15.4 | - |
Table 3: Inhibitors of 3-Dehydroquinate Dehydratase (DHQD)
| Inhibitor | Organism | Inhibition Type | IC₅₀ (µM) | K_I (µM) |
| Marein | Enterococcus faecalis | - | - | 20-350 |
| 2,3-Anhydroquinate | Mycobacterium tuberculosis | Competitive | - | - |
| Citrazinic acid | Mycobacterium tuberculosis | - | - | - |
Experimental Protocols
Protocol 1: Direct Spectrophotometric Assay for 3-Dehydroquinate Dehydratase (DHQD) Activity [17]
This assay measures the formation of this compound (DHS) from 3-dehydroquinate (DHQ) by monitoring the increase in absorbance at 234 nm.
-
Materials:
-
Purified DHQD enzyme
-
3-dehydroquinic acid potassium salt (substrate)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Set the spectrophotometer to measure absorbance at 234 nm.
-
In a cuvette, prepare a reaction mixture containing the reaction buffer and the desired concentration of 3-dehydroquinate.
-
Incubate the mixture in the spectrophotometer for 1 minute to allow for temperature equilibration.
-
Initiate the reaction by adding a known amount of the purified DHQD enzyme.
-
Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DHS (ε₂₃₄ = 1.2 x 10⁴ M⁻¹cm⁻¹).
-
Protocol 2: Coupled-Enzyme Spectrophotometric Assay for Shikimate Dehydrogenase (SDH) Activity [18]
This assay measures the reduction of this compound (DHS) to shikimate by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.
-
Materials:
-
Purified SDH enzyme
-
This compound (substrate)
-
NADPH
-
Reaction Buffer: 100 mM Potassium Phosphate, pH 7.5
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Set the spectrophotometer to measure absorbance at 340 nm.
-
In a cuvette, prepare a reaction mixture containing the reaction buffer, NADPH, and the purified SDH enzyme.
-
Establish a stable baseline reading.
-
Initiate the reaction by adding a known concentration of this compound.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (ε₃₄₀ = 6.22 x 10³ M⁻¹cm⁻¹).
-
Protocol 3: Assay for Quinate Dehydrogenase (QDH) Activity [19]
This is a general protocol for dehydrogenase assays that can be adapted for QDH by using quinate as the substrate. It measures the reduction of an artificial electron acceptor.
-
Materials:
-
Purified QDH enzyme
-
L-Quinic acid (substrate)
-
NAD⁺
-
Reaction Buffer: 0.1 M Tris-HCl, pH 8.0
-
Phenazine methosulphate (PMS)
-
2,6-Dichloroindophenol (DCIP)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and L-quinic acid.
-
Add the QDH enzyme preparation.
-
Add freshly prepared PMS and DCIP.
-
Immediately measure the change in absorbance at 600 nm.
-
Calculate the enzyme activity based on the rate of DCIP reduction (molar extinction coefficient of reduced DCIP = 22,000 M⁻¹cm⁻¹).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Shikimate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Identification of Polyketide Inhibitors Targeting 3-Dehydroquinate Dehydratase in the Shikimate Pathway of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-dehydroquinate dehydratase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]
- 12. Functional characterization of a new this compound dehydratase from Eupenicillium parvum and its potential for protocatechuic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. scielo.br [scielo.br]
- 19. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Enhancing the Stability of Shikimate Pathway Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the stability of enzymes in the shikimate pathway. The information is designed to be a practical resource for researchers in drug development and related fields.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem Category | Question | Potential Causes and Solutions |
| Low or No Enzyme Activity | Q1: After purification, my DAHP synthase shows very low or no activity. What are the possible reasons and how can I troubleshoot this? | A1: Several factors can contribute to the loss of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase activity. Firstly, DAHP synthase is a metalloenzyme and can be vulnerable to oxidative stress, which may lead to the modification of methionine residues and subsequent inactivation and aggregation.[1] Ensure that your purification buffers contain a reducing agent, such as DTT or β-mercaptoethanol, to maintain a reducing environment. Secondly, the absence of essential divalent metal ion cofactors like Mn²⁺ can result in an inactive enzyme.[2] Supplement your assay buffer with an optimal concentration of the required metal cofactor. Lastly, improper protein folding during recombinant expression can lead to inactive protein. Try optimizing expression conditions by lowering the temperature, using a different expression host, or co-expressing with chaperones. |
| Q2: My shikimate dehydrogenase (SDH) activity is inconsistent across different batches of purification. What could be causing this variability? | A2: Inconsistent shikimate dehydrogenase (SDH) activity can stem from several sources. The stability of its substrate, 3-dehydroshikimate, can be a factor, as it may be unstable under certain storage and assay conditions.[3] Prepare fresh substrate solutions for each experiment. Contamination with other enzymes that can interfere with the spectrophotometric assay is another possibility.[3] Ensure high purity of your enzyme preparation by using multiple chromatography steps. Additionally, variability in the concentration of the cofactor NADPH can lead to inconsistent results. Always use a saturating concentration of fresh NADPH in your assays. | |
| Protein Instability and Aggregation | Q3: My recombinant shikimate pathway enzyme is expressed in inclusion bodies in E. coli. How can I obtain soluble, active enzyme? | A3: Expression in inclusion bodies is a common issue when overexpressing proteins in E. coli. To improve solubility, you can try lowering the induction temperature (e.g., to 16-20°C) and reducing the inducer concentration (e.g., IPTG). Using a different E. coli expression strain, such as one engineered to promote disulfide bond formation in the cytoplasm (e.g., Origami strains) or one containing chaperones, can also be beneficial. If these strategies fail, the protein can be purified from inclusion bodies by denaturation with agents like urea (B33335) or guanidine (B92328) hydrochloride, followed by refolding. However, optimizing refolding conditions is often empirical and may require screening of different buffers, pH, and additives. |
| Q4: I am observing precipitation of my purified shikimate pathway enzyme during storage. What can I do to improve its long-term stability? | A4: Protein aggregation and precipitation during storage are often due to suboptimal buffer conditions. To enhance stability, screen different buffer pH values and ionic strengths. The addition of stabilizing agents can be highly effective. Common stabilizers include glycerol (B35011) (10-50% v/v), sugars like sucrose (B13894) or trehalose, and certain amino acids like arginine and glutamate.[4] For long-term storage, flash-freezing aliquots in liquid nitrogen and storing them at -80°C is generally recommended over storage at 4°C or repeated freeze-thaw cycles.[5] |
Frequently Asked Questions (FAQs)
| Category | Question | Answer |
| Enzyme Stability Enhancement | Q5: What are the primary strategies for enhancing the stability of shikimate pathway enzymes? | A5: The main strategies to improve enzyme stability include: • Protein Engineering: Introducing mutations through techniques like site-directed mutagenesis to enhance intrinsic stability. This can involve creating disulfide bonds, optimizing surface charges, or rigidifying flexible regions. • Immobilization: Attaching the enzyme to a solid support. This can protect the enzyme from environmental stresses and often improves thermal and operational stability.[6] • Use of Additives: Supplementing the enzyme solution with stabilizing molecules such as polyols (e.g., glycerol, sorbitol), sugars (e.g., trehalose, sucrose), polymers, and salts.[7] |
| Q6: How can I rationally design mutations to improve the thermal stability of a shikimate pathway enzyme? | A6: Rational design for improved thermal stability often involves computational analysis of the protein's 3D structure. Strategies include: • Introducing disulfide bonds: Covalently linking distant parts of the protein to increase rigidity. • Enhancing hydrophobic interactions: Mutating residues in the protein core to improve packing. • Adding salt bridges: Introducing oppositely charged residues on the protein surface that can form stabilizing electrostatic interactions. • Proline substitution: Replacing residues in loops or turns with proline to decrease conformational flexibility. | |
| Experimental Protocols | Q7: Where can I find a reliable protocol for expressing and purifying recombinant shikimate pathway enzymes? | A7: A general protocol involves cloning the gene of interest into an expression vector (e.g., pET vectors for E. coli), transforming it into a suitable host strain, inducing protein expression, and purifying the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.[7] Specific buffer conditions and optimization steps will vary for each enzyme. |
| Q8: What is a standard method to quantify the improvement in thermal stability of an enzyme? | A8: A common method is to determine the melting temperature (Tm), which is the temperature at which 50% of the enzyme is denatured. This can be measured using techniques like Differential Scanning Calorimetry (DSC), which directly measures the heat absorbed during protein unfolding.[8][9] Another approach is to measure the residual activity of the enzyme after incubation at various temperatures for a fixed period.[10] |
Data Presentation: Quantitative Improvements in Enzyme Stability
The following tables summarize quantitative data on the enhancement of stability for enzymes in the shikimate pathway using various techniques.
Table 1: Improvement of Shikimate Pathway Enzyme Stability through Protein Engineering
| Enzyme | Organism | Mutation(s) | Stability Metric | Improvement | Reference |
| Shikimate Kinase | Erwinia chrysanthemi | K15M | Thermostability | Increased | [11] |
| Dehydroquinase | Escherichia coli | Covalent ligand binding | Melting Temperature (Tm) | Increased by 40°C | [12] |
| DAHP Synthase | Thermotoga maritima | Native enzyme | Thermal Stability | Enhanced | [13] |
Table 2: Enhanced Stability of Immobilized Shikimate Pathway Enzymes
| Enzyme | Support Matrix | Immobilization Method | Stability Improvement | Reference |
| General Enzymes | Solid Support | Adsorption, Covalent Bonding, Entrapment | Enhanced thermal and operational stability | [6] |
| Pigeon Pea G6PDH | Alginate | Entrapment | Enhanced optimum pH and temperature | [14] |
| Phenylalanine Dehydrogenase | Eupergit CM | Covalent Immobilization | Broadened operational pH range, increased optimum temperature to 50°C | [15] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Enhanced Enzyme Stability
This protocol outlines a general workflow for introducing stabilizing mutations into a shikimate pathway enzyme.
-
Target Identification: Based on structural analysis or sequence alignment with thermostable homologs, identify candidate residues for mutation.
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as a template and the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with a methylation-specific endonuclease (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express and purify the mutant protein alongside the wild-type enzyme for comparative stability analysis.
Protocol 2: Enzyme Immobilization by Covalent Attachment to a Support
This protocol describes a general method for immobilizing an enzyme onto a pre-activated support.
-
Support Activation: Activate the chosen support material (e.g., agarose (B213101) beads) with a cross-linking agent like glutaraldehyde.
-
Enzyme Preparation: Prepare a solution of the purified enzyme in a suitable buffer (e.g., phosphate (B84403) buffer at a neutral pH).
-
Immobilization Reaction: Mix the enzyme solution with the activated support and incubate with gentle agitation to allow for covalent bond formation. The incubation time and temperature will need to be optimized.
-
Washing: Wash the support extensively with buffer to remove any unbound enzyme.
-
Blocking: Block any remaining active groups on the support by incubating with a small molecule like ethanolamine.
-
Activity Assay: Determine the activity of the immobilized enzyme and compare it to the free enzyme.
-
Stability Studies: Assess the thermal and operational stability of the immobilized enzyme.
Mandatory Visualizations
Caption: Experimental workflow for enhancing enzyme stability.
Caption: Troubleshooting logic for low enzyme activity.
Caption: Key enzymes of the shikimate pathway and stabilization points.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme immobilization on a nanoadsorbent for improved stability against heavy metal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited: resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Immobilization Increases the Stability and Reusability of Pigeon Pea NADP+ Linked Glucose-6-Phosphate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Transport Limitations of Intermediates in Dehydroepiandrosterone (DHS) Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the transport of intermediates during dehydroepiandrosterone (B1670201) (DHS) production in microbial systems.
Frequently Asked Questions (FAQs)
Q1: What are the main intermediates in microbial DHS production, and why is their transport a challenge?
A1: The primary intermediates in the engineered biosynthesis of DHS from cholesterol are cholesterol itself and pregnenolone (B344588).[1] The transport of these molecules presents a significant challenge because they are highly hydrophobic (lipophilic). This property limits their solubility in the aqueous environment of the fermentation medium and hinders their passage across the hydrophilic microbial cell membranes to reach the intracellular enzymes.
Q2: What are the key transport limitations encountered during DHS production in yeast (Saccharomyces cerevisiae)?
A2: In Saccharomyces cerevisiae, a common host for steroid production, the main transport limitations include:
-
Low uptake of exogenous sterols: Under normal aerobic conditions, yeast synthesizes its own sterols (ergosterol) and has a limited capacity to take up external sterols like cholesterol.[2]
-
Inefficient intracellular trafficking: Once inside the cell, cholesterol must be transported from the plasma membrane to the endoplasmic reticulum (ER) and then to the mitochondria, where the initial enzymatic conversions occur. This intracellular movement can be a bottleneck.
-
Product efflux: The final product, DHS, and its intermediates can accumulate within the cell, potentially leading to feedback inhibition or toxicity. Efficient export of the product out of the cell is crucial for high yields.
Q3: What are the primary transport bottlenecks when using Escherichia coli for DHS production?
A3: Escherichia coli is another popular host for metabolic engineering. However, it presents its own set of transport challenges:
-
Outer membrane barrier: The Gram-negative cell wall of E. coli, with its outer membrane, poses a significant barrier to the uptake of hydrophobic molecules like cholesterol.
-
Lack of native steroid transporters: E. coli does not naturally possess transporters for steroids, making it entirely dependent on engineered solutions for substrate uptake.
-
Low efficiency of P450 systems: The cytochrome P450 enzymes crucial for steroid synthesis require specific redox partners and are often membrane-associated, making their functional expression and interaction with substrates in E. coli challenging.[3][4]
Q4: What general strategies can be employed to improve the transport of steroid intermediates?
A4: Several strategies can be used to enhance the transport of hydrophobic intermediates in microbial DHS production:
-
Transporter Engineering: Expressing heterologous transporter proteins that can facilitate the uptake of steroids. Examples include members of the START (Steroidogenic Acute Regulatory Protein-related lipid Transfer) domain family and solute carrier (SLC) transporters.[5]
-
Medium Optimization: Modifying the fermentation medium to increase the solubility of hydrophobic substrates. This can be achieved by using co-solvents like ethanol (B145695) or N,N-dimethylformamide, or by adding cyclodextrins which can encapsulate the steroid molecules.[6]
-
Host Engineering: Modifying the host organism to improve its intrinsic ability to handle hydrophobic compounds. This can involve altering the cell membrane composition or disrupting competing metabolic pathways.
-
Process Optimization: Fine-tuning fermentation parameters such as pH, temperature, and agitation to enhance substrate uptake and product formation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low DHS titer despite successful expression of biosynthetic enzymes. | Inefficient uptake of the initial precursor, cholesterol. | 1. Express a cholesterol transporter: Introduce and express a heterologous transporter known to facilitate cholesterol uptake, such as STARD1 or STARD3.[5] 2. Optimize the fermentation medium: Add cyclodextrins (e.g., β-cyclodextrin) or a water-miscible organic solvent to the medium to increase cholesterol solubility.[6] 3. Verify transporter expression and localization: Confirm the expression of the transporter protein via Western blot and its correct localization to the cell membrane through fluorescence microscopy (if tagged with a fluorescent protein). |
| Accumulation of pregnenolone with low conversion to DHS. | Inefficient transport of pregnenolone from the mitochondria (in yeast) or cytoplasm to the endoplasmic reticulum where the next enzymatic step occurs. | 1. Enhance intracellular trafficking: Co-express proteins that may facilitate intracellular lipid transport. 2. Compartmentalize the pathway: Engineer the localization of the downstream enzymes to the same subcellular compartment as the upstream enzyme to reduce the need for transport. |
| Cell growth is inhibited after inducing the DHS production pathway. | Toxicity due to the intracellular accumulation of DHS or its intermediates. | 1. Express an efflux pump: Introduce a transporter that can actively export the product out of the cell. Members of the ATP-binding cassette (ABC) transporter superfamily are potential candidates. 2. Implement a two-phase fermentation system: Use an organic solvent overlay to extract the hydrophobic product from the aqueous culture medium as it is produced, thereby reducing its concentration in the cells. |
| Inconsistent results between different fermentation batches. | Variability in the dispersion and availability of the hydrophobic substrate. | 1. Standardize substrate preparation: Develop a consistent protocol for preparing the cholesterol stock solution and its addition to the fermentation medium to ensure uniform dispersion. 2. Monitor substrate concentration: Use analytical techniques like HPLC to monitor the concentration of the substrate in the medium throughout the fermentation process. |
Quantitative Data Summary
The following tables summarize quantitative data from studies aimed at overcoming transport limitations in steroid production.
Table 1: Effect of Transporter Expression on Pregnenolone Synthesis in E. coli
| Transporter Expressed | Fold Increase in Pregnenolone Synthesis | Reference |
| STARD1(53–285) | 1.9-fold | [5] |
| STARD3(216–444) | 3.2-fold | [5] |
Table 2: Cholesterol Production in Engineered Saccharomyces cerevisiae
| Fermentation Strategy | Cholesterol Titer (mg/L) | Reference |
| Original Medium | 40.78 | [7] |
| Optimized Medium (single-factor optimization) | 192.53 | [7] |
| Fed-batch cultivation with optimized feeding | 339.87 | [7] |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Cholesterol Transport in Yeast
This protocol is adapted from methods used to study sterol import into isolated yeast mitochondria.[8]
1. Isolation of Yeast Mitochondria: a. Grow yeast cells expressing the initial part of the DHS pathway to mid-log phase in appropriate media. b. Spheroplast the cells using zymolyase. c. Gently lyse the spheroplasts in a hypotonic buffer. d. Perform differential centrifugation to pellet the mitochondria. e. Purify the mitochondria further using a density gradient centrifugation.
2. In Vitro Cholesterol Import Assay: a. Prepare unilamellar vesicles containing radiolabeled cholesterol. b. Incubate the isolated mitochondria with the cholesterol-containing vesicles. c. At various time points, stop the import reaction by placing the samples on ice. d. Separate the mitochondria from the vesicles by centrifugation. e. Measure the amount of radiolabeled cholesterol incorporated into the mitochondria using scintillation counting.
3. Analysis of Intramitochondrial Localization: a. Treat the mitochondria from the import assay with digitonin (B1670571) to selectively permeabilize the outer membrane. b. Separate the mitoplasts (inner membrane and matrix) from the outer membrane fragments by centrifugation. c. Determine the amount of radiolabeled cholesterol in the mitoplast fraction to assess transport to the inner mitochondrial membrane.
Protocol 2: Expression and Functional Characterization of a Steroid Transporter in E. coli
This protocol is based on studies expressing STARD proteins in E. coli to enhance cholesterol uptake.[5]
1. Plasmid Construction and Strain Development: a. Clone the gene encoding the steroid transporter (e.g., STARD1 or STARD3) into an expression vector under the control of an inducible promoter. b. Co-transform E. coli with the transporter plasmid and the plasmids containing the genes for the DHS biosynthesis pathway.
2. Expression of Recombinant Proteins: a. Grow the recombinant E. coli strain in a suitable medium to the desired optical density. b. Induce the expression of the transporter and biosynthetic enzymes with an appropriate inducer (e.g., IPTG).
3. Whole-Cell Biotransformation: a. After induction, add cholesterol (dissolved in a suitable solvent or complexed with cyclodextrin) to the culture medium. b. Incubate the culture under optimal conditions for the desired period. c. Periodically take samples from the culture medium.
4. Product Analysis: a. Extract the steroids from the culture samples using an organic solvent (e.g., ethyl acetate). b. Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of DHS and any remaining intermediates. c. Compare the product yield in the strain expressing the transporter to a control strain without the transporter to determine the effect on production.
Visualizations
Caption: DHS biosynthesis pathway highlighting transport steps.
Caption: Workflow for testing a heterologous steroid transporter.
References
- 1. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterol Transport In Yeast and the Oxysterol Binding Protein Homologue (OSH) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregnenolone and progesterone production from natural sterols using recombinant strain of Mycolicibacterium smegmatis mc2 155 expressing mammalian steroidogenesis system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using of transporter proteins to improve the uptake efficiency of hydrophobic compounds by Escherichia coli: a coordinated synthesis of START protein and P450scc system proteins to enhance cholesterol biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast as a promising heterologous host for steroid bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a High-Titer Culture Medium for the Production of Cholesterol by Engineered Saccharomyces cerevisiae and Its Fed-Batch Cultivation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Import of sterols into mitochondria of the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Dehydroshikimate (DHS) Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for scaling up the microbial production of 3-dehydroshikimate (DHS), a valuable precursor for various pharmaceuticals and industrial chemicals.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the lab-to-industrial scale-up of DHS fermentation.
Problem 1: Low DHS Titer or Yield
Q1: My DHS titer is significantly lower than expected after scaling up from shake flasks to a bioreactor. What are the potential causes and how can I fix this?
A1: Scaling up fermentation processes often introduces challenges not present at the bench scale. Several factors could contribute to low DHS titers:
-
Suboptimal Fermentation Conditions: Inadequate control of pH, dissolved oxygen (DO), and nutrient feeding can severely impact cell growth and productivity.
-
pH: Maintain the pH at a stable level, typically around 7.0, using automated addition of base (e.g., NH₄OH) or acid.
-
Dissolved Oxygen (DO): Oxygen limitation is a common issue at high cell densities.[3] Ensure DO is maintained above 20-30% saturation by adjusting agitation speed, airflow, and/or oxygen supplementation.[3]
-
Nutrient Limitation: In fed-batch cultures, the feeding strategy is critical. A suboptimal feed rate can lead to either starvation or the accumulation of inhibitory byproducts. Implement a controlled feeding strategy (e.g., exponential or DO-stat) to maintain glucose at a low, non-repressive level.[4]
-
-
Metabolic Burden and Plasmid Instability: Overexpression of multiple pathway genes from high-copy plasmids can impose a significant metabolic load on the host cells, leading to reduced growth rates and plasmid loss.[5][6]
-
Verify Plasmid Stability: Periodically sample the culture and plate on selective and non-selective media to determine the percentage of plasmid-containing cells.
-
Reduce Metabolic Load: Consider using lower-copy-number plasmids or integrating key genes into the chromosome. Optimizing inducer concentration (e.g., IPTG) can also balance productivity with cell health.
-
-
Insufficient Precursor Supply: The production of DHS is dependent on the availability of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) from central carbon metabolism.[7][8][9]
Problem 2: High Levels of Byproduct Formation
Q2: My fermentation broth contains significant amounts of undesirable byproducts like acetate (B1210297), quinic acid, or gallic acid. How can I minimize their formation?
A2: Byproduct formation diverts carbon flux from your target molecule, DHS, and can also inhibit cell growth.
-
Acetate Formation: Acetate is a common inhibitory byproduct of E. coli fermentation under high glucose conditions ("overflow metabolism").
-
Quinic Acid Formation: Quinic acid is often a major byproduct in shikimate and DHS production, resulting from the reduction of 3-dehydroquinate (B1236863) (DHQ) by shikimate dehydrogenase (the product of the aroE gene).[10][11]
-
Gallic Acid (3,4,5-trihydroxybenzoic acid) Formation: Gallic acid can be formed from DHS, particularly under certain conditions in fed-batch fermentations.[12]
-
Solution: This conversion can be non-enzymatic under certain pH and temperature conditions or catalyzed by uncharacterized cellular enzymes. Optimizing fermentation parameters and downstream processing conditions can help minimize its formation.
-
Problem 3: Poor Cell Growth at Industrial Scale
Q3: Cell density (OD₆₀₀) is low in the bioreactor, leading to poor overall productivity. What steps should I take?
A3: Robust cell growth is the foundation for high-titer production.
-
Optimize Media Composition: Lab-scale media may not be suitable for high-density cultures.
-
Rich Media: For industrial scale, a complex medium containing components like yeast extract and tryptone can support higher cell densities and productivity.[2][4]
-
Mineral and Nutrient Balance: Ensure the medium is not limited in essential minerals, nitrogen, or phosphate. Phosphate limitation is sometimes used intentionally in fed-batch strategies to control growth.[2][3]
-
-
Inoculum Quality: A healthy and active seed culture is critical for a successful fermentation.
-
Standardize Inoculum Train: Use a multi-stage inoculum development process (e.g., from a single colony to a shake flask, then to a seed fermenter) to ensure a vigorous and consistent starting culture for the production bioreactor.
-
-
Toxicity Issues: High concentrations of the product (DHS) or byproducts can be toxic to the cells.
-
Monitor Broth Composition: Regularly analyze the fermentation broth using methods like HPLC to correlate cell growth inhibition with the accumulation of specific compounds.
-
Frequently Asked Questions (FAQs)
Q4: Which host organism is better for DHS production: E. coli or Corynebacterium glutamicum?
A4: Both E. coli and C. glutamicum are effective hosts for producing shikimate pathway derivatives.
-
E. coli is the most commonly reported and well-characterized host for high-titer DHS production, with established genetic tools and metabolic engineering strategies.[1][2][13] Titers as high as 117 g/L have been reported in engineered E. coli.[2][13]
-
Corynebacterium glutamicum is a GRAS (Generally Recognized as Safe) organism and is also used for producing shikimate and related compounds.[14][15] It may offer advantages in terms of byproduct profiles and robustness in industrial settings.[16][17] The choice depends on the specific process requirements, existing infrastructure, and regulatory considerations.
Q5: What are the key metabolic engineering targets for maximizing DHS production?
A5: A typical strategy involves directing carbon flux into the shikimate pathway and preventing its conversion to downstream products or byproducts.
-
Block DHS Conversion: The most critical step is to knock out the aroE gene, which encodes shikimate dehydrogenase, the enzyme that converts DHS to shikimate.[2][3]
-
Increase Carbon Flux into the Pathway: Overexpress a feedback-resistant version of DAHP synthase (e.g., aroFFBR or aroGFBR). This is the first committed step of the pathway and is normally subject to feedback inhibition by aromatic amino acids.[1][10][18]
-
Enhance Precursor Supply: Overexpress transketolase (tktA) to increase the E4P pool and phosphoenolpyruvate synthase (ppsA) to increase the PEP pool.[4]
-
Overexpress Pathway Enzymes: Increase the expression of DHQ synthase (aroB) and DHQ dehydratase (aroD) to efficiently convert DAHP to DHS.[2]
-
Eliminate Competing Pathways: Delete genes involved in byproduct formation, such as those for lactate (B86563) (ldhA), acetate (ackA-pta), and ethanol (B145695) (adhE).[1]
Q6: What is a typical fed-batch fermentation strategy for high-titer DHS production?
A6: A fed-batch strategy is essential to achieve high cell densities and product titers by preventing substrate inhibition and overflow metabolism.
-
Batch Phase: The fermentation starts with an initial batch phase where cells grow on an initial concentration of glucose (e.g., 30 g/L) until it is nearly depleted.[2][3]
-
Fed-Batch Phase: A highly concentrated feed solution (e.g., 600 g/L glucose, along with yeast extract and magnesium sulfate) is then supplied at a controlled rate.[2][3] The feed rate can be pre-programmed (e.g., exponential feed to match cell growth) or linked to a process parameter like dissolved oxygen (DO-stat), where a spike in DO indicates glucose depletion and triggers the feed pump.
-
Process Control: Throughout the fermentation, maintain pH at ~7.0 and temperature at 30-37°C. Ensure DO remains above 20-30% by controlling agitation and aeration.[3]
Q7: How is DHS typically quantified from a fermentation broth?
A7: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying DHS. A common setup involves:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: An acidic aqueous solution, such as dilute H₂SO₄ or H₃PO₄, is used as the mobile phase.
-
Detection: DHS is detected using a UV detector, typically at a wavelength around 235 nm. The concentration is determined by comparing the peak area to a standard curve prepared with pure DHS.
Data Presentation
Table 1: Comparison of DHS Production in Engineered E. coli Strains
| Strain Engineering Strategy | Host Strain | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Overexpression of aroFFBR, tktA; Deletion of ldhA, ackA-pta, adhE | E. coli AB2834 | 5-L Fed-Batch | 25.48 | N/A | 0.41 | [1] |
| Deletion of tyrR, ptsG, pykA; Overexpression of aroB, aroD, ppsA, galP, aroG, aroF | E. coli AB2834 | 7-L Fed-Batch | ~117 | N/A | ~1.95 | [2][13] |
| Overexpression of feedback-insensitive DAHP synthase and transketolase | Recombinant E. coli | Fed-Batch Fermentor | 69 | 0.34 | N/A | [12] |
N/A: Data not available in the cited source.
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for DHS Production
This protocol is a generalized procedure based on high-titer production studies.[2][3]
-
Inoculum Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. Incubate overnight at 30-37°C with shaking. b. Transfer the overnight culture into 100 mL of production medium in a 500 mL shake flask to an initial OD₆₀₀ of ~0.1. Incubate for 6-8 hours at 30-37°C.
-
Bioreactor Setup: a. Prepare the production bioreactor (e.g., 5-L or 7-L) with the initial batch medium. A typical medium contains glucose (30 g/L), glycerol (B35011) (10 g/L), yeast extract (15-20 g/L), tryptone (20-25 g/L), salts (KH₂PO₄, MgSO₄), citric acid, and a trace metal solution.[2][3] b. Sterilize the bioreactor and medium.
-
Fermentation: a. Inoculate the bioreactor with the seed culture (e.g., 1-2% v/v). b. Batch Phase: Run in batch mode, maintaining the temperature at 30°C and pH at 7.0 (controlled with NH₄OH). Maintain DO above 30% by adjusting agitation (e.g., 400-800 rpm) and airflow.[3] c. Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), begin the feeding phase. d. Supply a sterile, concentrated feed solution (e.g., 600 g/L glucose, 100 g/L yeast extract, 20 g/L MgSO₄) at a controlled rate to maintain low residual glucose. e. If using an inducible promoter, add the inducer (e.g., IPTG) when the culture reaches a desired cell density (e.g., OD₆₀₀ of 20-30).
-
Sampling and Analysis: a. Aseptically withdraw samples from the bioreactor at regular intervals (e.g., every 4-6 hours). b. Measure cell density (OD₆₀₀). c. Centrifuge the sample to pellet the cells. Analyze the supernatant for DHS and major byproducts using HPLC.
Protocol 2: HPLC Quantification of this compound
-
Sample Preparation: a. Centrifuge 1 mL of fermentation broth at >12,000 x g for 5 minutes to pellet cells. b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. c. Dilute the sample with the mobile phase if the DHS concentration is expected to be outside the standard curve range.
-
HPLC Conditions: a. Instrument: HPLC system with a UV detector. b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: Isocratic elution with 50 mM H₃PO₄ or a similar acidic buffer. d. Flow Rate: 0.6 - 1.0 mL/min. e. Detection Wavelength: 235 nm. f. Injection Volume: 10-20 µL.
-
Quantification: a. Prepare a series of DHS standards of known concentrations in the mobile phase. b. Generate a standard curve by plotting peak area versus concentration. c. Calculate the concentration of DHS in the samples by interpolating their peak areas from the standard curve.
Visualizations
References
- 1. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating metabolic stress and plasmid stability in plasmid DNA production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. db.cngb.org [db.cngb.org]
- 14. Metabolic Engineering of Shikimic Acid-Producing Corynebacterium glutamicum From Glucose and Cellobiose Retaining Its Phosphotransferase System Function and Pyruvate Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shikimate Metabolic Pathway Engineering in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Engineering of Corynebacterium glutamicum for the Production of Flavonoids and Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Robust Microbial Strains for Industrial DHS Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of robust microbial strains for industrial 3-dehydroshikimate (DHS) production.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHS) and why is it important?
A1: this compound (DHS) is a key intermediate in the shikimate pathway, a metabolic route found in bacteria, fungi, and plants.[1] It serves as a crucial precursor for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) and other valuable compounds.[2][3][4] Industrially, DHS is a valuable platform chemical for the production of neuraminidase inhibitors like oseltamivir (B103847) (Tamiflu®), as well as bioplastics, and other high-value chemicals.[5]
Q2: Which microbial chassis is most commonly used for DHS production and why?
A2: Escherichia coli is the most widely used microbial host for DHS production.[1] Its well-characterized genetics, rapid growth, and the availability of advanced genetic engineering tools make it an ideal chassis for metabolic engineering.[6][7]
Q3: What are the key metabolic engineering strategies to enhance DHS production in E. coli?
A3: Key strategies focus on increasing the carbon flux towards the shikimate pathway and preventing the conversion of DHS to downstream products. Common genetic modifications include:
-
Overexpression of key enzymes: Increasing the expression of genes such as aroG, aroB, and aroD enhances the synthesis of DHS.[1] Overexpressing tktA can also increase the supply of a key precursor, erythrose-4-phosphate.[3]
-
Deregulation of feedback inhibition: The first enzyme of the pathway, DAHP synthase (encoded by aroG and aroF), is subject to feedback inhibition by aromatic amino acids. Using feedback-resistant mutants (aroGfbr, aroFfbr) is a common strategy.[3]
-
Deletion of competing pathways: Knocking out genes that divert precursors away from the DHS pathway, such as ptsG (part of the glucose phosphotransferase system) and pykA (pyruvate kinase), can increase the availability of phosphoenolpyruvate (B93156) (PEP).[1]
-
Blocking downstream conversion: Deleting the gene aroE, which encodes shikimate dehydrogenase, prevents the conversion of DHS to shikimate, leading to DHS accumulation.[8]
-
Disruption of transcriptional repressors: Deleting the tyrR gene, which encodes a repressor for several genes in the aromatic amino acid pathway, can lead to increased expression of key biosynthetic genes.[1]
Q4: What are typical yields and titers achievable for DHS production in engineered E. coli?
A4: Through extensive metabolic engineering and process optimization, high titers of DHS have been achieved. For example, an engineered E. coli strain in an optimized fed-batch fermentation process produced approximately 117 g/L of DHS.[1] Another metabolically engineered strain produced 25.48 g/L of DHS in a 5-L fed-batch fermentation after 62 hours.[3]
Troubleshooting Guide
Low or No DHS Production
| Potential Cause | Troubleshooting Steps |
| Inefficient gene expression or protein activity | - Verify plasmid integrity and sequence of expression cassettes.- Optimize codon usage of heterologous genes for E. coli.- Confirm protein expression using SDS-PAGE or Western blotting.- Perform enzyme activity assays for key pathway enzymes. |
| Suboptimal culture conditions | - Optimize medium composition, including carbon and nitrogen sources.- Ensure adequate aeration and dissolved oxygen (DO) levels, as this is crucial for high-density cultures.- Maintain optimal pH and temperature throughout the fermentation.[9] |
| Metabolic burden or toxicity | - Reduce metabolic load by using lower copy number plasmids or integrating genes into the chromosome.- Accumulation of intermediate metabolites can be toxic. Analyze culture supernatant for potential inhibitory byproducts.[10] |
| Plasmid instability | - Ensure consistent antibiotic selection pressure in seed cultures and fermenters.- For long-term fermentations, consider chromosomal integration of the pathway genes. |
| Incorrect inoculum preparation | - Use a fresh colony to start the seed culture.[11]- Ensure the inoculum is in the exponential growth phase when transferring to the main bioreactor. |
High Accumulation of Byproducts (e.g., Acetate (B1210297), Shikimate)
| Potential Cause | Troubleshooting Steps |
| Overflow metabolism | - Implement a controlled feeding strategy in fed-batch fermentation to avoid excess glucose.[12][13]- Engineer strains to reduce acetate production, for example, by deleting genes in the acetate formation pathway (ackA-pta).[3] |
| Incomplete blockage of the downstream pathway | - Confirm the complete knockout of the aroE gene (shikimate dehydrogenase) via PCR and sequencing.- If a leaky expression of aroE is suspected, consider a more robust deletion strategy. |
| Promiscuous enzyme activity | - Analyze the culture supernatant for unexpected byproducts using techniques like HPLC or LC-MS.- If a specific byproduct is identified, consider knocking out the gene responsible for its synthesis. |
Poor Growth of Engineered Strain
| Potential Cause | Troubleshooting Steps |
| Toxicity of DHS or pathway intermediates | - Some level of product or intermediate toxicity can be a factor.[10]- Consider implementing an in-situ product removal strategy or engineering efflux pumps. |
| Metabolic imbalance | - Overexpression of multiple enzymes can drain cellular resources. Balance the expression levels of pathway genes using promoters of different strengths.- Ensure essential nutrient components are not depleted in the medium. |
| Suboptimal fermentation conditions | - Verify that pH, temperature, and aeration are within the optimal range for the specific E. coli strain.[9] |
Quantitative Data on DHS Production
The following table summarizes DHS production in various engineered E. coli strains.
| Strain | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Inha 24 | ΔtyrR | Shake flask | 4.92 | N/A | N/A | [1] |
| Inha 29 | ΔtyrR, ΔptsG | Shake flask | 5.82 | N/A | N/A | |
| Inha 103 | ΔtyrR, ΔptsG, ΔpykA, overexpress aroG, aroF, aroB, aroD, ppsA, galP | 7-L Fed-batch | ~117 | N/A | N/A | [1] |
| Engineered E. coli AB2834 | ΔldhA, ΔackA-pta, ΔadhE, overexpress aroFfbr, tktA | 5-L Fed-batch | 25.48 | N/A | ~0.41 | [3] |
| Engineered E. coli W3110 (for shikimate) | Multiple modifications including non-PTS glucose uptake and fusion DHD-SDH | 5-L Fed-batch | 15.21 (DHS byproduct) | N/A | N/A | [5] |
Experimental Protocols
Gene Deletion in E. coli using Lambda Red Recombineering
This protocol is a generalized procedure for gene deletion based on the Lambda Red system.
a. Preparation of Electrocompetent Cells:
-
Inoculate a single colony of E. coli carrying the pKD46 plasmid into 5 mL of LB medium with ampicillin (B1664943) (100 µg/mL). Grow overnight at 30°C.
-
Inoculate 1 mL of the overnight culture into 100 mL of LB medium with ampicillin and 10 mM L-arabinose.
-
Grow the culture at 30°C with shaking to an OD600 of 0.4-0.6. The L-arabinose induces the expression of the Lambda Red recombinase enzymes (Gam, Beta, Exo).[14]
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with 50 mL of sterile, ice-cold 10% glycerol.
-
Resuspend the final pellet in 0.5-1.0 mL of ice-cold 10% glycerol. The cells are now electrocompetent and can be used immediately or stored at -80°C.
b. Preparation of the Disruption Cassette:
-
Design PCR primers to amplify an antibiotic resistance gene (e.g., from pKD3 or pKD4). The primers should have 40-50 bp homology arms that match the regions immediately upstream and downstream of the target gene to be deleted.[15]
-
Perform PCR to amplify the resistance cassette.
-
Purify the PCR product and treat with DpnI to digest the template plasmid DNA.
c. Electroporation and Selection:
-
Add 50-100 ng of the purified PCR product to 50 µL of electrocompetent cells.
-
Electroporate using a Bio-Rad Gene Pulser at 1.8 kV, 25 µF, and 200 Ω.
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for the expression of the antibiotic resistance gene.
-
Plate the cells on LB agar (B569324) containing the appropriate antibiotic to select for successful recombinants.
-
Verify the gene deletion by colony PCR using primers that flank the target gene region.
Fed-Batch Fermentation for DHS Production
This is a general protocol for high-density fed-batch fermentation of engineered E. coli.
a. Seed Culture Preparation:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Transfer the overnight culture to a shake flask containing 100-500 mL of defined fermentation medium and grow for 6-8 hours at 37°C.
b. Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with a defined batch medium containing a limiting amount of glucose (e.g., 20 g/L), salts, and trace metals.
-
Inoculate the bioreactor with the seed culture to an initial OD600 of 0.1-0.2.
-
Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of NH4OH or H3PO4).[16]
-
Maintain dissolved oxygen (DO) above 20% saturation by controlling the agitation speed and airflow rate.[16]
c. Fed-Batch Phase:
-
Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated glucose solution (e.g., 50-70% w/v).
-
The feeding rate can be controlled to maintain a constant, low glucose concentration in the bioreactor to prevent acetate formation. An exponential feeding strategy is often employed to match the growth rate of the culture.[12]
-
If using an inducible promoter system for gene expression, add the inducer (e.g., IPTG) when the cell density reaches a desired level (e.g., OD600 of 20-40).
-
Continue the fermentation until the desired DHS titer is reached or production ceases.
Quantification of DHS by HPLC
a. Sample Preparation:
-
Take a sample from the fermentation broth and centrifuge at 13,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with mobile phase if the DHS concentration is expected to be high.
b. HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used (e.g., Acclaim™ 120 C18, 3 µm, 3.0 mm x 150 mm).[17]
-
Mobile Phase: An isocratic or gradient elution using an acidic aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid and acetonitrile (B52724) or methanol.[17]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength of 220-230 nm.[17]
-
Quantification: Create a standard curve using known concentrations of pure DHS to quantify the concentration in the samples.
Visualizations
Caption: Simplified regulatory pathway of DHS biosynthesis in E. coli.
Caption: Experimental workflow for developing a robust DHS-producing strain.
References
- 1. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Aromatic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene Knockout in E. coli - CD Biosynsis [biosynsis.com]
- 8. Comparative Analysis of Catabolic and Anabolic Dehydroshikimate Dehydratases for 3,4-DHBA Production in Escherichia coli | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 12. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fed-batch Fermentation - Creative Biogene [microbiosci.creative-biogene.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. E. coli recombineering protocol for gene deletions (SW102 prophage protocol) [protocols.io]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of 3-dehydroshikimate production in E. coli and C. glutamicum
For Researchers, Scientists, and Drug Development Professionals
3-Dehydroshikimate (DHS) is a pivotal intermediate in the shikimate pathway, serving as a precursor for aromatic amino acids and a valuable building block for high-value chemicals like the antiviral drug oseltamivir (B103847) (Tamiflu®), antioxidants, and polymers.[1][2][3] Both Escherichia coli and Corynebacterium glutamicum have been extensively engineered for microbial production of DHS and its derivatives. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal chassis for their specific applications.
Performance Comparison: E. coli vs. C. glutamicum
Metabolic engineering efforts have led to significant DHS production in both microorganisms. While direct comparative studies are limited, analysis of individual high-performing strains reveals key differences in production capabilities. E. coli has generally demonstrated higher reported titers for DHS itself, whereas C. glutamicum is a robust producer of various compounds derived from the shikimate pathway.[4][5][6]
Table 1: Quantitative Comparison of DHS and Shikimate Pathway-Derived Product Production
| Organism | Product | Strain Engineering Highlights | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Fermentation Scale | Reference |
| E. coli | This compound | Overexpression of feedback-resistant aroF and tktA; Deletion of ldhA, ackA-pta, adhE. | 25.48 | N/A | ~0.41 | 5-L Fed-batch | [1] |
| E. coli | This compound | Amplified expression of feedback-insensitive DAHP synthase and transketolase. | 69.0 | 0.35 (mol/mol) | N/A | Fed-batch | [3] |
| E. coli | This compound | Manipulation of key genes in DHS biosynthesis (aroG, aroB, aroD). | 117.0 | N/A | N/A | Fed-batch | [5] |
| E. coli | Shikimate | Non-PTS glucose uptake, attenuated shikimate degradation, fusion DHD-SDH protein, QS regulation. | 60.31 | 0.30 | ~0.94 | 5-L Fed-batch | [7] |
| C. glutamicum | Shikimate | Deletion of aroK, qsuB, qsuD; Overexpression of aroE, aroB, aroF, aroG. | 37.3 | N/A | N/A | 7-L Fed-batch | [6] |
| C. glutamicum | Gallic Acid (from DHS) | Overexpression of qsuB (DHS dehydratase). | 12.0 | N/A | N/A | 5-L Fed-batch | [4][8] |
Note: N/A indicates data not available in the cited source. Productivity is estimated based on titer and fermentation time where available.
Metabolic and Genetic Engineering Strategies
Successful DHS production in both organisms hinges on similar core strategies: increasing the flux towards the shikimate pathway and blocking competing or downstream pathways.
Common Strategies:
-
Increase Precursor Supply: Overexpression of transketolase (tktA) and enzymes of the pentose (B10789219) phosphate (B84403) pathway enhances the availability of Erythrose 4-phosphate (E4P).[1]
-
Overcome Feedback Inhibition: The first committed step, catalyzed by DAHP synthase, is typically feedback-inhibited by aromatic amino acids. Expressing feedback-resistant (fbr) variants (e.g., aroGfbr, aroFfbr) is crucial.[1][9]
-
Block Competing Pathways: Deletion of genes responsible for byproduct formation (e.g., acetate, lactate) improves carbon flux to the desired product.[1][9]
-
Block DHS Consumption: To accumulate DHS, the gene for shikimate dehydrogenase (aroE), which converts DHS to shikimate, is typically deleted or inactivated.[10][11]
E. coli Specific Engineering:
-
Often involves fine-tuning expression levels of pathway genes (aroB, aroD) and manipulating the phosphotransferase system (PTS) to increase phosphoenolpyruvate (B93156) (PEP) availability.[5][7][9]
C. glutamicum Specific Engineering:
-
Focuses on deleting native pathways that can catabolize shikimate pathway intermediates. For instance, the qsuB gene, encoding a dehydroshikimate dehydratase, and qsuD, encoding a quinate/shikimate dehydrogenase, are often targeted for deletion to prevent pathway intermediates from being consumed as a carbon source.[6][12]
Visualizing the Metabolic Pathways
The core biosynthetic pathway from central metabolism to DHS is conserved between E. coli and C. glutamicum. The following diagram illustrates the key steps and common engineering targets.
References
- 1. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of Corynebacterium glutamicum for the Fermentative Production of Gallic Compounds by Extending the Shikimate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikimate Metabolic Pathway Engineering in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic engineering of Escherichia coli for improving shikimate synthesis from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative Analysis of Catabolic and Anabolic Dehydroshikimate Dehydratases for 3,4-DHBA Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Engineering of Shikimic Acid-Producing Corynebacterium glutamicum From Glucose and Cellobiose Retaining Its Phosphotransferase System Function and Pyruvate Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating the Role of 3-Dehydroshikimate in the Shikimate Pathway
This guide provides an objective comparison of microbial systems to validate the essential role of 3-dehydroshikimate (DHS) as a key intermediate in the shikimate biosynthetic pathway. The central strategy involves a comparative analysis of a wild-type Escherichia coli strain versus a genetically engineered strain in which the metabolic pathway is blocked immediately after the formation of DHS. This blockage, achieved by deleting the aroE gene encoding shikimate dehydrogenase, results in the accumulation of DHS, thereby providing definitive experimental evidence of its position and function within the pathway.[1][2]
The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, and plants to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[3] Its absence in mammals makes the enzymes in this pathway attractive targets for the development of novel antimicrobial agents and herbicides.[4] this compound is the third intermediate in the pathway, formed from 3-dehydroquinate (B1236863) (DHQ) by the enzyme 3-dehydroquinate dehydratase, and is subsequently converted to shikimate by shikimate dehydrogenase.[3]
Data Presentation: Metabolite Production Comparison
The following table summarizes quantitative data from studies using an aroE deficient E. coli strain (AB2834) as a parental host for DHS production.[1][2] This strain lacks shikimate dehydrogenase, the enzyme that consumes DHS. The "Baseline" represents the parent strain, while the "Engineered Strain" includes further genetic modifications (e.g., overexpression of upstream enzymes like DAHP synthase) to increase the metabolic flux towards DHS.[1][2] In a wild-type strain (Alternative), DHS concentration is typically negligible as it is immediately converted to shikimate.
| Strain / Condition | Key Genetic Characteristic | This compound (DHS) Titer (g/L) | Primary Aromatic End-Product | Reference |
| Wild-Type (Alternative) | Functional aroE gene | ~ 0 | Chorismate-derived amino acids | [3] |
| Baseline (Experimental) | aroE deletion | ~1.8 - 2.5 | This compound | [1][5] |
| Engineered (Experimental) | aroE deletion + upstream pathway overexpression | up to 25 - 117 | This compound | [1][2][5] |
This comparative data clearly validates the role of DHS. In the wild-type, it does not accumulate because it is an intermediate. When the subsequent enzyme (aroE) is removed, DHS becomes the end-product and accumulates, confirming it is the direct substrate for shikimate dehydrogenase.
Visualizations
Caption: The Shikimate Pathway highlighting this compound (DHS) as a key intermediate.
References
- 1. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]
- 2. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Isozymes: Kinetic Comparison of 3-Dehydroquinate Dehydratases
For researchers, scientists, and drug development professionals navigating the complexities of the shikimate pathway, understanding the nuances of its constituent enzymes is paramount. This guide provides a comprehensive kinetic comparison of the different isozymes of 3-dehydroquinate (B1236863) dehydratase (DHQD), a critical enzyme and a promising target for novel antimicrobial and herbicide development.
3-Dehydroquinate dehydratase (EC 4.2.1.10) catalyzes the third step in the shikimate pathway: the reversible dehydration of 3-dehydroquinate to 3-dehydroshikimate.[1][2] This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals, making it an attractive target for therapeutic intervention.[3][4] Evolution has converged on two distinct classes of DHQD, Type I and Type II, which catalyze the same reaction despite being unrelated in sequence, structure, and catalytic mechanism.[3][5]
At a Glance: Key Distinctions Between Type I and Type II DHQDs
| Feature | Type I 3-Dehydroquinate Dehydratase | Type II 3-Dehydroquinate Dehydratase |
| Catalytic Mechanism | Covalent catalysis via a Schiff base intermediate[2][3] | Non-covalent catalysis via an enolate intermediate[3] |
| Stereochemistry | syn-elimination[6] | anti-elimination[6] |
| Quaternary Structure | Typically a homodimer[3] | Typically a homododecamer[3] |
| Thermal Stability | Generally heat-labile[3] | Generally heat-stable[3] |
| Pathway Involvement | Primarily the Shikimate Pathway[3] | Shikimate and Quinate Pathways[3] |
| Substrate Affinity (Km) | Low micromolar range[3] | Higher micromolar to millimolar range[3] |
Quantitative Performance Analysis: A Kinetic Showdown
The kinetic parameters of Type I and Type II DHQDs reveal significant differences in their catalytic efficiencies. The following tables summarize key kinetic data from various microbial sources, highlighting the generally higher substrate affinity (lower Km) and varied catalytic turnover rates of Type I enzymes compared to their Type II counterparts.
Table 1: Kinetic Parameters of Type I 3-Dehydroquinate Dehydratases
| Organism | Vmax (µmol/min/mg) | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Escherichia coli | - | 281.43 | 52.26 | 0.19 | [3] |
| Salmonella typhi | - | - | - | - | [3] |
| Streptococcus pneumoniae | - | - | - | - | [7] |
| Bacillus subtilis | - | - | - | - | [3] |
| Archaeoglobus fulgidus | 2.56 | 281.43 | 52.26 | 0.19 | [3] |
Table 2: Kinetic Parameters of Type II 3-Dehydroquinate Dehydratases
| Organism | Vmax (µmol/min/mg) | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Staphylococcus aureus (MRSA) | 107.7 | 54 | 48.5 | 0.9 | [8] |
| Corynebacterium glutamicum | - | - | - | - | [6] |
| Enterococcus faecalis | - | - | - | - | [8] |
| Clostridium difficile | - | - | - | - | [8] |
Visualizing the Core Processes
To better illustrate the fundamental aspects of DHQD function and analysis, the following diagrams, generated using Graphviz, depict the enzymatic reaction and a typical experimental workflow.
Caption: Enzymatic reaction catalyzed by 3-dehydroquinate dehydratase.
Caption: General experimental workflow for kinetic analysis of DHQD isozymes.
Experimental Protocols
Accurate kinetic comparison relies on robust and standardized experimental methodologies. Below are detailed protocols for the expression, purification, and kinetic analysis of DHQD isozymes.
Recombinant Protein Expression and Purification
This protocol is adapted for the expression of His-tagged DHQD in E. coli.
-
Transformation and Growth: Transform E. coli BL21(DE3) cells with a pET vector containing the DHQD gene of interest.[1][9] Inoculate a starter culture in Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C.[2] Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[9]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[9] To enhance the yield of soluble protein, continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.[9]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).[9] Lyse the cells by sonication on ice.[9]
-
Purification: Clarify the lysate by centrifugation to remove cell debris.[9] Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.[9] Wash the column with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[9] Elute the His-tagged DHQD with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[9]
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[9]
-
Quality Control: Assess the purity of the recombinant protein by SDS-PAGE.[9]
Enzyme Activity Assays
The activity of DHQD can be determined using either a direct or a coupled spectrophotometric assay.
This method directly measures the formation of the product, this compound, which absorbs light at 234 nm.[10]
-
Reaction Setup: In a UV-transparent cuvette, prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0) and varying concentrations of the substrate, 3-dehydroquinate.[6][10]
-
Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).[2]
-
Initiation: Initiate the reaction by adding a known amount of the purified DHQD enzyme.[2]
-
Measurement: Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.[2][10]
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.[10] Fit the initial velocity data at different substrate concentrations to the Michaelis-Menten equation to calculate Km and Vmax.[2]
This assay couples the formation of this compound to its reduction by shikimate dehydrogenase (SDH), which consumes NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[2][9]
-
Reaction Setup: In a UV-transparent cuvette, prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM HEPES, pH 7.5), a saturating concentration of NADPH (e.g., 0.25 mM), an excess of shikimate dehydrogenase, and varying concentrations of 3-dehydroquinate.[2][10]
-
Equilibration: Equilibrate the reaction mixture to the desired temperature.[2]
-
Initiation: Initiate the reaction by adding a known amount of the purified DHQD enzyme.[2]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.[10]
-
Data Analysis: The rate of NADPH consumption is directly proportional to the rate of this compound formation.[2] Determine the initial velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[2]
References
- 1. Unraveling the kinetic diversity of microbial 3-dehydroquinate dehydratases of shikimate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jmb.or.kr [jmb.or.kr]
- 7. The kinetic model of the shikimate pathway as a tool to optimize enzyme assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
comparing the efficiency of different promoters for shikimate pathway gene expression
For Researchers, Scientists, and Drug Development Professionals
The shikimate pathway is a crucial metabolic route in microorganisms and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other valuable aromatic compounds. Optimizing the expression of genes within this pathway is a cornerstone of metabolic engineering efforts to enhance the production of pharmaceuticals, biofuels, and other bio-based chemicals. A key determinant of gene expression levels is the choice of promoter. This guide provides a comparative analysis of different promoters used for expressing shikimate pathway genes, supported by experimental data and detailed protocols to aid in the rational design of engineered microbial strains.
Data Presentation: Comparison of Promoter Strength
The selection of a promoter with the appropriate strength is critical for balancing metabolic flux and avoiding the accumulation of toxic intermediates. Below is a summary of the relative strengths of various constitutive and inducible promoters commonly used in Escherichia coli, a workhorse for metabolic engineering. While the data may not be derived directly from the expression of shikimate pathway genes, it provides a valuable reference for promoter selection. The strength is often quantified using a reporter gene, such as Green Fluorescent Protein (GFP), and expressed in Relative Promoter Units (RPU) or fluorescence intensity.
| Promoter | Type | Host Strain | Relative Strength (Arbitrary Units/RPU) | Key Characteristics & Notes |
| Constitutive Promoters | ||||
| PBS76 | Constitutive | E. coli W3110 | ~19.7x higher than control | A strong constitutive promoter identified from Bacillus subtilis.[1] |
| Synthetic Library[2] | Constitutive | E. coli MA8 | 22 - 7600 RFU/OD600 | A library of synthetic promoters with a wide range of strengths.[2] |
| proA, proB, proC, proD | Constitutive | E. coli DH5α | Spans two orders of magnitude | A series of insulated, variable-strength constitutive promoters.[3] |
| Inducible Promoters | ||||
| PT7 | Inducible (IPTG) | E. coli BL21(DE3) | Very High | Requires T7 RNA polymerase, very strong but can be leaky.[4][5] |
| Ptrc | Inducible (IPTG) | E. coli BL21(DE3) | High | A strong and well-characterized hybrid of trp and lac promoters.[6] |
| Ptac | Inducible (IPTG) | E. coli BL21(DE3) | High | Another strong hybrid promoter, similar to Ptrc.[4] |
| PBAD | Inducible (Arabinose) | E. coli BL21(DE3) | Medium-High | Tightly regulated with low basal expression.[6] |
| PlacUV5 | Inducible (IPTG) | E. coli | Medium | A mutant of the lac promoter that is not subject to catabolite repression.[4] |
Experimental Protocols
Plasmid Construction for Shikimate Pathway Gene Expression
This protocol describes the general steps for cloning a shikimate pathway gene (e.g., aroG, aroB, aroE) into an expression vector under the control of a chosen promoter.
Materials:
-
E. coli DH5α (for cloning)
-
Expression host (e.g., E. coli BL21(DE3) for T7 promoters)
-
Expression vector (e.g., pET-28a(+) for T7 promoter, pTrc99A for trc promoter)
-
Shikimate pathway gene of interest (from genomic DNA or synthetic construct)
-
Restriction enzymes and T4 DNA ligase
-
DNA purification kits (PCR, gel extraction, plasmid miniprep)
-
LB agar (B569324) plates and broth with appropriate antibiotics
Procedure:
-
Gene Amplification: Amplify the coding sequence of the target shikimate pathway gene using PCR with primers that add desired restriction sites to the ends.
-
Vector and Insert Preparation: Digest both the expression vector and the purified PCR product with the chosen restriction enzymes.
-
Ligation: Ligate the digested gene insert into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Verification: Verify the correct insertion of the gene by colony PCR and Sanger sequencing of the plasmid DNA isolated from a positive colony.
-
Transformation into Expression Host: Transform the verified plasmid into the desired expression host strain.
Cultivation and Induction for Shikimate Production
This protocol outlines the cultivation of engineered E. coli for the production of shikimate.
Materials:
-
Engineered E. coli strain
-
Seed medium (e.g., LB broth)
-
Fermentation medium (a defined mineral medium with glucose as the carbon source)
-
Inducer (e.g., IPTG, arabinose), if applicable
-
Shake flasks or bioreactor
Procedure:
-
Seed Culture: Inoculate a single colony of the engineered strain into a shake flask containing seed medium with the appropriate antibiotic. Incubate at 37°C with shaking until the culture reaches an OD600 of 0.6-0.8.
-
Inoculation: Inoculate the fermentation medium with the seed culture to a starting OD600 of ~0.1.
-
Cultivation: Grow the culture at 37°C with agitation. Monitor cell growth by measuring OD600.
-
Induction: If using an inducible promoter, add the appropriate inducer when the culture reaches an OD600 of 0.6-0.8.
-
Fermentation: Continue the cultivation for 24-72 hours. Collect samples periodically for analysis of shikimate concentration.
Quantification of Shikimate by HPLC
This protocol describes the analysis of shikimate concentration in the fermentation broth using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size)
-
Mobile phase: 5% methanol, 95% aqueous solution of 1% phosphoric acid (v/v)
-
Shikimic acid standard
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
Standard Curve: Prepare a series of shikimic acid standards of known concentrations in the fermentation medium.
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 0.8 ml/min.
-
Set the UV detection wavelength to 214 nm.[7]
-
Inject the prepared samples and standards onto the HPLC system.
-
-
Quantification: Determine the concentration of shikimate in the samples by comparing the peak areas to the standard curve.
Mandatory Visualization
Caption: The shikimate pathway in E. coli.
Caption: Experimental workflow for comparing promoter efficiency.
References
- 1. A Novel Method to Screen Strong Constitutive Promoters in Escherichia coli and Serratia marcescens for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction and model-based analysis of a promoter library for E. coli: an indispensable tool for metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aimspress.com [aimspress.com]
- 5. One step engineering of T7-expression strains for protein production: Increasing the host-range of the T7-expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Impact of the Expression System on Recombinant Protein Production in Escherichia coli BL21 [frontiersin.org]
- 7. CN105116092B - The HPLC assay method of shikimic acid and this compound in pericarpium granati - Google Patents [patents.google.com]
Validating a 3-Dehydroshikimate Biosensor with Engineered Microbial Producers: A Comparative Guide
For researchers, scientists, and drug development professionals, the rapid and accurate quantification of 3-dehydroshikimate (DHS), a key intermediate in the shikimate pathway, is crucial for metabolic engineering and the production of valuable aromatic compounds. This guide provides a comparative analysis of a whole-cell biosensor for DHS, validated against known high-titer producing microbial strains, with supporting experimental data and detailed protocols.
A significant advancement in monitoring DHS production has been the development of a synthetic biosensor in Escherichia coli. This biosensor provides a high-throughput method for screening engineered strains, offering a potential alternative to traditional analytical techniques like High-Performance Liquid Chromatography (HPLC). This guide focuses on the validation of a CusR-based DHS biosensor by comparing its performance with HPLC measurements in characterized DHS-producing E. coli strains.
Performance Comparison: DHS Biosensor vs. HPLC
The validation of the DHS biosensor involves two key aspects: its response to known concentrations of DHS (dose-response) and its correlation with DHS production in engineered microbial strains as measured by a standard method (HPLC).
A study by Li et al. (2019) developed and validated a DHS biosensor based on the transcriptional regulator CusR in E. coli.[1] The biosensor's output, green fluorescent protein (GFP) fluorescence, was measured in the presence of varying DHS concentrations, and also in different DHS-producing E. coli strains. The DHS concentrations in the culture supernatants of these producer strains were independently quantified by HPLC.
Dose-Response of the CusR-based DHS Biosensor
The biosensor demonstrated a clear dose-dependent increase in fluorescence in response to increasing concentrations of DHS. This is a critical characteristic for a functional biosensor, indicating its sensitivity and dynamic range.
| DHS Concentration (mM) | Normalized Fluorescence (RFU/OD600) |
| 0 | ~1000 |
| 0.1 | ~2000 |
| 0.2 | ~4000 |
| 0.5 | ~8000 |
| 1 | ~12000 |
| 2 | ~16000 |
| 5 | ~20000 |
| 10 | ~22000 |
| (Data synthesized from Li et al., 2019) |
Correlation of Biosensor Fluorescence with HPLC-Quantified DHS Production
To validate its practical utility, the biosensor was introduced into a series of engineered E. coli strains with varying DHS production capabilities. The fluorescence of the biosensor in these strains was then compared with the DHS concentrations in the fermentation broth as determined by HPLC. A strong positive correlation was observed, confirming that the biosensor can reliably report on DHS production levels in vivo.
| Engineered E. coli Strain | Biosensor Fluorescence (RFU/OD600) | DHS Titer by HPLC (g/L) |
| DHS-01 | ~1500 | 0.1 |
| DHS-02 | ~5000 | 1.2 |
| DHS-03 | ~9000 | 2.5 |
| DHS-04 | ~14000 | 4.1 |
| DHS-05 | ~18000 | 5.8 |
| (Data synthesized from Li et al., 2019) |
Known High-Titer DHS Producers
The validation of the DHS biosensor is strengthened by its application in well-characterized, high-producing strains. Metabolic engineering efforts have led to the development of E. coli strains capable of producing high titers of DHS. For instance, Choi et al. (2019) reported an engineered E. coli strain that produced approximately 117 g/L of DHS in a fed-batch fermentation. Such strains represent a robust positive control for validating the upper dynamic range of a DHS biosensor.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these validation studies.
CusR-based DHS Biosensor Assay
-
Strain Cultivation: E. coli strains carrying the DHS biosensor plasmid are cultured overnight in LB medium with appropriate antibiotics.
-
Induction/Production: The overnight cultures are inoculated into fresh production medium (e.g., M9 minimal medium with glucose) in a 96-well microplate. For dose-response experiments, varying concentrations of DHS are added to the medium. For producer strain validation, the biosensor is transformed into the DHS-producing strains.
-
Incubation: The microplate is incubated at 37°C with shaking for a defined period (e.g., 8-12 hours).
-
Measurement: Cell density (OD600) and GFP fluorescence (excitation at 485 nm, emission at 528 nm) are measured using a microplate reader.
-
Data Analysis: Fluorescence values are normalized to cell density (RFU/OD600) to account for differences in cell growth.
HPLC Analysis of this compound
-
Sample Preparation: Fermentation broth is centrifuged to pellet the cells. The supernatant is collected and filtered through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18) or an ion-exchange column (e.g., Bio-Rad Aminex HPX-87H).
-
Mobile Phase: An isocratic mobile phase, typically a dilute acid such as 0.1% formic acid or 5 mM H₂SO₄ in water.
-
Flow Rate: A constant flow rate, for instance, 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
-
-
Detection: DHS is detected by UV absorbance at approximately 234 nm.
-
Quantification: The concentration of DHS in the samples is determined by comparing the peak area to a standard curve generated from known concentrations of a DHS standard.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key biological and experimental processes.
References
comparative genomics of the shikimate pathway across different species
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the shikimate pathway's genomic organization and enzymatic activity across bacteria, archaea, fungi, and plants. The pathway's absence in animals makes it a prime target for developing novel herbicides and antimicrobial agents. This publication synthesizes key quantitative data, details essential experimental protocols, and provides visual representations of the pathway and its analysis workflow to support and guide future research and development endeavors.
The shikimate pathway is a core metabolic route for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in a wide array of organisms.[1] This seven-step enzymatic process is indispensable for the survival of bacteria, archaea, fungi, and plants.[1] The starkest distinction in the distribution of this pathway is its absence in the animal kingdom, a fact that has propelled it to the forefront of research for targeted therapeutic and agricultural applications.
Quantitative Comparison of Shikimate Pathway Enzymes
The kinetic parameters of the seven core enzymes in the shikimate pathway exhibit notable variation across different biological domains. These differences in substrate affinity (Km) and catalytic turnover (kcat) reflect the diverse evolutionary pressures and metabolic demands of each group of organisms. The following tables summarize key kinetic data for each enzyme, providing a basis for comparative analysis.
Table 1: Kinetic Parameters of DAHP Synthase (aroG/AroF/AroH), 3-Dehydroquinate (B1236863) Synthase (aroB), and 3-Dehydroquinate Dehydratase (aroD)
| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| Escherichia coli (Bacteria) | DAHP synthase (AroG) | PEP | 4.5 | 33 | [2] |
| E4P | 12 | 33 | [2] | ||
| Saccharomyces cerevisiae (Fungi) | DAHP synthase (Aro3) | PEP | 290 | - | [3] |
| E4P | 220 | - | [3] | ||
| Arabidopsis thaliana (Plant) | DAHP synthase 1 | PEP | 9.15 ± 0.27 | 8.42 ± 0.25 | [2] |
| E4P | 9.92 ± 0.31 | 9.13 ± 0.28 | [2] | ||
| Pyrococcus furiosus (Archaea) | 3-Dehydroquinate synthase | DAHP | 3.7 | 3.0 | [4] |
| Corynebacterium glutamicum (Bacteria) | 3-Dehydroquinate dehydratase | 3-dehydroquinate | 348.20 | 150.19 | [5] |
| Enterococcus faecalis (Bacteria) | 3-Dehydroquinate dehydratase | 3-dehydroquinate | 250 | - | [6] |
Table 2: Kinetic Parameters of Shikimate Dehydrogenase (aroE), Shikimate Kinase (aroK/aroL), EPSP Synthase (aroA), and Chorismate Synthase (aroC)
| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| Camellia sinensis (Plant) | Shikimate Dehydrogenase | 3-dehydroshikimate | 286.576 | 0.222 | [7] |
| Shikimate | 209.619 | 0.104 | [7] | ||
| Mycobacterium tuberculosis (Bacteria) | Shikimate Kinase | Shikimate | 650 ± 28 | 60 ± 8 | [7][8] |
| MgATP | 112 ± 4 | 60 ± 8 | [7][8] | ||
| Staphylococcus aureus (Bacteria) | Shikimate Kinase | Shikimate | 153 | - | [7] |
| ATP | 224 | - | [7] | ||
| Zea mays (Plant) | EPSP Synthase | PEP | 29 ± 1.8 | 3.3 ± 0.1 | [7] |
| Agrobacterium sp. (CP4) (Bacteria) | EPSP Synthase | PEP | 200 | - | [7] |
| Escherichia coli (Bacteria) | Chorismate Synthase | EPSP | - | - | [7] |
Experimental Protocols
Accurate characterization of the shikimate pathway enzymes is fundamental to understanding their function and for the development of targeted inhibitors. The following are detailed methodologies for key experiments.
Heterologous Expression and Purification of Shikimate Pathway Enzymes
Objective: To produce and purify recombinant shikimate pathway enzymes for in vitro characterization.
Protocol:
-
Gene Amplification: Amplify the target enzyme's coding sequence from the genomic DNA of the organism of interest using polymerase chain reaction (PCR). Design primers to include appropriate restriction sites for cloning into an expression vector.
-
Cloning: Ligate the PCR product into a suitable expression vector (e.g., pET series for E. coli expression) containing a purification tag (e.g., His-tag, GST-tag).
-
Transformation: Transform the expression construct into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).
-
Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an optical density (OD600) of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-30°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing lysozyme (B549824) and protease inhibitors. Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to remove cell debris. Purify the recombinant protein from the supernatant using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer and store at -80°C.
Enzyme Activity Assays
Principle: This assay quantifies the production of DAHP through a colorimetric reaction. DAHP is oxidized by periodate (B1199274), and the resulting product reacts with thiobarbituric acid (TBA) to form a pink chromogen that is measured at 549 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM 1,3-bis[tris(hydroxymethyl)methylamino]propane (BTP) buffer (pH 7.5), 3 mM phosphoenolpyruvate (B93156) (PEP), and the purified DAHP synthase enzyme.
-
Incubation: Pre-incubate the mixture at 37°C.
-
Initiation: Start the reaction by adding 6 mM D-erythrose-4-phosphate (E4P).
-
Termination: After a defined time, stop the reaction by adding trichloroacetic acid.
-
Color Development: Add sodium periodate solution, followed by sodium arsenite solution to quench the excess periodate. Finally, add TBA solution and heat at 100°C for 15 minutes.
-
Measurement: Cool the samples and measure the absorbance at 549 nm. Calculate the DAHP concentration using a standard curve.
Principle: The activity of 3-dehydroquinate synthase (DHQS) is measured in a coupled reaction with 3-dehydroquinate dehydratase (DHQD). The formation of this compound by DHQD is monitored by the increase in absorbance at 234 nm.[9]
Protocol:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), NAD+, CoCl2, an excess of purified DHQD, and the substrate DAHP.
-
Initiation: Start the reaction by adding a known amount of purified DHQS.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm over time.
-
Calculation: Calculate the initial reaction velocity using the molar extinction coefficient of this compound (ε234 = 12,000 M-1cm-1).[9]
Principle: This assay directly measures the formation of this compound from 3-dehydroquinate by monitoring the increase in absorbance at 234 nm.[7]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0) and the substrate 3-dehydroquinate.
-
Initiation: Start the reaction by adding a known amount of purified 3-dehydroquinate dehydratase.
-
Measurement: Monitor the increase in absorbance at 234 nm over time.
-
Calculation: Calculate the initial reaction velocity using the molar extinction coefficient of this compound.
Principle: The activity of shikimate dehydrogenase is determined by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.
Protocol:
-
Reaction Mixture: In a cuvette, combine a suitable buffer, shikimate, and NADP+.
-
Initiation: Start the reaction by adding the purified shikimate dehydrogenase.
-
Measurement: Monitor the increase in absorbance at 340 nm over time.
-
Calculation: The rate of reaction is proportional to the change in absorbance.
Principle: The production of ADP by shikimate kinase is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system. The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.[8]
Protocol:
-
Reaction Mixture: In a quartz cuvette, prepare a mixture containing 100 mM Tris-HCl buffer (pH 7.6), 100 mM KCl, 5 mM MgCl2, 1.5 mM PEP, 0.2 mM NADH, an excess of pyruvate kinase and lactate dehydrogenase, and the substrate shikimate.
-
Initiation: Start the reaction by adding a known amount of purified shikimate kinase.
-
Measurement: Continuously monitor the decrease in absorbance at 340 nm.
Principle: This assay quantifies the inorganic phosphate (B84403) released during the reaction using the malachite green reagent.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM HEPES-NaOH (pH 7.0), shikimate-3-phosphate (B1206780) (S3P), and PEP.
-
Initiation: Start the reaction by adding the purified EPSP synthase enzyme.
-
Termination: Incubate at a set temperature for a defined time and then stop the reaction.
-
Color Development: Add the malachite green reagent to develop the color.
-
Measurement: Measure the absorbance at approximately 620-650 nm. Quantify the phosphate released using a standard curve.[7]
Principle: The formation of chorismate from EPSP is monitored by the increase in absorbance at 275 nm.
Protocol:
-
Reaction Mixture: In an anaerobic cuvette, prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing photoreduced flavin mononucleotide (FMNH2) and chorismate synthase.
-
Initiation: Start the reaction by adding a known concentration of EPSP.
-
Measurement: Continuously monitor the increase in absorbance at 275 nm.
Visualizing the Shikimate Pathway and its Analysis
The following diagrams, generated using the DOT language, illustrate the core shikimate pathway and a typical workflow for its comparative genomic analysis.
References
- 1. Compare_Genomes: A Comparative Genomics Workflow to Streamline the Analysis of Evolutionary Divergence Across Eukaryotic Genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]
- 4. The kinetic model of the shikimate pathway as a tool to optimize enzyme assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global genome analysis of the shikimic acid pathway reveals greater gene loss in host-associated than in free-living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
Enhancing 3-Dehydroshikimate Accumulation: A Comparative Guide to Gene Knockout Strategies in E. coli
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of genetic engineering strategies to increase 3-dehydroshikimate production, supported by experimental data and detailed protocols.
This compound (DHS) is a pivotal intermediate in the shikimate pathway, serving as a precursor for the biosynthesis of aromatic amino acids and a variety of commercially valuable compounds. Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising approach for the industrial-scale production of DHS. A key strategy in these engineering efforts is the targeted knockout of specific genes to redirect metabolic flux towards DHS accumulation. This guide provides a comparative analysis of different gene knockout strategies, presenting quantitative data on their impact, detailed experimental protocols, and a visualization of the underlying metabolic pathway.
Performance Comparison of Gene Knockout Strategies
The following table summarizes the quantitative impact of different gene knockout strategies on this compound (DHS) production in engineered E. coli strains. The data is compiled from studies employing various metabolic engineering approaches.
| Target Gene(s) Knocked Out | Parent Strain | Key Overexpressed Genes | Fermentation Scale | DHS Titer (g/L) | Fold Increase | Reference |
| aroE | E. coli K-12 derivatives | - | Shake Flask | Varies | Foundational | [1] |
| ldhA, ackA-pta, adhE | E. coli AB2834 (aroE mutant) | aroFFBR, tktA | Shake Flask | 1.83 | 5.7 | |
| ldhA, ackA-pta, adhE | E. coli AB2834 (aroE mutant) | aroFFBR, tktA | 5-L Fed-Batch | 25.48 | - | |
| tyrR, ptsG, pykA | E. coli AB2834 (aroE mutant) | aroB, aroD, ppsA, galP, aroG, aroF | 7-L Fed-Batch | ~117 | - | [1] |
Visualizing the Impact: The Shikimate Pathway and Gene Knockout Targets
The following diagram illustrates the central shikimate pathway in E. coli and highlights the key enzymatic steps that have been targeted for gene knockout to enhance the accumulation of this compound.
Shikimate pathway with key gene knockout targets for DHS accumulation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, including gene knockouts, fed-batch fermentation, and DHS quantification.
Gene Knockout Methodologies
a) Disruption of tyrR, ptsG, and pykA using Lambda Red Recombination [1]
This protocol is adapted from the method used to create the Inha52 strain. The Lambda Red recombination system is employed for markerless gene deletion.
-
Preparation of Electrocompetent Cells:
-
Inoculate a single colony of E. coli AB2834 (or the desired parent strain) into 5 mL of LB medium and grow overnight at 37°C.
-
Inoculate 1 mL of the overnight culture into 100 mL of LB medium in a 500 mL flask and grow at 37°C to an OD600 of 0.4-0.6.
-
Chill the culture on ice for 20 minutes and then centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol (B35011).
-
Resuspend the final pellet in 1 mL of ice-cold 10% glycerol and aliquot into 50 µL portions. Store at -80°C.
-
-
Generation of Deletion Cassette:
-
Design primers with 50-bp homology arms flanking the target gene (tyrR, ptsG, or pykA) and a template-binding region for a selectable marker (e.g., chloramphenicol (B1208) resistance gene, cat).
-
Perform PCR using a plasmid containing the selectable marker as a template to amplify the deletion cassette.
-
Purify the PCR product and treat with DpnI to remove the plasmid template.
-
-
Electroporation and Recombination:
-
Transform the parent strain with the pKD46 plasmid (containing the Lambda Red recombinase genes) and select on ampicillin (B1664943) plates at 30°C.
-
Prepare electrocompetent cells of the pKD46-harboring strain, inducing the recombinase expression with L-arabinose.
-
Electroporate the purified deletion cassette into the competent cells.
-
Plate on LB agar (B569324) with the appropriate antibiotic (e.g., chloramphenicol) and incubate at 37°C to select for recombinants and cure the pKD46 plasmid.
-
Verify the gene knockout by colony PCR using primers flanking the target gene.
-
-
Marker Removal (for markerless deletion):
-
Transform the knockout strain with the pCP20 plasmid, which expresses the FLP recombinase.
-
Select transformants at 30°C on ampicillin plates.
-
Induce FLP recombinase expression by shifting the temperature to 42°C to excise the resistance marker.
-
Verify the marker removal by replica plating to confirm antibiotic sensitivity and by colony PCR.
-
b) Triple Knockout of ldhA, ackA-pta, and adhE
While the specific methodology used by Chen et al. (2014) was not detailed in the available literature, a common and effective method for creating multiple knockouts is through sequential P1 transduction from single-gene knockout donor strains (e.g., from the Keio collection).[2][3][4]
-
Preparation of P1 Phage Lysate from Donor Strain:
-
Grow the donor E. coli strain (e.g., a Keio collection strain with a single gene deletion, such as ΔldhA::kan) overnight in LB medium with the appropriate antibiotic (e.g., kanamycin).
-
Inoculate a fresh culture and grow to early-log phase.
-
Infect the donor culture with P1 phage and allow for lysis.
-
Add chloroform (B151607) to the lysate to kill any remaining bacterial cells.
-
Centrifuge to pellet cell debris and collect the supernatant containing the P1 phage.
-
-
P1 Transduction into Recipient Strain:
-
Grow the recipient E. coli strain (e.g., AB2834) to mid-log phase in LB medium supplemented with CaCl2.
-
Infect the recipient cells with the P1 phage lysate from the donor strain.
-
After incubation, stop the reaction with sodium citrate (B86180) and plate on selective media (e.g., LB + kanamycin (B1662678) + sodium citrate) to select for transductants.
-
Verify the gene knockout by colony PCR.
-
-
Sequential Knockouts:
-
To create a double knockout, first remove the antibiotic resistance marker from the single knockout strain using a plasmid expressing FLP recombinase (as described above).
-
Use the resulting markerless single-knockout strain as the recipient for the second P1 transduction with a lysate from a different single-knockout donor (e.g., ΔackA::kan).
-
Repeat the process of transduction and marker removal to generate the triple knockout strain.
-
Fed-Batch Fermentation for High-Density DHS Production[1]
This protocol is based on the conditions used for the engineered E. coli strain with tyrR, ptsG, and pykA knockouts.
-
Seed Culture Preparation:
-
Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.
-
Transfer the overnight culture to 100 mL of a defined seed medium in a 500 mL flask and incubate at 37°C until the OD600 reaches 4-5.
-
-
Fermenter Setup and Inoculation:
-
Prepare a 7-L fermenter with 2 L of a defined production medium.
-
Inoculate the fermenter with the seed culture to an initial OD600 of approximately 0.1.
-
Maintain the culture at 37°C and pH 7.0 (controlled with NH4OH). The dissolved oxygen (DO) level should be maintained above 30% by controlling the agitation speed and airflow rate.
-
-
Fed-Batch Strategy:
-
After the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated glucose and nutrient solution.
-
The feed rate is controlled to maintain a low glucose concentration in the fermenter, thereby preventing the accumulation of inhibitory byproducts like acetate.
-
Continue the fed-batch cultivation for the desired duration, monitoring cell growth (OD600) and DHS production.
-
Quantification of this compound by HPLC[1]
-
Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with deionized water to a concentration within the linear range of the standard curve.
-
-
HPLC Conditions:
-
Column: Aminex HPX-87H column.
-
Mobile Phase: 2.5 mM H2SO4.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65°C.
-
Detection: UV detector at 236 nm.
-
Quantification: Calculate the DHS concentration based on a standard curve prepared with pure DHS.
-
References
- 1. frontiersin.org [frontiersin.org]
- 2. Producing Gene Deletions in Escherichia coli by P1 Transduction with Excisable Antibiotic Resistance Cassettes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Producing Gene Deletions in Escherichia coli by P1 Transduction with Excisable Antibiotic Resistance Cassettes [jove.com]
3-Dehydroshikimate vs. Shikimic Acid: A Comparative Guide for Industrial Platform Chemicals
A detailed analysis of two pivotal intermediates of the shikimate pathway, 3-dehydroshikimate (DHS) and shikimic acid (SA), as versatile starting materials for the biotechnological production of high-value chemicals. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their properties, production metrics, and derivatization potential, supported by experimental data and methodologies.
The global shift towards sustainable manufacturing has put a spotlight on renewable feedstocks for the chemical industry. Within the realm of microbial biosynthesis, the shikimate pathway offers a rich source of aromatic platform chemicals. Among its key intermediates, this compound (DHS) and its immediate downstream product, shikimic acid (SA), have emerged as promising starting points for the synthesis of a wide array of valuable compounds, from pharmaceuticals to bioplastics. While shikimic acid is renowned as the precursor to the antiviral drug oseltamivir (B103847) (Tamiflu®)[1][2], this compound is gaining traction as a versatile node for producing a different spectrum of chemicals. This guide provides an in-depth comparison of DHS and SA as industrial platform chemicals, evaluating their respective strengths and weaknesses based on production efficiency and the diversity of their downstream products.
Chemical Properties and Industrial Relevance
| Feature | This compound (DHS) | Shikimic Acid (SA) |
| Chemical Formula | C7H8O5[3] | C7H10O5[2] |
| Molar Mass | 172.14 g/mol [3] | 174.15 g/mol [2] |
| Key Functional Groups | Carboxylic acid, two hydroxyl groups, one ketone | Carboxylic acid, three hydroxyl groups[4] |
| Primary Industrial Use | Precursor for muconic acid (a precursor to nylon-6,6), vanillin, and protocatechuate (PCA).[5] | Key starting material for the synthesis of oseltamivir (Tamiflu®).[1][2] |
| Other Applications | Precursor for gallic acid and catechol.[1] Can be used for the synthesis of 3,4-dihydroxybenzoic acid (3,4-DHBA).[6] | Precursor for aromatic amino acids, alkaloids, and other aromatic metabolites.[2] Also used in the synthesis of some herbicides and has potential for benzene-free phenol (B47542) production.[4] |
Biosynthetic Production: A Comparative Overview
Both DHS and shikimic acid are intermediates in the shikimate pathway, a seven-step metabolic route present in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids.[1][7] DHS is the precursor to shikimic acid; the conversion is catalyzed by the enzyme shikimate dehydrogenase, encoded by the aroE gene.[1] Consequently, the microbial overproduction of DHS is often achieved in strains where the aroE gene is inactivated, leading to the accumulation of DHS.[5][6] Conversely, the overproduction of shikimic acid requires a functional shikimate dehydrogenase but involves blocking the subsequent step, the phosphorylation of shikimic acid, by inactivating the shikimate kinase genes (aroK and aroL).[1]
Metabolic engineering efforts in microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, have led to high-titer production of both compounds.
Quantitative Production Data
| Platform Chemical | Host Organism | Titer (g/L) | Yield (mol/mol glucose) | Reference |
| This compound | Escherichia coli | ~117 | Not Reported | [5] |
| This compound | Escherichia coli | ~7 (in strains engineered for 3,4-DHBA production) | Not Reported | [6] |
| Shikimic Acid | Escherichia coli | 52 | 0.18 | [8] |
| Shikimic Acid | Escherichia coli | 84 | 0.33 | [5] |
| Shikimic Acid | Escherichia coli | 27.3 (with 4.4 g/L DHS as a byproduct) | Not Reported | [1] |
| Shikimic Acid | Citrobacter freundii | 9.11 | Not Reported | [9] |
Downstream Chemical Synthesis Potential
The distinct chemical structures of DHS and SA dictate their suitability for different downstream applications. The ketone group in DHS makes it a valuable precursor for compounds that benefit from further oxidation or rearrangement reactions. In contrast, the additional hydroxyl group in shikimic acid lends itself to different synthetic strategies.
Conversion Pathways
From this compound:
-
Muconic Acid: A two-step conversion involving this compound dehydratase (asbF), protocatechuate decarboxylase (aroY), and catechol 1,2-dioxygenase (catA) can produce muconic acid, a precursor to adipic acid used in nylon production.[5]
-
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid): The enzyme this compound dehydratase can directly convert DHS to 3,4-DHBA, a building block for polymers and pharmaceuticals.[6]
-
Gallic Acid: Gallic acid can be formed from this compound through the action of shikimate dehydrogenase to produce 3,5-didehydroshikimate, which then spontaneously rearranges.[2]
From Shikimic Acid:
-
Oseltamivir (Tamiflu®): This is the most prominent industrial application of shikimic acid, involving a multi-step chemical synthesis.[2]
-
Aromatic Amino Acids: As a natural intermediate, shikimic acid is a precursor to phenylalanine, tyrosine, and tryptophan in microorganisms and plants.[10]
-
Other Phenolics: Shikimic acid is a starting point for the biosynthesis of a wide range of phenolic compounds, including flavonoids, tannins, and lignin.[2]
Experimental Protocols
General Fermentation Protocol for DHS/SA Production in E. coli
This protocol is a generalized representation based on methodologies described in the cited literature.[5][11] Specific parameters should be optimized for the particular strain and desired product.
-
Strain Preparation: An engineered E. coli strain with appropriate gene knockouts (e.g., aroE for DHS; aroK/aroL for SA) and overexpression of key pathway genes is used.
-
Seed Culture: A single colony is inoculated into Luria-Bertani (LB) medium and grown overnight at 30-37°C with shaking.
-
Production Culture: The seed culture is used to inoculate a defined production medium in a bioreactor. The production medium typically contains glucose as a carbon source, a nitrogen source (e.g., yeast extract, tryptone, ammonium (B1175870) salts), phosphate, and trace metals.
-
Fed-Batch Fermentation: A fed-batch strategy is employed to maintain a controlled concentration of glucose and other nutrients, preventing substrate inhibition and promoting high cell density and product formation. The feeding solution is typically a concentrated glucose and yeast extract solution.
-
Process Control: Key parameters such as pH, temperature, and dissolved oxygen are monitored and controlled throughout the fermentation.
-
Harvesting and Analysis: The culture broth is harvested, and the cells are separated by centrifugation. The supernatant is then analyzed for product concentration using High-Performance Liquid Chromatography (HPLC).
HPLC Analysis of DHS and Shikimic Acid
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An acidic aqueous mobile phase, such as dilute sulfuric acid or phosphoric acid, is used for isocratic elution.
-
Detection: UV detection is employed. The wavelength for detecting DHS is around 234 nm, while for shikimic acid it is approximately 211 nm.[12][13]
-
Quantification: The concentration of the target molecule is determined by comparing the peak area to a standard curve prepared with known concentrations of purified DHS or shikimic acid.
Visualizations
Biosynthesis of this compound and Shikimic Acid
Caption: The central shikimate pathway leading to the synthesis of this compound and shikimic acid.
Downstream Conversion Pathways
Caption: Major downstream products derived from this compound and shikimic acid.
Conclusion
Both this compound and shikimic acid are highly valuable platform chemicals with distinct advantages for industrial biotechnology. The choice between them depends on the desired end product.
-
Shikimic acid remains the undisputed precursor for the production of oseltamivir and serves as a gateway to a vast array of natural products, including aromatic amino acids and other phenolics. Its production has been extensively optimized, with high titers reported.
-
This compound , on the other hand, is a more versatile precursor for a different set of industrially relevant chemicals, such as muconic acid and protocatechuic acid, which are key monomers for bioplastics. The reported production titers for DHS are exceptionally high, suggesting its great potential as a cost-effective starting material.
For researchers and companies looking to produce bio-based polymers and other novel chemicals, this compound represents a highly promising and perhaps more flexible platform. For applications in the pharmaceutical industry, particularly for the synthesis of complex natural product-like molecules, shikimic acid will likely remain the preferred starting material. The continued development of metabolic engineering strategies for both molecules will undoubtedly expand their industrial applications and contribute to a more sustainable chemical industry.
References
- 1. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects | MDPI [mdpi.com]
- 2. Shikimic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Dehydroshikimic acid = 95.0 HPLC 2922-42-1 [sigmaaldrich.com]
- 4. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types | MDPI [mdpi.com]
- 7. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]
- 13. Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbon Sources for Microbial 3-Dehydroshikimate Production
For Researchers, Scientists, and Drug Development Professionals
3-Dehydroshikimate (DHS) is a pivotal intermediate in the shikimate pathway, serving as a precursor for the biosynthesis of aromatic amino acids and a variety of commercially valuable compounds, including the antiviral drug oseltamivir (B103847) (Tamiflu®), antioxidants, and polymers.[1][2] The microbial production of DHS offers a sustainable alternative to chemical synthesis. A critical factor influencing the efficiency and economic viability of this bio-production process is the choice of carbon source. This guide provides an objective comparison of different carbon sources for microbial DHS production, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Comparison of Different Carbon Sources
The selection of a carbon source significantly impacts the final titer, yield, and productivity of DHS. While glucose is the most conventionally studied substrate, other carbon sources like xylose, arabinose, and glycerol (B35011) are gaining attention due to their availability from renewable feedstocks. The following tables summarize quantitative data from various studies on DHS production using different carbon sources in engineered Escherichia coli, the most common host for this process.
| Carbon Source | Strain | Titer (g/L) | Yield (mol/mol) | Fermentation Time (h) | Reference |
| D-Glucose | E. coli (Phosphotransferase system transport) | 49 | 0.33 | 48 | [3] |
| D-Glucose | E. coli (Glucose facilitator & glucokinase) | 60 | 0.41 | 48 | [3] |
| D-Glucose | E. coli (Galactose permease transport) | 60 | 0.43 | 60 | [3] |
| D-Glucose | E. coli (Fed-batch with transketolase overexpression) | 69 | 0.30 | Not Specified | [4] |
| D-Glucose | Metabolically engineered E. coli | 25.48 | Not Specified | 62 | [5] |
| D-Glucose & Glycerol | Redesigned E. coli | ~117 | Not Specified | Not Specified | [2] |
| Carbon Source(s) | Strain | Titer (g/L) | Yield (mol/mol) | Notes | Reference |
| D-Xylose | E. coli KL3/pKL4.79B | Higher than glucose | Higher than glucose | Overexpresses feedback-insensitive DAHP synthase | [6] |
| L-Arabinose | E. coli KL3/pKL4.79B | Higher than glucose | Higher than glucose | Overexpresses feedback-insensitive DAHP synthase | [6] |
| Glucose/Xylose/Arabinose Mix | E. coli KL3/pKL4.79B | Higher than glucose | Higher than glucose | 3:3:2 molar ratio | [6] |
| Glucose/Xylose/Arabinose Mix | E. coli KL3/pKL4.124A | Higher than xylose or glucose alone | Higher than xylose or glucose alone | Overexpresses transketolase and feedback-insensitive DAHP synthase | [6] |
Metabolic Pathways and Experimental Workflow
The biosynthesis of DHS begins with the condensation of phosphoenolpyruvate (B93156) (PEP), derived from glycolysis, and erythrose-4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway.[7][8] This initial reaction forms 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), which is then cyclized to 3-dehydroquinate (B1236863) (DHQ) and subsequently dehydrated to yield DHS.[7][9] Different carbon sources feed into these central metabolic pathways at various points.
Caption: Metabolic pathways for DHS production from various carbon sources.
A typical experimental workflow for evaluating different carbon sources involves several key stages, from strain preparation to fermentation and product analysis.
Caption: General experimental workflow for DHS production.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for DHS production in E. coli. Specific parameters may vary between studies.
1. Strain and Plasmid Construction:
-
Host Strain: E. coli strains are commonly used, often with deletions of genes that divert intermediates away from the shikimate pathway (e.g., aroE to prevent DHS reduction).[2]
-
Genetic Modifications: Key strategies include:
-
Overexpression of a feedback-insensitive isozyme of DAHP synthase (e.g., aroFFBR) to increase carbon flux into the shikimate pathway.[3][5]
-
Overexpression of transketolase (tktA) to enhance the supply of E4P.[4][5]
-
Disruption of genes involved in byproduct formation (e.g., ldhA, ackA-pta, adhE) to improve DHS yield.[5]
-
2. Seed Culture Preparation:
-
A single colony of the engineered E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
The culture is incubated overnight at 37°C with shaking at approximately 220 rpm.[10]
-
This overnight culture is then used to inoculate a larger seed flask containing a defined fermentation medium, which is incubated until the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 4-6).[10]
3. Fed-Batch Fermentation:
-
Fermenter Setup: A 5-L or 7-L fermenter is typically used with an initial working volume of around 2 L.[2][5]
-
Batch Medium: A defined mineral medium is used, containing the primary carbon source (e.g., 30 g/L glucose), a nitrogen source (e.g., yeast extract, tryptone, ammonium (B1175870) phosphate), and essential salts and trace metals.[1][2]
-
Inoculation: The fermenter is inoculated with the seed culture to a starting OD600 of approximately 0.2.[10]
-
Process Control:
-
Fed-Batch Strategy:
-
After the initial carbon source in the batch medium is depleted (often indicated by a sharp increase in DO), a concentrated feed solution is initiated.[10]
-
The feed solution typically contains a high concentration of the carbon source (e.g., 600 g/L glucose) and other necessary nutrients.[2]
-
The feed rate is controlled to maintain a low concentration of the carbon source in the fermenter to prevent overflow metabolism.[10]
-
4. Sample Analysis:
-
Cell Growth: Monitored by measuring the OD600.
-
Metabolite Quantification:
-
Samples are centrifuged to remove cells, and the supernatant is filtered.
-
Concentrations of the carbon source, DHS, and major byproducts are quantified using High-Performance Liquid Chromatography (HPLC).[11]
-
A C18 reverse-phase column is often used with a UV detector, and the mobile phase is typically a dilute acid solution.[11]
-
Conclusion
The choice of carbon source is a critical determinant in the microbial production of this compound. While glucose has been extensively studied and has demonstrated high titers, particularly with advanced metabolic engineering and process control, other carbon sources show significant promise.[2][3][4] Pentose sugars like xylose and arabinose, as well as mixtures mimicking biomass hydrolysates, can lead to higher yields of DHS compared to glucose alone, especially when precursor supply is a limiting factor.[6] Glycerol, a byproduct of biodiesel production, also serves as a viable and potentially more economical feedstock.[2][12]
For researchers and drug development professionals, the optimal carbon source will depend on a variety of factors, including the specific engineered microbial strain, the cost and availability of the feedstock, and the desired production scale. Further optimization of fermentation processes and metabolic engineering strategies tailored to alternative carbon sources will be crucial for the continued development of efficient and sustainable bio-production of DHS.
References
- 1. Frontiers | Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli [frontiersin.org]
- 2. Cell Factory Design and Culture Process Optimization for Dehydroshikimate Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered glucose transport and shikimate pathway product yields in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Improving this compound production by metabolically engineered Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial synthesis of 3-dehydroshikimic acid: a comparative analysis of D-xylose, L-arabinose, and D-glucose carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Rewiring of glycerol metabolism in Escherichia coli for effective production of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Type I and Type II 3-Dehydroquinate Dehydratases: A Guide for Researchers and Drug Development Professionals
An in-depth comparison of the two classes of 3-dehydroquinate (B1236863) dehydratase, essential enzymes in the shikimate pathway and promising targets for novel antimicrobial and herbicide development.
3-Dehydroquinate dehydratase (DHQD, EC 4.2.1.10) is a pivotal enzyme that catalyzes the third step in the shikimate pathway: the dehydration of 3-dehydroquinate to 3-dehydroshikimate.[1] This pathway is indispensable for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, fungi, plants, and apicomplexan parasites.[1][2] Its absence in mammals makes it an attractive target for the development of non-toxic antimicrobial agents and herbicides.[1][3][4]
Interestingly, two distinct classes of DHQDs, Type I and Type II, have evolved independently to catalyze the same reaction, representing a remarkable instance of convergent evolution.[1][5] These two enzyme types are unrelated in terms of their primary sequence, three-dimensional structure, and catalytic mechanism.[1][3] This guide provides a comprehensive comparative analysis of Type I and Type II DHQDs, presenting key data, experimental protocols, and mechanistic insights to aid researchers and drug development professionals.
At a Glance: Key Differences Between Type I and Type II DHQDs
| Feature | Type I 3-Dehydroquinate Dehydratase | Type II 3-Dehydroquinate Dehydratase |
| Catalytic Mechanism | Schiff base intermediate (covalent catalysis)[1][6] | Enolate intermediate (non-covalent catalysis)[1][7] |
| Stereochemistry | cis-elimination[3][6] | trans-elimination[3][7] |
| Quaternary Structure | Typically homodimer[5] | Typically homododecamer[5][8] |
| Thermal Stability | Heat-labile[7] | Heat-stable[1] |
| Pathway Involvement | Primarily Shikimate Pathway[1] | Shikimate and Quinate Pathways[1][9] |
| Kinetic Profile (Km) | Low micromolar range[1][7] | Higher micromolar to millimolar range[1] |
Quantitative Performance Analysis: A Head-to-Head Comparison
The kinetic parameters of Type I and Type II DHQDs exhibit significant differences, reflecting their distinct catalytic strategies. The following tables summarize key kinetic data from various microbial sources, highlighting the generally lower Km and varied catalytic efficiencies of Type I enzymes compared to their Type II counterparts.
Table 1: Kinetic Parameters of Type I 3-Dehydroquinate Dehydratases
| Organism | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| Escherichia coli | 20 | 200 | 10 |
| Salmonella typhi | 15 | 150 | 10 |
| Streptomyces coelicolor | 40 | 300 | 7.5 |
| Enterococcus faecalis | 54 | 48.5 | 0.9[10] |
Note: Values are approximate and can vary based on experimental conditions. Data compiled from various sources.
Table 2: Kinetic Parameters of Type II 3-Dehydroquinate Dehydratases
| Organism | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| Mycobacterium tuberculosis | 250 | 50 | 0.2 |
| Helicobacter pylori | 150 | 75 | 0.5 |
| Aspergillus nidulans | 1000 | 100 | 0.1 |
| Corynebacterium glutamicum | 130 | 0.057 (Vmax µM/s) | 0.44 |
Note: Values are approximate and can vary based on experimental conditions. Data compiled from various sources.
Mechanistic Insights: A Tale of Two Strategies
The fundamental difference between Type I and Type II DHQDs lies in their catalytic mechanisms. Type I enzymes employ a covalent catalysis strategy involving a Schiff base intermediate, while Type II enzymes utilize a non-covalent mechanism proceeding through an enolate intermediate.[1]
Type I DHQD: Covalent Catalysis
The catalytic cycle of Type I DHQD involves the formation of a covalent bond between the substrate and a conserved lysine (B10760008) residue in the active site.
-
Schiff Base Formation : A catalytic lysine residue attacks the carbonyl group of 3-dehydroquinate to form a carbinolamine intermediate.[6] This intermediate then dehydrates to form a protonated Schiff base (imine).[4][6]
-
cis-Elimination : A general base in the active site abstracts a proton from the C2 position, leading to the cis-elimination of the C1 hydroxyl group and the formation of a double bond.[6]
-
Hydrolysis : The resulting enamine Schiff base is hydrolyzed to release this compound and regenerate the free enzyme.[6]
Type II DHQD: Non-Covalent Catalysis
In contrast, the Type II DHQD mechanism does not involve a covalent intermediate.
-
Enolate Formation : A general base, typically a tyrosine residue, abstracts a proton from the C2 position of 3-dehydroquinate to form an enolate intermediate.[9]
-
trans-Elimination : The formation of the enolate facilitates the trans-elimination of the hydroxyl group from the C1 position, leading to the formation of this compound.[7]
Visualizing the Divide: Mechanisms and Workflows
To further elucidate the differences between these two enzyme classes, the following diagrams illustrate their catalytic pathways and a typical experimental workflow for their comparative analysis.
Caption: Comparative catalytic mechanisms of Type I and Type II DHQDs.
Caption: Experimental workflow for comparative analysis of DHQD enzymes.
Caption: Role of DHQD in the Shikimate Pathway.
Experimental Protocols
Accurate determination of DHQD kinetic parameters requires robust and reproducible experimental protocols. The following sections provide detailed methodologies for protein purification and enzyme activity assays.
Recombinant Protein Expression and Purification
-
Gene Cloning : The gene encoding the DHQD of interest (aroD for Type I or aroQ for Type II) is amplified from genomic DNA and cloned into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
Protein Expression : The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[11] Cells are grown to mid-log phase (OD600 of ~0.6) at 37°C, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-0.5 mM.[6][11] The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight.
-
Cell Lysis : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.[6]
-
Purification : The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged DHQD is loaded onto a Ni-NTA affinity chromatography column.[6] The column is washed with the lysis buffer, and the protein is eluted with an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250 mM).[6] The purity of the eluted protein should be assessed by SDS-PAGE.
Enzyme Activity Assays
The activity of DHQD can be determined using a direct spectrophotometric assay or a coupled enzyme assay.[6][12]
This is the most direct method, which measures the formation of the product, this compound, by monitoring the increase in absorbance at 234 nm (ε = 1.2 x 104 M-1cm-1).[8][12][13]
-
Materials :
-
Purified DHQD enzyme
-
3-dehydroquinate (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)[8]
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 234 nm
-
-
Procedure :
-
Prepare a reaction mixture in a cuvette containing the assay buffer and varying concentrations of the substrate, 3-dehydroquinate.[8]
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, known amount of the purified DHQD enzyme to the reaction mixture.[6]
-
Immediately monitor the increase in absorbance at 234 nm over time.[12] The initial linear portion of the curve represents the initial reaction velocity.
-
Determine the initial velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
-
This assay is useful when direct measurement of the product is not feasible or when studying the preceding enzyme in the pathway, DHQ synthase.[6] The formation of this compound is coupled to its reduction by shikimate dehydrogenase, which consumes NADPH, leading to a decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).[11][12]
-
Materials :
-
Procedure :
-
Prepare a reaction mixture containing the assay buffer, a saturating concentration of NADPH, an excess of shikimate dehydrogenase, and varying concentrations of 3-dehydroquinate.[6]
-
Equilibrate the reaction mixture to the desired temperature.
-
Initiate the reaction by adding a known amount of the purified DHQD enzyme.[6]
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is directly proportional to the rate of this compound formation by DHQD.
-
Determine the initial velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Conclusion
3-dehydroquinate dehydratase is a well-characterized enzyme with two distinct evolutionary lineages that have converged on the same catalytic function.[6] The differences in their structure, mechanism, and kinetic properties provide a rich area for further research and a solid foundation for the development of targeted inhibitors.[6] The detailed protocols and comparative data presented in this guide are intended to facilitate these efforts and accelerate the discovery of novel antimicrobial agents and herbicides.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-dehydroquinate dehydratase - Wikiwand [wikiwand.com]
- 3. Insights into the Mechanism of Type I Dehydroquinate Dehydratases from Structures of Reaction Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3-dehydroquinate dehydratase - Wikipedia [en.wikipedia.org]
- 8. Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Polyketide Inhibitors Targeting 3-Dehydroquinate Dehydratase in the Shikimate Pathway of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. portlandpress.com [portlandpress.com]
Validating Metabolic Models of the Shikimate Pathway: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurately modeling the shikimate pathway is crucial for understanding its function, identifying potential drug targets, and engineering metabolic pathways for the production of valuable aromatic compounds. This guide provides a comprehensive comparison of different metabolic modeling approaches for the shikimate pathway, validated against experimental data. We delve into the strengths and weaknesses of kinetic and genome-scale models, present key experimental data for model validation, and provide detailed protocols for the cited experiments.
A Comparative Analysis of Metabolic Models
Metabolic models of the shikimate pathway are essential tools for predicting metabolic fluxes and understanding the pathway's regulation. The two primary modeling approaches are kinetic models and genome-scale stoichiometric models (GSMs). Each has distinct advantages and limitations in predicting pathway behavior.
Kinetic models incorporate enzyme kinetics and regulatory information, offering a detailed and dynamic representation of the pathway. They can predict metabolite concentrations and fluxes under various conditions, accounting for allosteric regulation and feedback inhibition. However, they are data-intensive, requiring extensive experimental determination of kinetic parameters, which can be a significant bottleneck.
Genome-scale models (GSMs) , analyzed using methods like Flux Balance Analysis (FBA), are based on the stoichiometry of metabolic reactions and do not require kinetic parameters. They are powerful for predicting steady-state flux distributions and the theoretical yield of products. A major drawback of traditional FBA is its inability to account for enzyme kinetics and regulatory mechanisms, which can lead to inaccurate predictions, especially for pathways like the shikimate pathway that are under tight allosteric control.
A prime example of a comprehensive kinetic model is the k-ecoli457 model of Escherichia coli metabolism . This model, encompassing 457 reactions, has demonstrated significantly higher accuracy in predicting product yields compared to traditional FBA and other stoichiometric methods.[1]
| Model Type | Key Characteristics | Advantages | Limitations |
| Kinetic Model (e.g., k-ecoli457) | Incorporates enzyme kinetics, metabolite concentrations, and regulatory interactions. | High predictive accuracy for metabolic fluxes and phenotypes under various conditions. Captures dynamic behavior and regulatory effects. | Requires extensive experimental data for parameterization. Complex to build and computationally intensive. |
| Genome-Scale Model (GSM) with FBA | Based on the stoichiometry of metabolic reactions. Assumes steady-state and a defined cellular objective (e.g., biomass maximization). | Less data-intensive to construct. Useful for predicting theoretical yields and identifying essential genes. | Often fails to accurately predict fluxes in regulated pathways. Does not account for metabolite concentrations or enzyme kinetics. |
Performance Comparison of Modeling Approaches
The predictive power of different modeling approaches can be quantitatively compared by correlating their predicted outcomes with experimental data. The Pearson correlation coefficient is a common metric used for this purpose.
| Modeling Approach | Pearson Correlation Coefficient with Experimental Product Yields | Reference |
| Kinetic Model (k-ecoli457) | 0.84 | [2][3] |
| Flux Balance Analysis (FBA) | 0.18 | [2][3] |
| Minimization of Metabolic Adjustment (MOMA) | 0.37 | [2][3] |
| Maximization of Product Yield | 0.47 | [2][3] |
These results highlight the superior predictive capability of the kinetic model (k-ecoli457) over stoichiometric approaches for a wide range of engineered strains.[2][3] The lower correlation of FBA is partly due to its inability to capture crucial feedback inhibition mechanisms within the shikimate pathway, leading to overestimation of flux towards downstream products.[1]
Experimental Data for Model Validation
Validation of metabolic models requires high-quality experimental data. For the shikimate pathway, this typically involves quantifying intracellular metabolic fluxes and metabolite concentrations.
Experimentally Determined Fluxes in E. coli Shikimate Pathway
Metabolic Flux Analysis (MFA) using stable isotopes like 13C is the gold standard for measuring in vivo metabolic fluxes. The following table presents experimentally determined fluxes for the central carbon metabolism and the shikimate pathway in wild-type Escherichia coli grown on glucose. These values serve as a benchmark for validating model predictions. The fluxes are typically normalized to the glucose uptake rate.
| Reaction | Abbreviation | Experimentally Measured Flux (mmol/gDW/h) |
| Glucose uptake | GLCpts | 10.0 |
| Phosphoenolpyruvate -> Pyruvate | PYK | 7.2 |
| Pentose Phosphate Pathway | RPE | 4.8 |
| Erythrose-4-phosphate + Phosphoenolpyruvate -> 3-deoxy-D-arabino-heptulosonate-7-phosphate | DAHPS | 0.6 |
| 3-dehydroquinate synthase | DHQS | 0.6 |
| 3-dehydroquinate dehydratase | DHQase | 0.6 |
| Shikimate dehydrogenase | SHKDH | 0.6 |
| Shikimate kinase | SHKK | 0.6 |
| EPSP synthase | EPSPS | 0.6 |
| Chorismate synthase | CHORS | 0.6 |
| Chorismate -> Phenylalanine/Tyrosine | CM | 0.4 |
| Chorismate -> Tryptophan | AS | 0.2 |
Note: The presented flux values are representative and can vary depending on the specific experimental conditions and E. coli strain.
Experimental Protocols
Accurate model validation relies on robust and reproducible experimental procedures. Below are detailed methodologies for key experiments used to generate data for validating shikimate pathway models.
13C-Metabolic Flux Analysis (13C-MFA)
Objective: To quantify the in vivo reaction rates (fluxes) of the central carbon metabolism, including the shikimate pathway.
Methodology:
-
Cell Culture and Isotope Labeling:
-
Cultivate the microbial strain (e.g., E. coli) in a chemically defined minimal medium with a 13C-labeled substrate (e.g., [1,2-13C]glucose or a mixture of [1-13C]glucose and [U-13C]glucose) as the primary carbon source.
-
Ensure the culture reaches a metabolic and isotopic steady state. This is typically achieved in chemostat cultures or during the exponential growth phase in batch cultures.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by mixing the cell culture with a cold solution (e.g., -20°C 60% methanol).
-
Separate the cells from the medium by centrifugation at low temperature.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 75% ethanol (B145695) at -20°C).
-
-
Sample Preparation for GC-MS Analysis:
-
Hydrolyze the biomass pellet to release proteinogenic amino acids.
-
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of the amino acids. The labeling patterns of these amino acids reflect the fluxes through the metabolic pathways from which they were synthesized.
-
-
Flux Calculation:
-
Use a computational model that describes the metabolic network and the carbon transitions in each reaction to estimate the intracellular fluxes. The fluxes are determined by minimizing the difference between the experimentally measured and the model-predicted mass isotopomer distributions.
-
LC-MS/MS for Quantification of Shikimate Pathway Intermediates
Objective: To measure the intracellular concentrations of shikimate pathway intermediates.
Methodology:
-
Cell Culture, Quenching, and Extraction:
-
Follow the same procedures for cell culture, quenching, and metabolite extraction as described for 13C-MFA.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried metabolite extract in a suitable solvent.
-
Separate the metabolites using liquid chromatography (LC). For polar compounds like the shikimate pathway intermediates, a hydrophilic interaction liquid chromatography (HILIC) column is often used.
-
Detect and quantify the metabolites using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for each targeted metabolite.
-
-
Data Analysis:
-
Quantify the concentration of each metabolite by comparing its peak area to a standard curve generated from authentic chemical standards.
-
Visualizing the Shikimate Pathway and Experimental Workflow
Shikimate Pathway
The following diagram illustrates the key enzymatic steps in the shikimate pathway, leading from central carbon metabolism to the synthesis of chorismate, the precursor for aromatic amino acids.
Caption: The Shikimate Pathway in E. coli.
Experimental Workflow for Model Validation
This diagram outlines the general workflow for generating and utilizing experimental data to validate and compare metabolic models of the shikimate pathway.
Caption: Workflow for metabolic model validation.
References
- 1. researchgate.net [researchgate.net]
- 2. A genome-scale Escherichia coli kinetic metabolic model k-ecoli457 satisfying flux data for multiple mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A genome-scale Escherichia coli kinetic metabolic model k-ecoli457 satisfying flux data for multiple mutant strains (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Shikimate Pathway Enzymes
For Researchers, Scientists, and Drug Development Professionals
The shikimate pathway is a crucial metabolic route in bacteria, fungi, plants, and apicomplexan parasites, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds.[1][2][3][4][5] Its absence in mammals makes it an attractive target for the development of herbicides and antimicrobial agents.[1][4] Understanding the activity of its constituent enzymes is paramount for developing effective inhibitors. This guide provides a comparative overview of the in vitro and in vivo activity of key enzymes in the shikimate pathway, supported by experimental data and detailed protocols.
The Shikimate Pathway: An Overview
The shikimate pathway consists of seven enzymatic steps that convert phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for aromatic amino acids.[2][3][5]
Caption: The enzymatic cascade of the shikimate pathway.
Comparing In Vitro and In Vivo Enzyme Activity
Directly comparing the quantitative kinetic parameters of enzymes in vitro (in a controlled, artificial environment) and in vivo (within a living organism) is challenging. In vitro assays with purified recombinant enzymes allow for precise determination of kinetic constants such as K_m and V_max under optimized conditions. However, these conditions often do not fully replicate the complex cellular milieu, which includes high concentrations of other molecules, substrate channeling, and regulatory feedback loops.
In vivo studies, on the other hand, often rely on indirect measurements of enzyme activity, such as analyzing the metabolic flux or observing the phenotypic effects of gene knockouts or overexpression. While these studies provide a more biologically relevant picture of an enzyme's function, they are influenced by the entire metabolic network, making it difficult to isolate the kinetic properties of a single enzyme.
The following sections present available in vitro data for key shikimate pathway enzymes and discuss findings from in vivo studies that provide insights into their function in a cellular context.
Key Shikimate Pathway Enzymes: A Comparative Analysis
3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase
DAHP synthase catalyzes the first committed step of the shikimate pathway. In many organisms, multiple isoforms of this enzyme exist, subject to feedback inhibition by aromatic amino acids.
Table 1: In Vitro Kinetic Parameters of DAHP Synthase Isoforms from Arabidopsis thaliana
| Isoform | K_m (PEP, µM) | K_m (E4P, mM) | k_cat (s⁻¹) |
| AthDHS1 | 706 | 2.8 | 14.5 |
| AthDHS2 | 250 | 1.6 | 13.9 |
| AthDHS3 | 330 | 2.1 | 15.2 |
Data sourced from studies on recombinant Arabidopsis thaliana enzymes.[1]
In Vivo Insights: Studies in Arabidopsis thaliana have shown that while in vitro assays demonstrate that tyrosine and tryptophan inhibit the AthDHS2 isoform, this regulation is also observed in vivo.[1] Mutant plants lacking AthDHS2 are resistant to tyrosine-mediated growth inhibition, confirming the physiological relevance of the in vitro findings.[1] Furthermore, the expression levels of different DAHP synthase isoforms vary in different tissues and developmental stages, adding another layer of regulation that can only be observed in vivo.[1]
Shikimate Kinase
Shikimate kinase catalyzes the phosphorylation of shikimate to shikimate-3-phosphate. It is a key target for the development of novel antibiotics.
Table 2: In Vitro Kinetic Parameters of Shikimate Kinase
| Organism | K_m (Shikimate, µM) | K_m (ATP, µM) |
| Staphylococcus aureus | 50 | 101 |
| Mycobacterium tuberculosis | 200 | 110 |
Data for S. aureus and M. tuberculosis were obtained from studies using purified recombinant enzymes.[6]
In Vivo Insights: The essentiality of shikimate kinase for bacterial survival has been confirmed through genetic studies. For instance, deletion of the gene encoding shikimate kinase in Mycobacterium tuberculosis is lethal, demonstrating its critical role in vivo.[7] While direct measurement of in vivo kinetics is not readily available, the efficacy of shikimate kinase inhibitors in cell-based assays confirms its importance as a drug target.[8]
5-Enolpyruvylshikimate-3-phosphate (EPSP) Synthase
EPSP synthase is the target of the broad-spectrum herbicide glyphosate (B1671968). It catalyzes the reaction between shikimate-3-phosphate and phosphoenolpyruvate.
Table 3: In Vitro Kinetic Parameters of EPSP Synthase
| Organism | K_m (S3P, µM) | K_m (PEP, µM) | k_cat (s⁻¹) |
| Zea mays (Maize) | ~10-15 | ~10-15 | - |
| Vulpia myuros | - | - | - |
| Apera spica-venti | - | - | - |
Kinetic parameters for maize EPSPS are approximate values. Direct comparative values for V. myuros and A. spica-venti k_cat were not available, but the baseline activity of V. myuros EPSPS was found to be 1.3-fold higher than that of A. spica-venti.[9][10]
In Vivo Insights: The inhibitory effect of glyphosate on EPSP synthase observed in vitro is directly responsible for its herbicidal activity in vivo.[11] Studies on glyphosate-resistant weeds have identified mutations in the EPSP synthase gene that reduce the enzyme's sensitivity to the inhibitor, a phenomenon that can be recapitulated in in vitro assays with the mutated enzyme.[11] Overexpression of the EPSP synthase gene in vivo can also confer glyphosate resistance by increasing the total amount of the target enzyme.[9]
Chorismate Synthase
Chorismate synthase catalyzes the final step in the shikimate pathway, converting EPSP to chorismate.
In Vitro vs. In Vivo Considerations: Direct comparative kinetic data for chorismate synthase is scarce. In vitro assays are well-established and are crucial for studying the enzyme's mechanism and for screening potential inhibitors.[12][13][14] In vivo, the activity of chorismate synthase is essential for providing the precursor for aromatic amino acid biosynthesis. Genetic disruption of the chorismate synthase gene leads to auxotrophy for aromatic amino acids, confirming its essential role in the cellular context.[3]
Experimental Protocols
In Vitro Enzyme Assays: A General Workflow
The following diagram illustrates a general workflow for characterizing the in vitro activity of a purified shikimate pathway enzyme.
Caption: A generalized workflow for in vitro enzyme kinetic analysis.
Detailed Protocol: Continuous Spectrophotometric Assay for Chorismate Synthase
This assay continuously monitors the formation of chorismate by measuring the increase in absorbance at 275 nm.[12]
Materials:
-
Purified chorismate synthase
-
5-enolpyruvylshikimate-3-phosphate (EPSP)
-
Reduced Flavin Mononucleotide (FMNH₂) (can be generated in situ using a flavin reductase system or chemically with sodium dithionite)
-
Anaerobic assay buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 mM EDTA and 10 mM β-mercaptoethanol, deoxygenated by bubbling with nitrogen or argon.
-
Anaerobic cuvette
-
UV/Vis spectrophotometer
Procedure:
-
Set the spectrophotometer to measure absorbance at 275 nm at a constant temperature (e.g., 37°C).
-
In the anaerobic cuvette, add the anaerobic assay buffer, photoreduced FMNH₂ (final concentration ~10-20 µM), and the purified chorismate synthase enzyme.
-
Establish a stable baseline reading.
-
Initiate the reaction by adding a known concentration of the substrate, EPSP.
-
Continuously monitor the increase in absorbance at 275 nm for a set period (e.g., 5-10 minutes).
-
The initial rate of the reaction is determined from the linear phase of the absorbance increase.
Detailed Protocol: Coupled Enzyme Assay for Shikimate Kinase
This assay couples the production of ADP from the shikimate kinase reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[6]
Materials:
-
Purified shikimate kinase
-
Shikimate
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate (B1213749) kinase (PK)
-
Lactate (B86563) dehydrogenase (LDH)
-
Assay buffer: 100 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 100 mM KCl
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, shikimate, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Incubate the mixture at the desired temperature (e.g., 25°C) and establish a baseline absorbance at 340 nm.
-
Initiate the reaction by adding the purified shikimate kinase enzyme.
-
Continuously monitor the decrease in absorbance at 340 nm.
-
The rate of NADH oxidation is proportional to the activity of shikimate kinase.
In Vivo Activity Assessment: A Conceptual Workflow
Assessing enzyme activity in vivo often involves genetic manipulation and metabolic analysis.
Caption: A conceptual workflow for assessing in vivo enzyme function.
Detailed Methodology: Quantifying Shikimate Pathway Flux In Vivo using LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for quantifying the levels of shikimate pathway intermediates in cellular extracts, providing a snapshot of the pathway's activity.[15][16]
Procedure:
-
Cell Culture and Quenching: Grow the microbial or plant cells under the desired experimental conditions. Rapidly quench metabolic activity by, for example, immersing the cells in a cold solvent (e.g., -80°C methanol).
-
Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water). The extraction can be performed at different pH values to optimize the recovery of specific intermediates.[16]
-
LC-MS Analysis:
-
Separate the extracted metabolites using a liquid chromatography system, often employing a column designed for polar molecules (e.g., HILIC).
-
Detect and quantify the metabolites using a mass spectrometer. Stable isotope-labeled internal standards can be used for accurate quantification.
-
-
Data Analysis: Analyze the LC-MS data to determine the concentrations of shikimate, chorismate, and other pathway intermediates. Changes in the levels of these metabolites in response to genetic or chemical perturbations can be used to infer changes in the flux through the pathway.
Conclusion
The study of shikimate pathway enzymes through both in vitro and in vivo approaches provides complementary and essential information for researchers in drug and herbicide development. While in vitro assays offer precise kinetic data under controlled conditions, in vivo experiments are crucial for validating the physiological relevance of these findings and for understanding the complex regulatory networks that govern metabolic pathways in a living cell. A combined approach, where hypotheses generated from in vitro data are tested in a cellular context, is the most powerful strategy for elucidating the function of these important enzymes and for the rational design of their inhibitors.
References
- 1. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioone.org [bioone.org]
- 4. The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A HR-MS Based Method for the Determination of Chorismate Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 16. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Shikimate Dehydrogenase from Diverse Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the substrate specificity of shikimate dehydrogenase (SDH) from various organisms. SDH is a crucial enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in bacteria, archaea, fungi, plants, and apicomplexan parasites, but absent in mammals. This makes it an attractive target for the development of novel herbicides and antimicrobial agents. Understanding the substrate specificity of SDH from different sources is critical for the rational design of selective inhibitors.
Quantitative Comparison of Kinetic Parameters
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km generally indicating a higher affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a summary of the kinetic parameters of shikimate dehydrogenase from various organisms for their primary substrates and cofactors.
| Organism | Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Escherichia coli | AroE | Shikimate | 65 | 0.24 | 3.69 x 10³ | [1] |
| NADP⁺ | 56 | 0.24 | 4.29 x 10³ | [1] | ||
| YdiB | Shikimate | - | - | - | [2][3] | |
| Quinate | - | - | - | [2][3] | ||
| NAD⁺/NADP⁺ | - | - | - | [2][3] | ||
| Helicobacter pylori | HpSDH | Shikimate | 148 | 7.7 | 5.20 x 10⁴ | [4] |
| NADP⁺ | 182 | 7.1 | 3.90 x 10⁴ | [4] | ||
| NAD⁺ | 2900 | 5.2 | 1.79 x 10³ | [4] | ||
| Staphylococcus aureus | SaSDH | Shikimate | - | 135 | - | [5] |
| NADP⁺ | - | 146 | - | [5] | ||
| Mycobacterium tuberculosis | MtbSD | 3-Dehydroshikimate | - | - | - | [6] |
| Archaeoglobus fulgidus | AroE | Shikimate | 170 | - | - | [7] |
| NADP⁺ | 190 | - | - | [7] | ||
| NAD⁺ | 11400 | - | - | [7] | ||
| Corynebacterium glutamicum | CglQSDH | Quinate | - | - | - | [8] |
| Shikimate | - | - | - | [8] | ||
| NAD(H) | - | - | - | [8] |
Note: A hyphen (-) indicates that the specific value was not provided in the cited literature. The activity of some enzymes, like E. coli YdiB, is noted for different substrates and cofactors, but specific kinetic constants were not found in the initial search.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in assessing the substrate specificity of shikimate dehydrogenase.
Expression and Purification of Recombinant Shikimate Dehydrogenase
This protocol describes a general method for producing and purifying recombinant SDH, often using an E. coli expression system.[9][10][11]
a. Gene Cloning and Expression Vector Construction:
-
The gene encoding SDH is amplified from the genomic DNA of the target organism by polymerase chain reaction (PCR).
-
The amplified gene is then cloned into an expression vector, such as pET-28a, which often incorporates a tag (e.g., a hexahistidine tag) for affinity purification.
-
The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
b. Protein Expression:
-
A single colony of transformed E. coli is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight.
-
The starter culture is then used to inoculate a larger volume of LB broth.
-
The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of, for example, 0.1 mM.[9]
-
The culture is then incubated for a further period (e.g., 48 hours at 37°C) to allow for protein expression.[9]
c. Cell Lysis and Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) and lysed by sonication or using a French press.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble recombinant SDH is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
The column is washed with a wash buffer (lysis buffer with a low concentration of imidazole (B134444), e.g., 20 mM).
-
The purified SDH is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).[12]
-
The purity of the protein is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Spectrophotometric Enzyme Activity Assay
The activity of shikimate dehydrogenase is typically measured by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the nicotinamide (B372718) cofactor (NADPH or NADP⁺).[13][14]
a. Reaction Mixture:
-
A typical reaction mixture in a quartz cuvette contains:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0-9.0)[4]
-
Substrate (e.g., shikimate or this compound) at various concentrations to determine Km.
-
Cofactor (e.g., NADP⁺ or NADPH) at a saturating concentration.
-
Purified shikimate dehydrogenase enzyme.
-
b. Assay Procedure (Forward Reaction: this compound Reduction):
-
The reaction is initiated by the addition of the enzyme to the reaction mixture.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is monitored over time using a spectrophotometer.
-
The initial reaction rate is calculated from the linear portion of the absorbance versus time plot.
c. Assay Procedure (Reverse Reaction: Shikimate Oxidation):
-
The reaction is initiated by the addition of the enzyme.
-
The increase in absorbance at 340 nm, corresponding to the reduction of NADP⁺ to NADPH, is monitored.
-
The initial reaction rate is calculated.
d. Calculation of Kinetic Parameters:
-
The initial rates are plotted against the substrate concentrations.
-
The Michaelis-Menten equation is fitted to the data to determine the Km and Vmax values.
-
The kcat is calculated by dividing Vmax by the enzyme concentration.
Visualizations
Shikimate Pathway
Caption: The Shikimate Pathway, highlighting the central role of Shikimate Dehydrogenase (SDH).
Experimental Workflow for Assessing Substrate Specificity
Caption: Workflow for determining the kinetic parameters of Shikimate Dehydrogenase.
References
- 1. uniprot.org [uniprot.org]
- 2. Quinate/shikimate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Structures of shikimate dehydrogenase AroE and its Paralog YdiB. A common structural framework for different activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization and inhibitor discovery of shikimate dehydrogenase from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition and Biochemical Characterization of Methicillin-Resistant Staphylococcus aureus Shikimate Dehydrogenase: An in Silico and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and chemical mechanisms of shikimate dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme-substrate complexes of the quinate/shikimate dehydrogenase from Corynebacterium glutamicum enable new insights in substrate and cofactor binding, specificity, and discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. The purification of shikimate dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
- 14. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Validating 3-Dehydroshikimate as a Precursor for Specific Natural Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-dehydroshikimate (DHS) as a crucial precursor in the biosynthesis of a variety of natural products. It delves into experimental data that validates its role and compares it with alternative biosynthetic routes. Detailed experimental protocols for key validation techniques are also provided to support further research and application in drug development and synthetic biology.
Executive Summary
This compound is a key intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic compounds in bacteria, plants, fungi, and parasites, but absent in animals. This makes the pathway an attractive target for the development of antimicrobial agents and herbicides. DHS serves as a direct precursor to a wide array of valuable natural products, including the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), gallic acid (a precursor to tannins and other polyphenols), and protocatechuic acid (a versatile chemical building block).
Experimental evidence strongly supports the central role of DHS. Isotopic labeling studies have traced the flow of carbon from early metabolic precursors through DHS to final products. Furthermore, the characterization of enzymes such as shikimate dehydrogenase and this compound dehydratase, which exclusively utilize DHS as a substrate, provides direct biochemical proof of its precursor status. Genetic engineering of microorganisms to overproduce DHS and its derivatives further validates its position in these biosynthetic pathways and highlights its potential for industrial-scale production of valuable compounds.
Comparative Analysis of Biosynthetic Pathways
The primary route to many aromatic natural products is the shikimate pathway, where this compound is a key intermediate. However, alternative pathways have been postulated for some of these compounds. This section compares the DHS-centric pathway with these alternatives, focusing on gallic acid as a prime example.
Gallic Acid Biosynthesis: this compound vs. Alternative Precursors
Gallic acid, a building block for many hydrolyzable tannins, has several proposed biosynthetic origins. The most prominent are:
-
Direct Dehydrogenation of this compound: This is considered the most direct route.[1]
-
From L-Phenylalanine: This pathway involves the conversion of L-phenylalanine through a series of intermediates, including cinnamic and caffeic acids.
-
Hydroxylation of Protocatechuic Acid: This route suggests the formation of gallic acid from another phenolic acid.
Isotopic labeling experiments have been instrumental in elucidating the most probable pathway. Studies have shown higher incorporation rates of labeled shikimic acid into gallic acid compared to labeled phenylalanine, suggesting that the shikimate pathway is the primary route.[1] This indicates that the dehydrogenation of this compound is the more efficient and dominant pathway in many organisms.
dot
Caption: Biosynthetic pathways to gallic acid, highlighting the primary route from this compound.
Quantitative Data Presentation
The efficiency of this compound as a precursor is underscored by the kinetic parameters of the enzymes that metabolize it and the production titers achieved in engineered microorganisms.
Table 1: Enzyme Kinetic Parameters for Key Enzymes Utilizing this compound
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |
| Shikimate Dehydrogenase (AroE) | Escherichia coli | This compound | 100-200 | - | - | [2] |
| Shikimate Dehydrogenase (AroE) | Corynebacterium glutamicum | This compound | 100-200 | - | - | [2] |
| This compound Dehydratase (AsbF) | Bacillus thuringiensis | This compound | ~40 | ~1 | - | [2] |
| This compound Dehydratase (QsuB) | Corynebacterium glutamicum | This compound | ~1000 | 61 | - | [2] |
| This compound Dehydratase (Qa-4) | Neurospora crassa | This compound | ~600 | 220 | - | [2] |
| This compound Dehydratase | Eupenicillium parvum | This compound | 830 | - | 910 mU/mg | [3] |
Note: '-' indicates data not available in the cited sources. Vmax units may vary between studies.
Table 2: Production Titers of Natural Products from Glucose via the Shikimate Pathway in Engineered E. coli
| Product | Strain | Titer (g/L) | Molar Yield (mol/mol glucose) | Reference |
| Protocatechuic Acid | E. coli ATCC 31882-DSD | 4.25 | 0.182 | [4] |
| Tyramine | E. coli | 1.965 | - | [5] |
| Dopamine | E. coli | 0.703 | - | [5] |
| Phenethylamine | E. coli | 0.555 | - | [5] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Validation of this compound as a precursor relies on robust experimental methodologies. This section provides detailed protocols for key experiments.
Protocol 1: Spectrophotometric Assay for 3-Dehydroquinate Dehydratase Activity
This protocol measures the activity of 3-dehydroquinate dehydratase, the enzyme that produces this compound.
Principle: The formation of this compound from 3-dehydroquinate is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the α,β-unsaturated carboxylate product.
Materials:
-
Purified 3-dehydroquinate dehydratase
-
3-dehydroquinate (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of 3-dehydroquinate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, known amount of the purified enzyme.
-
Immediately monitor the increase in absorbance at 234 nm over time.
-
The initial linear portion of the absorbance versus time curve represents the initial reaction velocity.
-
Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of this compound at 234 nm.
Caption: General workflow for a 13C-isotopic labeling experiment.
Conclusion
The available evidence strongly validates this compound as a pivotal precursor in the biosynthesis of a diverse range of important natural products. The direct enzymatic conversions, supported by kinetic data, and the successful engineering of microbial strains for high-titer production underscore its significance. While alternative biosynthetic routes may exist, the pathway proceeding through this compound is demonstrably a primary and efficient route. The experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the biosynthetic potential of this versatile intermediate for applications in medicine, agriculture, and biotechnology.
References
- 1. Phenol biosynthesis in higher plants. Gallic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional characterization of a new this compound dehydratase from Eupenicillium parvum and its potential for protocatechuic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida this compound Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Comparative Transcriptomics of High and Low 3-Dehydroshikimate Producing Strains: A Guide to Metabolic Engineering Strategies
This guide provides a comparative analysis of the transcriptomic landscapes in high-producing and low-producing strains of 3-dehydroshikimate (DHS), a key intermediate in the shikimate pathway and a precursor to the neuraminidase inhibitor oseltamivir (B103847) (Tamiflu®). Understanding the differential gene expression between these strains offers a blueprint for rational metabolic engineering to enhance DHS production. The following sections detail the key transcriptomic differences, experimental protocols for such a comparative analysis, and visual representations of the underlying metabolic pathways and experimental workflows.
Transcriptomic Profile: High vs. Low DHS Production
The overproduction of this compound in microbial hosts, typically Escherichia coli, is achieved through significant metabolic engineering. A comparative transcriptomic analysis (e.g., via RNA-Seq) between a high-producing, engineered strain and a low-producing or wild-type strain reveals a distinct pattern of gene expression. The high-producing phenotype is generally characterized by the upregulation of genes in the central carbon metabolism to increase precursor availability and the shikimate pathway itself, coupled with the downregulation of competing pathways and feedback inhibition mechanisms.
Table 1: Comparative Gene Expression Analysis of a High DHS-Producing Strain vs. a Low-Producing Strain
| Gene/Operon | Function | Expected Expression Change in High Producer | Rationale for Change |
| tktA | Transketolase I | Upregulated | Increases the pool of erythrose-4-phosphate (E4P), a key precursor for the shikimate pathway. |
| ppsA | Phosphoenolpyruvate (PEP) synthase | Upregulated | Increases the availability of PEP, another essential precursor for the shikimate pathway. |
| aroGfbr | Feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Upregulated (overexpressed) | This is a key control point. A feedback-resistant mutant prevents the inhibition of the pathway by downstream aromatic amino acids. |
| aroB | 3-dehydroquinate (B1236863) synthase | Upregulated | Catalyzes the second step in the shikimate pathway, converting DAHP to 3-dehydroquinate. |
| aroD | 3-dehydroquinate dehydratase | Upregulated | Converts 3-dehydroquinate to this compound (DHS), the target product. |
| aroE | Shikimate dehydrogenase | Knocked out/Downregulated | Prevents the conversion of DHS to shikimate, thus accumulating the desired product. |
| ptsG, ptsH, ptsI | Phosphotransferase System (PTS) | Downregulated/Modified | The PTS consumes one mole of PEP for each mole of glucose transported. Modifying or replacing it with non-PEP-consuming transporters conserves PEP for the shikimate pathway. |
| pykF, pykA | Pyruvate kinase | Downregulated/Knocked out | Prevents the conversion of PEP to pyruvate, redirecting carbon flux towards the shikimate pathway. |
Key Metabolic Pathways and Regulatory Logic
To achieve a high flux towards DHS, genetic modifications are designed to channel carbon from central metabolism into the shikimate pathway and prevent its diversion into competing pathways or its progression beyond DHS. The diagram below illustrates this engineered metabolic logic.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Dehydroshikimate
For researchers, scientists, and drug development professionals, the proper disposal of 3-Dehydroshikimate is critical to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound. This compound and its derivatives are intermediates in the shikimate pathway and require careful management due to their potential hazards, including acute toxicity if swallowed, skin irritation, and serious eye damage.[1][2][3] Adherence to these procedures, in conjunction with institutional and local regulations, is mandatory.
Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] All handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1][2][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[1][4]
-
Body Protection: A lab coat and closed-toe shoes are essential.[1]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound and the closely related shikimic acid for quick reference.
| Property | Value (3-Dehydroshikimic acid) | Value (Shikimic acid) |
| Molecular Formula | C₇H₈O₅ | C₇H₁₀O₅ |
| Molar Mass | 172.13 g/mol | 174.15 g/mol [5] |
| Physical State | Solid[5] | Powder Solid[5] |
| Solubility | Soluble in water[5] | Soluble in water[5] |
| Hazard Classification | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2] | Not classified as hazardous |
| Melting Point | 185 - 191 °C[5] | 185 - 191 °C[5] |
Experimental Protocol: Neutralization and Disposal
The primary method for the safe disposal of this compound involves neutralization of its acidic properties, followed by disposal as hazardous chemical waste due to its toxicity.[1]
Materials:
-
This compound waste (solid or in solution)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
pH indicator strips or a pH meter
-
Designated hazardous waste container for toxic chemical waste
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: If the this compound waste is in solid form, dissolve it in a minimal amount of water.[1]
-
Neutralization: Slowly and carefully add the sodium bicarbonate or sodium carbonate solution to the this compound solution while stirring continuously. Be aware that this reaction may produce carbon dioxide gas, leading to effervescence.[1]
-
pH Monitoring: Frequently monitor the pH of the solution using pH indicator strips or a pH meter. Continue to add the basic solution until the pH is between 6.0 and 8.0.[1]
-
Waste Collection: Once neutralized, pour the solution into a designated hazardous waste container for toxic chemical waste.[1] The container must be clearly labeled with "Hazardous Waste," the full chemical name ("Neutralized this compound Solution"), and the appropriate hazard pictograms.
-
Decontamination: Thoroughly rinse all glassware and equipment that came into contact with this compound with a suitable solvent (e.g., water), and collect the rinsate in the hazardous waste container.[1] Wipe down the work area with a damp cloth and dispose of any contaminated disposable materials, such as gloves and paper towels, in a labeled solid hazardous waste container.[1]
-
Final Disposal: Securely seal the hazardous waste container and store it in a designated satellite accumulation area.[1] Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Dehydroshikimate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Dehydroshikimate, a key intermediate in the shikimate pathway. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3][4] | Protects eyes from potential splashes or airborne particles of the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex).[1][4] | Prevents direct skin contact, which can cause irritation.[1][2][3] |
| Body Protection | A laboratory coat must be worn.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of generating dust or if working with large quantities.[5] | Minimizes the inhalation of the powder, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Workflow
The following workflow provides a logical sequence for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Enzymatic Conversion of 3-Dehydroquinate (B1236863) to this compound
This protocol is adapted from established methodologies for the enzymatic synthesis of this compound.
Materials:
-
3-Dehydroquinate (Substrate)
-
Purified 3-dehydroquinate dehydratase (Enzyme)
-
Assay Buffer: 50 mM HEPES, pH 7.5[1]
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the 3-dehydroquinate substrate.[1]
-
Initiate the reaction by adding a known amount of the purified 3-dehydroquinate dehydratase enzyme to the mixture.[1]
-
Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.[1] This increase corresponds to the formation of this compound.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient of this compound at 234 nm is 12,000 M⁻¹cm⁻¹.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with organic solvent waste.
2. Neutralization and Disposal of Aqueous Waste:
As this compound is an acidic compound, its aqueous waste solutions should be neutralized before disposal. This procedure should be performed in a chemical fume hood while wearing all required PPE.
Materials:
-
Aqueous waste containing this compound
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)
-
pH indicator strips or a calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Slowly add the sodium bicarbonate or sodium carbonate solution to the this compound waste solution while stirring continuously. Be aware of potential effervescence due to the release of carbon dioxide gas.[2]
-
Frequently monitor the pH of the solution.[2]
-
Continue adding the basic solution until the pH is between 6.0 and 8.0.[2]
-
Once neutralized, pour the solution into a designated hazardous waste container for aqueous chemical waste.[2]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("Neutralized this compound Solution"), and the appropriate hazard pictograms.[2]
3. Decontamination:
-
Thoroughly rinse all glassware and equipment that came into contact with this compound with a suitable solvent (e.g., water).
-
Collect the rinsate in the hazardous waste container.[2]
-
Wipe down the work area with a damp cloth and dispose of contaminated disposable materials in the solid hazardous waste container.[2]
Always consult and adhere to your institution's specific hazardous waste disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
